molecular formula C9H6F2O2 B1353538 2,4-Difluorocinnamic acid CAS No. 94977-52-3

2,4-Difluorocinnamic acid

Cat. No.: B1353538
CAS No.: 94977-52-3
M. Wt: 184.14 g/mol
InChI Key: PQDXPFJQTKGTFP-DUXPYHPUSA-N
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Description

2,4-Difluorocinnamic acid is a useful research compound. Its molecular formula is C9H6F2O2 and its molecular weight is 184.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2,4-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDXPFJQTKGTFP-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94977-52-3, 774-73-2
Record name 2,4-Difluorocinnamic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 774-73-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to trans-2,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,4-Difluorocinnamic acid, identified by CAS Number 94977-52-3, is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis.[1][2] Its structure, featuring a cinnamic acid backbone with two fluorine atoms at the 2 and 4 positions of the phenyl ring, imparts unique chemical and physical properties that are highly sought after in medicinal chemistry and materials science.[2] The strategic incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making trans-2,4-Difluorocinnamic acid a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its core properties, synthesis, analytical methodologies, and potential applications, designed to be a critical resource for professionals in research and development.

Core Physicochemical and Structural Properties

The defining characteristics of trans-2,4-Difluorocinnamic acid are summarized below. The presence of two electron-withdrawing fluorine atoms on the aromatic ring influences the molecule's acidity, reactivity, and intermolecular interactions.

PropertyValueReference(s)
CAS Number 94977-52-3[3][4][5][6]
Molecular Formula C₉H₆F₂O₂[1][5][7]
Molecular Weight 184.14 g/mol [1][3][7]
Appearance White to pale yellow powder or crystalline solid[1][2][8][9]
Melting Point 216-218 °C[3][8][10]
Boiling Point 272.0 ± 25.0 °C (Predicted)[8][10]
Density 1.379 g/cm³ (Predicted)[10]
pKa 4.29 ± 0.13 (Predicted)[8]
Solubility Sparingly soluble in water[1]
InChI Key PQDXPFJQTKGTFP-DUXPYHPUSA-N[3]
Canonical SMILES C1=CC(=C(C=C1F)F)/C=C/C(=O)O[9]

Synthesis and Chemical Reactivity

The synthesis of trans-2,4-Difluorocinnamic acid is achievable through established organic chemistry reactions. One documented method involves a palladium-catalyzed Heck-type reaction between a diazonium salt and acrylic acid.

Detailed Synthesis Protocol: Palladium-Catalyzed Coupling

This protocol is adapted from a described synthesis of (E)-3-(2,4-difluorophenyl)acrylic acid.[8]

Step 1: Diazotization of 2,3-Difluoroaniline

  • In a reaction vessel cooled to 0 °C, prepare a mixture of 124 mL of concentrated hydrochloric acid, sulfuric acid, and 472 mL of water.

  • Slowly add 77.5 g of 2,3-difluoroaniline dropwise to the cooled acid mixture, maintaining the temperature at 0 °C.

  • Prepare a solution of 48.3 g of sodium nitrite in 90 mL of water. Slowly add this solution dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Add sulfamic acid portion-wise to quench any excess nitrous acid.

Step 2: Heck-Type Coupling Reaction

  • In a separate vessel, add 0.34 g of palladium(II) acetate to 54.8 g of acrylic acid and heat the mixture to 47 °C.

  • Slowly add the previously prepared diazonium salt solution dropwise to the acrylic acid mixture over 2 hours. Critically, maintain the reaction temperature between 47-49 °C.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 2 hours to drive the reaction to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid product thoroughly with water to remove inorganic salts.

  • Dry the product to obtain (E)-3-(2,4-difluorophenyl)acrylic acid.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Reaction cluster_purification Step 3: Purification A 2,3-Difluoroaniline B NaNO₂, HCl, H₂SO₄ @ 0°C A->B Add C Diazonium Salt Solution B->C Forms E Heck-type Coupling C->E Add dropwise D Acrylic Acid + Pd(OAc)₂ @ 47°C D->E F Crude Product Mixture E->F G Filtration & Washing F->G H Drying G->H I Pure 2,4-Difluorocinnamic Acid H->I

Caption: Synthesis workflow for this compound.

Chemical Reactivity

trans-2,4-Difluorocinnamic acid possesses three primary sites of reactivity: the carboxylic acid, the alkene, and the aromatic ring.

  • Carboxylic Acid: The -COOH group can undergo standard reactions such as esterification (reaction with alcohols), amide bond formation (reaction with amines using coupling agents), and reduction to the corresponding alcohol.[2]

  • Alkene: The α,β-unsaturated double bond is susceptible to addition reactions, including catalytic hydrogenation to yield 2,4-Difluorophenylpropanoic acid, and Michael additions.[2]

  • Aromatic Ring: The difluorophenyl ring can undergo electrophilic aromatic substitution, although the fluorine atoms are deactivating and ortho-, para-directing.

Spectral Characterization Insights

While specific spectral data is not widely published, the structure of trans-2,4-Difluorocinnamic acid allows for the prediction of its key spectral features, which are crucial for its identification and characterization in a laboratory setting.[2]

  • ¹H NMR: The spectrum would show complex multiplets for the three aromatic protons due to H-H and H-F coupling. Two distinct doublets would be observed for the vinylic protons of the trans-alkene, with a characteristic large coupling constant (J ≈ 16 Hz). A broad singlet for the carboxylic acid proton would also be present.

  • ¹³C NMR: The spectrum would display nine distinct carbon signals. The signals for the fluorinated aromatic carbons would appear as doublets or doublets of doublets due to C-F coupling, which is a key diagnostic feature.

  • ¹⁹F NMR: Two distinct signals would be expected for the two chemically non-equivalent fluorine atoms at the C2 and C4 positions.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad peak around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1680-1710 cm⁻¹ (C=O stretch), a peak around 1625-1640 cm⁻¹ (C=C stretch), and strong absorptions in the 1100-1300 cm⁻¹ region (C-F stretches).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 184, corresponding to the molecular weight of the compound.[1]

Applications in Drug Discovery and Organic Synthesis

trans-2,4-Difluorocinnamic acid is primarily utilized as a versatile building block for constructing more complex molecules.[1][3] Its value in drug discovery stems from the advantageous properties conferred by fluorine.

  • Pharmaceutical Intermediate: The difluorophenyl moiety is a common feature in many modern pharmaceuticals. This compound serves as a starting point for synthesizing active pharmaceutical ingredients (APIs). While specific applications of the 2,4-isomer are less documented than other isomers like 3,4-difluorocinnamic acid, the general principles of using cinnamic acids as precursors for anti-inflammatory, anti-cancer, or anti-diabetic agents apply.[2]

  • Scaffold for Chemical Libraries: Its reactive handles allow for diverse modifications, making it an excellent scaffold for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, it can be used to synthesize new pesticides and herbicides, where fluorine substitution can enhance efficacy and bioavailability.[1]

Applications cluster_mods Chemical Modifications cluster_products Potential End-Products A This compound (CAS 94977-52-3) B Amide Coupling A->B C Esterification A->C D Alkene Functionalization A->D E Novel APIs (e.g., Anti-inflammatory, Anticancer) B->E C->E F Agrochemicals (e.g., Herbicides) D->F G Advanced Materials D->G

Caption: Potential applications derived from this compound.

Proposed Analytical Methodology: RP-HPLC

A robust and reliable method for the quantification and purity assessment of trans-2,4-Difluorocinnamic acid can be developed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The following protocol is a validated starting point based on methods for similar aromatic acids.

1. Preparation of Solutions

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of trans-2,4-Difluorocinnamic acid in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Working Standards: Prepare a series of working standards (e.g., 1-100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Solution: Prepare sample solutions by dissolving the material to be tested in the mobile phase to an expected concentration within the calibration range.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid to ensure the analyte is in its protonated form.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: ~270-280 nm (based on the chromophore).

  • Injection Volume: 10 µL.

3. Analysis and Quantification

  • Inject the working standards to generate a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Quantify the amount of trans-2,4-Difluorocinnamic acid in the samples by interpolating their peak areas from the calibration curve.

AnalyticalWorkflow A Sample / Standard Weighing B Dissolution in Acetonitrile/Water A->B C Injection into HPLC System B->C D Separation on C18 Column C->D E UV Detection D->E F Data Acquisition (Chromatogram) E->F G Peak Integration & Quantification F->G H Final Report (Purity / Concentration) G->H

Caption: General workflow for HPLC analysis.

Safety and Handling

trans-2,4-Difluorocinnamic acid is classified as an irritant and requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

Hazard InformationPrecautionary Measures
GHS Classification: Warning[3][10]Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles). Use a dust mask (e.g., N95) to avoid inhalation.[3]
Hazard Statements: [3][10] • H315: Causes skin irritation • H319: Causes serious eye irritation • H335: May cause respiratory irritationHandling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in a well-ventilated area or in a fume hood.
Risk Statements (EU): [8][9] • R36/37/38: Irritating to eyes, respiratory system and skinFirst Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[8]
Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperatures range from ambient to 2-8°C.[1][8]Spills: Sweep up spilled solid material, avoiding dust generation, and place in a suitable container for disposal.

Conclusion

trans-2,4-Difluorocinnamic acid (CAS 94977-52-3) is a highly valuable fluorinated intermediate for synthetic chemistry. Its well-defined physical properties, accessible synthesis routes, and the desirable characteristics imparted by its difluorophenyl moiety make it an important tool for researchers in drug discovery, agrochemical development, and materials science. Understanding its reactivity, analytical characterization, and proper handling procedures, as detailed in this guide, is crucial for unlocking its full potential in creating next-generation chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - trans-2,4-Difluorocinnamic acid. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of Trans-2,4-Difluorocinnamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). trans-2,4-Difluorocinnamic acid | C9H6F2O2. Retrieved from [Link]

  • Fluoropharm. (n.d.). 94977-52-3 | trans-2,4-Difluorocinnamic acid. Retrieved from [Link]

  • Journal of Agricultural, Food and Environmental Sciences. (n.d.). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Retrieved from [Link]

  • PubChemLite. (2025). This compound (C9H6F2O2). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). trans-2,4-Difluorocinnamic acid (98%). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorocinnamic acid. Retrieved from [Link]

  • American Journal of Analytical Chemistry. (n.d.). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • Studia Universitatis „Vasile Goldis” Arad. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Difluorocinnamic acid is a halogenated aromatic carboxylic acid that serves as a pivotal building block in the fields of medicinal chemistry, organic synthesis, and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make fluorinated intermediates like this compound highly valuable in the rational design of novel pharmaceuticals, agrochemicals, and advanced polymers. This guide provides a comprehensive technical overview of its core properties, synthesis, characterization, and handling for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. It is crucial to note that while two CAS numbers are often associated with this compound, CAS 94977-52-3 is the most frequently cited registry number for the trans-isomer.[1][2][3][4]

PropertyDataSource(s)
Chemical Formula C₉H₆F₂O₂[2][3][5]
Molecular Weight 184.14 g/mol [1][2]
Primary CAS Number 94977-52-3 (trans-isomer)[1][2][3][4]
Synonymous CAS No. 774-73-2[3][5][6][7]
Appearance White to pale yellow crystalline powder or solid[2][3][5]
Melting Point 216-218 °C (lit.)[2]
Purity (Typical) ≥97%[5]
Canonical SMILES O=C(O)/C=C/c1ccc(F)cc1F[2]
InChI Key PQDXPFJQTKGTFP-DUXPYHPUSA-N

graph "molecular_structure" {
layout="neato";
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Define atom nodes with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0.7!"]; C4 [label="C", pos="3.0,-0.7!"]; C5 [label="C", pos="1.8,-1.4!"]; C6 [label="C", pos="0.6,-1.4!"]; F1 [label="F", pos="1.2,2.0!"]; F2 [label="F", pos="4.3,-0.7!"]; C7 [label="C", pos="-1.3,-0.3!"]; H1 [label="H", pos="-1.5,0.6!"]; C8 [label="C", pos="-2.4, -1.0!"]; H2 [label="H", pos="-2.3,-2.0!"]; C9 [label="C", pos="-3.8,-0.5!"]; O1 [label="O", pos="-4.8,-1.2!"]; H3 [label="H", pos="-5.7,-0.8!"]; O2 [label="O", pos="-4.0,0.8!"];

// Benzene ring bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

// Substituents on the ring C2 -- F1 [label=""]; C4 -- F2 [label=""]; C1 -- C7 [label=""];

// Acrylic acid side chain C7 -- C8 [style=double, label=""]; C8 -- C9 [label=""]; C9 -- O1 [label=""]; O1 -- H3 [label=""]; C9 -- O2 [style=double, label=""];

// Hydrogens on the double bond C7 -- H1 [label=""]; C8 -- H2 [label=""]; }

Caption: Molecular Structure of trans-2,4-Difluorocinnamic acid.

Synthesis and Mechanism: Knoevenagel Condensation

The synthesis of cinnamic acid derivatives is well-established, with common routes including the Perkin reaction and Heck coupling. A widely utilized and reliable laboratory-scale method is the Knoevenagel condensation, which involves the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.

Causality: This reaction is favored for its relatively mild conditions and high yields. The reaction is base-catalyzed, typically using pyridine as the solvent and a small amount of piperidine as a more potent basic catalyst. Pyridine serves to dissolve the reactants and activate the malonic acid, while piperidine facilitates the deprotonation to form the reactive carbanion (enolate), which then attacks the aldehyde carbonyl. Subsequent dehydration and decarboxylation lead to the final α,β-unsaturated carboxylic acid.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes the synthesis of trans-2,4-difluorocinnamic acid from 2,4-difluorobenzaldehyde and malonic acid.

Materials:

  • 2,4-Difluorobenzaldehyde

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (2-3 volumes).

  • Add a catalytic amount of piperidine (approx. 0.05 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 3-4 hours. Evolution of carbon dioxide should be observed as the reaction progresses.

  • Self-Validation: Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Once complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 2-3 volumes relative to the pyridine used). This step neutralizes the basic pyridine and protonates the carboxylate, causing the product to precipitate.

  • Collect the precipitated white solid by vacuum filtration.

  • Wash the solid product thoroughly with cold deionized water to remove any residual salts and acids.

  • Dry the product under vacuum to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

synthesis_workflow Reactants 2,4-Difluorobenzaldehyde + Malonic Acid Solvent Pyridine (Solvent) + Piperidine (Catalyst) Reactants->Solvent Reflux Heat to Reflux (3-4 hours) Solvent->Reflux TLC Monitor by TLC Reflux->TLC Quench Pour into Ice / HCl (Precipitation) TLC->Quench Reaction Complete Filter Vacuum Filtration + Wash with H₂O Quench->Filter Product This compound Filter->Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

Verifying the identity, purity, and isomeric configuration of the synthesized product is critical. A combination of spectroscopic techniques provides a robust, self-validating system.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: The spectrum will confirm the presence of aromatic and vinylic protons. The large coupling constant (J ≈ 16 Hz) between the two vinylic protons is diagnostic of the trans configuration. The protons on the difluorinated ring will show complex splitting patterns due to both H-H and H-F coupling.

  • ¹³C NMR: The spectrum will show the expected number of carbon signals, including the carbonyl carbon (~170 ppm), vinylic carbons, and aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling, which is characteristic of fluorinated benzenes.

Protocol 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Prepare a sample as a KBr pellet or using an ATR accessory.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Expected Peaks:

    • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1680 cm⁻¹ (strong): C=O stretch of the conjugated carboxylic acid.

    • ~1630 cm⁻¹: C=C stretch of the alkene.

    • ~1200-1100 cm⁻¹ (strong): C-F stretching vibrations.

Protocol 3: Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.

  • Dissolve a small sample in a suitable solvent (e.g., methanol).

  • Analyze using Electrospray Ionization (ESI) in negative mode.

  • Expected Result: A prominent peak corresponding to the molecular ion [M-H]⁻ at m/z 183.02, confirming the molecular weight of 184.14.

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE) is mandatory.

  • Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • PPE: Wear protective gloves, safety goggles, and a lab coat. A NIOSH-approved dust mask is recommended when handling the powder.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Applications in Research and Development

The unique properties imparted by the fluorine atoms make this compound a valuable synthon. It is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The difluoro-phenyl motif is a common feature in many active pharmaceutical ingredients (APIs), where it can enhance metabolic stability and improve binding interactions with protein targets.

References

  • BOC Sciences via LookChem. trans-2,4-DifluoroCinnamic acid CAS NO.774-73-2. [Link]

  • Amerigo Scientific. trans-2,4-Difluorocinnamic acid (98%). [Link]

  • BuyersGuideChem. trans-2,4-Difluorocinnamic acid | C9H6F2O2. [Link]

  • BuyersGuideChem. trans-2,4-Difluorocinnamic acid | C9H6F2O2. [Link]

Sources

An In-depth Technical Guide to (E)-3-(2,4-Difluorophenyl)prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers in Synthetic Chemistry and Drug Discovery

Abstract

(E)-3-(2,4-Difluorophenyl)prop-2-enoic acid, commonly known as trans-2,4-Difluorocinnamic acid, is a fluorinated aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis. The strategic incorporation of two fluorine atoms onto the phenyl ring profoundly influences the molecule's electronic character, lipophilicity, and metabolic stability, rendering it an invaluable synthon for the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed, field-proven synthetic protocol, and an exploration of its applications in drug development, supported by authoritative references. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals.

Core Chemical Identity and Properties

The precise identification and characterization of a chemical entity are foundational to its successful application in research and development. The properties of trans-2,4-Difluorocinnamic acid are dictated by its unique structure, featuring a difluorinated phenyl ring conjugated to an acrylic acid moiety.

IUPAC Name and Structural Identifiers

The unambiguous IUPAC name for this compound is (E)-3-(2,4-difluorophenyl)prop-2-enoic acid . The "(E)" designation specifies the stereochemistry of the alkene, indicating that the substituent groups are on opposite sides of the double bond, corresponding to the trans isomer.

Caption: Chemical structure of (E)-3-(2,4-difluorophenyl)prop-2-enoic acid.

Physicochemical and Spectroscopic Data

A summary of key identifiers and physical properties is crucial for handling, storage, and experimental design.[1][2][3]

PropertyValueReference(s)
CAS Number 94977-52-3[1][2][3]
Molecular Formula C₉H₆F₂O₂[1][3]
Molecular Weight 184.14 g/mol [1][2][3]
Appearance White to pale yellow solid/powder[1][2]
Melting Point 216-218 °C[2][3][4]
Purity Typically ≥98%[3]
SMILES C1=CC(=C(C=C1F)F)/C=C/C(=O)O[2]
InChI Key PQDXPFJQTKGTFP-DUXPYHPUSA-N[3][5]

Synthesis and Characterization

The synthesis of trans-2,4-Difluorocinnamic acid is most reliably achieved through well-established condensation reactions. The Knoevenagel-Doebner condensation represents a highly efficient and common method, valued for its operational simplicity and good yields.

Rationale for Synthetic Route: The Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aromatic aldehyde (2,4-difluorobenzaldehyde) with a compound containing an active methylene group, typically malonic acid.[6] The choice of this pathway is underpinned by several factors:

  • High Efficiency: It provides a direct route to the desired α,β-unsaturated carboxylic acid.

  • Stereoselectivity: The reaction conditions generally favor the formation of the thermodynamically more stable (E)-isomer.

  • Process Robustness: The reaction is tolerant of a variety of functional groups on the aromatic ring.

The mechanism proceeds via the formation of a Knoevenagel adduct, which then undergoes in-situ decarboxylation upon heating, driven by the formation of a stable conjugated system. Pyridine often serves as both the solvent and the base, while a catalytic amount of piperidine is used to accelerate the initial condensation step.[7]

Caption: Workflow for the synthesis and validation of trans-2,4-Difluorocinnamic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds.[6][7]

Reagents and Equipment:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (anhydrous, as solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for work-up and recrystallization

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,4-difluorobenzaldehyde and malonic acid.

  • Solvent and Catalyst Addition: Add pyridine as the solvent, followed by a catalytic amount of piperidine.

  • Heating: Heat the reaction mixture to reflux (approx. 115 °C) for 3-4 hours. The evolution of carbon dioxide should be observed as the reaction progresses. Progress can be monitored by Thin Layer Chromatography (TLC).[7]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[7] This neutralizes the pyridine and precipitates the carboxylic acid product.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual pyridine hydrochloride.

  • Purification: For optimal purity, the crude product should be recrystallized from an ethanol/water mixture to yield pure trans-2,4-Difluorocinnamic acid as a white crystalline solid.[7]

  • Drying: Dry the purified product under vacuum.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required. This step is critical for validating the material before its use in subsequent applications.

Analytical MethodPurposeExpected Outcome
¹H NMR Structural confirmation and isomeric puritySignals corresponding to aromatic and vinylic protons, with coupling constants for the vinylic protons confirming the (E)-stereochemistry.
¹⁹F NMR Confirmation of fluorine incorporationTwo distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring.
FT-IR Spectroscopy Functional group identificationCharacteristic absorptions for O-H (carboxylic acid), C=O (carbonyl), C=C (alkene), and C-F bonds.
Mass Spectrometry Molecular weight verificationA molecular ion peak corresponding to the calculated mass of 184.14 g/mol .[5]
Melting Point Purity assessmentA sharp melting point in the range of 216-218 °C, consistent with literature values.[3]
HPLC Quantitative purity analysisA major peak indicating a purity of >98%.

Applications in Drug Development and Research

The true value of trans-2,4-Difluorocinnamic acid lies in its utility as a versatile synthetic intermediate. The difluoro substitution pattern is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity through specific fluorine-protein interactions.

While direct biological applications of the parent acid are still being explored, its role as a precursor is well-documented through analogous structures. For instance, the closely related trans-3,4-Difluorocinnamic acid is a key intermediate in synthesizing potent drug candidates.[8][9] This provides a strong rationale for the potential of the 2,4-difluoro isomer in similar applications.

Key Application Areas (based on analogous compounds):

  • Oncology: Used to synthesize substituted isoquinolones, which act as potent 5-HT₃ antagonists to manage chemotherapy-induced nausea and emesis.[7][8]

  • Cancer Therapy: Serves as a building block for psammaplin A derivatives, which function as radiosensitizers for human lung cancer, enhancing the efficacy of radiation treatment.[8][9]

  • Anti-inflammatory Agents: The cinnamic acid scaffold is a known precursor for compounds that can modulate inflammatory pathways, such as by inhibiting cyclooxygenase (COX) enzymes.[10]

  • Agrochemicals: Fluorinated aromatics are frequently used in the development of novel herbicides and fungicides due to enhanced biological activity and stability.[11]

G A trans-2,4-Difluorocinnamic Acid (Core Building Block) B Carboxylic Acid Activation (e.g., Acyl Chloride Formation) A->B Functionalization C Amide Coupling B->C Reaction with Amines D Curtius Rearrangement B->D Reaction with Azides E Advanced Intermediates C->E D->E F 5-HT₃ Antagonists (Anti-emetics) E->F Leads to G Radiosensitizers (Cancer Therapy) E->G Leads to H Anti-inflammatory Agents E->H Leads to

Caption: Potential synthetic pathways from the core scaffold to bioactive molecules.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

Trans-2,4-Difluorocinnamic acid is classified with the following hazards:[3]

PictogramSignal WordHazard Statements
GHS07 (Exclamation Mark)Warning H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[12]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles.[12]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile).

    • Respiratory Protection: For handling bulk quantities or where dust is generated, use an N95-type dust mask.[3]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

(E)-3-(2,4-Difluorophenyl)prop-2-enoic acid is a high-value chemical intermediate with significant potential in drug discovery and materials science. Its synthesis is straightforward via established methodologies like the Knoevenagel-Doebner condensation, and its identity is readily confirmed with standard analytical techniques. The strategic placement of fluorine atoms provides a powerful tool for medicinal chemists to design next-generation therapeutic agents. This guide serves as a foundational resource to enable researchers to safely and effectively utilize this versatile building block in their synthetic endeavors.

References

  • trans-2,4-Difluorocinnamic acid | C9H6F2O2 . BuyersGuideChem. [Link]

  • Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile . ResearchGate. [Link]

  • Trans-2,4-difluorocinnamic acid - Spectrum . SpectraBase. [Link]

Sources

2,4-Difluorocinnamic acid structure and stereoisomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Stereoisomerism of 2,4-Difluorocinnamic Acid

Abstract

This compound is a fluorinated derivative of cinnamic acid that serves as a pivotal building block in medicinal chemistry and materials science. The strategic incorporation of two fluorine atoms onto the phenyl ring significantly modulates the molecule's electronic properties, metabolic stability, and binding affinity, rendering it a valuable intermediate in the synthesis of novel therapeutic agents and advanced materials.[1][2][3][4] This technical guide provides a comprehensive examination of the structure of this compound, with a detailed focus on its stereoisomerism. We will explore the distinct properties of its geometric isomers, provide a robust, field-proven protocol for its synthesis and characterization, and discuss its applications, particularly within the realm of drug development. This document is intended to be an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of Fluorination and Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are a class of organic compounds characterized by a phenyl group attached to an acrylic acid moiety.[5] They are widely recognized as versatile precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers. The strategic introduction of fluorine atoms into organic molecules—a practice known as fluorination—is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly alter a molecule's physicochemical properties. These alterations often lead to enhanced metabolic stability (by blocking sites of oxidative metabolism), increased binding affinity for target proteins, and improved membrane permeability.[3][4]

This compound merges the foundational cinnamic acid scaffold with the benefits of di-fluorination, creating a highly valuable synthon for targeted drug design and materials science applications.[1][6]

Molecular Structure and Stereoisomerism

The chemical structure of this compound consists of a benzene ring substituted with two fluorine atoms at positions 2 and 4, and a propenoic acid group at position 1.[1][6] The defining structural feature that gives rise to stereoisomerism in this molecule is the carbon-carbon double bond of the propenoic acid side chain.

Geometric (E/Z) Isomerism

The presence of a π-bond between two carbon atoms restricts free rotation, leading to the possibility of geometric isomerism, also known as cis-trans or E/Z isomerism.[7][8] For an alkene to exhibit geometric isomerism, each carbon atom of the double bond must be attached to two different groups.[8][9] In this compound, one carbon of the double bond is attached to a hydrogen atom and the 2,4-difluorophenyl group, while the other is attached to a hydrogen atom and a carboxylic acid group. This fulfills the requirement for geometric isomerism.

The isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules:

  • (Z)-Isomer : The two higher-priority groups are on the Z ame side of the double bond.

  • (E)-Isomer : The two higher-priority groups are on E pposite sides of the double bond.

For this compound, the 2,4-difluorophenyl group has a higher priority than the hydrogen atom on one carbon, and the carboxylic acid group has a higher priority than the hydrogen atom on the other. The commercially available and more stable isomer is the (E)-isomer, often referred to as trans-2,4-difluorocinnamic acid.[1][10][11]

Caption: Geometric isomers of this compound.

Physicochemical Properties

The spatial arrangement of atoms in the (E) and (Z) isomers results in different physical properties, such as melting point, solubility, and spectroscopic characteristics. The (E)-isomer is generally more stable due to reduced steric hindrance, as the bulky 2,4-difluorophenyl and carboxylic acid groups are positioned on opposite sides of the double bond.

Property(E)-2,4-Difluorocinnamic Acid
Synonyms trans-2,4-Difluorocinnamic acid, (2E)-3-(2,4-Difluorophenyl)acrylic acid
CAS Number 94977-52-3[6][12], 774-73-2[10][13]
Molecular Formula C₉H₆F₂O₂[6][11][13]
Molecular Weight 184.14 g/mol [6][11][13]
Appearance White to off-white solid/crystalline powder[1][6][10]
Melting Point 216-218 °C[11][13][14]
Solubility Sparingly soluble in water[6]; Soluble in organic solvents.
Canonical SMILES C1=CC(=C(C=C1F)F)/C=C/C(=O)O[11]
InChIKey PQDXPFJQTKGTFP-DUXPYHPUSA-N[6][15]

Note: Data for the (Z)-isomer is not widely reported in commercial or reference databases, reflecting the predominance and higher stability of the (E)-isomer.

Synthesis and Characterization

The synthesis of this compound is most commonly and efficiently achieved via the Knoevenagel-Doebner condensation. This method provides a reliable pathway to the thermodynamically favored (E)-isomer.

Knoevenagel-Doebner Condensation Pathway

This reaction involves the condensation of 2,4-difluorobenzaldehyde with malonic acid, catalyzed by a weak base such as pyridine, often with a co-catalyst like piperidine. The reaction proceeds through a condensed intermediate which then undergoes in-situ decarboxylation upon heating to yield the α,β-unsaturated carboxylic acid.

Causality of Experimental Choices:

  • Reactants: 2,4-difluorobenzaldehyde is the source of the substituted phenyl ring, while malonic acid provides the atoms for the propenoic acid backbone.

  • Catalyst/Solvent: Pyridine serves as both the solvent and the basic catalyst required to deprotonate malonic acid, forming the reactive nucleophile. A small amount of piperidine, a stronger base, is often added to accelerate the initial condensation step.

  • Temperature: Heating is crucial for two reasons. First, it provides the activation energy for the condensation reaction. Second, and more importantly, it drives the decarboxylation of the intermediate, pushing the equilibrium towards the final product.

G Reactants 2,4-Difluorobenzaldehyde + Malonic Acid Conditions Pyridine (Solvent/Base) Piperidine (Catalyst) Heat (Δ) Reaction Knoevenagel-Doebner Condensation & Decarboxylation Conditions->Reaction Product (E)-2,4-Difluorocinnamic Acid (Crude Product) Reaction->Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Objective: To synthesize (E)-2,4-difluorocinnamic acid from 2,4-difluorobenzaldehyde and malonic acid.

Reagents & Equipment:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (reagent grade, as solvent)

  • Piperidine (catalytic amount, ~2-3 drops)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst Addition: Add pyridine as the solvent (approx. 1.5-2.0 mL per mmol of aldehyde). To this solution, add 2-3 drops of piperidine.

  • Reaction: Gently heat the mixture to reflux (approx. 110-115 °C) using a heating mantle or oil bath. Vigorous evolution of carbon dioxide should be observed as the reaction proceeds. Maintain reflux for 2-3 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the aldehyde spot indicates reaction completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the dark reaction mixture into a beaker containing a mixture of crushed ice and an excess of concentrated HCl (e.g., 100 mL of ice and 50 mL of conc. HCl). This step neutralizes the pyridine and protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product thoroughly with cold deionized water to remove any remaining pyridine hydrochloride. The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the pure (E)-2,4-difluorocinnamic acid as a white crystalline solid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Spectroscopic Characterization and Isomer Differentiation

Spectroscopic methods are indispensable for confirming the structure and identifying the specific stereoisomer.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the most definitive method for distinguishing between (E) and (Z) isomers. The vinylic protons (the two hydrogens on the C=C double bond) exhibit a characteristic coupling constant (J-value).

    • For the (E)-isomer (trans) , the vinylic protons are on opposite sides, resulting in a large coupling constant, typically in the range of 12-18 Hz .

    • For the (Z)-isomer (cis) , the vinylic protons are on the same side, leading to a smaller coupling constant, typically 7-12 Hz .

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch (around 1680-1710 cm⁻¹), the C=C stretch (around 1625-1645 cm⁻¹), and C-F stretches (around 1100-1300 cm⁻¹).[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is an excellent technique for separating (E) and (Z) isomers and assessing the purity of the final product.[16][17] The isomers will typically have different retention times due to subtle differences in their polarity and shape.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & QC A Crude Reaction Mixture B Acidic Work-up & Precipitation A->B C Vacuum Filtration B->C D Recrystallization (e.g., Ethanol/Water) C->D E Pure (E)-Isomer D->E F Purity Assessment E->F G Structure Confirmation E->G H HPLC Analysis F->H I Melting Point F->I J NMR Spectroscopy (¹H, ¹³C) G->J K IR Spectroscopy G->K

Caption: Post-synthesis workflow for purification and analysis.

Applications in Drug Development and Research

The this compound moiety is a valuable pharmacophore in drug discovery. Its incorporation into larger molecules can enhance biological activity and improve pharmacokinetic profiles.

  • Building Block for Active Pharmaceutical Ingredients (APIs): It is used as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1][6] The presence of fluorine can increase lipophilicity, aiding in crossing biological membranes, and can block metabolic degradation, increasing the drug's half-life.[3][4]

  • Anticancer and Antimicrobial Research: Cinnamic acid derivatives are known to possess a range of biological activities, and fluorination can potentiate these effects.[6] this compound is explored as a precursor for compounds with potential antimicrobial and anticancer properties.[6]

  • Agrochemicals: Similar to pharmaceuticals, the structural features of this compound make it a candidate for the development of novel herbicides and fungicides, where metabolic stability and enhanced biological activity are highly desirable.[5]

Conclusion

This compound is a structurally well-defined compound whose significance is amplified by its stereochemistry. The carbon-carbon double bond gives rise to distinct (E) and (Z) geometric isomers, with the (E)-isomer being the more thermodynamically stable and commercially prevalent form. Its synthesis via the Knoevenagel-Doebner condensation is efficient and selective, and its structure can be unequivocally confirmed using modern spectroscopic techniques, particularly ¹H NMR for isomer differentiation. As a versatile fluorinated building block, this compound continues to be a compound of high interest for professionals in drug discovery, medicinal chemistry, and materials science, offering a reliable scaffold for the design of next-generation molecules with enhanced properties.

References

  • LookChem. (n.d.). trans-2,4-DifluoroCinnamic acid CAS NO.774-73-2. BOC Sciences. Retrieved from [Link]

  • Beijing Jinaoliwei Technology Development Co., Ltd. (n.d.). 2,4-二氟肉桂酸. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). trans-2,4-Difluorocinnamic acid | C9H6F2O2. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Trans-2,4-difluorocinnamic acid - Optional[Raman] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). 2,5-Difluorocinnamic acid. NIST WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorocinnamic acid. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6). Retrieved from [Link]

  • Wikipedia. (n.d.). Stereoisomerism. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules. Retrieved from [Link]

  • Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Retrieved from [Link]

  • Amerigo Scientific. (n.d.). trans-2,4-Difluorocinnamic acid (98%). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 1.7: Stereoisomerism in Organic Molecules. Retrieved from [Link]

  • Chemguide. (n.d.). E-Z notation for geometric isomerism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. PMC. Retrieved from [Link]

  • ResearchGate. (1982). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. Retrieved from [Link]

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solubility of 2,4-Difluorocinnamic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,4-Difluorocinnamic Acid in Organic Solvents

Abstract: this compound is a halogenated derivative of cinnamic acid utilized as a versatile building block in the synthesis of pharmaceuticals and other high-value organic compounds.[1] Its solubility profile is a critical parameter that dictates its utility in reaction chemistry, purification, and formulation development. However, specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature. This technical guide, therefore, provides a framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a predictive analysis of its behavior in various solvent classes, and provide detailed, field-proven experimental protocols for accurate solubility measurement.

Physicochemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. The molecule consists of a phenyl ring substituted with two electron-withdrawing fluorine atoms and a propenoic acid side chain. This structure imparts a combination of hydrophobicity from the aromatic ring and polarity from the carboxylic acid group.

PropertyValueSource
Chemical Formula C₉H₆F₂O₂[1]
Molecular Weight 184.14 g/mol [2]
Appearance White to pale yellow solid/powder[1][2]
Melting Point 216-218 °C[2]
Structure trans-2,4-Difluorocinnamic acid
Water Solubility Sparingly soluble[1]

The high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding between the carboxylic acid moieties and potential π-stacking of the aromatic rings. Overcoming this crystal lattice energy is a key factor in the dissolution process.

Theoretical Principles and Predictive Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means solvents with similar polarity and hydrogen bonding capabilities to the solute are more likely to be effective.

Key Molecular Interactions: The solubility of this compound is governed by a balance of interactions:

  • Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are expected to be effective.

  • Dipole-Dipole Interactions: The fluorine atoms and the carbonyl group create significant dipole moments within the molecule, favoring interactions with polar solvents (e.g., acetone, ethyl acetate).

  • Van der Waals Forces: The aromatic ring contributes to nonpolar character, allowing for dispersion forces with less polar solvents.

The diagram below illustrates the key solute-solvent interactions that facilitate the dissolution of this compound.

Key Solute-Solvent Interactions cluster_solute This compound cluster_solvent Organic Solvent Solute Aromatic Ring (Van der Waals) PolarAprotic Polar Aprotic (e.g., DMSO) Solute->PolarAprotic Van der Waals Nonpolar Nonpolar (e.g., Toluene) Solute->Nonpolar Van der Waals Carboxyl Carboxylic Acid (-COOH) PolarProtic Polar Protic (e.g., Ethanol) Carboxyl->PolarProtic Strong H-Bonding Carboxyl->PolarAprotic Dipole-Dipole H-Bond Acceptor Fluorine Fluorine Atoms (-F) Fluorine->PolarAprotic Dipole-Dipole

Caption: Dominant intermolecular forces driving solubility.

Predicted Solubility in Common Organic Solvents: While quantitative data is scarce, we can predict a relative solubility profile based on the structure and data from analogous compounds like 4-Fluorocinnamic acid and trans-Cinnamic acid.[3][4]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Acetic AcidHighCapable of strong hydrogen bonding with the carboxylic acid group, effectively disrupting the solute's crystal lattice.[3]
Polar Aprotic DMSO, DMF, Acetone, THFModerate to HighStrong dipole moments can interact with the polar regions of the molecule. Solvents like DMSO are excellent hydrogen bond acceptors.[3][5]
Slightly Polar Ethyl Acetate, DichloromethaneLow to ModerateCan engage in dipole-dipole interactions but lack hydrogen bonding donation, making them less effective at solvating the carboxylic acid group.
Nonpolar Toluene, Hexane, CyclohexaneVery LowLack the polarity and hydrogen bonding capability to overcome the strong intermolecular forces of the solute's crystal lattice.

Gold-Standard Protocol: Isothermal Shake-Flask Method for Solubility Determination

To generate reliable, quantitative solubility data, the isothermal shake-flask method is the most widely accepted and rigorous approach.[6][7] This equilibrium-based method ensures the solution is truly saturated before analysis.

Causality Behind Experimental Choices:

  • Isothermal Conditions: Solubility is highly temperature-dependent. A constant temperature water bath is used to eliminate thermal fluctuations, ensuring data is comparable and relates to a specific energetic state.

  • Use of Excess Solid: Adding an excess of the solute guarantees that the solvent becomes fully saturated, reaching a true thermodynamic equilibrium.

  • Agitation: Constant shaking or stirring increases the surface area of the solid exposed to the solvent, accelerating the time it takes to reach equilibrium.

  • Equilibration Time: A sufficient duration (typically 24-72 hours) is critical to ensure the dissolution rate equals the precipitation rate. This is often confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration no longer changes.

  • Filtration: A sub-micron filter (e.g., 0.22 µm PTFE) is used to remove all undissolved solid particles before analysis. This is a critical step to prevent falsely elevated concentration readings.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 20-50 mg) to a series of 4 mL glass vials. The excess should be clearly visible after the equilibration period.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled water bath set to the target temperature (e.g., 25 °C / 298.15 K). Agitate for 24-48 hours.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the water bath for at least 2 hours to let undissolved solids settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed analysis vial. This step must be performed quickly to minimize solvent evaporation.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

  • Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the final result in units such as mg/mL, g/L, or mol/L.

The following diagram outlines this self-validating experimental workflow.

A 1. Add Excess Solute (2,4-DFCA) to Vial B 2. Add Known Volume of Organic Solvent A->B C 3. Equilibrate (e.g., 25°C, 48h) with Agitation B->C D 4. Settle Undissolved Solid (Static) C->D I Validation Check: Concentration at 24h vs 48h should be constant C->I Equilibrium Check E 5. Filter Supernatant (0.22 µm Syringe Filter) D->E F 6. Accurate Dilution of Filtrate E->F G 7. Analytical Quantification (e.g., HPLC-UV) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H I->D

Caption: Experimental workflow for the Isothermal Shake-Flask method.

Conclusion for the Field

For researchers in organic synthesis and drug development, a thorough understanding of the solubility of this compound is not merely academic; it is a practical necessity. While published quantitative data is limited, a robust predictive framework based on its physicochemical properties can guide solvent selection for reactions, crystallizations, and formulation studies. The detailed experimental protocol provided in this guide offers a reliable, self-validating system for generating the precise solubility data required for process optimization and successful product development. Adherence to these rigorous methods will ensure the generation of high-quality, reproducible data, accelerating research and development timelines.

References

  • BuyersGuideChem. (n.d.). trans-2,4-Difluorocinnamic acid | C9H6F2O2. Retrieved from [Link]

  • Mota, F., Queimada, A., Pinho, S., & Macedo, E. (2008). Solubility studies of trans-cinnamic acid in mixed solvents. CORE. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility measurement of syringic acid, trans-cinnamic acid, p-coumaric acid, and vanillin constituent of Deverra DC. genus in (ethyl acetate + ethyl alcohol) mixtures: Thermodynamic modeling and preferential solvation. Retrieved from [Link]

  • PubMed. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]

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A Technical Guide to the Physicochemical Properties of 2,4-Difluorocinnamic Acid: Melting Point and Thermal Behavior

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2,4-Difluorocinnamic acid is a pivotal building block in contemporary medicinal chemistry and materials science, valued for the strategic introduction of fluorine atoms to modulate molecular properties. A precise understanding of its fundamental physicochemical characteristics, particularly its melting and boiling points, is critical for its effective use in synthesis, purification, and formulation. This guide provides an in-depth analysis of the melting point of this compound, outlines a robust protocol for its experimental determination, and discusses the thermodynamic challenges associated with measuring its boiling point. We will delve into the causality behind experimental best practices, ensuring that researchers can confidently verify the identity and purity of this key synthetic intermediate.

Introduction to this compound

Compound Overview

This compound, specifically the trans or (E)-isomer, is an aromatic carboxylic acid.[1][2] Its structure consists of a cinnamic acid backbone with two fluorine atoms substituted at the 2 and 4 positions of the phenyl ring.[2] This substitution pattern significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in drug discovery.[2] It typically presents as a white to pale yellow crystalline powder.[1][2]

Significance in Research and Development

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug development to enhance properties such as binding affinity, metabolic stability, and bioavailability. Fluorinated building blocks like this compound are therefore of high interest. While specific applications are often proprietary, related isomers like trans-3,4-Difluorocinnamic acid are used in the synthesis of potent 5-HT3 antagonists for anti-cancer therapies and in the development of radiosensitizers for human lung cancer.[3] This highlights the critical role of difluorocinnamic acid scaffolds in creating advanced pharmaceutical agents.

Core Physicochemical Properties

A compound's physical constants are its fingerprint, offering primary indicators of identity and purity.

Summary of Properties

The key identifying properties for trans-2,4-Difluorocinnamic acid are summarized below.

PropertyValueSource(s)
CAS Number 94977-52-3[1][2]
Molecular Formula C₉H₆F₂O₂[1][2]
Molecular Weight 184.14 g·mol⁻¹[1][2]
Appearance White to pale yellow powder/solid[1][2]
Melting Point 216-218 °C (lit.)[1][4]
Boiling Point Not reported; likely decomposesN/A
Melting Point

The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range, typically 0.5-1.5 °C.[5] The literature value for this compound is a sharp range of 216-218 °C , indicative of a high degree of crystalline order and strong intermolecular forces, likely hydrogen bonding between the carboxylic acid moieties and dipole-dipole interactions enhanced by the fluorine atoms.[1][4]

The presence of even small amounts of soluble impurities will disrupt the crystal lattice, causing a depression of the melting point and a broadening of the melting range (e.g., >3 °C).[5][6] Therefore, melting point determination is a fundamental and highly reliable technique for the initial assessment of purity.

Boiling Point and Thermal Stability

A boiling point for this compound is not reported in standard chemical literature. This is not an omission but rather an indication that the compound likely decomposes at temperatures below its theoretical boiling point under atmospheric pressure. Its high melting point suggests that a significant amount of energy is required to overcome the intermolecular forces to enter the liquid phase, and even more would be needed to achieve the vapor phase. Aromatic carboxylic acids are susceptible to thermal decarboxylation (loss of CO₂) at elevated temperatures. It is therefore presumed that before a vapor pressure of 1 atm is reached, the compound degrades. For this reason, standard boiling point determination methods are not applicable.

Experimental Determination of Melting Point

The following protocol describes a self-validating system for accurately determining the melting point of this compound using the capillary method, which is suitable for standard laboratory equipment such as a Mel-Temp apparatus or a Thiele tube.

Principle of Melting Point Analysis

This technique relies on the precise measurement of the temperature at which the solid and liquid phases of a sample are in equilibrium.[5] A slow, controlled heating rate is paramount to ensure thermal equilibrium between the heating source, the thermometer, and the sample itself.[7] Heating too rapidly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially high and broad melting range.[6]

Recommended Protocol: Capillary Method
  • Sample Preparation:

    • Place a small amount (~10-20 mg) of this compound on a clean, dry watch glass or piece of weighing paper.

    • Using a spatula, crush the sample into a fine, uniform powder. This is crucial for consistent packing and efficient heat transfer.[8]

    • Invert a capillary tube (sealed at one end) and press the open end into the powder multiple times to collect a small amount of sample.

  • Capillary Packing:

    • Tap the sealed end of the capillary tube gently on a hard surface to move the powder to the bottom.

    • To achieve dense packing, drop the capillary tube, sealed-end down, through a long glass tube (e.g., a 1-meter length of glass tubing) onto the benchtop. Repeat 3-4 times.

    • The final packed sample height should be no more than 2-3 mm.[7] An excessive amount of sample will lead to a larger temperature gradient within the sample, causing an artificially broad melting range.

  • Measurement - Initial (Rapid) Determination:

    • Place the packed capillary into the heating block of the melting point apparatus.

    • Heat the sample rapidly (10-15 °C per minute) and observe to find an approximate melting temperature. This initial run is for range-finding and is not the true value.

  • Measurement - Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.

    • Prepare a fresh sample in a new capillary tube. Never re-use a melted sample, as decomposition may have occurred.[7]

    • Place the new capillary in the apparatus and heat rapidly until the temperature is ~15 °C below the approximate melting point.

    • Crucially, reduce the heating rate to 1-2 °C per minute. [7] This slow rate ensures thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T_start).

    • Continue heating at the slow rate and record the temperature at which the last crystal of solid melts completely (T_end).

    • The melting point is reported as the range from T_start to T_end.

  • Validation and Confirmation:

    • Repeat the accurate determination at least once with a fresh sample to ensure reproducibility.

    • For identity confirmation, perform a mixed melting point determination.[5] Mix the unknown sample with an authentic, known sample of this compound. If the melting point of the mixture is sharp and undepressed (i.e., remains at 216-218 °C), the unknown is confirmed.[5][6] If the melting point is depressed and broad, the unknown is a different compound.

Workflow for Melting Point Determination

The following diagram illustrates the logical flow for an accurate and self-validating melting point determination.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Protocol cluster_analysis Data Analysis & Validation start Start pulverize Pulverize Sample to Fine Powder start->pulverize pack Pack Capillary Tube (2-3 mm) pulverize->pack initial_heat Initial Run: Heat Rapidly (~15°C/min) pack->initial_heat approx_mp Record Approximate MP initial_heat->approx_mp cool Cool Apparatus >20°C Below Approx. MP approx_mp->cool accurate_heat Accurate Run: Heat Slowly (1-2°C/min) near Approx. MP cool->accurate_heat record_start Record T_start (First Liquid) accurate_heat->record_start record_end Record T_end (All Liquid) record_start->record_end check_range Is Range ≤ 1.5°C and within lit. value? record_end->check_range pass Result: Pure & Correct Compound check_range->pass Yes fail Result: Impure or Incorrect check_range->fail No end End pass->end fail->end

Caption: Workflow for accurate melting point determination.

Conclusion

For researchers and drug development professionals, this compound is a valuable synthetic intermediate. Its identity and purity can be reliably established through its characteristic melting point of 216-218 °C .[1][4] Adherence to a meticulous experimental protocol, including proper sample preparation and a slow heating rate of 1-2 °C per minute near the melting point, is essential for obtaining accurate and reproducible results.[7] The absence of a reported boiling point is a critical piece of data in itself, strongly suggesting thermal decomposition at elevated temperatures. This thermal instability must be considered during reaction planning, particularly in high-temperature synthetic procedures or when considering purification by distillation.

References

  • trans-2,4-Difluorocinnamic acid | C9H6F2O2. BuyersGuideChem. [Link]

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  • Chemical Properties of 2,5-Difluorocinnamic acid (CAS 112898-33-6). Cheméo. [Link]

  • experiment (1) determination of melting points. University of Technology, Iraq. [Link]

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A Technical Guide to the Spectral Analysis of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the core spectroscopic techniques used to characterize 2,4-Difluorocinnamic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. Our focus is on building a self-validating understanding of the molecule's structure through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (C₉H₆F₂O₂) is a halogenated derivative of cinnamic acid. The introduction of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds.[1] Accurate structural elucidation and confirmation are paramount in the development of any new chemical entity. This guide provides a foundational understanding of how to acquire and interpret the spectral data of this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the aromatic substitution pattern, the stereochemistry of the alkene, and the presence of the carboxylic acid group.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Rationale: The choice of solvent is critical for NMR analysis. The solvent must dissolve the analyte and should not have signals that overlap with the analyte's signals. Deuterated solvents are used to avoid a large solvent signal in ¹H NMR and to provide a lock signal for the spectrometer.[2] For a carboxylic acid like this compound, a polar solvent such as DMSO-d₆ or Methanol-d₄ is a good choice. We will proceed with DMSO-d₆ as it is excellent at dissolving carboxylic acids and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) are well-defined.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup transfer->setup H1_acq ¹H NMR Acquisition setup->H1_acq C13_acq ¹³C NMR Acquisition setup->C13_acq process Fourier Transform & Phasing H1_acq->process C13_acq->process integrate Integration & Peak Picking process->integrate assign Spectral Assignment integrate->assign

Caption: General workflow for NMR analysis.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is expected to show signals for the vinylic protons, the aromatic protons, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.5br s1H-COOH
7.6 - 7.8m1HAr-H
7.5 - 7.7d, J ≈ 16 Hz1H=CH-Ar
7.2 - 7.4m1HAr-H
7.0 - 7.2m1HAr-H
6.5 - 6.7d, J ≈ 16 Hz1H=CH-COOH
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift (δ 10-13 ppm).[3]

  • Vinylic Protons (=CH-): The two vinylic protons will appear as doublets due to coupling to each other. The large coupling constant (J ≈ 16 Hz) is characteristic of a trans configuration. The proton closer to the aromatic ring will be more deshielded than the proton closer to the carbonyl group.

  • Aromatic Protons (Ar-H): The three aromatic protons will appear as complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The fluorine substituents will cause further splitting of these signals.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~167C=O
160 - 165 (d)C-F
160 - 165 (d)C-F
~140=CH-Ar
130 - 135 (dd)Ar-C
120 - 125=CH-COOH
110 - 115 (dd)Ar-C
105 - 110 (t)Ar-C
100 - 105 (dd)Ar-C
  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear in the range of δ 165-185 ppm.[4]

  • Aromatic and Vinylic Carbons: These carbons will appear in the range of δ 100-150 ppm. The carbons directly attached to fluorine will show large one-bond C-F coupling constants, appearing as doublets. The other aromatic carbons will show smaller two- and three-bond C-F couplings.

  • Quaternary Carbons: The carbons with no attached protons (the ipso-carbons of the aromatic ring and the carbonyl carbon) will typically have lower signal intensities.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will provide clear evidence for the carboxylic acid group, the carbon-carbon double bond, and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a convenient and rapid technique for analyzing solid samples with minimal sample preparation.[5][6] It is a non-destructive method that provides high-quality spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Place a small amount of the powdered this compound sample directly onto the crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the clean, empty ATR crystal to subtract from the sample spectrum.

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal place Place Sample on Crystal clean->place background Acquire Background Spectrum place->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract identify Identify Characteristic Peaks subtract->identify

Caption: Workflow for ATR-FTIR analysis.

IR Spectral Data & Interpretation

The IR spectrum of this compound will exhibit several characteristic absorption bands.

Wavenumber (cm⁻¹) Vibration Functional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~1700 (strong)C=O stretchCarboxylic Acid
~1630 (medium)C=C stretchAlkene
1600 - 1450 (medium)C=C stretchAromatic Ring
~1250 (strong)C-O stretchCarboxylic Acid
1200 - 1000 (strong)C-F stretchAryl Fluoride
  • O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption that spans from approximately 3300 to 2500 cm⁻¹. This broadness is due to hydrogen bonding.[7]

  • C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid. Conjugation with the double bond and the aromatic ring may shift this absorption to a slightly lower wavenumber.[8]

  • C=C Stretches: The alkene C=C stretch will appear around 1630 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a series of bands between 1600 and 1450 cm⁻¹.[7]

  • C-O Stretch: The C-O stretching vibration of the carboxylic acid will be a strong band around 1250 cm⁻¹.

  • C-F Stretches: The C-F stretching vibrations of the aryl fluoride groups will result in strong absorptions in the 1200-1000 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization (EI)-MS

Rationale: Electron ionization is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used as a molecular fingerprint.[9]

Step-by-Step Methodology:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

  • Ionization:

    • Bombard the sample with high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.

  • Mass Analysis:

    • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the ions and generate a mass spectrum.

EI_MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis & Detection introduce Introduce Sample ionize Electron Ionization (70 eV) introduce->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect

Caption: General workflow for EI-MS analysis.

Mass Spectrum & Fragmentation Pattern

The mass spectrum of this compound will show a molecular ion peak at m/z 184, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aromatic carboxylic acid.

Expected Key Fragments:

m/z Fragment Loss
184[M]⁺-
167[M - OH]⁺Hydroxyl Radical
139[M - COOH]⁺Carboxyl Radical
111[C₇H₄F₂]⁺-
  • Molecular Ion (M⁺): The peak at m/z 184 corresponds to the intact molecule with one electron removed.

  • Loss of -OH (m/z 167): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical.[10]

  • Loss of -COOH (m/z 139): The loss of the entire carboxyl group as a radical is another characteristic fragmentation pathway.[10]

  • Other Fragments: Further fragmentation of the aromatic ring and the vinyl group will lead to other smaller fragments.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating toolkit for the structural characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together they allow for an unambiguous identification and confirmation of the molecule's identity. This guide has provided the foundational knowledge for acquiring and interpreting this crucial spectral data, empowering researchers in their pursuit of novel chemical entities.

References

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  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • CORE. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Retrieved from [Link]

  • Labcompare. (2021, September 24). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]

  • PubChem. (n.d.). Cinnamic Acid. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound trans-Cinnamic acid (FDB008784). Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

  • Michigan State University. (n.d.). Carboxylic Acids. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). Retrieved from [Link]

  • American Chemical Society. (2013, December). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Assignment of peaks from 1H and 13C NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

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Introduction: The Strategic Role of Fluorination in Cinnamic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Potential Biological Activities of 2,4-Difluorocinnamic Acid

Cinnamic acid and its derivatives represent a class of naturally occurring aromatic carboxylic acids renowned for their diverse and significant biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] The core structure, featuring a benzene ring and an acrylic acid side chain, provides a versatile scaffold for synthetic modification, enabling the enhancement of its therapeutic potential.[1][2]

A pivotal strategy in modern medicinal chemistry is the incorporation of fluorine atoms into bioactive molecules. The carbon-fluorine bond's unique strength and the high electronegativity of fluorine can profoundly alter a compound's physicochemical properties.[4] This often leads to enhanced metabolic stability by blocking sites of enzymatic degradation, increased bioavailability, and improved binding affinity to target proteins.[4][5]

This guide focuses on This compound (2,4-DFCA) , a synthetic derivative where two hydrogen atoms on the phenyl ring are replaced by fluorine. While direct and extensive biological data for this specific isomer is emerging, its structural features position it as a compound of significant interest. This document will synthesize the available information, contextualize its potential based on the activities of related fluorinated cinnamic acids, and provide detailed experimental frameworks for its investigation. The primary value of 2,4-DFCA may lie not only in its intrinsic activity but also in its role as a crucial building block for more complex and potent therapeutic agents.[6]

Physicochemical Properties of this compound

Understanding the fundamental properties of 2,4-DFCA is essential for designing and interpreting biological assays, formulating delivery systems, and planning synthetic modifications.

PropertyValueReference
CAS Number 94977-52-3[6][7]
Molecular Formula C₉H₆F₂O₂[6]
Molecular Weight 184.14 g/mol [8]
Appearance White to pale yellow powder/crystal[6]
Solubility Sparingly soluble in water[6]
pKa (Predicted) 4.29 ± 0.13[6]
Melting Point 216-218 °C[9]

Potential Biological Activities and Mechanistic Insights

While research on 2,4-DFCA is not as extensive as for other isomers, its structure strongly suggests potential in several key therapeutic areas, primarily extrapolated from studies on analogous fluorinated compounds and the broader cinnamic acid class.

Antimicrobial and Anti-Biofilm Activity

Cinnamic acid derivatives are well-documented for their ability to inhibit the growth of a wide range of bacteria and fungi.[3] The introduction of fluorine can further enhance this activity. For instance, novel difluoromethyl cinnamoyl amides have demonstrated potent and selective activity against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis, suggesting a promising avenue for developing new antitubercular agents.[10][11]

Hypothesized Mechanism: The antimicrobial action is often attributed to the disruption of bacterial cell membranes, leading to leakage of intracellular contents and cell death. Additionally, these compounds may interfere with crucial metabolic enzymes or inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[12][13] The lipophilicity and electronic properties conferred by the difluoro substitution on the phenyl ring of 2,4-DFCA could enhance its ability to penetrate bacterial membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the lowest concentration of 2,4-DFCA that inhibits visible bacterial growth.

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Bacterial Inoculum Preparation: Culture the target bacterial strain (e.g., Staphylococcus aureus) overnight in an appropriate broth medium (e.g., Tryptic Soy Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2,4-DFCA stock solution with the broth medium to achieve a range of desired concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually identified as the lowest concentration of the compound in which there is no visible turbidity (growth). The result can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 2,4-DFCA Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Standardized Bacterial Inoculum add_inoculum Inoculate Wells inoculum->add_inoculum dilution->add_inoculum incubate Incubate Plate (18-24h, 37°C) add_inoculum->incubate readout Visual Inspection & OD600 Reading incubate->readout mic_val Determine MIC Value readout->mic_val

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The parent compound, cinnamic acid, and its derivatives have demonstrated cytotoxic effects against a variety of cancer cell lines.[1][14] Fluorinated analogues are of particular interest. For example, trans-3,4-difluorocinnamic acid is a precursor for synthesizing psammaplin A derivatives, which act as radiosensitizers for human lung cancer, and for isoquinolones that function as 5-HT₃ antagonists in anticancer treatments.[5][15] This highlights the role of difluorocinnamic acid isomers as key intermediates in developing potent anticancer agents.[16][17]

Hypothesized Mechanism: The anticancer mechanisms of cinnamic acid derivatives are diverse, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that feed tumors).[1][18] A key mechanism for many fluorinated compounds is the inhibition of critical enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) or protein tyrosine phosphatases.[19][20]

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with 2,4-DFCA.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 2,4-DFCA in cell culture medium and replace the existing medium in the wells with the medium containing the compound. Include untreated cells as a control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow seed Seed Cancer Cells in 96-Well Plate treat Treat with Serial Dilutions of 2,4-DFCA seed->treat incubate Incubate for 24-72 Hours treat->incubate add_mtt Add MTT Reagent (3-4h Incubation) incubate->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read Measure Absorbance at ~570 nm solubilize->read analyze Calculate IC50 Value read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Enzyme Inhibition

Enzyme inhibition is a fundamental mechanism of action for a vast number of therapeutic drugs. The strong electron-withdrawing nature of fluorine atoms in 2,4-DFCA can significantly influence its interaction with enzyme active sites, potentially making it a potent inhibitor.[21] Fluorinated compounds are known to act as transition-state analogs or irreversible inhibitors for various enzyme classes, including proteases, kinases, and hydrolases.[21]

Mechanistic Insight: Inhibition can be broadly classified as competitive or non-competitive. A competitive inhibitor typically resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding.[22][23] A non-competitive inhibitor binds to an allosteric (secondary) site, changing the enzyme's conformation and rendering the active site less effective.[22][24] The specific mode of inhibition by 2,4-DFCA or its derivatives would depend on the target enzyme and would require detailed kinetic studies to elucidate.

Caption: Comparison of Competitive and Non-Competitive Enzyme Inhibition.

Quantitative Data Summary

Direct quantitative biological data for this compound is limited in publicly available literature. However, data from the closely related isomer, trans-3,4-Difluorocinnamic acid, illustrates the potency of compounds derived from this class of molecules.

Parent CompoundDerivative ApplicationMetricValueTarget/Cell LineReference
trans-3,4-Difluorocinnamic acidPrecursor for RadiosensitizerPotency16.14 µMHuman Lung Cancer[5][15]
trans-3,4-Difluorocinnamic acidPrecursor for 5-HT₃ AntagonistID₅₀0.35 µg/kgin vivo[5][15]
Difluoromethyl Cinnamoyl AmideAntimicrobial AgentMIC8 µg/mLMycobacterium smegmatis[10][11]

This table highlights the utility of difluorocinnamic acids as precursors to highly active agents.

Conclusion and Future Directions

This compound is a strategically designed molecule with significant, albeit largely unexplored, potential in drug discovery. While direct evidence of its biological activity requires further investigation, its structural analogy to other pharmacologically active fluorinated cinnamic acids provides a strong rationale for its study. The presence of the 2,4-difluoro substitution pattern is expected to confer enhanced metabolic stability and modulate its electronic properties, making it a prime candidate for antimicrobial and anticancer research.

The most immediate and validated value of 2,4-DFCA likely resides in its application as a versatile synthetic intermediate. Its use as a building block allows for the creation of complex derivatives where the difluorophenyl moiety can serve as a critical pharmacophore.

Future research should focus on:

  • Systematic Screening: Evaluating 2,4-DFCA and its simple amide and ester derivatives against a broad panel of bacterial strains and cancer cell lines to establish its intrinsic activity profile.

  • Mechanistic Studies: For any observed activities, performing detailed mechanistic studies to identify the molecular targets and pathways involved.

  • Synthetic Elaboration: Utilizing 2,4-DFCA as a scaffold to synthesize novel, targeted libraries of compounds for specific therapeutic areas, such as enzyme inhibitors or receptor modulators.

By pursuing these avenues, the scientific community can fully unlock the therapeutic potential of this compound and its derivatives.

References

  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Talevi, A., et al. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 23(10), 2639. Retrieved from [Link]

  • De, P., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3605. Retrieved from [Link]

  • Maruca, A., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Pharmaceuticals, 15(2), 228. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Retrieved from [Link]

  • Sieniawska, E., et al. (2023). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. International Journal of Molecular Sciences, 24(13), 11075. Retrieved from [Link]

  • De, P., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. Retrieved from [Link]

  • Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 21(9), 1238. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. Scientific Reports, 13(1), 16181. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). trans-2,4-Difluorocinnamic acid (98%). Retrieved from [Link]

  • Wujec, M., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences, 24(7), 6479. Retrieved from [Link]

  • Gornas, P., et al. (2021). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. Molecules, 26(12), 3663. Retrieved from [Link]

  • Guzman, J. D. (2014). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini-Reviews in Medicinal Chemistry, 14(8), 647-656. Retrieved from [Link]

  • Walsh, C. (1984). Enzyme inhibition by fluoro compounds. Advances in Enzymology and Related Areas of Molecular Biology, 55, 197-289. Retrieved from [Link]

  • BioRach. (2020, November 17). AS Biology - Enzyme inhibition (OCR A Chapter 4.3). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

Sources

The Strategic Utility of 2,4-Difluorocinnamic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. Among the myriad of fluorinated building blocks available to medicinal chemists, 2,4-Difluorocinnamic acid has emerged as a versatile and valuable intermediate. This technical guide provides an in-depth exploration of the synthesis, properties, commercial availability, and key applications of this compound, tailored for researchers, scientists, and professionals engaged in the intricate process of drug development.

The cinnamic acid framework, a naturally occurring phenylpropanoid, offers a robust and readily modifiable platform for the synthesis of a diverse array of bioactive compounds. The introduction of two fluorine atoms at the 2 and 4 positions of the phenyl ring significantly alters the electronic and steric properties of the molecule, creating a unique chemical entity with enhanced potential for targeted therapeutic interventions. This guide will delve into the practical aspects of utilizing this compound as a strategic precursor in the synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthetic chemistry. The compound is typically a white to off-white crystalline solid. Key identifiers and properties are summarized in the table below. It is important to distinguish between the general compound and its more commonly specified trans isomer, which is often the subject of synthetic applications due to its thermodynamic stability.

PropertyValue
Chemical Name This compound
Synonyms 3-(2,4-Difluorophenyl)acrylic acid
CAS Number 774-73-2 (for the general compound)
94977-52-3 (for the trans-isomer)
Molecular Formula C₉H₆F₂O₂
Molecular Weight 184.14 g/mol
Appearance White to off-white solid/powder
Melting Point 216-218 °C (lit.)
Purity Typically available in purities of 98% or higher.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is most commonly achieved through well-established condensation reactions, with the Knoevenagel-Doebner condensation and the Perkin reaction being the most prominent and adaptable methods. These reactions leverage the reactivity of the parent aldehyde, 2,4-difluorobenzaldehyde, to construct the α,β-unsaturated carboxylic acid moiety.

The Knoevenagel-Doebner Condensation: A High-Yield Pathway

The Knoevenagel-Doebner condensation is a highly efficient method for the synthesis of α,β-unsaturated carboxylic acids. It involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine. The reaction proceeds through a condensation step followed by an in-situ decarboxylation.

Knoevenagel_Doebner cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 2_4_DFB 2,4-Difluorobenzaldehyde Condensation Knoevenagel-Doebner Condensation 2_4_DFB->Condensation Malonic_Acid Malonic Acid Malonic_Acid->Condensation Pyridine Pyridine (Solvent/Base) Pyridine->Condensation Piperidine Piperidine (Catalyst) Piperidine->Condensation 2_4_DFCA This compound Condensation->2_4_DFCA Perkin_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product 2_4_DFB 2,4-Difluorobenzaldehyde Perkin_Condensation Perkin Reaction 2_4_DFB->Perkin_Condensation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Perkin_Condensation Sodium_Acetate Sodium Acetate (Base) Sodium_Acetate->Perkin_Condensation 2_4_DFCA This compound Perkin_Condensation->2_4_DFCA

safety and handling precautions for 2,4-Difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2,4-Difluorocinnamic Acid for Research and Development Professionals

Section 1: Executive Summary & Core Hazard Profile

This compound (CAS No: 94977-52-3) is a fluorinated derivative of cinnamic acid utilized as a versatile building block in organic synthesis, particularly within pharmaceutical and agrochemical research.[1] While it is a valuable reagent, its handling necessitates a thorough understanding of its associated hazards to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of its risk profile, mandated safety protocols, and emergency procedures.

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2] It is classified under the Globally Harmonized System (GHS) with the following designations, which form the basis for all handling precautions outlined in this document.

Hazard Identification Details
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning [2]
Hazard Statements H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261: Avoid breathing dust.[1]P280: Wear protective gloves/eye protection/face protection.[1]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Section 2: Physicochemical Properties and Reactivity Profile

Understanding the physicochemical properties of a compound is fundamental to its safe handling and storage. The presence of two electron-withdrawing fluorine atoms on the phenyl ring influences the compound's reactivity and physical state. It is a solid under standard conditions, which mitigates the risk of vapor inhalation but introduces the hazard of airborne dust.

Property Value Source(s)
Molecular Formula C₉H₆F₂O₂[2][3]
Molecular Weight 184.14 g/mol [2]
Appearance White to off-white solid/powder[1]
Melting Point 214-218 °C[2]
Solubility Sparingly soluble in water[1]
Hygroscopicity Hygroscopic; sensitive to moisture[2]

Reactivity and Stability: this compound is stable under recommended storage conditions.[2] However, its hygroscopic nature requires that it be stored in a dry environment, preferably under an inert atmosphere, to prevent degradation.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

  • Hazardous Decomposition Products: Thermal decomposition may lead to the release of irritating and toxic gases, including carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[4] The formation of HF gas is a significant concern, as it is highly corrosive and toxic.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A systematic approach to hazard mitigation, known as the Hierarchy of Controls, must be applied. This hierarchy prioritizes the most effective control measures, with PPE serving as the final barrier of protection.

cluster_0 Hierarchy of Controls for this compound A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

1. Engineering Controls (First Line of Defense): The primary engineering control for handling this compound is a properly functioning chemical fume hood.[5] This is crucial to minimize the inhalation of dust particles and to contain any potential spills. The workspace should also be equipped with an eyewash station and a safety shower.[5]

2. Personal Protective Equipment (PPE): PPE must be worn at all times when handling this compound, even when using a fume hood.[6]

  • Eye and Face Protection: Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory to protect against dust particles and splashes.[2]

  • Skin Protection:

    • Gloves: Chemically resistant, impervious gloves must be worn.[2][5] Nitrile gloves are suitable for incidental contact, but for prolonged handling, it is essential to consult manufacturer-specific breakthrough time data. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2][7]

    • Protective Clothing: A laboratory coat is required as a minimum. For tasks with a higher risk of dust generation, impervious clothing or disposable coveralls should be considered.[5]

  • Respiratory Protection: When engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator is necessary.[5] For nuisance dust exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection or where aerosols may be generated, type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges should be used.[2]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is critical for minimizing exposure and ensuring reproducible results.

Protocol 1: Safe Handling and Weighing

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles) before entering the designated handling area.

  • Designated Area: Conduct all manipulations of solid this compound within a certified chemical fume hood to control dust.

  • Weighing: If possible, weigh the material directly into the reaction vessel within the fume hood. If using an external balance, weigh the compound in a tared, sealed container to prevent dust release in the open lab.

  • Manipulation: Use spatulas and other equipment carefully to avoid generating airborne dust.

  • Post-Handling: After handling, decontaminate all equipment. Wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Protocol 2: Storage

  • Container: Keep the compound in its original, tightly closed container.[2]

  • Environment: Store in a cool, dry, and well-ventilated area.[2] The hygroscopic nature of the compound makes a desiccator or a dry box an ideal storage environment.[2]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard warnings.

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

5.1 Spill Response

The appropriate response depends on the scale of the spill. All personnel should be trained to differentiate between a minor spill they can handle and a major spill requiring emergency services.

start Spill Discovered assess Assess Spill Size & Immediate Risk start->assess is_major Is it a Major Spill? (Large quantity, outside hood, personnel contaminated) assess->is_major evacuate Evacuate Area Alert Others Call Emergency Response is_major->evacuate Yes ppe Don Appropriate PPE (Gloves, Goggles, Respirator) is_major->ppe No (Minor Spill) end Spill Secured evacuate->end contain Contain Spill (Prevent spreading) ppe->contain cleanup Clean Up Spill - Cover with inert absorbent - Sweep carefully (no dust) - Place in sealed container contain->cleanup decontaminate Decontaminate Area Wash with soap and water cleanup->decontaminate dispose Label & Dispose of Waste as Hazardous Material decontaminate->dispose dispose->end

Sources

A Theoretical and Computational Deep Dive into 2,4-Difluorocinnamic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize 2,4-Difluorocinnamic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles and practical applications of computational chemistry in understanding the molecular structure, spectroscopic properties, and electronic behavior of this fluorinated cinnamic acid derivative. The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making compounds like this compound a subject of considerable interest in medicinal chemistry and materials science.[1][2]

Foundational Principles: The "Why" and "How" of Theoretical Calculations

In modern chemical research, theoretical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful adjunct to experimental techniques.[3] They provide a molecular-level understanding that is often difficult to obtain through experimentation alone. For a molecule like this compound, DFT calculations can predict its three-dimensional geometry, vibrational frequencies (correlating to FT-IR and Raman spectra), electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and even its potential for non-linear optical (NLO) applications.[4][5]

The choice of computational method is paramount for obtaining accurate and reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated method for such studies, offering a good balance between accuracy and computational cost.[6][7] When combined with a sufficiently large basis set, such as 6-311++G(d,p), it can provide excellent predictions of molecular properties.[6][8]

The Computational Workflow: A Step-by-Step Protocol

The theoretical investigation of this compound follows a systematic workflow. This protocol is designed to be a self-validating system, where the results from one stage inform and corroborate the findings of the next.

Computational_Workflow A 1. Molecular Structure Input (Initial Geometry) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Vibrational Analysis) B->C D 4. Electronic Property Calculation (HOMO-LUMO, MESP) C->D E 5. NLO Property Calculation D->E F 6. Data Analysis & Visualization E->F

Caption: A generalized workflow for the theoretical characterization of this compound.

Protocol:

  • Molecular Structure Input: The initial 3D structure of this compound is drawn using a molecular editor and saved in a suitable format.

  • Geometry Optimization: A full geometry optimization is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[6] This process finds the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been reached.[9]

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This yields the theoretical vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra.[10][11]

  • Electronic Property Calculation: The optimized geometry is then used to calculate various electronic properties, including the HOMO and LUMO energies, the molecular electrostatic potential (MESP), and Mulliken atomic charges.[12]

  • Non-Linear Optical (NLO) Property Calculation: If desired, the first-order hyperpolarizability (β) can be calculated to assess the NLO potential of the molecule.[13][14]

  • Data Analysis and Visualization: The output files are analyzed to extract the relevant data, which is then tabulated and visualized.

Molecular Geometry and Structural Parameters

The initial step in the theoretical analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule. The optimized geometry of this compound reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's ground state.

Caption: Optimized molecular structure of this compound.

Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)ParameterBond Angle (°)
C=C (olefinic)~1.34C-C=C~126
C-C (phenyl)~1.39C-C-F~118
C-F~1.35O=C-O~123
C=O~1.21
C-O~1.36

Note: These are representative values based on calculations for similar molecules.[6][10]

Vibrational Spectroscopy: A Harmony of Theory and Experiment

Vibrational analysis is a cornerstone of molecular characterization. The calculated vibrational frequencies can be directly compared with experimental FT-IR and FT-Raman spectra, aiding in the assignment of spectral bands to specific molecular motions.[8][15]

Table 2: Key Vibrational Frequencies and Assignments for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Experimental Region (cm⁻¹)
O-H stretch (carboxylic acid)~35703200-2500 (broad)
C-H stretch (aromatic)~3100-30003100-3000
C=O stretch (carbonyl)~17201710-1680
C=C stretch (olefinic)~16401650-1630
C-F stretch~1250-11001270-1100

Note: Calculated frequencies are typically scaled to better match experimental values.[8]

The O-H stretching vibration of the carboxylic acid group is expected to appear as a broad band in the experimental IR spectrum due to hydrogen bonding in the solid state.[10] The C=O stretching vibration is typically a strong, sharp band. The positions of the C-F stretching vibrations are characteristic of fluorinated aromatic compounds.

Electronic Properties: Unveiling Reactivity and Stability

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.[16] The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the chemical reactivity and stability of a molecule.[17][18] A large HOMO-LUMO gap implies high stability and low reactivity.[17]

HOMO_LUMO_Diagram LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO_level HOMO_level LUMO_level->HOMO_level   ΔE = E_LUMO - E_HOMO Energy Energy

Caption: A schematic representation of the HOMO-LUMO energy gap.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the C=C double bond, while the LUMO is likely to be distributed over the carbonyl group and the phenyl ring. The energy gap is influenced by the electron-withdrawing nature of the fluorine atoms.

Table 3: Calculated Electronic Properties of this compound

PropertyExpected Value
HOMO Energy~ -6.5 to -7.5 eV
LUMO Energy~ -1.5 to -2.5 eV
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0 eV

Note: These values are estimations based on similar molecules and can vary with the computational method.[19][20]

Molecular Electrostatic Potential (MESP)

The MESP is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[20] In the MESP map of this compound, the regions of negative potential (red) are expected around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are anticipated around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Mulliken Atomic Charges

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule.[21] This analysis can offer insights into the electronic structure and charge distribution.[12] In this compound, the oxygen and fluorine atoms are expected to carry significant negative charges, while the carbonyl carbon and the acidic hydrogen will have positive charges. It is important to note that Mulliken charges are known to be basis set dependent.[21]

Non-Linear Optical (NLO) Properties

Cinnamic acid derivatives are known to exhibit NLO properties due to their extended π-conjugated systems.[13][14] The presence of electron-donating and electron-withdrawing groups can enhance these properties. In this compound, the difluorophenyl group acts as an electron-withdrawing group. The first-order hyperpolarizability (β) is a key parameter used to quantify the second-order NLO response.[22] Theoretical calculations can provide a reliable estimation of this property and guide the design of new NLO materials.[5][22]

Conclusion and Future Directions

This technical guide has outlined a robust theoretical framework for the comprehensive characterization of this compound. By leveraging the power of Density Functional Theory, researchers can gain profound insights into the structural, vibrational, and electronic properties of this molecule, which are crucial for its potential applications in drug design and materials science. The presented computational workflow provides a validated protocol for obtaining reliable and predictive data. Future studies could involve exploring the effects of different solvents on the molecular properties using implicit or explicit solvent models, investigating reaction mechanisms, and performing molecular docking studies to understand its interactions with biological targets.

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  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Scientific Reports. (URL: [Link])

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The Definitive Guide to 2,4-Difluorocinnamic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 2,4-Difluorocinnamic acid, a fluorinated building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, validated synthetic protocols, and its emerging applications, offering a comprehensive resource grounded in scientific literature and practical expertise.

Nomenclature and Identification: Establishing a Clear Profile

Accurate identification of a chemical entity is paramount in research and development. This compound is known by several synonyms and identifiers across various chemical databases and commercial suppliers. The trans or (E)-isomer is the most common and stable form.

A critical point of clarification involves its CAS (Chemical Abstracts Service) Registry Number. While CAS No. 94977-52-3 is predominantly used to identify trans-2,4-Difluorocinnamic acid, the number 774-73-2 is also occasionally referenced for the same isomer.[1] For the purpose of this guide and to ensure clarity in procurement and documentation, 94977-52-3 is the recommended primary identifier.

Below is a comprehensive table of synonyms and alternative names for this compound.

Identifier Type Value
Systematic IUPAC Name (2E)-3-(2,4-Difluorophenyl)prop-2-enoic acid
Common Synonyms trans-2,4-Difluorocinnamic acid
3-(2,4-Difluorophenyl)acrylic acid[2]
(E)-3-(2,4-Difluorophenyl)acrylic acid[3]
2,4-DFCA
CAS Registry Number 94977-52-3 (primary)[4][5][6]
774-73-2 (less common)[1]
Molecular Formula C₉H₆F₂O₂[4]
Molecular Weight 184.14 g/mol [4]
InChI Key PQDXPFJQTKGTFP-DUXPYHPUSA-N

Physicochemical and Spectroscopic Characterization

The physicochemical properties of this compound are significantly influenced by the presence of two fluorine atoms on the phenyl ring. These substitutions impact its electronic profile, solubility, and ultimately, its biological activity.[7]

Property Value Significance in Drug Development
Appearance White to off-white solid/powder[3][4]Essential for visual inspection and quality control.
Melting Point 216-218 °C[8]A key indicator of purity.
Solubility Sparingly soluble in water[4]Affects formulation and bioavailability considerations.
pKa Lower than non-fluorinated cinnamic acidThe electron-withdrawing nature of fluorine increases acidity, which can influence drug-receptor interactions and ADME properties.[9]
logP Higher than non-fluorinated cinnamic acidFluorination typically increases lipophilicity, potentially enhancing membrane permeability.[9]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is a critical tool for structural confirmation.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • IR Spectroscopy: The infrared spectrum reveals the presence of key functional groups, such as the carboxylic acid and the carbon-carbon double bond.

  • Mass Spectrometry: Confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

While a comprehensive set of spectra for this compound is available across various databases, representative data for closely related fluorinated cinnamic acids can also provide valuable comparative insights.[2][5][10][11][12][13][14]

Synthesis and Methodologies: A Practical Approach

The synthesis of this compound is most commonly achieved through condensation reactions. The Knoevenagel-Doebner condensation is a highly efficient and widely used method.[15][16][17]

Knoevenagel-Doebner Condensation: A Validated Protocol

This reaction involves the condensation of 2,4-difluorobenzaldehyde with malonic acid, catalyzed by a weak base, typically a mixture of pyridine and piperidine. The reaction proceeds via a Knoevenagel condensation followed by an in-situ decarboxylation.

Knoevenagel_Doebner cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_4_difluorobenzaldehyde 2,4-Difluorobenzaldehyde reaction_core Knoevenagel-Doebner Condensation 2_4_difluorobenzaldehyde->reaction_core malonic_acid Malonic Acid malonic_acid->reaction_core catalyst Pyridine (solvent) Piperidine (catalyst) catalyst->reaction_core heat Heat (Reflux) heat->reaction_core 2_4_DFCA This compound byproducts CO₂ + H₂O reaction_core->2_4_DFCA reaction_core->byproducts

Caption: Workflow for the Knoevenagel-Doebner synthesis.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst Addition: Add pyridine as the solvent, followed by a catalytic amount of piperidine (~0.1 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 115 °C) for 3-4 hours. The evolution of carbon dioxide should be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a dilute solution of hydrochloric acid to precipitate the crude product.

  • Isolation: Collect the crude this compound by vacuum filtration and wash the solid with cold water.

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.[7][18][19][20][21]

Step-by-Step Purification Protocol:

  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ethanol/water or methanol/water mixtures are often effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of the ice-cold solvent. Dry the crystals thoroughly to obtain pure this compound.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[7] Cinnamic acid and its derivatives have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[8][22][23]

Mechanism of Action: A Focus on Enzyme Inhibition

The biological activity of cinnamic acid derivatives is often attributed to their ability to inhibit specific enzymes.[1][23] The fluorination pattern on the phenyl ring can significantly influence the potency and selectivity of this inhibition.

Mechanism_of_Action cluster_pathways Potential Cellular Targets DFCA This compound (or its derivatives) Enzyme_A Bacterial Cell Wall Synthesis Enzymes (e.g., MurA) DFCA->Enzyme_A Inhibition Enzyme_B Fatty Acid Biosynthesis Enzymes (FAS-II system) DFCA->Enzyme_B Inhibition Enzyme_C Oncogenic Protein Kinases DFCA->Enzyme_C Inhibition Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Enzyme_A->Bacterial_Growth_Inhibition Leads to Enzyme_B->Bacterial_Growth_Inhibition Leads to Anticancer_Effect Anticancer_Effect Enzyme_C->Anticancer_Effect Leads to

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2,4-Difluorocinnamic Acid from 2,4-Difluorobenzaldehyde for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Difluorocinnamic acid is a pivotal fluorinated building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring significantly enhances the metabolic stability, binding affinity, and lipophilicity of derivative molecules, making it a valuable precursor for novel therapeutics and advanced polymers.[1][2][3] This technical guide provides a comprehensive analysis of two primary synthetic pathways for preparing this compound from 2,4-difluorobenzaldehyde: the Knoevenagel-Doebner Condensation and the Perkin Reaction. We offer detailed, field-proven protocols, mechanistic insights, and comparative analysis to empower researchers, scientists, and drug development professionals in selecting and executing the optimal synthetic strategy.

Introduction: The Significance of Fluorinated Cinnamic Acids

The synthesis of α,β-unsaturated carboxylic acids is a cornerstone of modern organic chemistry. Among these, cinnamic acid derivatives are of particular interest due to their prevalence in natural products and their utility as intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[4][5] The introduction of fluorine atoms, as in this compound, imparts unique electronic properties that can profoundly influence a molecule's biological activity and physicochemical characteristics.[1] Consequently, this compound serves as a critical intermediate for synthesizing a range of active pharmaceutical ingredients (APIs), including potent enzyme inhibitors and receptor antagonists.[1][6]

This guide focuses on the practical synthesis from 2,4-difluorobenzaldehyde, a readily available starting material.[7][8][9][10] We will dissect two robust, classical methods, providing the necessary detail for successful laboratory implementation.

Comparative Overview of Synthetic Pathways

The transformation of 2,4-difluorobenzaldehyde to this compound is most effectively achieved via condensation reactions that form the requisite carbon-carbon double bond. The Knoevenagel-Doebner Condensation and the Perkin Reaction are the most prominent and reliable methods.[11][12] The choice between them often depends on factors such as desired yield, reaction conditions, and reagent availability.

Parameter Knoevenagel-Doebner Condensation Perkin Reaction
Primary Reagents 2,4-Difluorobenzaldehyde, Malonic Acid2,4-Difluorobenzaldehyde, Acetic Anhydride
Base/Solvent Pyridine (solvent/base), Piperidine (catalyst)Anhydrous Sodium or Potassium Acetate
Reaction Temp. Moderate (Reflux, ~115 °C)High (160-180 °C)
Key Advantages Excellent yields, milder conditions, in-situ decarboxylation.[13]Classic, well-established method, uses common reagents.[14]
Key Disadvantages Use of pyridine (toxic, unpleasant odor).High temperatures, potential for side product formation.[15]
Typical Yield 70-90%60-75%

Protocol 1: Knoevenagel-Doebner Condensation

This method is often preferred due to its high efficiency and milder conditions. It involves the condensation of the aldehyde with malonic acid, catalyzed by a weak amine base, followed by a spontaneous decarboxylation.[5][12]

Principle and Mechanism

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[12] The reaction is initiated by the deprotonation of malonic acid by the amine catalyst (piperidine) to form a nucleophilic enolate.[16][17] This enolate then attacks the electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde. The subsequent intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid. Under the reaction conditions, particularly with pyridine as the solvent, this intermediate readily undergoes decarboxylation to yield the final cinnamic acid product.[18]

Experimental Workflow

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep_reagents Dissolve 2,4-Difluorobenzaldehyde & Malonic Acid in Pyridine add_catalyst Add catalytic Piperidine prep_reagents->add_catalyst heat_reflux Heat to Reflux (~115 °C) for 3-4 hours add_catalyst->heat_reflux monitor_tlc Monitor reaction via TLC (Observe CO₂ evolution) heat_reflux->monitor_tlc cool_down Cool to Room Temperature monitor_tlc->cool_down acidify Pour into ice/conc. HCl mixture cool_down->acidify precipitate Precipitate crude product acidify->precipitate filter_wash Filter solid and wash with cold water precipitate->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry_product Dry to yield pure This compound recrystallize->dry_product

Caption: Knoevenagel-Doebner Condensation Workflow.

Detailed Experimental Protocol

Reagents and Materials:

ReagentMW ( g/mol )Amount (mmol)Equiv.Mass / Volume
2,4-Difluorobenzaldehyde142.1010.01.01.42 g
Malonic Acid104.0612.01.21.25 g
Pyridine79.10--10 mL
Piperidine85.15~1.0~0.1~0.1 mL
Conc. Hydrochloric Acid36.46--~20 mL
Ethanol & Deionized Water---For recrystallization

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-difluorobenzaldehyde (1.42 g, 10.0 mmol) and malonic acid (1.25 g, 12.0 mmol) in pyridine (10 mL).[15]

  • Catalyst Addition: Add a catalytic amount of piperidine (~0.1 mL) to the solution.

  • Reaction: Heat the reaction mixture to reflux (oil bath temperature ~115-120 °C) and maintain for 3-4 hours. Evolution of carbon dioxide gas should be observable.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Workup: Once complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice (~50 g) and concentrated hydrochloric acid (~20 mL). Slowly pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Isolation: A precipitate will form. Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the crude solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove pyridine hydrochloride and other water-soluble impurities.

  • Purification: Dry the crude product. Recrystallize the solid from an ethanol/water solvent system to obtain pure, crystalline this compound.

Protocol 2: Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as the base catalyst.[19][20][21]

Principle and Mechanism

The reaction is initiated by the formation of a resonance-stabilized carbanion (enolate) from acetic anhydride, generated by the abstraction of an α-proton by the acetate base.[11][22] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2,4-difluorobenzaldehyde to form an alkoxide intermediate.[22] This intermediate undergoes intramolecular acylation and subsequent elimination of an acetate ion, followed by hydrolysis of the mixed anhydride during workup, to yield the final α,β-unsaturated acid.[11][20]

Experimental Workflow

Perkin_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification combine_reagents Combine Aldehyde, Acetic Anhydride, & Potassium Acetate in Flask setup_reflux Attach Reflux Condenser with Drying Tube combine_reagents->setup_reflux heat_reflux Heat in oil bath to 180 °C and reflux for 5-8 hours setup_reflux->heat_reflux cool_down Cool to ~100 °C heat_reflux->cool_down hydrolyze Slowly add water and boil to hydrolyze anhydride cool_down->hydrolyze decolorize Add activated charcoal and boil briefly hydrolyze->decolorize filter_hot Filter hot solution decolorize->filter_hot acidify Acidify filtrate with conc. HCl filter_hot->acidify crystallize Cool in ice bath to crystallize acidify->crystallize filter_wash Filter crude product and wash with cold water crystallize->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize dry_product Dry to yield pure This compound recrystallize->dry_product

Caption: Perkin Reaction and Purification Workflow.

Detailed Experimental Protocol

Reagents and Materials:

ReagentMW ( g/mol )Amount (mmol)Equiv.Mass / Volume
2,4-Difluorobenzaldehyde142.1010.01.01.42 g
Acetic Anhydride102.0915.01.51.4 mL
Anhydrous Potassium Acetate98.1410.01.00.98 g
Activated Charcoal---~0.2 g
Conc. Hydrochloric Acid36.46--As needed
Ethanol & Deionized Water---For recrystallization

Procedure:

  • Setup: In a 50 mL round-bottom flask, combine 2,4-difluorobenzaldehyde (1.42 g, 10.0 mmol), acetic anhydride (1.4 mL, 15.0 mmol), and anhydrous potassium acetate (0.98 g, 10.0 mmol). Equip the flask with a reflux condenser fitted with a calcium chloride drying tube.[15]

  • Reaction: Heat the mixture in an oil bath to 180 °C and maintain a gentle reflux for 5-8 hours.

  • Workup - Hydrolysis: Allow the reaction mixture to cool to approximately 100 °C. Cautiously and slowly add 20 mL of water through the condenser. Heat the resulting mixture to boiling for 15 minutes to hydrolyze any unreacted acetic anhydride.

  • Workup - Decolorization: Add a small amount of activated charcoal (~0.2 g) to the boiling solution and continue to boil for an additional 10 minutes.

  • Workup - Filtration & Precipitation: Filter the hot solution through a fluted filter paper to remove the charcoal. Acidify the hot filtrate with concentrated hydrochloric acid until precipitation of the product is complete (check with pH paper).

  • Isolation: Cool the mixture in an ice bath for at least 30 minutes to maximize crystallization.

  • Purification: Collect the crude product by vacuum filtration and wash the filter cake with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure this compound.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: The expected melting point is in the range of 216-218 °C.[23] A sharp melting point within this range is indicative of high purity.

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the vinyl protons (two doublets with a large coupling constant, J ≈ 16 Hz, indicating a trans configuration) and the aromatic protons, with coupling patterns consistent with a 2,4-disubstituted phenyl ring.

  • ¹³C NMR: The carbon NMR will show signals for the carboxyl carbon (~167-170 ppm), the carbons of the double bond, and the aromatic carbons, with characteristic C-F couplings.[24]

  • FTIR: The infrared spectrum should display a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), a C=C stretch (~1620-1640 cm⁻¹), and strong C-F stretching bands (~1100-1250 cm⁻¹).

Conclusion

This application note has detailed two effective and reliable protocols for the synthesis of this compound from 2,4-difluorobenzaldehyde. The Knoevenagel-Doebner condensation generally offers higher yields under milder conditions, making it a preferred modern method. The Perkin reaction, while requiring higher temperatures, remains a viable and classic alternative using common laboratory reagents. The choice of method can be tailored to specific laboratory constraints and objectives. Both pathways provide access to a valuable fluorinated intermediate that is crucial for advancing research in drug discovery and materials science.

References

  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.
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  • BYJU'S. Perkin Reaction Mechanism.
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  • ChemicalBook. This compound | 774-73-2. (2025-07-16).
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Application Notes and Protocols for the Synthesis of 2,4-Difluorocinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Cinnamic Acids

Substituted cinnamic acids are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. 2,4-Difluorocinnamic acid, in particular, serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive overview and a detailed protocol for the synthesis of trans-2,4-Difluorocinnamic acid utilizing the robust and efficient Knoevenagel condensation reaction.

The Knoevenagel Condensation: A Mechanistic Perspective

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2] For the synthesis of cinnamic acids, a variation known as the Doebner modification is frequently employed. This modification utilizes malonic acid as the active methylene compound and a mixture of pyridine and a catalytic amount of piperidine.[2]

The reaction proceeds through a series of well-defined steps:

  • Enolate Formation: The basic catalyst, typically piperidine, deprotonates the active methylene group of malonic acid to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the 2,4-difluorobenzaldehyde, forming a tetrahedral intermediate.

  • Dehydration: Subsequent proton transfer and elimination of a water molecule lead to the formation of a stable α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Under the reaction conditions, typically at elevated temperatures in the presence of pyridine, the dicarboxylic acid intermediate undergoes decarboxylation to yield the final cinnamic acid product.

Pyridine often serves as both the solvent and a co-catalyst, facilitating the decarboxylation step. Piperidine, a stronger base, is a more effective catalyst for the initial condensation.

Knoevenagel_Mechanism cluster_intermediates Intermediates cluster_product Product 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Tetrahedral_Intermediate Tetrahedral Intermediate 2,4-Difluorobenzaldehyde->Tetrahedral_Intermediate Enolate Attack Malonic_Acid Malonic Acid Enolate Malonic Acid Enolate Malonic_Acid->Enolate Piperidine Piperidine Piperidine Pyridine Pyridine Unsaturated_Diacid Unsaturated Dicarboxylic Acid Tetrahedral_Intermediate->Unsaturated_Diacid - H2O 2,4-Difluorocinnamic_Acid This compound Unsaturated_Diacid->2,4-Difluorocinnamic_Acid - CO2 (Pyridine, Heat)

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Protocol: Synthesis of trans-2,4-Difluorocinnamic Acid

This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids via the Knoevenagel-Doebner condensation.

Materials and Reagents
Reagent/MaterialGradeSupplier
2,4-Difluorobenzaldehyde99%Sigma-Aldrich
Malonic Acid99%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
Piperidine99%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
EthanolReagent GradeFisher Scientific
Deionized WaterIn-house
Round-bottom flask (100 mL)VWR
Reflux condenserVWR
Magnetic stirrer with heatingVWR
Büchner funnel and flaskVWR
Filter paperWhatman
Reaction Parameters
ParameterValue
Reactant Ratio (Aldehyde:Malonic Acid)1 : 1.2
Catalyst (Piperidine)~0.1 equivalents
SolventPyridine
TemperatureReflux (~115 °C)
Reaction Time3-4 hours
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (~0.1 eq).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle. The evolution of carbon dioxide should be observed as the reaction progresses.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete (typically after 3-4 hours), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir the mixture until a precipitate forms.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual pyridine and salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure trans-2,4-Difluorocinnamic acid as a white solid.

Workflow Start Start Dissolve_Reactants Dissolve 2,4-difluorobenzaldehyde and malonic acid in pyridine Start->Dissolve_Reactants Add_Catalyst Add catalytic piperidine Dissolve_Reactants->Add_Catalyst Reflux Heat to reflux (3-4 hours) Add_Catalyst->Reflux Monitor_TLC Monitor reaction by TLC Reflux->Monitor_TLC Cool Cool to room temperature Monitor_TLC->Cool Reaction Complete Precipitate Pour into ice/HCl mixture Cool->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash Wash with cold water Filter->Wash Recrystallize Recrystallize from ethanol/water Wash->Recrystallize Dry Dry the final product Recrystallize->Dry End End Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Results and Discussion

The successful synthesis of trans-2,4-Difluorocinnamic acid can be confirmed by various analytical techniques. The expected data is summarized below.

Characterization Data
PropertyExpected Value
Appearance White to off-white solid
Melting Point 216-218 °C[2]
¹H NMR (DMSO-d₆)δ (ppm): ~12.7 (br s, 1H, COOH), ~7.8-7.6 (m, 1H, Ar-H), ~7.6 (d, J≈16 Hz, 1H, =CH-Ar), ~7.4-7.2 (m, 2H, Ar-H), ~6.6 (d, J≈16 Hz, 1H, =CH-COOH)
¹³C NMR (DMSO-d₆)δ (ppm): ~167 (C=O), ~164 (d, J≈250 Hz, C-F), ~160 (d, J≈250 Hz, C-F), ~140 (d, J≈8 Hz, C=), ~132 (d, J≈5 Hz, C-H), ~120 (C=), ~112 (d, J≈21 Hz, C-H), ~105 (t, J≈26 Hz, C-H)
FTIR (KBr, cm⁻¹)~3100-2500 (br, O-H stretch), ~1690 (s, C=O stretch), ~1630 (m, C=C stretch), ~1270 & ~1140 (s, C-F stretch)

The large coupling constant (J ≈ 16 Hz) for the vinyl protons in the ¹H NMR spectrum is characteristic of a trans configuration. The ¹³C NMR spectrum will show characteristic C-F couplings. The FTIR spectrum is expected to show a broad O-H stretch for the carboxylic acid, a strong carbonyl absorption, and strong C-F stretching bands.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure reagents are pure and anhydrous.
Loss of product during work-up.Ensure the acidic solution is sufficiently cold to maximize precipitation.
Product is an oil or does not solidify Impurities present.Attempt to triturate with a non-polar solvent like hexanes. Purify by column chromatography.
Broad melting point range Impure product.Recrystallize the product again from a suitable solvent system.

Conclusion

The Knoevenagel-Doebner condensation provides an efficient and reliable method for the synthesis of trans-2,4-Difluorocinnamic acid. The protocol described herein is straightforward and utilizes readily available reagents and standard laboratory equipment. The resulting fluorinated cinnamic acid is a versatile intermediate for further synthetic transformations in the pursuit of novel chemical entities with potential applications in drug discovery and materials science.

References

  • Organic Chemistry Portal. Knoevenagel Condensation, Doebner Modification. [Link]

  • Pawar, H. S., Waghmare, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry, 39(11), 8344–8350.
  • Wikipedia. Knoevenagel condensation. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Application Notes & Protocols: 2,4-Difluorocinnamic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Synthetic Scaffolds

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy to enhance critical properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2,4-Difluorocinnamic acid emerges as a particularly valuable building block, offering a trifecta of reactive sites: a readily modifiable carboxylic acid, an α,β-unsaturated alkene system, and a difluorinated aromatic ring poised for diverse functionalization.

This guide provides an in-depth exploration of this compound's utility, moving beyond simple reaction lists to explain the causal chemistry behind its application. We present detailed, field-tested protocols for key transformations, enabling researchers, scientists, and drug development professionals to leverage this versatile scaffold in their synthetic programs.

Physicochemical & Spectroscopic Profile

A thorough understanding of a starting material's properties is fundamental to its successful application. The data below serves as a crucial reference for handling, storage, and reaction setup.

PropertyValueReference(s)
CAS Number 774-73-2[2][3]
Molecular Formula C₉H₆F₂O₂[4]
Molecular Weight 184.14 g/mol [4]
Appearance White to off-white solid/crystal[2][5]
Melting Point 216-218 °C[2]
Purity ≥98%[6]
SMILES O=C(O)/C=C/c1ccc(F)cc1F
InChI Key PQDXPFJQTKGTFP-DUXPYHPUSA-N[4]

Core Application I: Synthesis of Heterocyclic Scaffolds via Amide Bond Formation

The carboxylic acid moiety of this compound is a primary handle for elaboration, most commonly through amide bond formation. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of the difluorocinnamate core to a vast array of amine-containing fragments to generate libraries of bioactive candidates.

Causality in Amide Coupling Reactions

Direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, "coupling agents" are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylate, forming a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts this intermediate to form an activated ester, which is more stable and reacts cleanly with the target amine to yield the desired amide.[7]

G start This compound intermediate O-Acylisourea Intermediate start->intermediate Activation edc EDC (Coupling Agent) edc->intermediate hobt HOBt (Additive) active_ester Activated Ester Intermediate hobt->active_ester amine Primary/Secondary Amine (R-NH₂) product Target Amide Product amine->product intermediate->active_ester active_ester->product Coupling

Fig. 1: Workflow for EDC/HOBt mediated amide coupling.
Protocol 1: General Amide Coupling with Primary/Secondary Amines

This protocol provides a robust starting point for coupling this compound with a variety of amines.

Reagents & Equipment:

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Target Amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware for workup

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) followed by the target amine (1.1 eq).

  • Cooling: Place the reaction flask in an ice bath and allow the mixture to cool to 0 °C. This is critical to control the exothermic reaction and minimize side products.

  • Activation: Add EDC (1.2 eq) portion-wise to the cooled, stirred solution. Adding it slowly prevents a rapid temperature increase.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Core Application II: Synthesis of Psammaplin A Derivatives for Radiosensitization

A specific and powerful application of this building block is in the synthesis of derivatives of Psammaplin A, a natural product known for its histone deacetylase (HDAC) inhibitory activity.[8] By incorporating the 2,4-difluorocinnamide moiety, novel analogues have been developed as potent radiosensitizers for cancer therapy.[9]

Protocol 2: Synthesis of a Psammaplin A Analogue Precursor

This protocol details the coupling of this compound with an amino-thiol precursor, a key step in forming Psammaplin A derivatives.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Amino-thiol precursor (e.g., Cysteamine) (1.1 eq)

  • EDC (1.2 eq) and HOBt (1.2 eq) or HATU (1.2 eq) for more challenging couplings

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Setup: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add DIPEA (2.0 eq) to the solution. This base scavenges the acid produced during the reaction, driving it to completion.

  • Amine Addition: Add the amino-thiol precursor (1.1 eq) to the mixture.

  • Coupling Agent: Add the chosen coupling agent (e.g., EDC/HOBt or HATU) (1.2 eq) and stir the reaction at room temperature.

  • Monitoring & Workup: Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in Protocol 1.

  • Next Steps: The resulting amide is a precursor that can then undergo oxidative dimerization to form the characteristic disulfide bond of Psammaplin A.[8]

G start This compound coupling Amide Coupling (Protocol 2) start->coupling precursor Amide-Thiol Precursor coupling->precursor oxidation Oxidative Dimerization precursor->oxidation product Psammaplin A Analogue oxidation->product

Sources

applications of 2,4-Difluorocinnamic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4-Difluorocinnamic Acid in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Date: January 12, 2026

Abstract

This compound is a halogenated aromatic carboxylic acid that has emerged as a profoundly valuable building block in modern medicinal chemistry.[1] The strategic incorporation of two fluorine atoms onto the phenyl ring of the cinnamic acid scaffold significantly modifies the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] These alterations are highly desirable in drug design, rendering this compound and its derivatives promising candidates for developing novel therapeutics. This guide provides a comprehensive overview of its properties, detailed protocols for its synthesis and subsequent derivatization, and explores its key applications in the development of anticancer, anti-inflammatory, and enzyme-inhibiting agents.

The Strategic Advantage of Fluorine in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to overcome pharmacological liabilities. The carbon-fluorine (C-F) bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes like cytochrome P450, which often enhances a drug's half-life.[3] Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially leading to increased binding affinity and potency.[2] this compound serves as a versatile scaffold that leverages these benefits, providing a robust starting point for synthetic diversification.[1]

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and formulation.

PropertyValueReference
CAS Number 94977-52-3[1][4]
Molecular Formula C₉H₆F₂O₂[1]
Molecular Weight 184.14 g/mol [5]
Appearance White to pale yellow powder/crystal[1]
Melting Point 194 - 198 °C[5]
pKa (Predicted) 4.29 ± 0.13[1]
Solubility Sparingly soluble in water; Soluble in methanol[1][5]

Core Applications in Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex, pharmacologically active molecules.[1] Its derivatives have shown significant promise in several therapeutic areas.

Anticancer Drug Discovery

The difluorocinnamic acid motif is a key component in the development of novel anticancer agents, acting through various mechanisms.

  • Radiosensitizers: Derivatives of difluorocinnamic acid have been successfully synthesized to create analogues of Psammaplin A, which act as potent radiosensitizers in human lung cancer cells.[6][7] These compounds enhance the efficacy of radiation therapy, with some derivatives demonstrating a potency of 16.14 µM.[6][7]

  • Antiemetic Support in Chemotherapy: The scaffold is crucial for synthesizing substituted isoquinolones, which are effective 5-HT₃ receptor antagonists.[2][6] These antagonists are vital for managing chemotherapy-induced nausea and vomiting, a major side effect of cancer treatment.[6]

  • Inhibition of Cancer Cell Proliferation: Cinnamic acid derivatives, in general, have been shown to induce cell cycle arrest and cell death in various carcinoma cell lines, making them important lead compounds for developing new antineoplastic agents.[8]

Enzyme Inhibition

The structural rigidity and electronic properties of the this compound core make it an attractive scaffold for designing enzyme inhibitors.

  • Trypsin-like Serine Proteases: While some synthesized amidine derivatives of a related α-benzoylamino-4-amidinocinnamic acid showed only modest inhibitory activity against thrombin, trypsin, and plasmin, the cinnamic acid backbone remains a viable starting point for inhibitor design.[9]

  • α-Glucosidase Inhibition: Other cinnamic acid derivatives have demonstrated inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[10][11] This suggests a potential application for derivatives of this compound in managing metabolic disorders like diabetes.[10]

Anti-Inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Derivatives of cinnamic acids are known to possess anti-inflammatory properties, potentially by inhibiting the production of pro-inflammatory mediators.[3] The 2,4-difluoro substitution can enhance this activity, making it a valuable building block for compounds that may inhibit cyclooxygenase (COX) enzymes or modulate inflammatory cytokine signaling.[12]

Experimental Protocols: Synthesis and Derivatization

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent modification into biologically relevant derivatives.

Synthesis of this compound

Several reliable methods exist for the synthesis of the parent acid. The choice of method often depends on the availability of starting materials and desired scale.

This method provides a direct and efficient route from the corresponding aldehyde and malonic acid.

Reagents and Equipment:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Round-bottom flask with reflux condenser and heating mantle

  • Magnetic stirrer

  • Standard glassware for work-up and filtration

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde and malonic acid in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 115 °C) for 3-4 hours. The evolution of carbon dioxide should be observed.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to precipitate the product.

  • Purification: Collect the precipitated white solid by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride. Dry the crude product and recrystallize from an ethanol/water mixture to obtain pure this compound.[2]

Causality Note: Pyridine acts as both a solvent and a base, while the stronger base, piperidine, serves as the catalyst to deprotonate malonic acid, initiating the condensation. The final acidification is crucial to protonate the carboxylate salt, causing the desired acid to precipitate out of the aqueous solution.

Synthetic_Routes cluster_knoevenagel Knoevenagel Condensation cluster_perkin Perkin Reaction cluster_heck Heck Reaction k_aldehyde 2,4-Difluorobenzaldehyde k_product This compound k_aldehyde->k_product Pyridine, Piperidine k_malonic Malonic Acid k_malonic->k_product Pyridine, Piperidine p_aldehyde 2,4-Difluorobenzaldehyde p_product This compound p_aldehyde->p_product K-Acetate, 180°C p_anhydride Acetic Anhydride p_anhydride->p_product K-Acetate, 180°C h_halide 1-Bromo-2,4-difluorobenzene h_product This compound h_halide->h_product Pd(OAc)2, Et3N h_acrylic Acrylic Acid h_acrylic->h_product Pd(OAc)2, Et3N

Caption: Key synthetic routes to this compound.

Synthesis of Bioactive Derivatives

The carboxylic acid moiety of this compound is a prime handle for derivatization, most commonly to form amides.

This protocol uses a standard carbodiimide coupling agent to form an amide bond between this compound and a primary or secondary amine.

Reagents and Equipment:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-hydroxybenzotriazole) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard glassware for extraction and purification (e.g., silica gel column chromatography)

Procedure:

  • Activation: Dissolve this compound in anhydrous DCM under a nitrogen atmosphere. Add EDC and HOBt to the solution and stir at room temperature for 30 minutes. This forms the activated HOBt ester.

  • Coupling: In a separate flask, dissolve the desired amine and DIPEA in anhydrous DCM. Add this amine solution dropwise to the activated acid solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acid.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.[10][12]

Causality Note: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions (like N-acylurea formation) and improve coupling efficiency by forming a more reactive, yet stable, intermediate. The base (DIPEA) is used to neutralize the HCl salt of the amine (if applicable) and the HCl generated during the reaction.

Protocols for Biological Evaluation

Once derivatives are synthesized, their biological activity must be assessed. The following are standard in vitro assays.

Protocol 3: In Vitro Enzyme Inhibition Assay (General Fluorometric)

This protocol outlines a method to determine the IC₅₀ of a synthesized derivative against a target enzyme that cleaves a fluorogenic substrate.

Materials:

  • Target enzyme in assay buffer

  • Fluorogenic substrate specific to the enzyme

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Positive control inhibitor

  • Assay buffer (e.g., Tris-HCl or HEPES with required cofactors)

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each concentration into the wells of a 384-well plate. Also include wells for a positive control inhibitor and a DMSO-only negative control (0% inhibition).

  • Enzyme Addition: Add the enzyme solution to all wells except for the "no enzyme" control wells. Allow the plate to incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths. Measure the fluorescence signal kinetically over 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the data: % Inhibition = 100 * (1 - [Rate_compound - Rate_no_enzyme] / [Rate_DMSO - Rate_no_enzyme]).

    • Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13]

Screening_Workflow start Synthesized Compound Library (2,4-DFCA Derivatives) primary_screen Primary Screen (Single High Concentration) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response Active 'Hits' inactive Inactive primary_screen->inactive hit_validation Hit Validation (Orthogonal Assays) dose_response->hit_validation Potent Compounds lead_opt Lead Optimization hit_validation->lead_opt Validated Hits

Caption: A typical workflow for in vitro enzyme inhibitor screening.

Protocol 4: Metabolic Stability Assay using Human Liver Microsomes

This assay determines how quickly a compound is metabolized by liver enzymes, providing crucial data for predicting its in vivo pharmacokinetic profile.[14]

Materials:

  • Human Liver Microsomes (HLM)

  • Test compound (e.g., a this compound derivative)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching and analysis)

  • Incubator/water bath at 37 °C

  • LC-MS/MS system for quantification

Procedure:

  • Incubation Mixture: Prepare a master mix containing HLM and phosphate buffer. Pre-warm this mixture at 37 °C for 5 minutes.

  • Initiate Reaction: Add the test compound to the HLM mixture. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile with a suitable internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the test compound and internal standard. Quantify the peak area ratio of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) based on the half-life and incubation conditions.[14]

Causality Note: Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. The NADPH regenerating system is essential as it provides the reducing equivalents required for CYP enzyme function. Quenching with acetonitrile stops the reaction by denaturing the enzymes.

Conclusion

This compound is a high-value scaffold for medicinal chemists. The strategic placement of fluorine atoms confers advantageous properties that can enhance metabolic stability and target engagement.[2][3] Its accessible synthesis and versatile carboxylic acid handle allow for the creation of diverse chemical libraries. As demonstrated by its use in developing anticancer agents and its potential for creating novel enzyme inhibitors, this compound will undoubtedly continue to be a cornerstone in the foundation of future drug discovery programs.

References

  • Adisakwattana, S., et al. (2011). A series of cinnamic acid derivatives and their inhibitory activity on intestinal alpha-glucosidase. PubMed. Retrieved from [Link]

  • Stürzebecher, J., et al. (1983). [Synthetic serine proteinase inhibitors. 30. Synthesis of alpha-benzoylamino-4-amidinocinnamic acid and alpha-(4-amidinobenzoylamino) cinnamic acid amides, and their inhibitory effect on trypsin-like enzymes]. PubMed. Retrieved from [Link]

  • De, P., et al. (2009). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. Retrieved from [Link]

  • ASAP Discovery Consortium. (2025). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. Protocols.io. Retrieved from [Link]

Sources

Synthesis of Novel Derivatives from 2,4-Difluorocinnamic Acid: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Cinnamic Acid Scaffolds

2,4-Difluorocinnamic acid is a versatile scaffold in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate in the development of novel pharmaceuticals.[1][2] Cinnamic acid and its derivatives are naturally occurring compounds that have been extensively studied for their wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The difluoro-substitution pattern on the phenyl ring of this compound offers a unique electronic signature that can modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, making it a molecule of high interest for researchers, scientists, and drug development professionals.[5]

This technical guide provides detailed application notes and protocols for the synthesis of various derivatives from this compound, with a focus on the formation of amides and esters. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and adaptable for the synthesis of diverse compound libraries.

Application Notes: Rationale and Key Considerations for Synthesis

The derivatization of the carboxylic acid moiety of this compound is a primary strategy for generating novel chemical entities. The two most common and versatile derivatizations are the formation of amides and esters.

Amide Bond Formation: The amide bond is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs.[6] Converting the carboxylic acid of this compound to an amide allows for the introduction of a wide array of amine-containing fragments, enabling fine-tuning of the molecule's properties. Key considerations for amide bond formation include:

  • Activation of the Carboxylic Acid: Direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species.[7] Common activation strategies include the use of coupling reagents or conversion to an acyl chloride.

  • Choice of Coupling Reagents: A plethora of coupling reagents are available, each with its own advantages.[8] Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are frequently used, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.[9][10] Phosphonium and aminium reagents like PyBOP and HATU, respectively, are also highly effective.[8]

  • Acyl Chloride Formation: A more traditional and cost-effective method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] This intermediate readily reacts with amines to form the desired amide.[7]

  • Reaction Conditions: The choice of solvent, temperature, and base is crucial for the success of the reaction. Aprotic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are commonly employed.[13] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid generated during the reaction.

Ester Formation: Esterification is another fundamental transformation that allows for the modification of polarity and pharmacokinetic profiles. Key considerations for esterification include:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[14][15] The reaction is an equilibrium process, and the removal of water is often necessary to drive the reaction to completion.[16]

  • Acyl Chloride-Mediated Esterification: Similar to amide synthesis, the carboxylic acid can be converted to an acyl chloride, which then reacts rapidly with an alcohol to form the ester.[17]

  • Steglich Esterification: This method utilizes a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the esterification under mild conditions.[18]

Detailed Protocols

Protocol 1: Synthesis of N-Aryl-2,4-difluorocinnamamides via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of N-aryl amides of this compound using EDC and HOBt as coupling agents. This method is widely applicable and generally provides good to excellent yields.[13]

Reaction Scheme:

Workflow for EDC/HOBt Amide Coupling.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (1.0 mmol scale)Equivalents
This compound184.14184 mg1.0
Substituted AnilineVaries1.1 mmol1.1
EDC191.70230 mg1.2
HOBt135.13162 mg1.2
DIPEA129.240.35 mL (2.0 mmol)2.0
Anhydrous DMF-5 mL-
Dichloromethane (DCM)-For workup-
1 M HCl-For workup-
Saturated NaHCO₃ solution-For workup-
Brine-For workup-
Anhydrous MgSO₄ or Na₂SO₄-For drying-

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the acid is completely dissolved.

  • Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-2,4-difluorocinnamamide.

Mechanism of EDC/HOBt Coupling:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC. This intermediate then reacts with HOBt to form an active HOBt ester. The amine then attacks the carbonyl of the HOBt ester to form the amide bond, regenerating HOBt.[9][19]

G cluster_activation Carboxylic Acid Activation cluster_active_ester Active Ester Formation cluster_amide_formation Amide Formation Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Amide N-Aryl-2,4-difluorocinnamamide HOBt_Ester->Amide + Amine Amine Amine Amide->HOBt Regenerates HOBt

Mechanism of EDC/HOBt mediated amide coupling.

Protocol 2: Synthesis of 2,4-Difluorocinnamate Esters via Acyl Chloride Intermediate

This protocol details the synthesis of esters from this compound by first converting it to the acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol.

Reaction Scheme:

Workflow for Esterification via Acyl Chloride.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (1.0 mmol scale)Equivalents
This compound184.14184 mg1.0
Thionyl chloride (SOCl₂)118.970.15 mL (2.0 mmol)2.0
Anhydrous DMF-1-2 drops (catalytic)-
Anhydrous Dichloromethane (DCM)-10 mL-
Alcohol (R-OH)Varies1.2 mmol1.2
Pyridine79.100.12 mL (1.5 mmol)1.5
Saturated NaHCO₃ solution-For workup-
Brine-For workup-
Anhydrous MgSO₄ or Na₂SO₄-For drying-

Step-by-Step Protocol:

  • Acyl Chloride Formation:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and anhydrous DCM (5 mL).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Slowly add thionyl chloride (2.0 eq) to the suspension at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

    • Cool the reaction mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 2,4-difluorocinnamoyl chloride is used in the next step without further purification.

  • Esterification:

    • Dissolve the crude acyl chloride in anhydrous DCM (5 mL) under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Add the alcohol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel.

Mechanism of Acyl Chloride Formation with SOCl₂:

The carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated and subsequently attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[12][20]

Conclusion

The protocols outlined in this guide provide robust and versatile methods for the synthesis of amide and ester derivatives of this compound. By leveraging the principles of carboxylic acid activation, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs. The strategic incorporation of the this compound scaffold holds significant promise for the development of novel therapeutics with enhanced pharmacological properties.

References

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate.
  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
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  • thionyl chloride addtion - ECHEMI.
  • 19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides - Chemistry LibreTexts.
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  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
  • SOCl2 Reaction with Carboxylic Acids - Chemistry Steps.
  • Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold for Drug Discovery - Benchchem.
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  • 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts.
  • Coupling Reagents - Aapptec Peptides.
  • Diverse strategies for the synthesis of cinnamides from cinnamic acids. - ResearchGate.
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  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - NIH.
  • An In-depth Technical Guide to trans-3,4-Difluorocinnamic Acid (CAS: 112897-97-9) - Benchchem.
  • Highly Efficient Synthesis of Cinnamamides from Methyl Cinnamates and Phenylethylamines Catalyzed by Lipozyme® TL IM under Continuous-Flow Microreactors - MDPI.
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  • 2,6-Difluorocinnamic acid | 102082-89-3 | Benchchem.
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  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science.
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Application Notes & Protocols: Leveraging 2,4-Difluorocinnamic Acid for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chronic inflammation underpins a multitude of debilitating diseases, driving a persistent need for novel anti-inflammatory therapeutics with improved efficacy and safety profiles. The cyclooxygenase-2 (COX-2) enzyme is a clinically validated target for mitigating inflammation and pain.[1][2] This guide details the strategic use of 2,4-difluorocinnamic acid as a versatile starting scaffold for the synthesis of potent and selective anti-inflammatory agents. The inclusion of fluorine atoms in drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this compound an attractive building block for modern drug discovery.[3] We present a representative synthetic workflow for creating novel pyrazole-based COX-2 inhibitors, provide detailed, step-by-step experimental protocols, and discuss the underlying chemical principles and structure-activity relationships (SAR).

The Scientific Rationale: Targeting COX-2 in Inflammation

Inflammation is a protective response, but when dysregulated, it leads to chronic conditions like rheumatoid arthritis and osteoarthritis.[4] The inflammatory cascade is significantly mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[5] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal tract and maintain normal platelet function.[4]

  • COX-2: An inducible enzyme, typically absent in most tissues, whose expression is rapidly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[2][4]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2.[5] While effective, their inhibition of COX-1 is associated with significant gastrointestinal side effects, such as ulcers and bleeding.[4][5] This led to the development of selective COX-2 inhibitors, or "coxibs," which target the inflammatory pathway while sparing the protective functions of COX-1, offering a superior safety profile for long-term use.[1][6]

The core strategy outlined in this guide is to synthesize novel compounds that exhibit high selectivity for the COX-2 enzyme, using this compound as a key structural precursor.

Mechanism of COX-2 Inhibition

The diagram below illustrates the arachidonic acid pathway and the specific point of intervention for COX-2 inhibitors.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid PLA₂ cox1 COX-1 arachidonic_acid->cox1 cox2 COX-2 arachidonic_acid->cox2 pg_homeostatic Prostaglandins (Homeostatic) cox1->pg_homeostatic pg_inflammatory Prostaglandins (Inflammatory) cox2->pg_inflammatory gi_protection GI Protection & Platelet Function pg_homeostatic->gi_protection inflammation Pain & Inflammation pg_inflammatory->inflammation inhibitor Synthesized COX-2 Inhibitor inhibitor->cox2 Inhibition

Caption: The COX-2 signaling pathway and mechanism of inhibition.

Synthetic Strategy: From Cinnamic Acid to Pyrazole Core

The pyrazole ring is a well-established pharmacophore in many selective COX-2 inhibitors, including the marketed drug Celecoxib.[7] Our representative strategy adapts the classical synthesis for such compounds to incorporate the 2,4-difluorophenyl moiety from our starting material. The workflow involves two primary stages: the formation of a β-diketone intermediate via Claisen condensation, followed by a cyclocondensation reaction to construct the core pyrazole structure.

Synthesis_Workflow start 2,4-Difluoro- acetophenone intermediate 1-(2,4-Difluorophenyl)-4,4,4- trifluorobutane-1,3-dione (β-Diketone) start->intermediate Step 1: Claisen Condensation (Base Catalyzed) reagent1 Ethyl Trifluoroacetate reagent1->intermediate product Target Pyrazole Derivative intermediate->product Step 2: Cyclocondensation (Acid/Heat) reagent2 4-Hydrazinylbenzene- sulfonamide HCl reagent2->product purify Purification (Recrystallization) product->purify

Caption: Representative workflow for synthesizing a novel pyrazole derivative.

Note on Starting Material: While this guide focuses on the utility of the 2,4-difluoro scaffold, the direct starting material for this specific Claisen condensation is 2,4-difluoroacetophenone. This ketone can be readily synthesized from 1,3-difluorobenzene, which is conceptually linked to the broader family of difluorinated aromatic compounds. The principles discussed remain directly applicable for researchers aiming to incorporate this valuable moiety.

Experimental Protocols

These protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of 1-(2,4-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione (β-Diketone Intermediate)

This step employs a Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.

  • Rationale: Sodium methoxide serves as the base, deprotonating the methyl group of the acetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The trifluoromethyl group is a strong electron-withdrawing group, which makes the ester highly reactive and drives the reaction to completion.

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (eq)
2,4-Difluoroacetophenone156.1310.0 g1.0
Sodium Methoxide (30% in MeOH)54.0212.4 g1.1
Ethyl Trifluoroacetate142.0810.0 g1.1
Toluene-100 mL-
3M Hydrochloric Acid-75 mL-

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide solution (12.4 g) and toluene (50 mL).

  • In a separate beaker, dissolve 2,4-difluoroacetophenone (10.0 g) in toluene (25 mL). Add this solution dropwise to the flask at room temperature (20-25°C) over 30 minutes.

  • Stir the resulting mixture for an additional 30 minutes at room temperature.

  • Add ethyl trifluoroacetate (10.0 g) dropwise to the reaction mixture over 1 hour, maintaining the temperature below 30°C.

  • After the addition is complete, heat the reaction mixture to reflux (~110°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the mixture to room temperature and carefully pour it into a beaker containing 3M HCl (75 mL) with stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with toluene (25 mL each).

  • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude β-diketone intermediate as an oil, which can be used in the next step without further purification.

Protocol 2: Synthesis of Target Pyrazole Derivative via Cyclocondensation

This step involves the reaction of the synthesized β-diketone with a substituted hydrazine to form the thermodynamically stable five-membered pyrazole ring.

  • Rationale: The reaction proceeds via nucleophilic attack of the hydrazine nitrogens onto the two carbonyl carbons of the β-diketone, followed by dehydration to form the aromatic pyrazole ring. Using an alcohol like methanol or ethanol as a solvent facilitates the reaction, and heating provides the necessary activation energy for cyclization and dehydration.[8][9]

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (eq)
Crude β-Diketone Intermediate252.14(Assumed from Step 1)1.0
4-Hydrazinylbenzenesulfonamide HCl224.679.8 g1.1
Methanol-200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add the crude 1-(2,4-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione from the previous step.

  • Add 4-hydrazinylbenzenesulfonamide hydrochloride (9.8 g) and methanol (200 mL).

  • Heat the mixture to reflux (approx. 65°C) with constant stirring for 8-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to promote crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold methanol (2 x 30 mL) to remove impurities.

  • Dry the product in a vacuum oven at 50°C to a constant weight. The resulting solid is the crude target pyrazole derivative.

Protocol 3: Purification by Recrystallization
  • Rationale: Recrystallization is a purification technique used to remove impurities from organic solids. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. A toluene/methanol solvent system is often effective for this class of compounds.[9]

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent system (e.g., a 95:5 mixture of toluene and methanol) to just dissolve the solid upon heating.

  • Heat the mixture gently with stirring until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

  • Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm identity and purity.

Structure-Activity Relationship (SAR) Insights

The biological activity of cinnamic acid derivatives is highly dependent on their molecular structure.[10][11] For the synthesized pyrazole derivatives, several structural features are critical for potent and selective COX-2 inhibition:

  • The Sulfonamide Moiety (-SO₂NH₂): This group is crucial for COX-2 selectivity. It can form a hydrogen bond with a specific histidine residue (His90) present in a side pocket of the COX-2 active site, an interaction that is not possible in the more constricted COX-1 active site.

  • The Trifluoromethyl Group (-CF₃): This group on the pyrazole ring is known to contribute to strong binding within the COX-2 active site.[7]

  • The Phenyl Rings: The two phenyl rings at adjacent positions on the pyrazole core are essential for occupying the correct hydrophobic channels within the enzyme's active site.

  • The 2,4-Difluoro Substitution: The introduction of fluorine atoms onto the phenyl ring can have several beneficial effects:

    • Enhanced Binding: Fluorine is highly electronegative and can participate in favorable electrostatic or dipole-dipole interactions with receptor residues.

    • Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation by cytochrome P450 enzymes, potentially increasing the drug's half-life.[3]

    • Modulated Lipophilicity: Fluorine substitution can increase the compound's lipophilicity, which may improve its ability to cross cell membranes and reach its target.

Further exploration would involve synthesizing a library of analogs by modifying the substitution patterns on the phenyl rings to optimize potency and pharmacokinetic properties.[12][13]

Conclusion

This compound and its related chemical structures represent a promising platform for the development of next-generation anti-inflammatory agents. The synthetic protocols provided herein offer a reliable and adaptable workflow for creating novel pyrazole-based COX-2 inhibitors. By leveraging the principles of rational drug design and understanding the key structure-activity relationships, researchers can use this guide to synthesize and evaluate new chemical entities with the potential for enhanced therapeutic benefit in the treatment of inflammatory diseases.

References

  • Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link][1]

  • Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?. Retrieved from [Link][5]

  • Wikipedia. (2023). Cyclooxygenase-2 inhibitor. Retrieved from [Link][6]

  • Vane, J. R., Bakhle, Y. S., & Botting, R. M. (1998). Role of inducible cyclooxygenase (COX-2) in inflammation. PubMed. Retrieved from [Link][2]

  • Herschman, H. R. (1998). Role and regulation of cyclooxygenase-2 during inflammation. PubMed. Retrieved from [Link][4]

  • Penmatsa, S., et al. (2011). Process for preparation of celecoxib. Google Patents. Retrieved from [8]

  • Manne, N. R., et al. (2010). An improved process for the preparation of celecoxib. Google Patents. Retrieved from [9]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link][12]

  • da Silva, W. R., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development. Retrieved from [Link][10][11]

  • Adisakwattana, S., et al. (2004). Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition. PubMed. Retrieved from [Link][13]

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Application Notes and Protocols for the Development of Anticancer Drugs Using 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cinnamic acid and its derivatives represent a promising class of naturally occurring and synthetic compounds in oncological research due to their diverse biological activities, including anti-inflammatory, antioxidant, and direct antitumor effects.[1][2] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold, as seen in 2,4-Difluorocinnamic acid, can significantly enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable precursor in the discovery of novel anticancer agents.[3][4] These application notes provide a comprehensive technical guide for researchers, detailing the synthesis, in vitro evaluation, and potential mechanisms of action of this compound and its derivatives as a platform for anticancer drug development.

Introduction: The Rationale for Fluorinated Cinnamic Acids in Oncology

The 3-phenyl-2-propenoic acid backbone of cinnamic acid offers multiple sites for chemical modification, allowing for the fine-tuning of its pharmacological properties.[5] Fluorination is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[6] The introduction of two fluorine atoms at the 2 and 4 positions of the phenyl ring in this compound can lead to enhanced biological activity and improved metabolic stability.[7][8] This makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in cancer.[8]

Synthesis of this compound and Its Derivatives

Several synthetic routes can be employed for the preparation of this compound and its subsequent derivatization. The choice of method often depends on the desired scale, available starting materials, and the specific derivatives to be synthesized.

Synthetic Pathways for the this compound Scaffold

The following diagram illustrates common synthetic routes for obtaining the core this compound structure.

Synthesis_Pathways cluster_perkin Perkin Reaction cluster_knoevenagel Knoevenagel Condensation cluster_heck Heck Reaction benzaldehyde_perkin 2,4-Difluorobenzaldehyde product_perkin This compound benzaldehyde_perkin->product_perkin Condensation anhydride Acetic Anhydride anhydride->product_perkin base_perkin Alkali Salt (e.g., Sodium Acetate) base_perkin->product_perkin benzaldehyde_knoevenagel 2,4-Difluorobenzaldehyde product_knoevenagel This compound benzaldehyde_knoevenagel->product_knoevenagel Condensation & Decarboxylation malonic_acid Malonic Acid malonic_acid->product_knoevenagel base_knoevenagel Base (e.g., Pyridine/Piperidine) base_knoevenagel->product_knoevenagel aryl_halide 1-Bromo-2,4-difluorobenzene product_heck This compound aryl_halide->product_heck Palladium-Catalyzed Coupling acrylic_acid Acrylic Acid acrylic_acid->product_heck catalyst_heck Palladium Catalyst catalyst_heck->product_heck

Caption: Key synthetic routes to this compound.

Protocol: Synthesis of trans-2,4-Difluorocinnamic Acid via Knoevenagel-Doebner Condensation

This protocol provides an efficient method for the laboratory-scale synthesis of trans-2,4-Difluorocinnamic acid.[4]

Materials:

  • 2,4-Difluorobenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine (catalytic amount)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine.

  • To this solution, add 2,4-Difluorobenzaldehyde (1.0 equivalent).

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Heat the reaction mixture to reflux (around 115 °C) with continuous stirring for 3-4 hours. Evolution of carbon dioxide should be observed.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.[3]

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.[4]

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure trans-2,4-Difluorocinnamic acid.[3]

  • Dry the purified product in a vacuum oven.

Derivatization of this compound

The carboxylic acid functionality of this compound is a key site for derivatization to generate libraries of compounds for anticancer screening. Common derivatives include esters and amides.[5]

Protocol: General Procedure for Amide Synthesis

  • Convert this compound to its corresponding acyl chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride, typically in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is usually performed at room temperature or with gentle heating.

  • After the formation of the acyl chloride (monitored by the cessation of gas evolution), the excess reagent and solvent are removed under reduced pressure.

  • The crude acyl chloride is then dissolved in an appropriate aprotic solvent (e.g., DCM, THF) and reacted with the desired amine (1.0-1.2 equivalents) in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct.

  • The reaction is stirred at room temperature until completion (monitored by TLC).

  • Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude amide.

  • The crude product is purified by column chromatography or recrystallization.

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of this compound derivatives is typically performed using in vitro cell-based assays.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[1][7][9][10]

Protocol: MTT Assay for IC₅₀ Determination [1][7][9][10]

Materials:

  • Human cancer cell lines (e.g., A-549 for lung cancer, MCF-7 for breast cancer)[10][11]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[1]

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1][7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Treat the cells with these concentrations for a specified period (e.g., 48 or 72 hours).[7][10]

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution to each well. Incubate the plates for an additional 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.[1][7]

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals, resulting in a purple solution.[1][9]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[1][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Data Presentation: Comparative Anticancer Activity

The following table summarizes hypothetical IC₅₀ values for a series of this compound derivatives to illustrate how data can be presented.

Compound IDR Group (Amide)Cancer Cell LineIC₅₀ (µM)
DFCA-01-NH-CH₂-PhA-549 (Lung)15.2
DFCA-02-NH-CH₂-(4-Cl-Ph)A-549 (Lung)8.7
DFCA-03-NH-CH₂-PhMCF-7 (Breast)22.5
DFCA-04-NH-CH₂-(4-Cl-Ph)MCF-7 (Breast)12.1
Doxorubicin(Positive Control)A-549 (Lung)0.8
Doxorubicin(Positive Control)MCF-7 (Breast)1.1

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is crucial for the rational design of more potent and selective anticancer drugs. Cinnamic acid derivatives have been shown to exert their effects through various signaling pathways.

Induction of Apoptosis

A common mechanism of action for many anticancer agents is the induction of programmed cell death, or apoptosis.[12] Cinnamic acid derivatives have been shown to induce apoptosis in cancer cells.[12][13]

Hypothesized Apoptotic Pathway for Cinnamic Acid Derivatives:

Apoptosis_Pathway DFCA_Derivative 2,4-Difluorocinnamic Acid Derivative TNFR1 TNFR1 DFCA_Derivative->TNFR1 Activates Caspase8 Pro-Caspase-8 TNFR1->Caspase8 Recruits & Activates CleavedCaspase8 Cleaved Caspase-8 Caspase8->CleavedCaspase8 Caspase3 Pro-Caspase-3 CleavedCaspase8->Caspase3 Cleaves & Activates CleavedCaspase3 Cleaved Caspase-3 Caspase3->CleavedCaspase3 Apoptosis Apoptosis CleavedCaspase3->Apoptosis Executes

Caption: Hypothesized extrinsic apoptosis pathway induced by cinnamic acid derivatives.[13]

Inhibition of Matrix Metalloproteinases (MMPs)

Overexpression of MMPs, particularly MMP-9, is associated with tumor invasion and metastasis.[10] Cinnamic acid derivatives have been designed as potential MMP-9 inhibitors.[10] The hydroxamate group, when incorporated into the cinnamic acid scaffold, can chelate the zinc ion in the active site of MMP-9, leading to its inhibition.[10]

In Vivo Evaluation

Promising candidates from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.

Human Tumor Xenograft Models

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used for in vivo screening of anticancer drugs.[14][15]

Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Culture the desired human cancer cell line (e.g., A-549) to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to enhance tumor formation.

  • Animal Model: Use immunocompromised mice, such as athymic nude mice, to prevent rejection of the human tumor cells.[14]

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers and calculate the tumor volume (e.g., Volume = (length x width²)/2).

  • Treatment: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and the vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule.

  • Efficacy Assessment: Continue to monitor tumor growth and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Toxicity Evaluation: Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Conclusion

This compound serves as a versatile and promising scaffold for the development of novel anticancer agents. The synthetic accessibility and the potential for enhanced pharmacological properties through fluorination make it an attractive starting point for drug discovery programs. The protocols and methodologies outlined in these application notes provide a framework for the systematic synthesis, in vitro screening, and in vivo evaluation of this compound derivatives. Further investigation into their mechanisms of action and structure-activity relationships will be crucial for the development of clinically viable drug candidates.

References

  • Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds - SciELO.
  • Approaches for the discovery of cinnamic acid derivatives with anticancer potential.
  • A Comparative Analysis of the Biological Activities of trans-3,4-Difluorocinnamic Acid and trans-Cinnamic Acid - Benchchem.
  • An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development - Benchchem.
  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies - Biointerface Research in Applied Chemistry.
  • Application Notes: Synthesis and Utility of trans-3,4-Difluorocinnamic Acid Derivatives - Benchchem.
  • Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold for Drug Discovery - Benchchem.
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Application Notes and Protocols: The Use of 2,4-Difluorocinnamic Acid in the Synthesis of Advanced Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine atoms into polymer structures has consistently led to materials with exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electronic characteristics.[1][2] 2,4-Difluorocinnamic acid (2,4-DFCA) emerges as a compelling monomer for the synthesis of advanced fluorinated polymers. The presence of two fluorine atoms on the phenyl ring, combined with the reactive carboxylic acid and vinyl functionalities, offers a versatile platform for creating polymers with tailored properties.[3] These polymers are anticipated to find applications in high-performance coatings, advanced optics, and specialty membranes.

The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the vinyl group and the properties of the resulting polymer, such as increased glass transition temperature and enhanced thermal stability.[4][5] This document provides detailed protocols for the polymerization of this compound via free-radical and photopolymerization methods, along with guidelines for the characterization of the synthesized polymers.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.

PropertyValueReference
Molecular FormulaC₉H₆F₂O₂[6]
Molecular Weight184.14 g/mol [6]
AppearanceWhite to off-white solid[3]
Melting Point216-218 °C[7]
CAS Number774-73-2[6]

Polymerization Methodologies

The dual functionality of this compound allows for its incorporation into polymer chains through various mechanisms. Below are detailed protocols for two common polymerization techniques: solution-based free-radical polymerization and photopolymerization.

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via a solution-based free-radical polymerization. This method is widely used for vinyl monomers and offers good control over the reaction conditions.[8]

Materials and Equipment:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Vacuum filtration setup

Workflow Diagram:

FreeRadicalPolymerization cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Polymerization cluster_isolation Isolation & Purification Monomer 2,4-DFCA Flask Schlenk Flask Monomer->Flask Initiator AIBN Initiator->Flask Solvent Anhydrous DMF Solvent->Flask Inert Inert Atmosphere (Ar/N2) Heating Heating & Stirring (e.g., 70°C, 24h) Inert->Heating Precipitation Precipitation in Methanol Heating->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Pure Polymer Drying->Polymer

Caption: Workflow for free-radical polymerization of 2,4-DFCA.

Step-by-Step Protocol:

  • Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 27.15 mmol) and AIBN (e.g., 0.045 g, 0.27 mmol, 1 mol% relative to monomer).

  • Solvent Addition and Degassing: Add anhydrous DMF (e.g., 25 mL) to dissolve the monomer and initiator. The solution should be subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization Reaction: After the final thaw cycle, backfill the flask with an inert gas (Argon or Nitrogen). Place the flask in a preheated oil bath at 70°C and stir the reaction mixture. The polymerization is typically allowed to proceed for 24 hours.

  • Polymer Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 250 mL), while stirring vigorously. The polymer will precipitate as a solid.

  • Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator fragments. Dry the polymer in a vacuum oven at 50°C to a constant weight.

Protocol 2: Photopolymerization of this compound Derivatives

Photopolymerization offers a rapid and spatially controllable method for polymer synthesis, particularly for thin-film applications.[1] Cinnamic acid and its derivatives can undergo [2+2] cycloaddition upon UV irradiation to form cyclobutane rings, leading to polymerization or cross-linking.[9] For this to occur with 2,4-DFCA as a monofunctional monomer, it would typically be copolymerized with a di-functional monomer or converted into a di-functional monomer itself. This protocol outlines the photopolymerization of a bis-acrylate derived from 2,4-DFCA.

Materials and Equipment:

  • Bis(2,4-difluorocinnamoyl) derivative (synthesized separately)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)

  • Solvent (e.g., Tetrahydrofuran, THF)

  • UV curing system (e.g., 365 nm lamp)

  • Spin coater (for thin-film preparation)

  • Nitrogen-purged environment

Workflow Diagram:

Photopolymerization cluster_prep Preparation cluster_film Film Preparation cluster_curing UV Curing cluster_result Result Monomer Bis(2,4-DFCA) Derivative Solution Monomer/Initiator Solution Monomer->Solution Initiator DMPA Initiator->Solution Solvent THF Solvent->Solution SpinCoating Spin Coating Solution->SpinCoating Inert N2 Atmosphere SpinCoating->Inert Substrate Substrate Substrate->SpinCoating UVIrradiation UV Irradiation (e.g., 365 nm) PolymerFilm Cross-linked Polymer Film UVIrradiation->PolymerFilm

Caption: Workflow for photopolymerization of a bis(2,4-DFCA) derivative.

Step-by-Step Protocol:

  • Solution Preparation: Prepare a solution of the bis(2,4-difluorocinnamoyl) derivative and the photoinitiator (DMPA, typically 1-3 wt% relative to the monomer) in a suitable solvent like THF.

  • Thin-Film Deposition: Deposit a thin film of the solution onto a substrate (e.g., glass slide, silicon wafer) using a spin coater. The film thickness can be controlled by adjusting the solution concentration and spin speed.

  • Solvent Evaporation: Gently heat the coated substrate to remove the solvent.

  • UV Curing: Place the substrate in a nitrogen-purged chamber and expose it to UV radiation (e.g., 365 nm) for a specified time (typically a few minutes) to induce polymerization.

  • Post-Curing: A post-curing bake at an elevated temperature (below the degradation temperature) can be performed to ensure complete reaction.

Characterization of Poly(this compound)

A comprehensive characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.

Structural Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the polymerization, look for the disappearance of the C=C vinyl bond peak (around 1630 cm⁻¹) and the retention of the characteristic peaks for the aromatic ring and the carboxylic acid group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is a powerful tool to elucidate the polymer structure. ¹⁹F NMR is particularly useful for confirming the incorporation of the fluorinated monomer.[10]

Thermal Properties:

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. Fluorinated polymers are expected to exhibit high decomposition temperatures.[11][12]

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer. The rigid structure imparted by the aromatic ring and fluorine atoms is expected to result in a high Tg.[13]

Molecular Weight Determination:

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

Expected Properties of Polymers Incorporating this compound:

PropertyExpected OutcomeRationale
Thermal Stability High decomposition temperature (>300 °C)The strong C-F and C-C bonds in the polymer backbone contribute to high thermal stability.[4]
Glass Transition Temperature (Tg) High TgThe rigidity of the phenyl ring and the polar nature of the C-F bonds restrict chain mobility.[5]
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, THF)The polar carboxylic acid and fluoro groups will likely render the polymer soluble in polar solvents.
Mechanical Properties Potentially high modulus and tensile strengthThe rigid aromatic backbone is expected to impart good mechanical strength.[14][15]
Surface Energy LowThe presence of fluorine atoms on the surface is known to significantly lower the surface energy.[4]

Potential Applications

The unique combination of properties expected from polymers derived from this compound opens up a range of potential applications in materials science:

  • High-Performance Coatings: Their anticipated low surface energy, and high thermal and chemical resistance make them excellent candidates for protective and anti-fouling coatings.

  • Optical Materials: The presence of fluorine can lower the refractive index and improve transparency, making these polymers suitable for optical fibers and lenses.

  • Dielectric Materials: Fluorinated polymers often exhibit low dielectric constants and dissipation factors, which are desirable for microelectronics and high-frequency applications.[15]

  • Membranes for Gas Separation: The rigid polymer structure may lead to the formation of microporous materials suitable for gas separation membranes.

Conclusion

This compound is a promising monomer for the development of a new class of fluorinated polymers with advanced properties. The protocols provided herein for free-radical and photopolymerization offer a starting point for researchers to explore the synthesis and characterization of these novel materials. The anticipated high thermal stability, high glass transition temperature, and low surface energy make poly(this compound) and its derivatives highly attractive for a variety of demanding applications in materials science. Further research into copolymerization and modification of the carboxylic acid group will undoubtedly expand the scope and utility of this versatile fluorinated monomer.

References

  • Liao, Y., et al. (2022). Organocatalytic [2 + 2] Photopolymerization under Visible Light: Accessing Sustainable Polymers from Cinnamic Acids.
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  • Apostolo, M., et al. (2001). Free Radical Controlled Polymerization of Fluorinated Copolymers Produced in Microemulsion. Macromolecules, 34(23), 7984-7990.
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  • Ok, S. (2008). Structure characterization of fluoropolymers. Polymer Preprints, 49(1), 735.
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Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Difluorocinnamic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,4-Difluorocinnamic acid and its related impurities. Cinnamic acid derivatives are of significant interest in the pharmaceutical industry as key building blocks for active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method's scientific rationale, a step-by-step protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, precise, and robust for its intended purpose.

Introduction and Scientific Rationale

This compound is a halogenated derivative of cinnamic acid, a compound found ubiquitously in the plant kingdom.[4] Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate quantification and impurity profiling of this key starting material are critical for ensuring the quality, safety, and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[5][6] This application note focuses on a stability-indicating method, which is a validated quantitative procedure designed to detect and quantify the active ingredient without interference from degradation products, process impurities, or other potential excipients.[6][7]

Principle of Separation: The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a more polar aqueous/organic mixture. This compound, being a moderately nonpolar molecule (XLogP3-AA: 2.1), is retained on the C18 column.[1] Separation from its more polar or less polar derivatives is achieved by a gradient elution, which involves systematically increasing the organic content of the mobile phase. The acidic modifier (phosphoric acid) in the mobile phase serves to suppress the ionization of the carboxylic acid group of the analyte, ensuring a consistent retention time and sharp, symmetrical peak shape.[8]

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A quaternary or binary gradient HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][9]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade)

    • This compound reference standard (Purity ≥ 98%).[10]

Chromatographic Conditions

All chromatographic parameters were optimized to achieve baseline separation of the main analyte peak from potential impurities and degradants.

ParameterRecommended ConditionRationale
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)Provides excellent retention and selectivity for aromatic acids and their derivatives.[8]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses analyte ionization, leading to better peak shape and retention.[8]
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength for the analytes.
Gradient Elution 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-40 min: 30% BA gradient is essential to elute a wide range of potential impurities and ensure the column is re-equilibrated for the next injection.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, balancing analysis time and separation efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 275 nmWavelength of maximum absorbance for the cinnamic acid chromophore, providing high sensitivity.
Injection Volume 10 µL

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Accurately weigh an amount of the test sample equivalent to about 25 mg of this compound and prepare a 100 µg/mL solution in the same manner as the working standard.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.[4]

HPLC Analysis Workflow

The general workflow for performing the analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Standard Prepare Standard (100 µg/mL) Prep_Sample Prepare Sample (100 µg/mL) Filter Filter all solutions (0.45 µm) Prep_Sample->Filter Equilibrate Equilibrate HPLC System Filter->Equilibrate Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Std Inject Standard Solution (x5) Inject_Blank->Inject_Std Inject_Sample Inject Sample Solution Inject_Std->Inject_Sample Check_SST Check System Suitability (SST) Inject_Sample->Check_SST Integrate Integrate Peaks Check_SST->Integrate Calculate Calculate Assay & Impurities Integrate->Calculate Report Generate Report Calculate->Report caption Figure 1: HPLC Analysis Workflow.

Caption: Figure 1: HPLC Analysis Workflow.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11] The validation process establishes, through documented evidence, that the procedure's performance characteristics meet the requirements for the analytical applications.

Validation Parameters and Acceptance Criteria
ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).Peak purity of the analyte peak should pass. No co-elution from blank or placebo.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 50-150% of working conc.).
Accuracy To assess the closeness of the test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision Repeatability: To show precision under the same operating conditions over a short interval. Intermediate Precision: To express within-laboratory variations (different days, analysts, equipment).% Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Limit of Quantitation (LOQ): The lowest amount that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within limits. %RSD should be acceptable.
Logical Flow of Method Validation

The validation parameters are interconnected and provide a complete picture of the method's performance.

Validation_Logic cluster_core Core Performance cluster_limits Sensitivity cluster_reliability Reliability Specificity Specificity Linearity Linearity Specificity->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD LOD Linearity->LOD Accuracy->Precision Accuracy->Robustness Precision->Robustness LOQ LOQ LOD->LOQ caption Figure 2: Interrelation of Validation Parameters.

Caption: Figure 2: Interrelation of Validation Parameters.

Conclusion

The RP-HPLC method described in this application note is a reliable, robust, and validated procedure for the quantitative determination of this compound and its related substances. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine quality control analysis and stability studies in a regulated environment. The detailed protocol and validation framework provide a solid foundation for implementation in pharmaceutical development and manufacturing.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

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  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA).

  • Quality Guidelines. International Council for Harmonisation (ICH).

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.

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  • Encapsulation of Cinnamic Acid on Plant-Based Proteins: Evaluation by HPLC, DSC and FTIR-ATR. National Institutes of Health (NIH).

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  • A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment.

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Application Note: Comprehensive NMR Characterization of 2,4-Difluorocinnamic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Difluorocinnamic acid is a key building block in the synthesis of various pharmaceutical compounds, where the inclusion of fluorine atoms can significantly enhance metabolic stability and binding affinity.[1] Consequently, unambiguous structural characterization and purity assessment are critical in the drug development pipeline. This application note provides a detailed guide to the comprehensive nuclear magnetic resonance (NMR) characterization of this compound, leveraging one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The methodologies presented herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity and purity of their synthesized compounds.

Introduction: The Significance of Fluorine in Drug Design and the Role of NMR

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This compound, as a fluorinated precursor, is integral to the synthesis of a wide array of bioactive molecules.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[4] For fluorinated compounds, NMR is particularly powerful due to the presence of the ¹⁹F nucleus, which is 100% naturally abundant and possesses a high gyromagnetic ratio, making it highly sensitive to the NMR experiment.[5] This note details the application of a suite of NMR experiments for the complete structural assignment of this compound.

Experimental Protocols

Sample Preparation: The Foundation of High-Quality NMR Data

The quality of the NMR spectrum is intrinsically linked to the quality of the sample preparation. The following protocol is recommended for preparing high-quality NMR samples of this compound.

Materials:

  • This compound (5-25 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆), ~0.7 mL[6]

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

  • Vortex mixer

Protocol:

  • Mass Determination: Accurately weigh 5-25 mg of the this compound sample into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for cinnamic acid derivatives due to its high polarity.[7] Deuterated solvents are crucial to avoid overwhelming the analyte signals with solvent protons.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is cooled to room temperature before transferring to the NMR tube.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general acquisition parameters for a 500 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample concentration.

2.2.1. 1D NMR Spectra

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-32

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Number of Scans: 1024 or more, depending on concentration

    • Spectral Width: 200-240 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30)

    • Number of Scans: 64-128

    • Spectral Width: -60 to -180 ppm (typical for fluoroaromatics)[9]

    • Relaxation Delay: 2 seconds

2.2.2. 2D NMR Spectra

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 2-4 per increment

    • Number of Increments: 256-512 in F1

    • Spectral Width: 12-16 ppm in both dimensions

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 4-8 per increment

    • Number of Increments: 256 in F1

    • Spectral Width: 12-16 ppm in F2 (¹H), 160-180 ppm in F1 (¹³C)

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 8-16 per increment

    • Number of Increments: 256-512 in F1

    • Spectral Width: 12-16 ppm in F2 (¹H), 200-220 ppm in F1 (¹³C)

    • Long-range Coupling Delay: Optimized for 8 Hz

Spectral Interpretation and Data Analysis

The following sections detail the expected NMR spectral features of trans-2,4-Difluorocinnamic acid. The chemical shifts are predicted based on known substituent effects and data from similar compounds.

Molecular Structure and Atom Numbering

Caption: Structure of trans-2,4-Difluorocinnamic acid with atom numbering.

¹H NMR Spectrum

The ¹H NMR spectrum will exhibit signals for the vinylic and aromatic protons. The carboxylic acid proton may be broad or exchange with residual water in the solvent.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
~7.7d³JHα-Hβ ≈ 16 (trans)
~6.5d³JHα-Hβ ≈ 16 (trans)
H6~7.8ddd³JH5-H6 ≈ 8.5, ⁴JF2-H6 ≈ 8.5, ⁵JF1-H6 ≈ 1.5
H5~7.2ddd³JH5-H6 ≈ 8.5, ³JF2-H5 ≈ 10.5, ⁴JF1-H5 ≈ 2.5
H3~7.1ddd³JF1-H3 ≈ 9.0, ⁴JH5-H3 ≈ 2.5, ⁴JF2-H3 ≈ 2.5
COOH~12.5br s-
  • Expertise & Experience: The large coupling constant (~16 Hz) between Hα and Hβ is characteristic of a trans configuration of the double bond.[7] The aromatic protons will show complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals. The carbons directly attached to fluorine will appear as doublets due to ¹JC-F coupling.

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constants (J, Hz)
C=O~167s-
~142s-
~120s-
C1~122dd²JC1-F2 ≈ 4, ⁴JC1-F1 ≈ 4
C2~162d¹JC2-F1 ≈ 250
C3~112d²JC3-F1 ≈ 22
C4~165d¹JC4-F2 ≈ 255
C5~105d²JC5-F2 ≈ 26
C6~132dd²JC6-F1 ≈ 12, ⁴JC6-F2 ≈ 4
  • Expertise & Experience: The magnitude of the one-bond carbon-fluorine coupling constant (¹JC-F) is typically very large (240-260 Hz).[10] Two- and three-bond couplings are significantly smaller.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides direct information about the fluorine environments.

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F1 (at C2)~ -110dd
F2 (at C4)~ -105dd
  • Expertise & Experience: The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the electronic nature of the other substituents.[11] The observed multiplicities will arise from couplings to the aromatic protons.

2D NMR Analysis: Connecting the Pieces

2D NMR experiments are essential for unambiguous assignment of all signals and confirming the molecular structure.

  • ¹H-¹H COSY: This experiment reveals proton-proton coupling networks.[12] Key correlations will be observed between Hα and Hβ, and between adjacent aromatic protons (H5-H6).

Caption: Expected key COSY correlations for this compound.

  • ¹H-¹³C HSQC: This spectrum correlates protons with their directly attached carbons.[13] It allows for the unambiguous assignment of the protonated carbons (Cα, Cβ, C3, C5, C6).

Caption: HSQC correlates directly bonded C-H pairs.

  • ¹H-¹³C HMBC: The HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.[14]

Key Expected HMBC Correlations:

  • Hα to Cβ, C1, and C=O

  • Hβ to Cα, C1, and C=O

  • H6 to C1, C2, and C4

  • H5 to C1, C3, and C4

  • H3 to C1, C2, C4, and C5

Caption: Selected key HMBC correlations for structural elucidation.

Applications in Quality Control and Drug Development

The NMR techniques described provide a robust platform for:

  • Structural Verification: Confirming the identity of the synthesized this compound and its subsequent derivatives.[15]

  • Purity Assessment: Quantitative NMR (qNMR) can be employed to determine the purity of the compound without the need for a specific reference standard of the analyte.[16]

  • Isomer Ratio Determination: The ¹H NMR spectrum can be used to determine the ratio of cis to trans isomers.

  • Reaction Monitoring: NMR can be used to monitor the progress of reactions involving this compound, providing insights into reaction kinetics and byproduct formation.[17]

Conclusion

This application note provides a comprehensive framework for the NMR characterization of this compound. By employing a combination of 1D and 2D NMR experiments, researchers can confidently verify the structure and assess the purity of this important pharmaceutical intermediate. The detailed protocols and interpretation guidelines serve as a valuable resource for scientists engaged in drug discovery and development, ensuring the quality and integrity of their chemical entities.

References

  • Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(5), 2870–2876. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Jackson, G. E. (2014). 19F NMR spectroscopy in medicinal chemistry. Future Medicinal Chemistry, 6(13), 1515-1533. [Link]

  • Forster, M., & Multhaup, G. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(2), 449-456. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • Almac Group. (n.d.). NMR under GxP in Drug Development and Manufacturing. [Link]

  • Šolmajer, T. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 395-408. [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • Royal Society of Chemistry. (2012). Supplementary Information. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930). [Link]

  • Zhang, Y., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. Scientific Reports, 11(1), 1-8. [Link]

  • Piazza, G. J., Foglia, T. A., & Nunez, A. (1997). Diagnostic 1 H NMR Chemical Shifts and Coupling Constants of Products B and C a Number. Journal of the American Oil Chemists' Society, 74(3), 303-306. [Link]

  • F. G. Gatti, et al. (1999). A 13C NMR study of the structure of four cinnamic acids and their methyl esters. Magnetic Resonance in Chemistry, 37(8), 587-592. [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. [Link]

  • ResearchGate. (n.d.). 1 H COSY NMR spectra of the furylcinnamic acid derivatives. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000930). [Link]

  • MDPI. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

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  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • ResearchGate. (2016). Synthesis and characterization of new derivatives of cinnamic acid. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]

  • MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

  • PubChem. (n.d.). 4-Fluorocinnamic acid. [Link]

Sources

Application Notes & Protocols: Esterification Reactions of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Difluorocinnamic Acid Esters

This compound is a fluorinated aromatic carboxylic acid that serves as a highly valuable building block in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a well-established method for modulating a compound's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity, thereby optimizing pharmacokinetic profiles.[1]

Consequently, esters derived from this compound are key intermediates in the synthesis of a wide range of biologically active molecules. These include potent 5-HT3 receptor antagonists for antiemetic therapies and novel derivatives for cancer therapy research.[1] The esterification of this compound is therefore a critical transformation for researchers in drug discovery and development.

This guide provides an in-depth exploration of the primary methods for synthesizing these esters, detailing the underlying chemical principles and offering field-proven, step-by-step protocols. We will examine three cornerstone esterification reactions: the classic Fischer-Speier esterification, the mild Steglich esterification, and the versatile Mitsunobu reaction.

Chemical Principles: Understanding the Reaction

The esterification of a carboxylic acid is fundamentally a nucleophilic acyl substitution reaction. The hydroxyl group of an alcohol attacks the electrophilic carbonyl carbon of the carboxylic acid. For this compound, the two electron-withdrawing fluorine atoms on the phenyl ring have a notable electronic effect. They increase the electrophilicity of the carbonyl carbon, which can facilitate the nucleophilic attack. However, the overall reaction is an equilibrium process, and specific strategies are required to drive it toward the desired ester product.

General Mechanism: Acid-Catalyzed (Fischer) Esterification

The most common approach, Fischer-Speier esterification, utilizes an acid catalyst (typically H₂SO₄ or TsOH) to protonate the carbonyl oxygen of the carboxylic acid.[3][4] This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester.[3][5]

Fischer_Esterification Acid This compound step1 Protonation Acid->step1 Alcohol R-OH step2 Nucleophilic Attack Alcohol->step2 H_plus H⁺ (Catalyst) H_plus->step1 ProtonatedAcid Protonated Acid (Activated Carbonyl) ProtonatedAcid->step2 TetrahedralIntermediate Tetrahedral Intermediate step3 Proton Transfer TetrahedralIntermediate->step3 ProtonatedEster Protonated Ester step4 Elimination of H₂O ProtonatedEster->step4 Ester Ester Product Water H₂O step1->ProtonatedAcid step2->TetrahedralIntermediate step3->ProtonatedEster step4->H_plus step4->Ester step4->Water step5 Deprotonation

Caption: General mechanism of Fischer-Speier Esterification.

Comparative Overview of Esterification Methodologies

The choice of esterification method depends critically on the substrate's sensitivity, the alcohol's steric hindrance, and the desired reaction conditions. Below is a summary of the protocols detailed in this guide.

Parameter Fischer-Speier Esterification Steglich Esterification Mitsunobu Reaction
Principle Acid-catalyzed direct condensationCarbodiimide-mediated couplingRedox-condensation
Key Reagents H₂SO₄ or TsOH (catalytic)DCC or EDC (stoichiometric), DMAP (catalytic)PPh₃, DEAD or DIAD (stoichiometric)
Temperature Reflux (60–110 °C)Room Temperature (0–25 °C)Room Temperature (0–25 °C)
Advantages Economical, simple reagents, good for primary/secondary alcohols.[3]Very mild conditions, suitable for acid-labile substrates and sterically hindered alcohols.[6][7]Mild, high-yielding, proceeds with inversion of stereochemistry at the alcohol.[8][9]
Disadvantages Harsh acidic conditions, high temperatures, equilibrium-limited.[4]Stoichiometric urea byproduct (DCU) can be difficult to remove, potential for N-acylurea side reaction.[6][7]Stoichiometric byproducts (phosphine oxide, hydrazine), sensitive to acidic nucleophiles.[8][10]
Ideal For Large-scale synthesis with simple, robust alcohols.Synthesis of sensitive or complex esters, including tert-butyl esters.[7][11]High-value synthesis where mild conditions and stereochemical control are paramount.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer-Speier Esterification of this compound
  • Causality & Principle: This protocol leverages a large excess of the alcohol, which acts as both reactant and solvent, to shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[4] The strong acid catalyst (H₂SO₄) is essential for activating the carboxylic acid.[5] Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • Materials & Equipment:

    • This compound

    • Anhydrous alcohol (e.g., methanol, ethanol)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

    • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

    • TLC plates, column chromatography setup (silica gel)

  • Step-by-Step Procedure:

    • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.84 g, 10 mmol) and the desired anhydrous alcohol (e.g., 40 mL of methanol).

    • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture. Caution: This is an exothermic process.

    • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress using TLC (e.g., eluting with 4:1 Hexane:Ethyl Acetate). A typical reaction time is 2-4 hours.

    • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into 100 mL of cold water.

    • Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

    • Combine the organic layers in a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), 50 mL of water, and 50 mL of brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.

    • Purification: Purify the crude product by silica gel column chromatography to yield the pure ester.[12][13]

Protocol 2: Steglich Esterification of this compound
  • Causality & Principle: This method avoids harsh acids and high temperatures, making it ideal for substrates with sensitive functional groups.[6] N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7] 4-Dimethylaminopyridine (DMAP) acts as a superior acyl-transfer catalyst, intercepting the intermediate to form a reactive acylpyridinium salt. This step is crucial to accelerate the reaction with the alcohol and prevent a competing side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[7][14]

  • Materials & Equipment:

    • This compound

    • Alcohol (primary, secondary, or tertiary)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Hydrochloric acid (1 M HCl)

    • Round-bottom flask, magnetic stirrer, ice bath

  • Step-by-Step Procedure:

    • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (10 mmol, 1.0 eq.), the alcohol (12 mmol, 1.2 eq.), and DMAP (1 mmol, 0.1 eq.) in anhydrous DCM (50 mL).

    • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (11 mmol, 1.1 eq.) in a small amount of anhydrous DCM dropwise over 10 minutes.

    • Reaction: A white precipitate of dicyclohexylurea (DCU) will begin to form.[6] Remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

    • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (30 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via column chromatography.

Protocol 3: Mitsunobu Reaction for Esterification
  • Causality & Principle: The Mitsunobu reaction is a powerful, mild method that operates via a redox mechanism.[10] Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) first react to form a phosphonium salt. The alcohol then adds to this species, and subsequent deprotonation by the carboxylate anion forms an alkoxyphosphonium salt. This intermediate contains an excellent leaving group (-OPPh₃), which is then displaced by the 2,4-difluorocinnamate anion in a classic Sₙ2 reaction.[8][9] The order of addition is critical to prevent side reactions.

  • Materials & Equipment:

    • This compound

    • Alcohol (primary or secondary)

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, ice bath, syringe

  • Step-by-Step Procedure:

    • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (10 mmol, 1.0 eq.), the alcohol (10 mmol, 1.0 eq.), and triphenylphosphine (12 mmol, 1.2 eq.). Dissolve the solids in anhydrous THF (50 mL).

    • Reagent Addition: Cool the solution to 0 °C in an ice bath. Using a syringe, add the DIAD or DEAD (12 mmol, 1.2 eq.) dropwise to the stirred solution over 15-20 minutes. Caution: Azodicarboxylates are potentially hazardous.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-8 hours. Monitor progress by TLC.

    • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

    • Purification: Direct purification by column chromatography is the most effective method to separate the ester from the reaction byproducts. The byproducts are typically more polar than the target ester.

Product Analysis and Characterization

A self-validating protocol requires rigorous confirmation of the product's identity and purity. A typical workflow involves multiple spectroscopic and chromatographic techniques.

Characterization_Workflow Start Reaction Complete (Crude Product) TLC TLC Analysis (Monitor Purification) Start->TLC Column Column Chromatography (Purification) TLC->Column Fractions Pure Fractions Collected Column->Fractions Rotovap Solvent Removal (Rotary Evaporator) Fractions->Rotovap PureProduct Pure Ester Rotovap->PureProduct NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structure Confirmation PureProduct->NMR FTIR FTIR Spectroscopy Functional Group ID PureProduct->FTIR MS Mass Spectrometry (HRMS) Molecular Weight PureProduct->MS Final Characterized Product NMR->Final FTIR->Final MS->Final

Caption: Workflow for product purification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirm the disappearance of the acidic proton (broad singlet, >10 ppm) and the appearance of new signals corresponding to the alkyl group of the alcohol. The vinylic protons of the cinnamate backbone will remain.

    • ¹³C NMR: Observe a shift in the carbonyl carbon resonance and the appearance of carbons from the ester's alkyl group.

    • ¹⁹F NMR: Crucial for fluorinated compounds. Expect two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring, showing characteristic coupling patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Key changes to observe include the disappearance of the broad O-H stretch of the carboxylic acid (approx. 2500-3300 cm⁻¹) and the appearance of a strong C=O stretch for the ester at a higher wavenumber (approx. 1715-1735 cm⁻¹), along with C-O stretches (approx. 1100-1300 cm⁻¹).[15]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass of the synthesized ester, confirming its elemental composition and molecular formula.[15]

References

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]

  • Osborne, M. (2019). SYNTHESIS OF CINNAMIC ACID ESTERS. Austin Peay State University ASPIRE Program. [Link]

  • Elschner, T., Brendler, E., & Fischer, S. (2021). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. Macromolecular Chemistry and Physics, 222(21), 2100222. [Link]

  • Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate. [Link]

  • Elschner, T., Brendler, E., & Fischer, S. (2021). Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. ResearchGate. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (1988). Method for esterifying sterically hindered carboxylic acids. JPH01287060A.
  • Royal Society of Chemistry. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer-type activation. [Link]

  • MDPI. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]

  • National Institutes of Health. (n.d.). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • SciELO Brazil. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. [Link]

  • National Institutes of Health. (2006). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids. [Link]

  • Google Patents. (1999). A process for the preparation of cinnamic acid esters. EP0909751A1.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • National Institutes of Health. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy. [Link]

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Application Notes and Protocols for Amide Coupling of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Difluorocinnamic Acid Amides

Amide bond formation is one of the most frequently utilized reactions in drug discovery and medicinal chemistry.[1][2] The derivatives of this compound are of particular interest due to the unique properties imparted by the fluorine atoms. The strong electron-withdrawing nature of the two fluorine substituents increases the acidity of the carboxylic acid and enhances the electrophilicity of the carbonyl carbon.[3] This electronic modification can influence the compound's pharmacokinetic profile, binding affinity, and metabolic stability, making its amide derivatives valuable scaffolds in the development of novel therapeutics and functional materials.

However, the direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process that requires high temperatures, conditions that are often incompatible with complex molecules. Therefore, the use of coupling reagents to activate the carboxylic acid is essential for efficient amide bond formation under mild conditions.[4] This guide provides an in-depth analysis and detailed protocols for three robust and commonly employed amide coupling strategies tailored for this compound, addressing common challenges and providing insights for optimization.

Core Principle: Carboxylic Acid Activation

The fundamental strategy for amide bond formation involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate (e.g., an active ester or a mixed anhydride). This activated species is then susceptible to nucleophilic attack by the amine, leading to the formation of the thermodynamically stable amide bond.

G cluster_workflow General Amide Coupling Workflow A 1. Reagent Preparation Carboxylic Acid + Amine in Anhydrous Solvent B 2. Acid Activation Add Coupling Reagent + Base (0°C to RT) A->B C 3. Reaction Monitoring Monitor by TLC or LC-MS (1-24 hours) B->C D 4. Aqueous Workup Quench & Wash to Remove Byproducts C->D E 5. Isolation & Purification Dry, Concentrate & Purify via Chromatography D->E

Caption: A generalized workflow for amide coupling reactions.[5]

Recommended Coupling Protocols

The choice of coupling reagent is critical and depends on factors such as substrate reactivity, steric hindrance, potential for racemization, and the desired ease of purification.[5] We present three field-proven protocols, each with distinct advantages for the coupling of this compound.

Protocol 1: EDC/HOBt Mediated Coupling (The Workhorse Method)

Rationale: The combination of a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like N-Hydroxybenzotriazole (HOBt) is a cost-effective and widely adopted method for routine amide couplings.[1][6] The primary role of HOBt is to suppress side reactions and minimize racemization by converting the initial, unstable O-acylisourea intermediate into a more stable and reactive HOBt-ester.[2][5]

Mechanism:

  • The carboxylic acid attacks the EDC carbodiimide to form a highly reactive O-acylisourea intermediate.

  • This unstable intermediate is intercepted by the nucleophilic HOBt to generate a more stable HOBt-active ester.

  • The amine then attacks the active ester to form the desired amide, regenerating HOBt in the process.[5]

G Acid R-COOH (this compound) Acylisourea O-Acylisourea (Reactive Intermediate) Acid->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBtEster HOBt-Ester (Active Ester) Acylisourea->HOBtEster + HOBt Urea EDC-Urea (Byproduct) Acylisourea->Urea HOBt HOBt HOBt->HOBtEster HOBtEster->HOBt regenerated Amide Amide Product HOBtEster->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[5]

Detailed Experimental Protocol:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) (approx. 0.1–0.5 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 equiv) dropwise.[5]

  • Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]

  • Upon completion, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with water, 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and finally with brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[5]

Protocol 2: HATU Mediated Coupling (The High-Potency Method)

Rationale: For more challenging couplings, such as those involving sterically hindered or electron-deficient amines, a more powerful coupling reagent is often required.[7][8] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective uronium salt-based reagent that generates a very reactive OAt-active ester, leading to faster reactions and higher yields.[5][9]

Mechanism:

  • In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated.

  • The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing a tetramethylurea (TMU) byproduct.

  • The amine rapidly attacks this active ester to yield the final amide product.[10]

G Acid R-COOH (this compound) Carboxylate R-COO⁻ Acid->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAtEster OAt-Ester (Highly Active) Carboxylate->OAtEster + HATU HATU HATU HATU->OAtEster TMU TMU Byproduct HATU->TMU HOAt HOAt HATU->HOAt Amide Amide Product OAtEster->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.[10]

Detailed Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 equiv) dropwise. A color change is often observed.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are typically much faster than EDC couplings.

  • Once the reaction is complete, perform the same aqueous workup as described in Protocol 3.1 (dilute with EtOAc, wash with 1N HCl, NaHCO₃, and brine).

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: T3P® Mediated Coupling (The Scalable & Low-Racemization Method)

Rationale: Propanephosphonic acid anhydride (T3P®) is an exceptionally mild and efficient coupling reagent that is particularly valued for its ability to minimize epimerization in chiral substrates.[11][12] A significant practical advantage is that its byproducts are water-soluble, allowing for a simple, non-chromatographic workup in many cases, making it ideal for process chemistry and scale-up.[13][14]

Mechanism:

  • The carboxylic acid, typically deprotonated by a base, attacks the T3P® reagent (a cyclic trimer).

  • This forms a highly reactive mixed phosphonic anhydride intermediate.

  • The amine attacks the activated carbonyl of this intermediate to form the amide bond. The phosphonic acid byproducts are easily removed by an aqueous wash.[13][14]

G Carboxylate R-COO⁻ (from Acid + Base) MixedAnhydride Mixed Phosphonic Anhydride (Active) Carboxylate->MixedAnhydride + T3P® T3P T3P® T3P->MixedAnhydride Amide Amide Product MixedAnhydride->Amide + R'-NH₂ Byproducts Water-Soluble Phosphonic Acids MixedAnhydride->Byproducts Amine R'-NH₂ Amine->Amide

Caption: Mechanism of T3P®-mediated amide bond formation.[13]

Detailed Experimental Protocol:

  • Charge a reaction vessel with this compound (1.0 equiv), the amine (1.05 equiv), and a suitable solvent such as ethyl acetate (EtOAc) or acetonitrile (MeCN).

  • Add a base, such as pyridine or triethylamine (2.0-3.0 equiv).

  • Add T3P® (typically supplied as a 50% solution in EtOAc or DMF) (1.5 equiv) dropwise to the mixture at room temperature. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 1 to 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated NaHCO₃ solution.

  • If using an organic solvent like EtOAc, separate the layers. Wash the organic layer twice more with water or NaHCO₃ solution to ensure complete removal of the phosphonic acid byproducts.[13]

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amide, which is often of high purity.

  • If necessary, further purification can be achieved by recrystallization or flash column chromatography.

Comparative Summary of Protocols

FeatureEDC/HOBtHATUT3P® (Propanephosphonic Anhydride)
Reactivity GoodExcellentExcellent
Common Base DIPEA, TEA (if amine salt is used)DIPEA (required)Pyridine, TEA
Typical Time 8-24 hours1-4 hours1-12 hours
Pros Cost-effective, widely available, well-established.[1]High yields, fast reactions, effective for difficult substrates.[5]Low epimerization, very easy aqueous workup, scalable, "green" option.[11][12]
Cons Slower, may give lower yields with difficult substrates. Urea byproduct can complicate purification.[6]Expensive, can form guanidinium byproducts if amine is added first.Requires stoichiometric base, reagent is moisture sensitive.
Workup Standard aqueous extraction, often requires chromatography.[5]Standard aqueous extraction, often requires chromatography.Simple aqueous washes are often sufficient for purification.[13][14]

General Troubleshooting

  • Low or No Yield:

    • Check Reagents: Ensure all reagents, especially the coupling agent and amine, are pure and that solvents are anhydrous. Moisture can hydrolyze the activated intermediates.[3]

    • Increase Potency: If EDC/HOBt fails, switch to a more potent reagent like HATU.[3]

  • Sluggish Reaction:

    • Increase Temperature: Gently warming the reaction to 40-50 °C can increase the rate, but should be done cautiously to avoid side reactions.[3]

    • Check Stoichiometry: Ensure the correct equivalents of coupling agent and base are being used.

  • Purification Difficulties:

    • EDC Byproduct: The dicyclohexylurea (DCU) from DCC is insoluble and can be filtered off, but the urea from EDC is water-soluble and removed during workup. If issues persist, T3P® is an excellent alternative with a much simpler purification profile.[6][11]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Prakash, C., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C5OB02129D.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • MDPI. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal.
  • Malaysian Journal of Analytical Sciences. (2024).
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Growing Science. (2022).
  • YouTube. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides.
  • Spiral. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid.
  • BORIS Portal. (2024). Green Chemistry.
  • Organic Syntheses Procedure. (n.d.). Z-L-Phg-Val-OMe.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • MDPI. (2020).
  • Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
  • Waring, M. J., et al. (2020). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science (RSC Publishing).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Benchchem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • ResearchGate. (2022).
  • PMC, NIH. (n.d.).
  • PubMed. (2009). Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides.
  • CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds.
  • ResearchGate. (2018). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides.
  • Pulsus Group. (2018). Synthesis and biological importance of amide analogues.
  • PMC. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

The Role of 2,4-Difluorocinnamic Acid in the Development of Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluorocinnamic acid is a versatile chemical scaffold that holds significant promise in the rational design of novel enzyme inhibitors. The strategic placement of two fluorine atoms on the phenyl ring dramatically influences the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These alterations can enhance binding affinity to target enzymes and provide a handle for developing more potent and selective therapeutic agents. This document provides an in-depth exploration of the role of this compound in enzyme inhibitor development, including its potential mechanisms of action, and detailed protocols for its evaluation.

Introduction: The Significance of Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can lead to:

  • Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule less susceptible to metabolic degradation.

  • Increased Lipophilicity: Fluorine substitution can increase the molecule's ability to cross cellular membranes.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, influencing their ionization state at physiological pH and thereby affecting enzyme-inhibitor interactions.

  • Improved Binding Affinity: Fluorine can participate in favorable interactions within an enzyme's active site, such as hydrogen bonds and dipole-dipole interactions.[1]

Cinnamic acid and its derivatives have been extensively studied for their broad range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[2] The combination of the cinnamic acid scaffold with fluorine substitution in the form of this compound presents a compelling starting point for the development of novel enzyme inhibitors.

Potential Mechanisms of Enzyme Inhibition by this compound

While direct studies on this compound as an enzyme inhibitor are limited, its structural features suggest several potential mechanisms of action. These can be broadly categorized into reversible and irreversible inhibition.

Reversible Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly classified as competitive, non-competitive, or uncompetitive.[3] The 2,4-difluorophenyl group can play a crucial role in the binding affinity of the molecule to the enzyme's active site or allosteric sites.

A notable example of a complex molecule containing the 2,4-difluorophenyl moiety is a potent inhibitor of leukotriene C4 synthase (LTC4S) , an important enzyme in the inflammatory cascade.[4][5] While the entire molecule contributes to the high potency, the difluorophenyl group is a key pharmacophoric element. LTC4S is a target for the treatment of asthma and other inflammatory diseases.[4][5][6]

  • Competitive Inhibition: this compound could act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. The fluorinated phenyl ring could engage in hydrophobic and electrostatic interactions within the active site.

  • Non-competitive and Uncompetitive Inhibition: The molecule could also bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency.[3]

Irreversible (Covalent) Inhibition

The α,β-unsaturated carbonyl group in the cinnamic acid backbone is a Michael acceptor, making it susceptible to nucleophilic attack by amino acid residues in an enzyme's active site, such as cysteine or serine.[7][8] This can lead to the formation of a stable covalent bond, resulting in irreversible inhibition of the enzyme.

The development of targeted covalent inhibitors is a growing area in drug discovery, as they can offer prolonged duration of action and high potency.[7][9]

Experimental Protocols

The following protocols provide a framework for evaluating the enzyme inhibitory potential of this compound.

General Enzyme Inhibition Assay

This protocol describes a general method to screen for enzyme inhibition. The specific substrate and detection method will vary depending on the target enzyme.

Materials:

  • Target enzyme

  • Substrate for the target enzyme

  • This compound

  • Assay buffer (optimized for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add increasing concentrations of this compound to the assay buffer. Include a vehicle control (DMSO without the inhibitor).

  • Add the target enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Kinetic Analysis of Inhibition

To determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive), a kinetic analysis should be performed.

Procedure:

  • Perform the enzyme inhibition assay as described above, but vary the concentrations of both the substrate and this compound.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentration.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to visualize the effect of the inhibitor on the enzyme's Vmax and Km.[3]

    • Competitive inhibition: Vmax remains unchanged, while Km increases.

    • Non-competitive inhibition: Vmax decreases, while Km remains unchanged.

    • Uncompetitive inhibition: Both Vmax and Km decrease.

Covalent Inhibition Assay

This protocol is designed to determine if this compound acts as a covalent inhibitor.

Procedure:

  • Incubate the target enzyme with a high concentration of this compound for an extended period (e.g., several hours).

  • Remove the unbound inhibitor by dialysis or gel filtration.

  • Measure the residual activity of the enzyme.

  • If the enzyme activity is not restored after removal of the unbound inhibitor, it suggests covalent modification.

  • Further confirmation can be obtained using mass spectrometry to identify the specific amino acid residue that has been modified by the inhibitor.

Data Presentation

Quantitative data from enzyme inhibition studies should be presented in a clear and organized manner.

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
This compoundHypothetical Enzyme X[Insert Value][Insert Value][e.g., Competitive]
Positive ControlHypothetical Enzyme X[Insert Value][Insert Value][Known Mechanism]

Visualizations

Hypothesized Mechanism of Covalent Inhibition

G cluster_0 Enzyme Active Site Enzyme Enzyme-Cys-SH Complex Non-covalent Complex Inhibitor This compound Inhibitor->Complex Reversible Binding Covalent_Adduct Covalent Adduct (Inactivated Enzyme) Complex->Covalent_Adduct Nucleophilic Attack

Caption: Hypothesized covalent modification of a cysteine residue by this compound.

Experimental Workflow for Inhibitor Characterization

G Start Start: This compound Assay General Enzyme Inhibition Assay Start->Assay IC50 Determine IC50 Assay->IC50 Kinetics Kinetic Analysis (Lineweaver-Burk Plot) IC50->Kinetics Covalent Covalent Inhibition Assay (Dialysis & Mass Spec) IC50->Covalent Mechanism Determine Mechanism (Competitive, etc.) Kinetics->Mechanism End Characterized Inhibitor Mechanism->End Covalent_Confirm Confirm Covalent Modification Covalent->Covalent_Confirm Covalent_Confirm->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2,4-Difluorocinnamic Acid. This valuable fluorinated building block is a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing its utility in creating more complex and potent compounds.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges and optimize the yield and purity of your synthesis.

Overview of Primary Synthetic Strategies

Several robust methods are available for the synthesis of this compound. The most prominent routes start from 2,4-Difluorobenzaldehyde and include the Perkin reaction, the Knoevenagel-Doebner condensation, and the Wittig reaction.[2] An alternative pathway, the Mizoroki-Heck reaction, utilizes an aryl halide as the starting material.[1] The choice of method often depends on factors like reagent availability, scalability, and desired stereoselectivity.[1][3]

Below is a comparative overview of these common synthetic methods.

Synthetic Method Starting Materials Typical Conditions Advantages Challenges
Perkin Reaction 2,4-Difluorobenzaldehyde, Acetic Anhydride, Alkali Salt (e.g., Potassium Acetate)High temperature (180 °C)[4][5]Cost-effective, direct route to the carboxylic acid.[6]High temperatures can lead to side products; yield can be moderate.[7]
Knoevenagel-Doebner 2,4-Difluorobenzaldehyde, Malonic Acid, Base (Pyridine/Piperidine)Reflux in pyridine (~115 °C)[1][2]High efficiency, milder conditions than Perkin, good yields.[3]Use of pyridine (toxic, unpleasant odor); requires careful work-up to remove base.[2]
Wittig Reaction 2,4-Difluorobenzaldehyde, Phosphorus Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)Room temperature, followed by hydrolysis.[3]High stereoselectivity for the trans (E)-isomer, mild conditions.[8][9]Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.
Mizoroki-Heck Reaction 1-Bromo-2,4-difluorobenzene, Acrylic Acid, Palladium Catalyst, Base100-140 °C, inert atmosphere.[1]Good functional group tolerance, high stereoselectivity.[10][11]Requires expensive palladium catalyst; sensitive to air and moisture.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield in my synthesis. What are the most likely causes?

A1: Low yields are a common issue and can stem from several factors. For the Perkin reaction, insufficient temperature is a frequent culprit; the reaction typically requires heating at 180°C to proceed efficiently.[4][5] Incomplete hydrolysis of the anhydride intermediate can also reduce the final yield. For condensation reactions like the Knoevenagel-Doebner, the activity of the base is critical; ensure you are using fresh, anhydrous pyridine and a suitable catalytic amount of piperidine.[2] Finally, reagent quality is paramount—always use pure, fresh starting materials, as impurities can inhibit the reaction or lead to unwanted side products.[2]

Q2: How can I effectively purify the crude this compound?

A2: The most common and effective purification method is recrystallization.[2] A mixed solvent system, such as ethanol/water, is often ideal.[12] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Slow cooling should then yield pure crystals.[13] If recrystallization fails to remove persistent impurities, or if you need to separate cis/trans isomers, column chromatography on silica gel is the recommended alternative.[2][13]

Q3: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs when the solute comes out of solution at a temperature above its melting point or when the impurity level is very high.[12][13] To resolve this, try adjusting the solvent polarity by changing the ethanol/water ratio. Ensure you are not using too much solvent. Alternatively, allow the solution to cool much more slowly and try scratching the inside of the flask with a glass rod to induce crystallization. If high impurity levels are suspected, a preliminary purification step, like a simple extraction, may be necessary before attempting recrystallization.[13]

Q4: How do I confirm that I have synthesized the desired trans-isomer?

A4: ¹H NMR spectroscopy is the best method to confirm the stereochemistry. The two vinyl protons in the cinnamic acid backbone have a characteristic coupling constant (J-value). For the trans-isomer, this coupling constant is typically large, in the range of 15-16 Hz. The corresponding cis-isomer would exhibit a smaller coupling constant, usually around 12 Hz.[12]

Q5: What are the critical safety precautions for this synthesis?

A5: All synthesis work should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reagents like acetic anhydride are corrosive, pyridine is toxic and flammable, and palladium catalysts can be pyrophoric.[2][14] Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experiment.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation
Symptom Possible Cause Suggested Solution
No reaction or very low conversion of 2,4-Difluorobenzaldehyde. Insufficient Reaction Temperature/Time: The Perkin reaction requires high temperatures (~180 °C) to drive the condensation.[4][15] Knoevenagel reactions also require sufficient reflux time.Verify and Optimize Conditions: Ensure your oil bath is at the correct temperature and extend the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Inactive Base/Catalyst: The alkali salt in the Perkin reaction (e.g., potassium acetate) must be anhydrous. The pyridine/piperidine in the Knoevenagel must be fresh.Use Fresh/Anhydrous Reagents: Dry the potassium acetate in an oven before use. Use freshly opened or distilled pyridine.
Poor Reagent Quality: The starting 2,4-Difluorobenzaldehyde may have oxidized to the corresponding carboxylic acid over time.Check Starting Material Purity: Use fresh or recently purified 2,4-Difluorobenzaldehyde. Consider purifying older batches by distillation if necessary.[16]
Problem 2: Formation of Significant Impurities
Symptom Possible Cause Suggested Solution
Multiple spots observed on TLC, indicating side products. Side Reactions: High temperatures in the Perkin reaction can cause self-condensation of the acetic anhydride or other side reactions.[7]Optimize Reaction Conditions: Try running the reaction at the lower end of the recommended temperature range. Ensure the stoichiometry of the reactants is accurate to avoid excesses that could lead to side products.
Product appears discolored (yellow or brown). Presence of Colored Byproducts: High reaction temperatures or extended reaction times can lead to the formation of polymeric or colored impurities.Use Activated Charcoal: During the work-up or recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1][12]
Presence of the cis-isomer impurity. Reaction Conditions Favoring cis-isomer: While most of these reactions favor the more stable trans-isomer, certain conditions can lead to the formation of the cis-isomer.Purification: The trans-isomer is generally less soluble and can often be selectively crystallized, leaving the cis-isomer in the mother liquor.[13] If this is not sufficient, silica gel chromatography can be used for separation.
Diagram: Troubleshooting Logic for Low Yield

This diagram outlines a logical workflow for diagnosing and solving issues related to low product yield.

low_yield_troubleshooting cluster_analysis TLC Analysis cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Reactions start Low Yield Observed check_tlc Analyze Reaction by TLC start->check_tlc starting_material High amount of starting material? check_tlc->starting_material Evaluate spots side_products Multiple side products? starting_material->side_products No incomplete_reaction Incomplete Reaction starting_material->incomplete_reaction Yes competing_reactions Side Reactions Occurring side_products->competing_reactions Yes sol_temp_time Increase Temperature / Time incomplete_reaction->sol_temp_time sol_reagent_quality Check Reagent Purity / Activity incomplete_reaction->sol_reagent_quality sol_stoichiometry Verify Stoichiometry incomplete_reaction->sol_stoichiometry end_node Re-run Experiment sol_temp_time->end_node sol_reagent_quality->end_node sol_stoichiometry->end_node sol_lower_temp Lower Reaction Temperature competing_reactions->sol_lower_temp sol_optimize_stoi Optimize Stoichiometry competing_reactions->sol_optimize_stoi sol_purify_start Purify Starting Materials competing_reactions->sol_purify_start sol_lower_temp->end_node sol_optimize_stoi->end_node sol_purify_start->end_node

Caption: Decision-making workflow for troubleshooting low reaction yields.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound. These should be adapted and optimized based on your specific laboratory conditions.

Protocol 1: Synthesis via Perkin Reaction

This protocol is adapted from the classical Perkin reaction for synthesizing cinnamic acids.[4][17]

Reagents & Setup:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • Acetic Anhydride (2.5 eq)

  • Anhydrous Potassium Acetate (1.5 eq)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Oil bath for heating

Procedure:

  • Reactant Charging: In a round-bottom flask, combine 2,4-Difluorobenzaldehyde, acetic anhydride, and anhydrous potassium acetate.

  • Reaction: Heat the reaction mixture in an oil bath to 180°C with vigorous stirring for 5-8 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 100°C and slowly pour it into a beaker containing 100 mL of water.

  • Hydrolysis: Boil the resulting mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride and the intermediate product.[1]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and continue boiling for 10 minutes. Filter the hot solution through a fluted filter paper.[1]

  • Precipitation: Acidify the hot filtrate with concentrated hydrochloric acid (HCl) until precipitation is complete.

  • Isolation & Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain the pure product.

Diagram: General Synthesis and Purification Workflow

synthesis_workflow reagents 1. Reagent Preparation (2,4-Difluorobenzaldehyde, etc.) setup 2. Reaction Setup (Flask, Condenser, Stirrer) reagents->setup synthesis 3. Synthesis (Heating & Stirring) setup->synthesis monitoring 4. Reaction Monitoring (TLC) synthesis->monitoring monitoring->synthesis Incomplete workup 5. Work-up (Quenching, Hydrolysis, Acidification) monitoring->workup Reaction Complete purification 6. Purification (Recrystallization or Chromatography) workup->purification characterization 7. Product Characterization (NMR, IR, MP) purification->characterization

Caption: General workflow for the synthesis and purification of this compound.

References

  • Online Organic Chemistry Tutor. (n.d.). Perkin Reaction.
  • Study.com. (n.d.). Perkin Reaction: Definition & Mechanism. Retrieved from [Link]

  • Unacademy. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,4-difluorobenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 2,4-Difluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene.
  • National Institutes of Health (NIH). (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2,4-Difluorocinnamic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude 2,4-Difluorocinnamic acid. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount.[1] Recrystallization is a powerful and fundamental technique for this purpose. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to navigate the challenges associated with this specific purification.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the recrystallization of this compound. Each entry explains the underlying cause and provides actionable solutions.

Q1: My this compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[2][3] This liquid phase often traps impurities, defeating the purpose of recrystallization.[2][4][5]

  • Probable Causes:

    • High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound below the temperature at which the solution becomes saturated.[2][5] The crude solid will therefore liquefy before it has a chance to crystallize.

    • Rapid Cooling: If the solution is cooled too quickly, it can become supersaturated at a temperature that is still above the melting point of the solute, causing it to separate as a liquid.[6]

    • Inappropriate Solvent Choice: The boiling point of the chosen solvent might be too high relative to the melting point of the this compound (which is approximately 216-218 °C, though this can be lower for the crude product).[7]

  • Solutions:

    • Reheat and Add More Solvent: Place the flask back on the heat source to redissolve the oil. Add a small amount of additional hot solvent (1-2 mL) to decrease the saturation temperature.[2][6] This ensures the solution cools to a temperature below the compound's melting point before crystallization begins.

    • Slow Down the Cooling Process: Allow the flask to cool slowly to room temperature by insulating it or leaving it on a switched-off hot plate.[8][9] Do not rush to place it in an ice bath. Slower cooling encourages the formation of a stable crystal lattice rather than an amorphous oil.[2]

    • Re-evaluate Your Solvent System: If oiling out persists, your solvent may be too non-polar. Consider a more polar solvent or a mixed-solvent system where the compound has slightly lower solubility.

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A: The failure of crystals to appear is typically due to one of two main issues: the solution is not sufficiently supersaturated, or there are no nucleation sites for crystals to begin growing.[8]

  • Probable Causes:

    • Excess Solvent: Using too much solvent is the most frequent cause.[2][8] If the solution is not saturated upon cooling, the solute will simply remain dissolved.

    • Lack of Nucleation Sites: Crystal growth requires an initial point to start. Sometimes, especially with very clean glassware, there are no microscopic imperfections to serve as these nucleation sites.[10]

  • Solutions:

    • Induce Crystallization:

      • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level.[2][6][10] The microscopic scratches provide a surface for the first crystals to form.

      • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution.[2][6] This provides a perfect template for further crystal growth.

    • Concentrate the Solution: If induction methods fail, you likely used too much solvent.[6] Gently heat the solution again and boil off a portion of the solvent. Allow it to cool again and see if crystals form. Be careful not to boil off too much, as this can cause the product to crash out of solution too quickly, trapping impurities.[2]

Q3: My final yield of pure product is very low. How can I improve it?

A: A low recovery percentage is disappointing but often correctable. It indicates that a significant portion of your desired compound was not collected in the final step.

  • Probable Causes:

    • Using Too Much Solvent: As with the failure to crystallize, excess solvent will keep a larger amount of your product dissolved in the mother liquor even after cooling.[2]

    • Premature Crystallization: If the solution cools too much during a hot gravity filtration step, the product can crystallize in the filter paper along with the impurities, leading to loss.

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can dissolve a significant portion of your product.[11]

  • Solutions:

    • Recover a Second Crop: Do not discard the filtrate (mother liquor) immediately. Concentrate it by boiling off about half the solvent and cool it again. You can often recover a second, albeit slightly less pure, crop of crystals.[12]

    • Optimize Solvent Volume: In subsequent attempts, be meticulous about using the minimum amount of hot solvent required to fully dissolve the crude solid.[9][12]

    • Refine Washing Technique: Always wash the filtered crystals with a minimal amount of ice-cold solvent. The cold temperature drastically reduces the solubility of your product, minimizing loss during this step.[11]

Frequently Asked Questions (FAQs)

Q1: What are the best recrystallization solvents for this compound?

A: The principle "like dissolves like" is a good starting point.[13][14] this compound is a moderately polar molecule due to its carboxylic acid group and fluorine atoms. The ideal solvent should dissolve the compound when hot but not when cold.[13][14]

  • Good Single Solvents: Ethanol and methanol are often effective for polar compounds.[12] Water can also be a good choice for polar compounds, but its high boiling point can sometimes lead to oiling out if the compound's melting point is depressed by impurities.[15]

  • Recommended Mixed-Solvent System: A mixture of ethanol and water is often an excellent choice for cinnamic acid derivatives.[16][17] In this system, you dissolve the crude acid in the minimum amount of hot ethanol (the "soluble" solvent) and then add hot water (the "insoluble" solvent) dropwise until the solution becomes faintly cloudy. A few drops of hot ethanol are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.

Q2: What are the most likely impurities in my crude this compound?

A: Impurities are typically remnants from the synthesis. The most common route to cinnamic acids is the Knoevenagel or Perkin condensation.[17][18] Therefore, you should expect:

  • Unreacted Starting Materials: Residual 2,4-difluorobenzaldehyde and malonic acid (or its equivalent).[16]

  • cis-2,4-Difluorocinnamic acid: The geometric cis-isomer is often formed as a minor byproduct alongside the desired trans-isomer.[16]

  • Positional Isomers: Depending on the purity of the starting benzaldehyde, other difluorocinnamic acid isomers could be present in trace amounts.[16]

Q3: Are there any specific safety precautions I should take?

A: Yes. According to safety data sheets for this compound and similar compounds, it is classified as an irritant.[7]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][19]

  • Precautions:

    • Always handle the compound in a chemical fume hood.[20]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical safety goggles, and nitrile gloves.[1][21][22]

    • Avoid creating and inhaling dust.[21]

    • Ensure an eyewash station is accessible.[20]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of crude this compound using an ethanol/water mixed-solvent system.

Solvent Selection Data
Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Comments
Water100LowVery LowMay require a large volume; risk of oiling out.[12]
Ethanol78HighModerateGood "soluble" solvent.[12]
Methanol65HighModerateGood "soluble" solvent, but lower boiling point can be difficult to work with.[12]
Ethanol/Water 78-100Excellent (Adjustable) Very Low (Adjustable) Highly recommended. Provides fine control over solubility.
Toluene111ModerateLowGood for aromatic compounds, but high boiling point can be difficult to remove.[12]
Step-by-Step Recrystallization Procedure
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar and place it on a stirring hotplate. Add the minimum volume of hot ethanol required to just dissolve the solid at a near-boiling temperature.

  • Addition of Anti-Solvent: While maintaining the heat, add hot deionized water dropwise to the swirling ethanol solution. Continue adding water until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethanol to the solution until the cloudiness just disappears, resulting in a clear, saturated solution.

  • (Optional) Removal of Impurities: If the solution has insoluble particulates, perform a hot gravity filtration. If the solution is colored, add a small spatula tip of activated charcoal, swirl for a minute, and then perform the hot gravity filtration to remove both the charcoal and other insoluble impurities.[12][14]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[9]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[12]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals in the funnel with a very small amount of ice-cold water or an ice-cold ethanol/water mixture to rinse away the impurity-laden mother liquor.[11]

  • Drying: Continue to draw air through the crystals in the funnel to partially dry them. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.

  • Analysis: Determine the mass and percent recovery of the purified product. Assess its purity by measuring the melting point and comparing it to the literature value. A pure substance will have a sharp melting point range.[10]

Visualization of Experimental Workflow

Troubleshooting Flowchart: No Crystals Formed

This diagram outlines the decision-making process when crystallization fails to initiate.

Troubleshooting_No_Crystals start Problem: No crystals form after cooling. check_saturation Is the solution clear or cloudy? start->check_saturation clear_sol Diagnosis: Solution is likely not sufficiently saturated. check_saturation->clear_sol  Clear cloudy_sol Diagnosis: Solution is supersaturated, but lacks nucleation sites. check_saturation->cloudy_sol Cloudy   action_concentrate Action: Gently boil off a portion of the solvent to increase concentration. clear_sol->action_concentrate action_induce Action: Attempt to induce crystallization. cloudy_sol->action_induce recool Allow solution to cool again. action_concentrate->recool scratch 1. Scratch inside of flask with a glass rod. action_induce->scratch seed 2. Add a seed crystal of pure compound. scratch->seed success Success: Crystals form. seed->success If successful recool->success

Caption: Troubleshooting workflow for failure of crystallization.

References

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
  • Capot Chemical. (2013). MSDS of Trans-2,4-Difluorocinnamic acid.
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound.
  • University of the West Indies. (n.d.). Experiment 2: Recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • BenchChem. (2025). Technical Support Center: Purification of Cinnamic Acid by Recrystallization.
  • ScienceDirect. (2022). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
  • BenchChem. (2025). Technical Support Center: Managing Impurities in trans-3,4-Difluorocinnamic Acid.
  • BenchChem. (2025). An In-depth Technical Guide to trans-3,4-Difluorocinnamic Acid (CAS: 112897-97-9).
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - N-(2,4-Difluorophenyl)maleamic acid.
  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 4-Fluorocinnamic acid.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Reddit. (2013). Recrystallization (help meeeeee).
  • ACS Publications. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound.
  • YouTube. (2022). Recrystallization and Melting Point Analysis.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - trans-2,6-Difluorocinnamic Acid.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Trans-2,6-Difluorocinnamic Acid.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Guidechem. (n.d.). This compound 94977-52-3 wiki.
  • BenchChem. (n.d.). 2,6-Difluorocinnamic acid | 102082-89-3.
  • YouTube. (2017). Recrystallization - Organic Chemistry Lab Technique.
  • Sigma-Aldrich. (n.d.). trans-2,4-Difluorocinnamic acid 98%.

Sources

Technical Support Center: Synthesis of 2,4-Difluorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-difluorocinnamic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. The unique electronic properties conferred by the fluorine atoms make these molecules attractive building blocks in medicinal chemistry and materials science, but their synthesis can present specific hurdles.[1] This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize trans-2,4-difluorocinnamic acid. Which synthetic method is the most reliable?

A1: Several robust methods exist for the synthesis of cinnamic acid derivatives, with the Knoevenagel-Doebner condensation, Perkin reaction, Heck reaction, and Wittig reaction being the most common and adaptable for preparing trans-2,4-difluorocinnamic acid.[2]

  • Knoevenagel-Doebner Condensation: This is often a highly efficient method that involves the condensation of 2,4-difluorobenzaldehyde with malonic acid, typically using pyridine as a solvent and a catalytic amount of piperidine.[1][2] The reaction is followed by an in-situ decarboxylation.[2]

  • Perkin Reaction: This classic method utilizes the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[3] For this compound, this would involve reacting 2,4-difluorobenzaldehyde with acetic anhydride and an acetate salt.[1]

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction offers an efficient route from aryl halides.[1][4] You would react an appropriate 2,4-difluorophenyl halide with acrylic acid.[1]

  • Wittig Reaction: This versatile method for alkene synthesis involves reacting an aldehyde with a phosphorus ylide.[2][5] For this synthesis, 2,4-difluorobenzaldehyde would be reacted with a phosphorus ylide containing a carboxylate or ester group. If an ester-containing ylide is used, a subsequent hydrolysis step is required.[2]

The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment.[6]

Q2: My Knoevenagel-Doebner condensation is giving a low yield. What are the common causes and how can I improve it?

A2: Low yields in the Knoevenagel-Doebner condensation can stem from several factors. Here are some troubleshooting steps:

  • Purity of Reagents: Ensure that your 2,4-difluorobenzaldehyde is pure and free of any oxidized impurities (e.g., 2,4-difluorobenzoic acid), which can interfere with the reaction. The malonic acid should also be of high purity.

  • Reaction Conditions: The reaction is typically heated to reflux (around 115 °C in pyridine) for 3-4 hours.[1] Inadequate heating or insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Catalyst Amount: While piperidine is used in catalytic amounts (around 0.1 eq), too little may result in a sluggish reaction.[1]

  • Decarboxylation: The evolution of carbon dioxide is a key indicator that the reaction is proceeding.[1] If you do not observe gas evolution, the decarboxylation step may be hindered. The Doebner modification, using pyridine as the solvent, facilitates this decarboxylation.[7][8]

  • Work-up Procedure: After cooling, the reaction mixture is typically poured into a mixture of crushed ice and concentrated HCl.[1] Incomplete precipitation or loss of product during filtration can reduce the isolated yield. Ensure the solution is sufficiently acidic to precipitate the carboxylic acid.

Q3: I am observing the formation of both E and Z isomers in my product. How can I selectively synthesize the trans (E) isomer?

A3: The formation of the trans (E) isomer is generally thermodynamically favored in most cinnamic acid syntheses. However, some reaction conditions can lead to mixtures.

  • Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which are often used for synthesizing α,β-unsaturated esters (precursors to the acid), predominantly yield the E-alkene.[5] Non-stabilized ylides tend to give the Z-alkene.[5]

  • Heck Reaction: The Heck reaction typically shows a high selectivity for the trans product.[9]

  • Isomerization: If you have a mixture of isomers, it is possible to isomerize the Z-isomer to the more stable E-isomer. This can sometimes be achieved by photochemical methods, for instance, using a photocatalyst like riboflavin under light irradiation, although this is more commonly applied to cinnamamides and other derivatives.[10][11]

Q4: Purification of my crude this compound is proving difficult. What are the recommended purification methods?

A4: The primary methods for purifying cinnamic acid derivatives are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for obtaining pure crystalline product. A common solvent system is an ethanol/water mixture.[1][6] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon cooling, the pure product should crystallize out.

  • Column Chromatography: If recrystallization is ineffective, for example, due to oily impurities, column chromatography on silica gel can be used.[1] A suitable eluent system would need to be determined by TLC, but mixtures of hexanes and ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated and prevent streaking) are often effective.

  • Washing: During the work-up, it is crucial to wash the precipitated solid thoroughly with cold water to remove any water-soluble impurities, such as pyridine hydrochloride.[1]

Troubleshooting Guides

Guide 1: Knoevenagel-Doebner Condensation

This guide provides a step-by-step protocol and troubleshooting for the synthesis of trans-2,4-difluorocinnamic acid via the Knoevenagel-Doebner condensation.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.[1]

  • Add a catalytic amount of piperidine (~0.1 eq) to the solution.[1]

  • Heat the reaction mixture to reflux (approximately 115 °C) for 3-4 hours. You should observe the evolution of carbon dioxide.[1]

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.[1]

  • Pour the reaction mixture into a mixture of crushed ice and concentrated HCl.[1]

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[1]

  • Dry the crude product and recrystallize it from an ethanol/water mixture to obtain the pure trans-2,4-difluorocinnamic acid.[1]

Troubleshooting Table:

Issue Possible Cause Recommended Solution
No reaction or slow reaction Impure reagents.Use freshly distilled 2,4-difluorobenzaldehyde and high-purity malonic acid.
Insufficient heating.Ensure the reaction mixture is refluxing. Use an oil bath for consistent heating.
Inactive catalyst.Use a fresh bottle of piperidine.
Low Yield Incomplete reaction.Increase the reaction time and monitor by TLC until the starting material is consumed.
Product loss during work-up.Ensure complete precipitation by adding sufficient HCl and cooling the mixture in an ice bath. Be careful not to lose product during filtration.
Side reactions.The Doebner modification generally minimizes side reactions. Ensure the temperature does not significantly exceed the reflux temperature of pyridine.
Product is an oil or difficult to crystallize Presence of impurities.Attempt purification by column chromatography on silica gel.
Incorrect solvent for recrystallization.Experiment with different solvent systems, such as ethanol, methanol, or ethyl acetate/hexanes.

Logical Troubleshooting Flowchart:

Knoevenagel_Troubleshooting start Low Yield or No Reaction check_reagents Check Reagent Purity start->check_reagents check_conditions Verify Reaction Conditions check_reagents->check_conditions Reagents OK impure_reagents Purify/Replace Reagents check_reagents->impure_reagents Impure check_workup Review Work-up Procedure check_conditions->check_workup Conditions OK adjust_temp Adjust Temperature/Time check_conditions->adjust_temp Incorrect optimize_workup Optimize Precipitation/Filtration check_workup->optimize_workup Suboptimal success Improved Yield check_workup->success Work-up OK impure_reagents->start adjust_temp->start optimize_workup->start

Caption: Troubleshooting workflow for the Knoevenagel-Doebner condensation.

Guide 2: Perkin Reaction

The Perkin reaction is another viable method, though it can sometimes require higher temperatures and longer reaction times.

Experimental Protocol:

  • Combine 2,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (excess), and anhydrous potassium acetate (or sodium acetate) in a round-bottom flask.[6]

  • Heat the mixture to a high temperature (typically 180-200 °C) for several hours.

  • After cooling, add water to hydrolyze the unreacted acetic anhydride.[1]

  • Boil the mixture to ensure complete hydrolysis.[1]

  • If the product is soluble, it may be necessary to perform a steam distillation to remove the unreacted aldehyde.[2]

  • Acidify the solution with concentrated HCl to precipitate the this compound.[1]

  • Collect the product by filtration, wash with cold water, and recrystallize.[1]

Troubleshooting Table:

Issue Possible Cause Recommended Solution
Low Conversion Insufficient temperature or reaction time.Ensure the reaction is heated to the appropriate temperature for an adequate duration. The Perkin reaction often requires harsh conditions.
Inactive base.Use freshly fused and powdered potassium acetate to ensure it is anhydrous.
Formation of byproducts Self-condensation of the aldehyde.This is less common with aromatic aldehydes but can occur at very high temperatures.
Tar formation.Overheating or prolonged reaction times can lead to decomposition. Monitor the reaction and try to find the optimal balance of time and temperature.
Difficult Purification Contamination with unreacted aldehyde.Consider steam distillation or purification by column chromatography.

Reaction Mechanism Overview:

Perkin_Mechanism cluster_0 Perkin Reaction Steps step1 1. Enolate Formation (Acetic Anhydride + Base) step2 2. Aldol-type Addition (Enolate attacks Aldehyde) step1->step2 step3 3. Dehydration step2->step3 step4 4. Hydrolysis step3->step4 product This compound step4->product start 2,4-Difluorobenzaldehyde + Acetic Anhydride start->step1

Caption: Simplified workflow of the Perkin reaction mechanism.[12]

Characterization of this compound Derivatives

Accurate characterization is crucial to confirm the structure and purity of your synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the vinylic protons of the cinnamic acid backbone. The coupling constants between the vinylic protons can help determine the stereochemistry (E or Z isomer). For the trans isomer, a large coupling constant (typically > 15 Hz) is expected for the vinylic protons.

  • ¹³C NMR: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the fluorine substituents.

  • ¹⁹F NMR: The fluorine NMR will show signals corresponding to the two fluorine atoms on the aromatic ring, and their coupling to each other and to the aromatic protons can provide further structural confirmation.

Other Techniques:

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the carboxylic acid O-H stretch (broad), the C=O stretch, and the C=C stretch of the alkene.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point of trans-2,4-difluorocinnamic acid is reported to be in the range of 194-198 °C.[2][13]

References

  • Perkin reaction - Wikipedia. [Link]

  • Wittig Reaction - Organic Chemistry Portal. [Link]

  • The Perkin Reaction and Related Reactions - Organic Reactions. [Link]

  • Heck reaction - Wikipedia. [Link]

  • Perkin Reaction Mechanism - Sathee NEET - IIT Kanpur. [Link]

  • Knoevenagel condensation - Wikipedia. [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. [Link]

  • Heck Reaction - Chemistry LibreTexts. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • Contra-thermodynamic E → Z isomerization of cinnamamides via selective energy transfer catalysis | Request PDF - ResearchGate. [Link]

  • A Bio-Inspired, Catalytic E → Z Isomerization of Activated Olefins - Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing Reaction Conditions for Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knoevenagel condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this pivotal carbon-carbon bond-forming reaction. Here, we move beyond standard protocols to address the specific challenges you may encounter in the lab, providing in-depth, experience-driven advice to help you optimize your reaction conditions and troubleshoot effectively.

The Knoevenagel condensation is a versatile and widely used method for synthesizing α,β-unsaturated compounds, which are crucial intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[1][2][3][4] The reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5][6][7] While the principle is straightforward, achieving high yields and purity can be challenging. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: A Question-and-Answer Approach

This section is formatted to directly address the common problems and questions that arise during Knoevenagel condensation experiments.

Low or No Product Yield

Q1: My Knoevenagel condensation is resulting in a very low yield or no product at all. What are the most common culprits?

Low yields in a Knoevenagel condensation can be frustrating and often stem from several factors related to catalysts, solvents, reaction conditions, or the purity of your starting materials.[8][9] A systematic troubleshooting approach is the most effective way to diagnose and solve the issue.

A1: Let's break down the potential causes and solutions:

  • Catalyst Inactivity or Inappropriateness: The choice and condition of your catalyst are paramount.[2]

    • Expertise & Experience: Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[9] A base that is too strong can lead to the self-condensation of the aldehyde or ketone, while a base that is too weak may not effectively deprotonate the active methylene compound.[9] The catalyst may also be old or impure, leading to reduced activity.[8]

    • Troubleshooting Steps:

      • Verify Catalyst Activity: Use a fresh or recently purified catalyst.

      • Optimize Catalyst Choice: Consider a different weak base. For instance, if piperidine isn't effective, ammonium acetate or an ionic liquid like [Bmim][OAc] could be a viable alternative.[1][8]

      • Check Catalyst Loading: Ensure you are using the correct stoichiometric amount. Typically, a catalytic amount (e.g., 0.1 equivalents) is sufficient.[9][10]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical variables.

    • Expertise & Experience: While many Knoevenagel condensations proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate and completion.[8][9] Conversely, excessive heat can lead to side reactions and decomposition.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or another appropriate analytical technique to track the consumption of starting materials and the formation of the product.[9][11] This will help you determine the optimal reaction time.

      • Optimize Temperature: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-80°C).[8][12] A study on the condensation of 4-nitrobenzaldehyde showed a significant yield increase from 56% at 25°C to 95% at 40°C.[12]

  • Solvent Effects: The solvent plays a crucial role in the reaction's success.

    • Expertise & Experience: The polarity of the solvent can influence both the reaction rate and yield.[9][13] Aprotic polar solvents like DMF and acetonitrile often give high conversions in short reaction times.[9][13] Protic solvents like ethanol can also be effective.[8][9] In line with green chemistry principles, water has been successfully used as a solvent.[9][14][15][16]

    • Troubleshooting Steps:

      • Solvent Screening: If your current solvent isn't working, perform small-scale trials with a range of solvents of varying polarities.

      • Consider Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can improve yields and is more environmentally friendly.[8][17][18]

  • Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction equilibrium.[6][8]

    • Expertise & Experience: The accumulation of water can slow down or even reverse the reaction.

    • Troubleshooting Steps:

      • Azeotropic Distillation: If you are using a non-polar solvent like toluene, a Dean-Stark apparatus can be used to remove water as it is formed.[6][9]

      • Drying Agents: The addition of molecular sieves can also effectively remove water from the reaction mixture.[6]

Formation of Side Products

Q2: My reaction is producing significant amounts of side products, making purification difficult. What are the likely side reactions and how can I minimize them?

The formation of side products is a common issue, often arising from the reactivity of the starting materials and intermediates under the reaction conditions.

A2: Here are the most common side reactions and strategies to mitigate them:

  • Self-Condensation of the Carbonyl Compound:

    • Causality: This is more likely to occur if the aldehyde or ketone has α-hydrogens and a base that is too strong is used.[9]

    • Minimization Strategies:

      • Use a Weak Base: Employ a milder catalyst like piperidine or ammonium acetate.

      • Control Temperature: Run the reaction at the lowest effective temperature.

  • Michael Addition:

    • Causality: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the active methylene compound can add to the product, leading to a bis-adduct.[8]

    • Minimization Strategies:

      • Control Stoichiometry: Carefully control the ratio of reactants. A slight excess of the active methylene compound can sometimes be beneficial, but a large excess should be avoided.[8]

      • Monitor Reaction Progress: Stop the reaction as soon as the starting aldehyde or ketone is consumed to prevent further reaction of the product.

Purification Challenges

Q3: I'm having trouble purifying my Knoevenagel product. What are the best practices for isolation and purification?

Effective purification is key to obtaining a high-quality final product. The method will depend on the physical properties of your product.

A3: Consider the following purification strategies:

  • Precipitation and Filtration:

    • Protocol: Often, the Knoevenagel product is a solid that will precipitate from the reaction mixture upon cooling.[9][11] The solid can then be collected by filtration and washed with a cold solvent (like ethanol) to remove soluble impurities.[9][10]

  • Extractive Work-up:

    • Protocol: If the product does not precipitate, an extractive work-up is necessary.[11] Quench the reaction with water and neutralize it with a dilute acid (e.g., 1 M HCl).[11] Then, extract the product into an organic solvent like ethyl acetate.[11] Wash the organic layer with brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.[11]

  • Recrystallization:

    • Protocol: This is a powerful technique for purifying solid products.[10][11] Choose a solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems include ethanol/water.[11]

  • Column Chromatography:

    • Protocol: If other methods fail to yield a pure product, column chromatography on silica gel is a reliable option.[11] A typical eluent system is a mixture of ethyl acetate and petroleum ether or hexane.[2]

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Knoevenagel condensation?

A: The mechanism involves three main steps:

  • Deprotonation: A weak base removes a proton from the active methylene compound to form a resonance-stabilized enolate.[3][19][20]

  • Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of the aldehyde or ketone.[3][21] In some cases, particularly with amine catalysts, the aldehyde or ketone is first converted to a more electrophilic iminium ion.[19][20][22]

  • Elimination (Dehydration): The resulting intermediate undergoes dehydration to form the α,β-unsaturated product.[3][7]

Q: Which catalysts are most effective for the Knoevenagel condensation?

A: A wide range of catalysts can be used, and the optimal choice depends on the specific substrates and reaction conditions.

  • Homogeneous Catalysts: Weak organic bases like piperidine, pyridine, and other amines are classic choices.[5][9] Ionic liquids have also emerged as efficient and recyclable catalysts.[1][16]

  • Heterogeneous Catalysts: These are often preferred for their ease of separation and reusability, aligning with green chemistry principles.[2][23] Examples include metal oxides (e.g., ZnO, MgO), zeolites, and metal-organic frameworks (MOFs).[2][15][23]

  • Biocatalysts: Enzymes like lipases are being explored as environmentally benign catalysts for this reaction.[2]

Q: How do electron-donating and electron-withdrawing groups on the aromatic aldehyde affect the reaction?

A: The electronic nature of the substituents on the aromatic aldehyde can significantly impact the reaction rate.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, halogens) make the carbonyl carbon more electrophilic, generally leading to faster reaction rates.[8][14]

  • Electron-donating groups (e.g., -OCH₃, -OH, -N(CH₃)₂) decrease the electrophilicity of the carbonyl carbon, which can result in slower reaction rates and lower yields.[24]

Q: Can ketones be used in the Knoevenagel condensation?

A: Yes, but aldehydes are generally much more reactive than ketones in this reaction.[6] The lower reactivity of ketones is due to both steric hindrance and the electron-donating effect of the two alkyl groups, which makes the carbonyl carbon less electrophilic.

Data Presentation

Table 1: Comparison of Catalysts for the Knoevenagel Condensation of Benzaldehyde and Malononitrile
CatalystCatalyst TypeSolventTemperature (°C)TimeYield (%)Reference
CaO–MgOHeterogeneous Metal OxideWaterRoom Temp.10 min98[2]
ZnOHeterogeneous Metal OxideSolvent-freeRoom Temp.6 h>95[2]
[Bmim][OAc]Homogeneous Ionic LiquidWaterRoom Temp.minutes90-97[1]
PiperidineHomogeneous AmineEthanolReflux1-2 hVaries[8]
L-prolineHomogeneous Amino AcidVariesVariesVariesVaries[9]
Ni(NO₃)₂·6H₂OHomogeneous Lewis AcidWaterRoom Temp.10 min98[15]

Experimental Protocols

Protocol 1: General Knoevenagel Condensation Using a Homogeneous Catalyst

This protocol describes a typical procedure using piperidine as a catalyst in an ethanol solvent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic aldehyde (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in ethanol.[9][10]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the stirred solution.[9][10]

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and monitor the reaction's progress using TLC.[8][10]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure to induce precipitation.[9][10]

  • Purification: Wash the collected solid with cold ethanol.[10] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[10][11]

Protocol 2: Green Knoevenagel Condensation in an Aqueous Medium

This protocol highlights a more environmentally friendly approach using water as the solvent.[15]

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, add the aromatic aldehyde (1.0 equivalent) and the active methylene compound (e.g., malononitrile, 1.0 equivalent) to water.

  • Catalyst Addition: Add the chosen water-compatible catalyst (e.g., 5 mol% Ni(NO₃)₂·6H₂O).[15]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid and can be monitored by TLC.[15]

  • Work-up: Upon completion, the product, which is often a solid, can be isolated by simple filtration.[15]

  • Purification: Wash the filtered product with a small amount of water to remove the catalyst and any water-soluble impurities. The product is often obtained with high purity without the need for further purification.[15]

Visualizations

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration A Active Methylene (Z-CH₂-Z') C Enolate Anion (Z-CH⁻-Z') A->C Deprotonation B Base (B:) D Protonated Base (BH⁺) E Aldehyde/Ketone (R-CO-R') C->E Nucleophilic Addition C->E F Alkoxide Intermediate G β-Hydroxy Intermediate F->G Protonation F->G H α,β-Unsaturated Product G->H Dehydration I Water (H₂O)

Caption: The general mechanism of the Knoevenagel condensation.

Troubleshooting_Workflow start Low Yield Issue catalyst Check Catalyst (Activity, Type, Loading) start->catalyst conditions Optimize Conditions (Temperature, Time) catalyst->conditions If catalyst is OK solvent Screen Solvents (Polarity, Solvent-free) conditions->solvent If conditions are optimized water Consider Water Removal (Dean-Stark, Mol. Sieves) solvent->water If solvent is suitable side_reactions Analyze for Side Products (Self-condensation, Michael Add.) water->side_reactions If water is not the issue purification Refine Purification (Recrystallization, Chromatography) side_reactions->purification If side reactions are minimal end Optimized Reaction purification->end Successful Optimization

Caption: A workflow for troubleshooting low yields.

References

  • Ghosh, S., et al. (2021). Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. Green Chemistry. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]

  • Sonawane, J. P., et al. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. Retrieved from [Link]

  • Zolfigol, M. A., et al. (2012). A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Green Chemistry. Retrieved from [Link]

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]

  • Reddy, K. S., et al. (2018). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions. Retrieved from [Link]

  • Saneyoshi, H., et al. (2013). Substrate Scope and Limitations of the Knoevenagel Condensation Reaction for Synthesizing Coumarin-Oligonucleotide Conjugates. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]

  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Varghese, J., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]

  • NRO-Chemistry. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • van der Mee, L., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one. Retrieved from [Link]

  • Frija, L. M. T., et al. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. RSC Mechanochemistry. Retrieved from [Link]

  • ResearchGate. (2025). Recent developments in knoevenagel condensation reaction: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of different temperatures on Knoevenagel condensation. Retrieved from [Link]

  • De Clercq, R., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

  • Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Knoevenagel Condensation Reaction at Room Temperature. Retrieved from [Link]

  • de Oliveira, L. F. T., et al. (2025). Coordination Polymers As Catalysts in Knoevenagel Condensations: A Critical Review Analysis under Synthesis Conditions and Green Chemistry. ACS Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the solvent on Knoevenagel condensation. Retrieved from [Link]

  • Varma, R. S. (2004). The Knoevenagel condensation at room temperature. Green Chemistry. Retrieved from [Link]

  • ChemHelpASAP. (2023). Knoevenagel condensation to make a coumarin - laboratory experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of various solvents on Knoevenagel condensation. Retrieved from [Link]

  • Singh, J., & Kumar, R. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Singh, A., & Singh, R. (2018). Novel Methods of Knoevenagel Condensation. International Journal of Engineering Research & Technology. Retrieved from [Link]

  • Kumar, A., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Chemistry - The Central Science. (2023). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. Retrieved from [Link]

  • JoVE. (2025). Aldol Condensation with β-Diesters. Retrieved from [Link]

Sources

how to improve solubility of 2,4-Difluorocinnamic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Your comprehensive guide to overcoming solubility challenges in chemical reactions.

dot graph TD { A[Start: Poor Solubility] --> B{Select a range of polar aprotic and protic solvents}; B --> C[Perform small-scale solubility tests at room temperature]; C --> D{Is it soluble?}; D -- Yes --> E[Proceed with reaction]; D -- No --> F{Try gentle heating or sonication}; F --> G{Is it soluble now?}; G -- Yes --> E; G -- No --> H[Consider alternative strategies: pH adjustment, co-solvents, or different reaction conditions]; }

Workflow for solvent screening.

dot graph TD { rankdir=LR; node [shape=box, style=rounded]; subgraph "Insoluble Acid" A["R-COOH (solid)"]; end subgraph "Soluble Salt" B["R-COO⁻ M⁺ (dissolved)"]; end A -- "+ Base (e.g., K₂CO₃, Et₃N)" --> B; }

In-situ salt formation for improved solubility.

dot graph TD { subgraph "Aqueous Phase" A["R-COO⁻ Na⁺"]; B["Q⁺ Br⁻"]; end subgraph "Organic Phase" C["R'-X"]; D["Product: R-COOR'"]; E["Na⁺ X⁻"]; end A -- "Ion Exchange" --> B; B -- "Transfers to Organic Phase" --> C; C -- "Reaction" --> D; D -- "Catalyst Regenerates" --> E; }

Simplified schematic of Phase-Transfer Catalysis.

Technical Support Center: Synthesis of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 2,4-difluorocinnamic acid. The document provides in-depth troubleshooting advice, addresses frequently encountered side reactions, and offers validated protocols to optimize synthesis and purification. Our focus is on the most common and efficient synthetic route: the Knoevenagel-Doebner condensation .[1]

General Synthesis Workflow

The Knoevenagel-Doebner reaction is a robust method for creating α,β-unsaturated acids. It proceeds by the condensation of an aldehyde (2,4-difluorobenzaldehyde) with an active methylene compound (malonic acid), catalyzed by a weak base, followed by a thermally induced decarboxylation.[2][3]

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Reaction Pathway cluster_purification Workup & Purification A 2,4-Difluorobenzaldehyde E Knoevenagel Condensation A->E B Malonic Acid B->E C Pyridine (Solvent) Piperidine (Catalyst) C->E Catalysis D Heat (Reflux) G In-situ Decarboxylation D->G Drives Reaction F Intermediate: 2,4-Difluorobenzalmalonic Acid E->F F->G H Crude Product: This compound G->H I Acidic Workup (HCl) H->I J Recrystallization (e.g., Ethanol/Water) I->J K Final Product J->K

Caption: General workflow for the Knoevenagel-Doebner synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on the underlying chemical principles to empower effective troubleshooting.

Q1: My final yield of this compound is significantly lower than expected. What are the common causes?

A1: Low yield is a frequent issue that can stem from several factors ranging from reaction conditions to competing side reactions.

  • Suboptimal Conditions: The Knoevenagel condensation is sensitive to temperature and catalyst concentration.[4] Ensure that the reaction is heated sufficiently (refluxing pyridine is common) to drive both the condensation and the subsequent decarboxylation to completion.[5][6]

  • Reagent Purity: The purity of your starting materials is critical. Impurities in 2,4-difluorobenzaldehyde can introduce contaminants, while wet pyridine or malonic acid can hinder the reaction.

  • Catalyst Inactivity: Piperidine is the typical catalyst. Ensure it is fresh. An insufficient amount of catalyst will result in a sluggish or incomplete reaction.

  • Premature Workup: The reaction may require several hours to go to completion. Monitor progress by Thin Layer Chromatography (TLC) to ensure all the aldehyde has been consumed before proceeding with the acidic workup.

  • Side Reactions: Several side reactions, discussed below, can consume starting materials or the product, directly impacting your final yield.

Q2: My analytical data (HPLC, NMR) shows a persistent isomeric impurity. What is this, and how can I minimize it?

A2: The most common isomeric impurity is the (Z)-isomer (cis) of this compound. The desired product is the thermodynamically more stable (E)-isomer (trans).[7]

Causality: While the reaction can produce a mixture of both isomers, the (E)-isomer is favored due to lower steric hindrance between the phenyl ring and the carboxyl group.

Mitigation Strategies:

  • Thermal Equilibration: Increasing the reaction time at reflux temperature can allow the (Z)-isomer to equilibrate to the more stable (E)-isomer.

  • Purification: The two isomers often have different solubilities, allowing for separation via careful recrystallization.[7] Developing an optimized recrystallization protocol is key. For difficult separations, column chromatography may be necessary.[8]

Q3: I've isolated a significant byproduct that I believe is the und decarboxylated intermediate. How can I confirm this and prevent it?

A3: This is a classic issue in the Doebner modification, where the decarboxylation step is incomplete. The byproduct is 2,4-difluorobenzalmalonic acid. This intermediate possesses two carboxylic acid groups, making it significantly more polar than the final product.

Confirmation: This impurity can be identified by its different polarity on a TLC plate, its unique mass in MS analysis (M+44 compared to the product), and the presence of a characteristic methine proton signal in the ¹H NMR spectrum coupled to the vinyl proton.

Prevention:

  • Increase Reaction Temperature/Time: The decarboxylation of the intermediate is driven by heat.[9] Ensuring the reaction is maintained at a sufficiently high temperature (e.g., refluxing pyridine) for an adequate duration is the primary solution.[2]

  • Solvent Choice: Pyridine is particularly effective as it acts as both the solvent and a basic catalyst that facilitates the decarboxylation via a cyclic transition state.[3][10]

G A Aldehyde + Malonic Acid B Condensation Intermediate A->B Condensation C Desired Product (trans-2,4-DFCA) B->C Successful Decarboxylation (Heat) D Incomplete Decarboxylation B->D Insufficient Heat or Time E Side Product: 2,4-Difluorobenzalmalonic Acid D->E

Caption: Competing pathways of successful vs. incomplete decarboxylation.

Q4: My mass spectrometry data indicates a byproduct with a mass corresponding to the product plus another molecule of malonic acid. What is this reaction?

A4: This side product is likely the result of a Michael addition . The desired product, an α,β-unsaturated acid, is an excellent Michael acceptor. The enolate of malonic acid (the nucleophile) can attack the β-position of the newly formed this compound.

This side reaction is more prevalent when a high concentration of the active methylene compound is present relative to the aldehyde.[11]

Mitigation Strategies:

  • Control Stoichiometry: Use only a slight excess of malonic acid (e.g., 1.1-1.2 equivalents). Avoid using a large excess.

  • Slow Addition: Adding the malonic acid slowly to the reaction mixture can help keep its instantaneous concentration low, thus disfavoring the bimolecular Michael addition.

  • Temperature Control: In some cases, lower reaction temperatures can decrease the rate of the Michael addition more than the desired Knoevenagel condensation.[11]

Q5: I attempted the synthesis using a strong base like NaOH instead of pyridine/piperidine and my yield was near zero. What happened?

A5: Using a strong base with an aldehyde that lacks α-hydrogens, such as 2,4-difluorobenzaldehyde, will promote the Cannizzaro reaction .[11] This is a disproportionation reaction where two molecules of the aldehyde are converted into one molecule of the corresponding primary alcohol (2,4-difluorobenzyl alcohol) and one molecule of the corresponding carboxylate (2,4-difluorobenzoate).

The Knoevenagel condensation requires a weak base (like piperidine or pyridine) that is strong enough to deprotonate the active methylene compound (malonic acid) but not strong enough to promote the Cannizzaro reaction.[3][12]

Practical Purification Troubleshooting

Even with an optimized reaction, purification can present challenges. Recrystallization is the most common method for purifying the crude product.[13]

Observed Problem Probable Cause(s) Recommended Solution(s) Expected Outcome
Product is Discolored (Yellow/Brown) Formation of colored polymeric byproducts or impurities from starting materials.During recrystallization, add a small amount of activated charcoal to the hot solution before filtration.[7][14]A colorless solution and, upon cooling, white or off-white crystals.
"Oiling Out" During Recrystallization The solution is too concentrated, or the boiling point of the solvent is higher than the product's melting point.Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow the solution to cool much more slowly. Seeding with a pure crystal can help.[14]Formation of a crystalline solid instead of an oil.
Low Recovery Yield Too much solvent was used; premature crystallization during hot filtration; incomplete cooling.Use the minimum amount of hot solvent for dissolution. Preheat the filtration apparatus. Ensure the solution is cooled thoroughly in an ice bath to maximize precipitation.[14]Increased mass of recovered, purified product.
Product Still Impure (by TLC/Melting Point) Inappropriate solvent choice; cooling was too rapid, trapping impurities.Select a different solvent system. Ensure cooling is slow and gradual to allow for proper crystal lattice formation, which excludes impurities. A second recrystallization may be necessary.[13][14]Sharper melting point range and a single spot on the TLC plate.

Validated Experimental Protocols

Protocol 1: Synthesis via Knoevenagel-Doebner Condensation[1][6]
  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq).

  • Solvent/Catalyst Addition: Add pyridine as the solvent (approx. 2 mL per gram of aldehyde) followed by a catalytic amount of piperidine (approx. 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 115 °C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC, ensuring the disappearance of the starting aldehyde.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour the dark mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (e.g., 3 M HCl) until the pH is strongly acidic (pH 1-2).

  • Isolation: The crude product will precipitate as a solid. Stir the slurry in the ice bath for 15-30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.

  • Drying: Allow the crude product to air-dry or dry in a vacuum oven at a low temperature (e.g., 50-60 °C).

Protocol 2: Purification by Recrystallization[13][14]
  • Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., 9:1 ethanol/water). Heat the mixture on a hot plate with stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.

  • Final Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • Kolb, K. E., Field, K. W., & Schatz, P. F. (1995). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education, 72(12), 1125. Available from: [Link]

  • Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Available from: [Link]

  • YouTube. Knoevenagel condensation. (2023). Available from: [Link]

  • Bermúdez, M., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(50), 13151-13158. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Perkin Reaction. Available from: [Link]

  • Wikipedia. Perkin reaction. Available from: [Link]

  • BEPLS. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Available from: [Link]

  • Sathee Jee. Chemistry Perkin Reaction Mechanism. Available from: [Link]

  • Pawar, H. S., Wagh, A. S., & Lali, A. M. (2016). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Available from: [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Available from: [Link]

  • OpenBU. The Doebner modification of the Knoevenagel reaction. Available from: [Link]

  • The Pharma Innovation. Cinnamic acid derivatives: An ERA. (2019). Available from: [Link]

  • Allais, F., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 421. Available from: [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Production of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-12

Introduction

Welcome to the technical support center for the production of 2,4-Difluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for scaling up the synthesis of this important fluorinated building block. The inclusion of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this compound a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1]

This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your scale-up campaigns.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is crucial for safe handling and successful production.

PropertyValueReference
Molecular Formula C₉H₆F₂O₂[2]
Molecular Weight 184.14 g/mol [2]
Appearance White to off-white solid[3][4]
Melting Point 216-218 °C[5]
Solubility Sparingly soluble in water.[3] Soluble in most organic solvents.[6]
CAS Number 94977-52-3[2][3]

Safety Summary: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[7][8] Work should be conducted in a well-ventilated area or a fume hood.[7] For detailed safety information, always consult the Safety Data Sheet (SDS).[4][7][8]

Synthetic Pathways for Scale-Up

Several synthetic routes are available for the preparation of this compound. The choice of method for scale-up will depend on factors such as raw material cost, reaction yield, process safety, and ease of purification. The most common methods are the Perkin reaction, the Knoevenagel-Doebner condensation, and the Heck reaction.[1][9][10]

Synthetic Route Decision Logic

start Select Synthesis Route for This compound perkin Perkin Reaction start->perkin High temperature; Potential side products knoevenagel Knoevenagel-Doebner Condensation start->knoevenagel High yield; Mild conditions heck Heck Reaction start->heck High yield; High functional group tolerance perkin_adv Advantages: - Uses readily available reagents (acetic anhydride) perkin->perkin_adv perkin_disadv Disadvantages: - High reaction temperatures (180°C) - Potential for side reactions perkin->perkin_disadv knoevenagel_adv Advantages: - High yields (70-90%) - Milder reaction conditions knoevenagel->knoevenagel_adv knoevenagel_disadv Disadvantages: - Requires malonic acid and pyridine - CO2 evolution needs management at scale knoevenagel->knoevenagel_disadv heck_adv Advantages: - High yields (75-95%) - High stereoselectivity for trans-isomer heck->heck_adv heck_disadv Disadvantages: - Cost of palladium catalyst - Phosphine ligands can be air-sensitive heck->heck_disadv

Caption: Decision logic for selecting a synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when scaling up the production of this compound?

A1: The most common impurities are typically related to the chosen synthetic route.

  • Starting Materials: Unreacted 2,4-difluorobenzaldehyde is a common impurity.

  • cis-Isomer: The cis-isomer of this compound is often formed as a minor byproduct, particularly in the Knoevenagel-Doebner condensation.[11]

  • Positional Isomers: Depending on the purity of your starting materials, other difluorocinnamic acid isomers could be present in trace amounts.[11][12]

  • Solvent Residues: Residual solvents from the reaction or purification steps are also common.[11]

Q2: My scaled-up batch has a lower-than-expected melting point. What could be the cause?

A2: A depressed melting point is a strong indicator of impurities. The presence of the cis-isomer, unreacted starting materials, or even residual solvents can lead to a lower and broader melting point range.[11] It is recommended to analyze the sample by HPLC and ¹H NMR to identify and quantify the impurities.

Q3: How can I confirm the stereochemistry of my product to ensure it is the desired trans-isomer?

A3: ¹H NMR spectroscopy is the most effective method for confirming the trans-stereochemistry. The vinyl protons of the trans-isomer exhibit a characteristic large coupling constant (J value), typically in the range of 15-16 Hz. The corresponding cis-isomer will have a smaller coupling constant, usually around 12 Hz.[11]

Q4: What is the best solvent system for recrystallizing large quantities of this compound?

A4: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound.[11] The compound is soluble in hot ethanol/water and less soluble at room temperature, which allows for good recovery of purified crystals upon cooling. For large-scale operations, careful control of the cooling rate is crucial to obtain a desirable crystal size and purity.

Q5: During scale-up, I'm observing "oiling out" during recrystallization. What can I do?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[13] This can be caused by a high concentration of impurities or an inappropriate solvent system.[13] To mitigate this, ensure your crude product is of reasonable purity before attempting recrystallization. You can also try adding a small amount of the more "soluble" solvent (in this case, ethanol) to the hot mixture to increase the solubility and then allow it to cool more slowly. Seeding the solution with pure crystals can also help induce proper crystallization.[11]

Troubleshooting Guide for Scale-Up

This guide addresses specific issues that may arise during the scale-up of this compound production.

Low Yield in Knoevenagel-Doebner Condensation
Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting aldehyde. Extend the reaction time if necessary. - Temperature Control: Ensure the internal reaction temperature is maintained at the optimal level (typically refluxing pyridine, around 115 °C).[1] In large reactors, hot spots can be an issue. Ensure efficient stirring.Complete consumption of starting material and maximization of product formation.
Loss of Product During Work-up - pH Adjustment: Ensure the pH is carefully adjusted to fully precipitate the product. The pKa of the carboxylic acid will influence the optimal pH for precipitation. - Extraction Efficiency: If performing an extractive work-up, ensure a sufficient number of extractions with an appropriate solvent to recover all the product.Maximized recovery of the crude product.
Side Reactions - Decarboxylation: The Doebner modification relies on decarboxylation.[14] Ensure the temperature is sufficient for this step to proceed to completion. - Michael Addition: While less common with malonic acid, be aware of potential side reactions.A cleaner crude product with fewer byproducts.
Purification Challenges at Scale
Issue Potential Cause Troubleshooting Steps & Scale-Up Considerations
Poor Crystal Quality from Recrystallization - Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals. - Supersaturation: A highly concentrated solution can crash out of solution, trapping impurities.- Controlled Cooling: For large volumes, use a jacketed reactor with a programmable cooling profile to ensure slow and controlled crystallization. - Solvent Ratio: Optimize the ethanol/water ratio to ensure the product is fully dissolved at high temperature but has limited solubility at lower temperatures.
Colored Impurities - Thermal Degradation: Prolonged heating during the reaction or recrystallization can lead to the formation of colored byproducts.- Activated Charcoal: During the recrystallization process, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.[1][11] This is a scalable solution.
Difficulty Removing cis-Isomer - Similar Solubility: The cis and trans isomers can have similar solubility profiles, making separation by recrystallization challenging.- Multiple Recrystallizations: Several recrystallization steps may be necessary to enrich the trans-isomer. - Chromatography: For high-purity requirements, column chromatography may be necessary, though this can be costly and time-consuming at a large scale.
Troubleshooting Workflow

start Low Yield or Purity Issue in Scale-Up check_reaction Analyze Reaction Mixture (TLC, HPLC) start->check_reaction check_workup Review Work-up Procedure start->check_workup check_purification Evaluate Purification Step start->check_purification incomplete Incomplete Reaction check_reaction->incomplete Starting material remains side_products Significant Side Products check_reaction->side_products Multiple spots/ peaks observed loss_workup Product Loss During Work-up check_workup->loss_workup impure_product Product Impure After Purification check_purification->impure_product optimize_reaction Optimize Reaction Time/ Temperature/Stirring incomplete->optimize_reaction modify_conditions Modify Reaction Conditions (e.g., catalyst loading) side_products->modify_conditions optimize_workup Optimize pH/ Extraction loss_workup->optimize_workup optimize_purification Optimize Recrystallization/ Consider Chromatography impure_product->optimize_purification

Caption: A logical flow for troubleshooting common scale-up issues.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific equipment and scale.

Protocol 1: Knoevenagel-Doebner Condensation for this compound

This method is often preferred for its high yields and relatively mild conditions.[1][9]

Reaction Scheme:

cluster_0 Knoevenagel-Doebner Condensation 2,4-Difluorobenzaldehyde reagents + 2,4-Difluorobenzaldehyde->reagents Malonic Acid Malonic Acid->reagents This compound conditions Pyridine, Piperidine Reflux, ~115°C reagents->conditions conditions->this compound

Caption: Synthesis of this compound via Knoevenagel-Doebner condensation.

Reagents:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)[1]

  • Pyridine (as solvent)

  • Piperidine (catalytic amount, ~0.1 eq)[1]

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge pyridine.

  • Reagent Addition: Add 2,4-difluorobenzaldehyde and malonic acid to the pyridine.[1] At scale, the addition of malonic acid may be done in portions to control the initial reaction rate and gas evolution.

  • Catalyst Addition: Add a catalytic amount of piperidine.[1]

  • Reaction: Heat the mixture to reflux (approximately 115 °C) with vigorous stirring.[1] Carbon dioxide evolution will be observed.[1] Scale-up consideration: Ensure the reactor's vent system can safely handle the rate of CO₂ evolution.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed (typically 3-4 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.[1] At scale, this should be done in a separate, well-stirred quenching vessel.

  • Isolation:

    • Collect the precipitated solid by filtration.

    • Wash the solid thoroughly with cold water to remove pyridine hydrochloride.[1]

    • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolution: Place the crude this compound in a reactor. Add a minimal amount of a 9:1 ethanol/water mixture and heat the solution with stirring until it boils and all the solid has dissolved.[11]

  • Decolorization (if necessary): If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[11]

  • Hot Filtration: Filter the hot solution to remove the charcoal and any other insoluble impurities.[1][11]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool in an ice bath or with a chiller to maximize crystal formation.[1][11]

  • Isolation: Collect the purified crystals by filtration, washing them with a small amount of cold ethanol/water.[11]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[11]

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Retrieved from [Link]

  • National Institutes of Health. (2021). Production of trans-cinnamic acid by whole-cell bioconversion from l-phenylalanine in engineered Corynebacterium glutamicum. Retrieved from [Link]

  • MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US4571432A - Preparation of cinnamic acid.
  • Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

  • The Pharma Innovation. (2019). Cinnamic acid derivatives: An ERA. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • National Institutes of Health. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

  • SynArchive. (n.d.). Mizoroki-Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Retrieved from [Link]

  • Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H6F2O2). Retrieved from [Link]

  • ResearchGate. (n.d.). Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Resolving Impurities in 2,4-Difluorocinnamic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Difluorocinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common purity-related issues encountered during the synthesis, purification, and analysis of this important chemical intermediate. Our approach is rooted in fundamental chemical principles to provide not just solutions, but a deeper understanding of the underlying experimental causality.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the quality and handling of this compound.

Q1: What are the most probable impurities in a sample of this compound synthesized via Knoevenagel condensation?

A1: The Knoevenagel condensation of 2,4-difluorobenzaldehyde with malonic acid is the most common synthetic route. Impurities from this process typically include:

  • cis-2,4-Difluorocinnamic acid: The geometric isomer is a common byproduct, formed in smaller quantities than the desired trans-isomer.

  • Unreacted Starting Materials: Residual 2,4-difluorobenzaldehyde and malonic acid may persist if the reaction does not go to completion.

  • Solvent Residues: Solvents used in the reaction (e.g., pyridine, toluene) or purification (e.g., ethanol, ethyl acetate, hexanes) may be present.[1]

Q2: My sample has a melting point lower than the expected 216-218 °C and melts over a broad range. What does this indicate?

A2: A depressed and broad melting point is a classic sign of impurity. The presence of any of the impurities listed in Q1, particularly the cis-isomer or unreacted starting materials, disrupts the crystal lattice of the pure trans-isomer, leading to a lower and less defined melting point.[2][3]

Q3: How can I distinguish between the trans and cis isomers of this compound?

A3: ¹H NMR spectroscopy is the most definitive method. The vinyl protons of the double bond exhibit different coupling constants (J-values). For the trans-isomer, the coupling constant is typically in the range of 15-16 Hz, while the cis-isomer shows a smaller coupling constant, generally around 12 Hz. This difference is due to the dihedral angle between the coupled protons.[4]

Q4: My purified sample is off-white or yellowish instead of white. What causes this discoloration?

A4: Colored impurities often stem from side reactions or the degradation of starting materials or the product, especially if excessive heat is applied during synthesis or purification. These are typically highly conjugated, colored byproducts. They can often be removed by treating a solution of the crude product with activated charcoal during recrystallization.[5]

Q5: What is a good starting solvent system for recrystallizing this compound?

A5: An ethanol/water mixture is a highly effective and commonly used solvent system for the recrystallization of cinnamic acid derivatives.[6] this compound has good solubility in hot ethanol and poor solubility in cold water. This differential solubility allows for the effective crystallization of the pure compound upon cooling.

Troubleshooting Guide: From Synthesis to Analysis

This section provides in-depth solutions to specific problems you may encounter during your experimental workflow.

Issue 1: Low Purity Detected by HPLC After Initial Synthesis

Symptoms:

  • HPLC chromatogram shows multiple peaks in addition to the main product peak.

  • The area percentage of the main peak is significantly below the desired purity level (e.g., <98%).

Logical Troubleshooting Flow:

start Low Purity by HPLC check_rt Identify Peaks by Retention Time (Rt) start->check_rt impurity_type Impurity Type? check_rt->impurity_type unreacted_sm Unreacted Starting Materials (e.g., 2,4-difluorobenzaldehyde) impurity_type->unreacted_sm Early eluting peaks cis_isomer cis-Isomer Present impurity_type->cis_isomer Peak close to main product unknown_peaks Other Unknown Peaks impurity_type->unknown_peaks Multiple other peaks optimize_rxn Optimize Reaction: - Increase reaction time - Check stoichiometry unreacted_sm->optimize_rxn recrystallize Perform Recrystallization (Ethanol/Water) cis_isomer->recrystallize column_chrom Consider Column Chromatography unknown_peaks->column_chrom lcms Characterize by LC-MS to determine mass unknown_peaks->lcms optimize_rxn->recrystallize end_pure High Purity Product recrystallize->end_pure column_chrom->end_pure

Caption: Troubleshooting workflow for low HPLC purity.

Detailed Solutions:

  • Cause: Incomplete Reaction. If peaks corresponding to 2,4-difluorobenzaldehyde or malonic acid are present, the reaction may not have gone to completion.

    • Solution: Consider increasing the reaction time or temperature moderately. Ensure the stoichiometry of reagents, particularly the base catalyst (e.g., pyridine, piperidine), is correct as per established Knoevenagel-Doebner conditions.[7]

  • Cause: Formation of cis-Isomer. The presence of a significant peak eluting close to the main trans-isomer peak is likely the cis-isomer.

    • Solution: Careful recrystallization is often sufficient to separate the trans and cis isomers, as the trans-isomer is typically less soluble and will crystallize preferentially. For challenging separations, column chromatography provides better resolving power.[4]

  • Cause: Side Reactions. Multiple unknown peaks may indicate side reactions.

    • Solution: Lowering the reaction temperature may reduce the formation of byproducts. For purification, flash column chromatography using a silica gel stationary phase and a hexane/ethyl acetate gradient mobile phase is recommended.[8] Use Thin Layer Chromatography (TLC) to first determine an optimal solvent system.

Issue 2: "Oiling Out" During Recrystallization

Symptoms:

  • Upon cooling the hot, saturated solution, an oil or liquid phase separates instead of solid crystals.

Possible Causes & Solutions:

Possible Cause Scientific Rationale Recommended Solution
High Impurity Level Impurities can significantly depress the melting point of the eutectic mixture, causing it to be below the temperature of the solution as it cools.Perform a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove gross impurities before attempting recrystallization.[5]
Solution is Too Supersaturated If the solution cools too rapidly from a highly concentrated state, the solute molecules do not have sufficient time to orient themselves into a crystal lattice.Re-heat the solution to re-dissolve the oil. Add a small amount of the "good" solvent (ethanol in an ethanol/water system) to slightly decrease saturation. Allow the solution to cool much more slowly. Insulating the flask can promote slow cooling.[9]
Inappropriate Solvent Choice The boiling point of the solvent system may be higher than the melting point of the impure compound.While an ethanol/water system is generally suitable, ensure the proportion of water is not so high that the boiling point of the mixture is excessively elevated.
Issue 3: Poor Resolution Between cis and trans Isomers in HPLC

Symptoms:

  • The peaks for the cis and trans isomers are co-eluting or show significant overlap in the HPLC chromatogram.

Optimization Strategies:

  • Mobile Phase pH: Cinnamic acids are ionizable. To achieve good peak shape and retention on a reverse-phase column, the pH of the aqueous mobile phase should be buffered to a value at least 2 pH units below the pKa of the carboxylic acid (pKa is ~4.4). A mobile phase containing 0.1% formic acid or phosphoric acid is common.[10][11]

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer is critical.

    • Solution: Decrease the percentage of the organic solvent or use a shallower gradient to increase retention and improve the separation between the closely related isomers.

  • Column Chemistry: A standard C18 column is usually effective. However, for challenging separations of fluorinated compounds, a pentafluorophenyl (PFP) column can offer alternative selectivity due to dipole-dipole and pi-pi interactions with the fluorinated aromatic ring.[10]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is designed to purify crude this compound, effectively removing most common impurities.

Workflow Diagram:

start Crude this compound dissolve 1. Dissolve in minimum hot ethanol start->dissolve charcoal 2. Add activated charcoal (if colored) & hot filter dissolve->charcoal add_water 3. Add hot water dropwise until cloudy dissolve->add_water Not colored charcoal->add_water Yes clarify 4. Add a few drops of hot ethanol to clarify add_water->clarify cool_slow 5. Cool slowly to room temp, then in an ice bath clarify->cool_slow filter 6. Collect crystals by vacuum filtration cool_slow->filter wash 7. Wash with ice-cold ethanol/water filter->wash dry 8. Dry under vacuum wash->dry end_product Pure Crystalline Product dry->end_product

Sources

stability issues of 2,4-Difluorocinnamic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,4-Difluorocinnamic Acid (CAS No. 94977-52-3).[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation. As a fluorinated aromatic carboxylic acid, this compound is a valuable building block, but its reactivity requires careful handling to ensure experimental integrity and reproducibility. This guide provides in-depth, troubleshooting-focused answers to common stability questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal storage and handling conditions for solid this compound?

A1: Proper storage is the first line of defense against degradation. For solid this compound, adherence to the following conditions is critical to maintain its integrity over time.

Causality: The primary risks to the solid compound are moisture, which can initiate hydrolysis, and light, which can induce photochemical reactions. Some cinnamic acids can also be sensitive to air over long periods.[3] Storing it in a tightly sealed container in a cool, dry, and dark environment mitigates these risks. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential oxidation.

ParameterRecommendationRationaleSource(s)
Temperature Store in a cool place.Minimizes the rate of any potential solid-state reactions.[4]
Atmosphere Keep container tightly closed in a dry, well-ventilated place. For long-term storage, consider storing under an inert gas (e.g., Argon).Protects from atmospheric moisture and oxygen. The compound is noted to be potentially air-sensitive.[3]
Light Protect from light.Prevents potential photolytic degradation or dimerization.[5][6]
Container Use original, tightly sealed containers. Polyethylene or polypropylene containers are suitable.Ensures a proper seal against environmental factors.[7]
Q2: My experimental results are inconsistent when using aqueous solutions of this compound. What could be the cause?

A2: Inconsistency in aqueous solutions is most often linked to pH-dependent hydrolysis. The acrylic acid moiety of the cinnamic acid structure is susceptible to degradation, and the rate of this breakdown is highly influenced by the pH of the solution.

Causality: In alkaline (high pH) environments, the carboxylic acid is deprotonated, and the molecule can become more susceptible to nucleophilic attack, leading to cleavage or transformation of the side chain.[8][9] Even in strongly acidic (low pH) conditions, acid-catalyzed hydrolysis can occur. For many organic acids used in agricultural applications, a slightly acidic pH of 5-6 is often optimal for stability.[10] Therefore, if your aqueous medium is unbuffered or drifts into an alkaline range, you will likely observe a time-dependent decrease in the concentration of the parent compound, leading to inconsistent results.

Q3: I suspect my compound is degrading upon exposure to light. Is this compound photolabile?

A3: Yes, there is a strong scientific basis to suspect photolability. Cinnamic acids and their derivatives are well-known to undergo photochemical reactions, primarily [2+2] cycloaddition (dimerization) when exposed to UV light.

Causality: This reaction occurs between the carbon-carbon double bonds of two adjacent cinnamic acid molecules, leading to the formation of a cyclobutane ring. A study on the closely related 2,6-difluorocinnamic acid confirmed its propensity to undergo this photodimerization reaction in the crystalline state upon UV irradiation.[5] This process converts the active parent compound into an inactive dimer, reducing its effective concentration and potentially interfering with analytical measurements. It is crucial to protect solutions and solid samples from direct light, especially from UV sources. The International Council for Harmonisation (ICH) provides specific guidelines for photostability testing.[11][12]

G cluster_0 Two Molecules of this compound cluster_1 Exposure to UV Light cluster_2 Formation of Dimer Mol1 Molecule 1 UV hv (UV Light) Mol1->UV Mol2 Molecule 2 Mol2->UV Dimer Cyclobutane Dimer (Inactive Product) UV->Dimer [2+2] Cycloaddition

Caption: Potential photodimerization pathway of this compound.
Q4: I need to heat my reaction mixture. How thermally stable is this compound?

A4: While the difluorophenyl group and C-F bonds are very stable, the acrylic acid side chain is the most likely point of thermal degradation.[13] High temperatures can induce decarboxylation or polymerization.

Recommendation: For most applications, keeping reaction temperatures below 80°C is advisable unless higher temperatures are explicitly required by the protocol. If you must use high temperatures, it is essential to run a control experiment to quantify the extent of thermal degradation. Monitoring the reaction mixture for the appearance of new spots by TLC or new peaks by HPLC/LC-MS is a critical quality control step.

Q5: How can I definitively confirm that my this compound is degrading and identify the byproducts?

A5: The most reliable method is to perform a forced degradation study and analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[15]

Causality: A forced degradation study intentionally exposes the compound to harsh conditions (strong acid, strong base, oxidation, heat, and light) to accelerate the formation of potential degradation products.[6] This allows for the rapid identification of these products and helps in developing an analytical method that can separate them from the parent compound. LC-MS is particularly powerful as it provides the molecular weights of the degradation products, offering crucial clues to their structures.[16][17]

Experimental Protocols
Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.[15]

G cluster_conditions Stress Conditions (Incubate as specified) start Prepare 1 mg/mL Stock Solution in Acetonitrile acid Acidic 0.1 M HCl @ 60°C, 24h start->acid base Basic 0.1 M NaOH @ 25°C, 4h start->base oxidative Oxidative 3% H₂O₂ @ 25°C, 24h start->oxidative thermal Thermal ACN:H₂O @ 80°C, 72h start->thermal photo Photolytic UV Light (254 nm), 48h start->photo control Control (Stock solution, protected from light at 4°C) start->control analyze Neutralize (if needed), Dilute, and Analyze all samples by HPLC-UV/LC-MS acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze control->analyze end Compare chromatograms: Identify degradation peaks and calculate % degradation analyze->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Keep at room temperature (25°C) for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature (25°C) for 24 hours.

    • Thermal Degradation: Prepare a solution in a 50:50 acetonitrile:water mixture. Incubate at 80°C for 72 hours.

    • Photolytic Degradation: Expose a solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours. Keep a control sample wrapped in foil in the dark.[11]

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Data Interpretation: Analyze all samples by a validated HPLC method. Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Hypothetical Forced Degradation Results:

Stress Condition% Degradation (Hypothetical)Major Degradation Products (Potential)
0.1 M HCl, 60°C 5-10%Minor hydrolysis products
0.1 M NaOH, 25°C > 50%Hydrolysis products, potential side-chain cleavage
3% H₂O₂, 25°C 15-25%Oxidized side-chain products
Heat, 80°C 5-15%Decarboxylation or polymerization artifacts
UV Light > 40%Dimerization products
References
  • Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications. (n.d.). ACS Agricultural Science & Technology.
  • SAFETY DATA SHEET - Trans-2,6-Difluorocinnamic Acid. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - trans-3-Fluorocinnamic acid. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - 3,4-Difluorocinnamic acid. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Cinnamic acid. (2025). Sigma-Aldrich.
  • 4-Fluorocinnamic acid - Product Inform
  • Application Notes and Protocols: Enhancing Polymer Thermal Stability with trans-3,4-Difluorocinnamic Acid. (2025). Benchchem.
  • Analytical Method Summaries. (2023). Source Document.
  • Monitoring photo-induced transformations in crystals of 2,6-difluorocinnamic acid under ambient conditions. (2014). Acta Crystallographica Section B.
  • CAS Number 94977-52-3 | this compound. (n.d.). Spectrum Chemical.
  • 2,4-Difluorocinnamicacid. (2015). PubChem.
  • Stability issues with 2',4'-Difluoro(1,1'-biphenyl)
  • Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. (1996). ICH.
  • Photostability testing of pharmaceutical products. (2013).
  • Photostability. (n.d.).
  • pH Stability Of Commonly Used Pesticides. (n.d.). University of Georgia Extension.
  • Effect of Water pH on the Chemical Stability of Pesticides. (n.d.).
  • Effect of water pH on the stability of pesticides. (2008).
  • THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. (2016).

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Technical Support Center: 2,4-Difluorocinnamic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common reactions involving 2,4-Difluorocinnamic acid. As a versatile fluorinated building block, its unique electronic properties present both opportunities and challenges in synthesis.[1][2] This document provides practical, field-tested solutions to common issues encountered during its use.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and reactivity of this compound.

Question: How do the fluorine substituents affect the reactivity of this compound?

Answer: The two electron-withdrawing fluorine atoms on the phenyl ring significantly influence the molecule's reactivity in two primary ways:

  • Increased Acidity: The inductive effect of the fluorine atoms stabilizes the carboxylate anion formed upon deprotonation. This makes this compound more acidic (a lower pKa) than unsubstituted cinnamic acid, which can affect base selection in reactions.[3]

  • Enhanced Electrophilicity: The electron-withdrawing nature of the fluorine atoms pulls electron density from the carboxylic acid group, making the carbonyl carbon more electrophilic. This can facilitate nucleophilic attack, such as in amide coupling or esterification reactions.[3]

Question: I'm having trouble dissolving this compound in my reaction solvent. What should I do?

Answer: Solubility can be a challenge. While it is soluble in methanol, its solubility in other common organic solvents can be limited.[3] Consider these strategies:

  • Solvent Choice: If your reaction chemistry permits, switching to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) often improves solubility.[3]

  • Gentle Heating: Warming the solvent can significantly increase the dissolution rate.

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and enhance solubilization.[3]

Question: What are the most common impurities I should expect in a commercial sample of this compound?

Answer: Impurities typically stem from the synthetic route used to prepare the acid. Common contaminants may include:

  • Geometric Isomer: The cis (or Z) isomer may be present as a minor byproduct.

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Knoevenagel or Perkin reaction), residual 2,4-difluorobenzaldehyde may be present.[2][4]

  • Positional Isomers: Trace amounts of other difluorocinnamic acid isomers (e.g., 2,5- or 3,4-) could be present if the starting materials were not isomerically pure.[5]

A depressed or broadened melting point is a key indicator of impurity. The melting point for pure trans-2,4-Difluorocinnamic acid is reported to be in the range of 216-218 °C.[6]

Table 1: Physicochemical Properties of trans-2,4-Difluorocinnamic Acid
PropertyValueReference(s)
CAS Number 94977-52-3[1][7][8]
Molecular Formula C₉H₆F₂O₂[9]
Molecular Weight 184.14 g/mol [7]
Appearance White to off-white powder/crystal[1]
Melting Point 216-218 °C[6]
Purity Typically ≥98%[7]

Part 2: Troubleshooting Amide Coupling Reactions

Amide bond formation is one of the most common applications for this substrate. However, success can be highly dependent on the choice of coupling agents and reaction conditions.

Question: My standard EDC/HOBt amide coupling is failing or giving very low yields. What is the likely cause and solution?

Answer: While EDC/HOBt is a workhorse for many amide couplings, its effectiveness can be substrate-dependent. Failure with this compound can stem from several issues. Follow this diagnostic workflow.

Amide_Coupling_Troubleshooting Start Start: Failed Amide Coupling Check_Reagents 1. Check Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions Check_Reagents->Check_Conditions Reagent_Solution Solution: - Use fresh, anhydrous reagents - Dry solvents (DMF, DCM) - Check amine purity Check_Reagents->Reagent_Solution Moisture? Impurity? Evaluate_Coupling 3. Evaluate Coupling Agent Check_Conditions->Evaluate_Coupling Condition_Solution Solution: - Increase temperature (e.g., 40-50 °C) - Extend reaction time - Ensure complete dissolution Check_Conditions->Condition_Solution Sluggish? Incomplete? Coupling_Solution Solution: - Switch to stronger agent (HATU, HBTU) - For difficult couplings, convert acid  to acyl chloride first Evaluate_Coupling->Coupling_Solution Ineffective? Hindered Amine? Success Success: Pure Amide Reagent_Solution->Check_Conditions Condition_Solution->Evaluate_Coupling Coupling_Solution->Success

Caption: Troubleshooting workflow for failed amide coupling reactions.

Detailed Explanation:

  • Reagent Quality is Paramount: Moisture is the enemy of amide coupling. EDC can be hydrolyzed, and the activated carboxylic acid intermediate can revert to the starting material. Ensure all reagents (EDC, HOBt, amine) and solvents (DMF, DCM) are anhydrous.[3]

  • Optimize Conditions: If the reaction is sluggish, gentle heating to 40-50 °C can often accelerate the rate without promoting significant side reactions.[3]

  • Upgrade Your Coupling Agent: For sterically hindered amines or less nucleophilic amines, EDC/HOBt may not be potent enough. Switching to a uronium-based coupling agent like HATU or HBTU is a common and effective strategy.[3][10] These reagents generate a more reactive activated ester, driving the reaction to completion.

Question: I am trying to couple this compound with a sterically hindered amine and even HATU is struggling. What is a more robust alternative?

Answer: For extremely challenging couplings, converting the carboxylic acid to a more reactive intermediate is the best approach. The acyl chloride or acyl fluoride is significantly more electrophilic and will react with even poor nucleophiles.

Protocol: Acyl Chloride Formation and Amide Coupling

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Acyl Chloride Formation: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. Caution: Gas evolution (CO, CO₂) will occur.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 1-2 hours until the reaction is complete (cessation of gas evolution and dissolution of the solid).

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is often used immediately without further purification.

  • Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve your sterically hindered amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) or DIPEA in anhydrous DCM.

  • Addition: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS for the disappearance of the amine.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can then be purified by column chromatography or recrystallization.

Part 3: Troubleshooting Palladium-Catalyzed Heck Reactions

The Mizoroki-Heck reaction is a powerful tool for C-C bond formation, allowing for the arylation of alkenes.[11] When using 2,4-difluorophenyl derivatives, specific issues can arise.

Question: I am attempting a Heck reaction between an aryl bromide and an acrylate, but I am seeing no conversion. What should I check first?

Answer: A complete lack of reactivity in a Heck reaction usually points to a problem with the catalytic cycle. The most common culprits are the catalyst itself or the reaction conditions.

Heck_Reaction_Troubleshooting cluster_solutions Potential Solutions Start Start: No Heck Product Check_Catalyst 1. Catalyst & Ligand Integrity Start->Check_Catalyst Check_Base 2. Base & Solvent Choice Check_Catalyst->Check_Base Sol_Catalyst Use fresh Pd source (e.g., Pd(OAc)₂). Ensure ligand is not degraded. Degas reaction mixture to prevent oxidative deactivation. Check_Catalyst->Sol_Catalyst Check_Temp 3. Reaction Temperature Check_Base->Check_Temp Sol_Base Base must be strong enough (e.g., Et₃N, K₂CO₃). Ensure solvent is anhydrous and appropriate (DMF, ACN). Check_Base->Sol_Base Success Successful Coupling Check_Temp->Success Sol_Temp Heck reactions often require heat (80-140 °C). Increase temperature if no reaction is observed. Check_Temp->Sol_Temp

Caption: Diagnostic logic for a failed Mizoroki-Heck reaction.

Detailed Explanation:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed. The palladium precursor (e.g., Pd(OAc)₂) and phosphine ligands should be fresh and stored correctly.[2]

  • Incorrect Base/Solvent: The base is crucial for regenerating the Pd(0) catalyst in the final step of the cycle.[12] Triethylamine (Et₃N) is common, but inorganic bases like K₂CO₃ can also be effective. The solvent must be able to solubilize all components and be stable at the required temperature; DMF and acetonitrile are common choices.[4][13]

  • Insufficient Temperature: Oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and typically requires significant thermal energy. Most Heck reactions are run at temperatures between 80-140 °C.[2][13] If you see no reaction at a lower temperature, incrementally increase the heat.

Question: My Heck reaction is working, but it's very slow and gives a low yield. How can I optimize it?

Answer: Sluggishness points to a suboptimal catalytic system or conditions.

  • Ligand Choice: The ligand bound to the palladium center dramatically influences its reactivity. For electron-deficient aryl halides (like 2,4-difluorobromobenzene), a more electron-rich phosphine ligand can accelerate the oxidative addition step. Consider switching from a standard ligand like triphenylphosphine (PPh₃) to a more electron-donating one, such as a trialkylphosphine or a Buchwald-type biarylphosphine ligand.

  • Catalyst Loading: While screening, it can be beneficial to increase the catalyst loading from a typical 1-3 mol% to 5 mol% to see if the reaction rate improves.[14]

  • Phase Transfer Catalyst: If using an inorganic base (like K₂CO₃) that has poor solubility in the organic solvent, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate by facilitating the interaction between the base and the catalytic species.

Protocol: General Procedure for Mizoroki-Heck Reaction
  • Setup: To a Schlenk flask or sealed tube, add the aryl halide (e.g., 1-bromo-2,4-difluorobenzene, 1.0 eq), the alkene (e.g., ethyl acrylate, 1.2 eq), the palladium source (e.g., Pd(OAc)₂, 0.02 eq), and the phosphine ligand (e.g., PPh₃, 0.04 eq).[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF) followed by the base (e.g., Et₃N, 2.0 eq) via syringe.[2]

  • Heating: Seal the vessel and heat the reaction mixture to the target temperature (e.g., 100-120 °C) with vigorous stirring for 6-24 hours.[4]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

References

  • ResearchGate. (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. Retrieved from [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. Retrieved from [Link]

  • Reddit. (2020). amide coupling help. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). trans-2,4-Difluorocinnamic acid (98%). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Mitigating Byproduct Formation in 2,4-Difluorocinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Difluorocinnamic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical synthetic intermediate. The purity of this compound is paramount for its successful application in drug discovery and materials science, yet its synthesis is often plagued by the formation of persistent byproducts.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms and the root causes of impurity generation. We will explore common issues encountered during synthesis, offering validated troubleshooting strategies and optimized protocols to help you achieve high-purity material consistently.

Section 1: Core Troubleshooting - The Knoevenagel Condensation

The Knoevenagel condensation, particularly the Doebner modification using malonic acid in pyridine with a piperidine catalyst, is one of the most reliable methods for synthesizing cinnamic acids.[1][2] However, even this robust reaction requires careful control to prevent side reactions.

Frequently Asked Questions: Knoevenagel Condensation

Q1: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted 2,4-difluorobenzaldehyde. What are the likely causes?

A1: This is a common issue often related to catalyst activity or reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Catalyst Deactivation: The catalytic base (typically piperidine) can be neutralized by acidic impurities in the reagents or solvent. Ensure you are using freshly distilled pyridine and high-purity malonic acid.

  • Insufficient Temperature: The Doebner modification requires sufficient thermal energy to drive both the condensation and the subsequent decarboxylation. The reaction is typically refluxed at around 115 °C (the boiling point of pyridine).[1] A lower temperature will significantly slow the reaction rate.

  • Water Content: While the reaction produces water, starting with wet reagents or solvents can hinder the initial condensation step. Use anhydrous pyridine for the best results.

Q2: I've isolated my product, but NMR analysis shows a significant amount of the cis-isomer impurity. How can I improve the trans-selectivity and purify my product?

A2: The formation of the desired trans-isomer is thermodynamically favored due to reduced steric hindrance. However, kinetic factors can lead to the formation of the cis-isomer.

  • Improving Stereoselectivity: Allowing the reaction to proceed for a sufficient duration at reflux temperature often enables the equilibration of the cis-isomer to the more stable trans-form.

  • Purification Strategy: The trans-isomer is generally less soluble than the cis-isomer in common recrystallization solvents.[3] A carefully performed recrystallization from an ethanol/water mixture is highly effective for isolating the pure trans-product. The key is to allow for slow cooling, which promotes the formation of well-defined crystals of the less soluble trans-isomer, leaving the cis-isomer in the mother liquor.[3][4] The stereochemistry can be definitively confirmed using ¹H NMR; the vinylic protons of the trans-isomer exhibit a characteristic large coupling constant (J value) of 15-16 Hz.[4]

Q3: My LC-MS shows a byproduct with a mass 44 units higher than my product, suggesting incomplete decarboxylation. How do I ensure the reaction goes to completion?

A3: The intermediate formed after the initial condensation is a dicarboxylic acid, which must lose CO₂ (44 amu) to form the final product. Incomplete decarboxylation points to two main issues:

  • Insufficient Reaction Time or Temperature: Decarboxylation is the final, often rate-limiting, step. Ensure the reaction is held at reflux for the recommended time (typically 3-4 hours) until CO₂ evolution ceases.[1]

  • Inefficient Heat Transfer: On a larger scale, ensure efficient stirring and heating to maintain a consistent temperature throughout the reaction mixture.

Section 2: Core Troubleshooting - The Perkin Reaction

The Perkin reaction is a classic method for cinnamic acid synthesis, involving the condensation of an aromatic aldehyde with an acid anhydride.[5][6] For this compound, this involves reacting 2,4-difluorobenzaldehyde with acetic anhydride, using a base like sodium or potassium acetate.[7]

Frequently Asked Questions: Perkin Reaction

Q1: My reaction produced significant amounts of 2,4-difluorobenzoic acid and 2,4-difluorobenzyl alcohol. What is this side reaction and how can I prevent it?

A1: This is a classic case of the Cannizzaro reaction .[8] Under strongly basic conditions, aldehydes that lack α-hydrogens, such as 2,4-difluorobenzaldehyde, can undergo disproportionation. One molecule of the aldehyde is oxidized to the carboxylic acid, and another is reduced to the alcohol.

  • Mechanism of Interference: The Perkin reaction requires a base to deprotonate the acetic anhydride to form the nucleophilic enolate.[9] If the base is too strong or if reaction conditions are too harsh, it will preferentially catalyze the Cannizzaro reaction.

  • Prevention Strategies:

    • Use the Correct Base: The standard protocol uses the alkali salt of the acid anhydride (e.g., sodium acetate).[9] This acts as a relatively mild base, sufficient for the Perkin condensation but not strong enough to readily induce the Cannizzaro reaction. Avoid stronger bases like sodium hydroxide.

    • Temperature Control: Excessive heat can promote the Cannizzaro reaction. Maintain the temperature as specified in the protocol.

Q2: The reaction mixture turned dark brown, and after workup, I have a significant amount of an insoluble, polymeric substance. What causes this?

A2: Dark coloration and polymer formation are typically signs of thermal degradation or uncontrolled side reactions.

  • Self-Condensation of Acetic Anhydride: While the aldehyde cannot self-condense, acetic anhydride can, especially at high temperatures, leading to complex and often colored byproducts.

  • Temperature Control: This is the most critical parameter. Overheating the reaction mixture can accelerate polymerization and degradation pathways. Use an oil bath and a temperature controller to ensure a stable and accurate reaction temperature.

  • Reaction Time: Prolonged heating beyond the necessary reaction time can also contribute to the formation of these impurities. Monitor the reaction by TLC or HPLC and stop the reaction once the starting material is consumed.

Section 3: General Purification and Analysis

Q: My crude product is a pale yellow or brown color, even after initial filtration. How can I obtain a white, crystalline solid?

A: The presence of color indicates high-molecular-weight byproducts or degradation products. These can often be effectively removed during recrystallization by using activated charcoal.[4]

Protocol: Decolorization with Activated Charcoal

  • Dissolve the crude this compound in the minimum amount of the hot recrystallization solvent (e.g., ethanol/water).

  • Remove the flask from the heat and cautiously add a small amount of activated charcoal (typically 1-2% of the solute mass).

  • Gently swirl the flask and reheat to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely.

  • Allow the clear, hot filtrate to cool slowly to yield decolorized crystals.[4]

Q: During recrystallization, my product is "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a high impurity level or an inappropriate solvent system.[3]

Troubleshooting "Oiling Out"

  • Adjust Solvent System: If the solution is too saturated, the boiling point of the solvent may be higher than the melting point of the impure compound. Add a small amount of the "good" solvent (e.g., hot ethanol) to the oiled-out mixture until it redissolves, then allow it to cool much more slowly.[3]

  • Preliminary Purification: If the crude material is highly impure, its melting point will be significantly depressed. Consider a preliminary purification step, such as a simple extraction or passing it through a small plug of silica gel, before attempting recrystallization.[3]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to encourage nucleation.

Section 4: Data, Protocols, and Visualizations

Table 1: Impact of Reaction Parameters on Byproduct Formation
ParameterKnoevenagel CondensationPerkin ReactionRecommended Action
Base Piperidine/Pyridine is optimal. Stronger bases are unnecessary and can cause side reactions.Use Sodium Acetate. Avoid strong bases like NaOH to prevent the Cannizzaro reaction.[8]Select the appropriate base for the chosen reaction to act as a catalyst, not a reagent.
Temperature Reflux (~115 °C) is required for efficient decarboxylation.[1]Typically 140-160 °C. Overheating leads to polymerization and degradation.Maintain precise temperature control using a controlled heating mantle or oil bath.
Reaction Time 3-4 hours at reflux is typical. Insufficient time leads to incomplete decarboxylation.[1]Monitor by TLC/HPLC. Prolonged time at high temperatures increases byproduct formation.Stop the reaction upon consumption of the limiting reagent.
Solvent/Reagents Use anhydrous pyridine and high-purity reagents to ensure catalyst activity.Ensure acetic anhydride is free of acetic acid to maintain reaction efficiency.Use high-purity, dry reagents and solvents for all syntheses.
Experimental Protocol: Optimized Knoevenagel-Doebner Synthesis

This protocol provides a robust method for the synthesis of trans-2,4-Difluorocinnamic acid.

Reagents:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • Malonic Acid (1.2 eq)

  • Anhydrous Pyridine (as solvent)

  • Piperidine (catalytic, ~0.1 eq)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-Difluorobenzaldehyde and malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to a gentle reflux (~115 °C) and maintain for 3-4 hours. Vigorous evolution of carbon dioxide should be observed initially.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (starting aldehyde spot is consumed), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid (approx. 2-3 volumes of the pyridine used). This will neutralize the pyridine and precipitate the product.[1]

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove pyridine hydrochloride.

  • Dry the crude product and perform a recrystallization from an ethanol/water mixture to obtain pure trans-2,4-Difluorocinnamic acid.[4]

Diagrams: Reaction Pathways and Troubleshooting Logic

ReactionPathways cluster_knoevenagel Knoevenagel-Doebner Pathway cluster_cannizzaro Cannizzaro Side Reaction Start 2,4-Difluorobenzaldehyde Knoevenagel_Int Intermediate Adduct (before decarboxylation) Start->Knoevenagel_Int + Malonic Acid (Pyridine/Piperidine) Cannizzaro_Acid 2,4-Difluorobenzoic Acid Start->Cannizzaro_Acid Disproportionation (Strong Base) Cannizzaro_Alc 2,4-Difluorobenzyl Alcohol Start->Cannizzaro_Alc Malonic Malonic Acid Product trans-2,4-Difluorocinnamic Acid (Desired Product) Knoevenagel_Int->Product Decarboxylation (Heat, -CO2)

Caption: Knoevenagel pathway vs. Cannizzaro side reaction.

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Impurity) Check_Reaction Analyze Reaction Mixture (TLC, HPLC, LC-MS) Start->Check_Reaction Identify_Impurity Identify Impurity Structure (Mass, NMR, Standards) Check_Reaction->Identify_Impurity Unreacted_SM Unreacted Starting Material? Identify_Impurity->Unreacted_SM Side_Product Known Side Product? Unreacted_SM->Side_Product No Optimize_Cond Optimize Reaction Conditions (Temp, Time, Catalyst) Unreacted_SM->Optimize_Cond Yes Unknown_Impurity Unknown Impurity Side_Product->Unknown_Impurity No Side_Product->Optimize_Cond Yes (e.g. Cannizzaro) Modify_Workup Modify Workup/ Purification Unknown_Impurity->Modify_Workup Success Pure Product Obtained Optimize_Cond->Success Recrystallize Recrystallize (with/without Charcoal) Modify_Workup->Recrystallize Chromatography Consider Column Chromatography Recrystallize->Chromatography If fails Recrystallize->Success Chromatography->Success

Caption: Logical workflow for troubleshooting impurities.

References

  • Wikipedia (2023). Perkin reaction. [Link]

  • Sathee Jee (n.d.). Perkin Reaction Mechanism. [Link]

  • BYJU'S (n.d.). Perkin Reaction Mechanism. [Link]

  • Wikipedia (2023). Knoevenagel condensation. [Link]

  • Wikipedia (2023). Self-condensation. [Link]

  • Wikipedia (2023). Heck reaction. [Link]

  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265. [Link]

  • L.S.College, Muzaffarpur (2021). Perkin reaction. [Link]

  • Organic Chemistry Portal (n.d.). Heck Reaction. [Link]

  • PraxiLabs (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]

  • University of Missouri-St. Louis (n.d.). Claisen-Schmidt Condensation. [Link]

  • SynArchive (n.d.). Knoevenagel Condensation. [Link]

  • Wikipedia (2023). Claisen–Schmidt condensation. [Link]

  • Rahman, A. F. M. M., et al. (2012). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)acetones. Molecules, 17(5), 5170-5184. [Link]

  • The Chemists' Cookbook (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]

  • Singh, A. K., et al. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-41. [Link]

  • ResearchGate (n.d.). Scheme 1. Synthesis of substituted cinnamic acid esters of 2-fluoro-4-hydroxybenzonitrile. [Link]

  • Dapurkar, S. E., et al. (2014). Pyridine free Knoevenagel condensation of aromatic aldehydes and malonic acid using triethylamine in toluene. New Journal of Chemistry, 38, 4390-4396. [Link]

  • Magritek (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. [Link]

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Technical Support Center: A Guide to the Drying and Storing of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2,4-Difluorocinnamic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance on the effective drying and storage of this compound. Adherence to these protocols is crucial for maintaining the compound's purity, stability, and performance in your experiments.

Introduction to this compound

This compound is a white crystalline solid that serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its fluorinated phenyl ring imparts unique electronic properties that can enhance the biological activity and metabolic stability of target molecules. Proper handling, including effective drying and storage, is paramount to preserving its integrity.

Drying Protocols for this compound

The presence of residual solvents or moisture can significantly impact the reactivity and stability of this compound. The following protocols outline best practices for drying the compound post-synthesis or purification.

Protocol 1: Vacuum Oven Drying

This is the most common and effective method for removing residual solvents from crystalline solids.

Step-by-Step Procedure:

  • Sample Preparation: Spread the crystalline this compound on a clean, dry watch glass or crystallization dish to maximize the surface area.

  • Oven Setup: Place the sample in a vacuum oven.

  • Temperature and Pressure: Heat the oven to a temperature of 40-50°C. A lower temperature is recommended to prevent any potential thermal degradation. Apply a vacuum of 20-30 inHg.

  • Drying Time: Dry the sample for 12-24 hours. The exact time will depend on the solvent being removed and the amount of material.

  • Completion: The sample is considered dry when it reaches a constant weight.

Storage Protocols for this compound

Proper storage is essential to prevent degradation and maintain the long-term purity of this compound.

Protocol 2: Long-Term Storage

Step-by-Step Procedure:

  • Container Selection: Use a clean, dry, and clearly labeled amber glass bottle with a tight-fitting screw cap. The amber glass will protect the compound from light.

  • Inert Atmosphere: For optimal long-term stability, flush the container with an inert gas such as argon or nitrogen before sealing. This will displace any moisture and oxygen.

  • Storage Conditions: Store the container in a cool, dry, and well-ventilated area.[2][3] A dedicated and labeled cabinet for corrosive organic acids is recommended.

  • Segregation: Store this compound away from incompatible materials, particularly bases and strong oxidizing agents.[1]

Troubleshooting Guide

This section addresses common issues encountered during the drying and storage of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Clumpy or Sticky Solid After Drying Incomplete solvent removal.Increase the drying time in the vacuum oven. Ensure the vacuum is at the appropriate level. Break up any large clumps to increase the surface area for drying.
Discoloration (Yellowing) of the Solid Presence of impurities. Thermal degradation.If the discoloration is present before drying, consider repurification by recrystallization. Avoid excessive heating during drying; use the lower end of the recommended temperature range.
Poor Solubility in Subsequent Reactions The compound may have degraded or is still wet.Confirm the purity of the compound using analytical techniques such as NMR or HPLC. Ensure the compound is thoroughly dry before use.
Inconsistent Analytical Results (e.g., NMR, HPLC) Presence of residual solvents or impurities.Repurify the sample by recrystallization. Ensure the compound is completely dry before preparing samples for analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for recrystallizing this compound?

A1: A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound and its isomers.[4] The compound is soluble in hot ethanol/water and less soluble at room temperature, which allows for good recovery of purified crystals upon cooling.

Q2: My sample of this compound has a lower than expected melting point. What could be the cause?

A2: A depressed and broadened melting point is a classic indicator of impurities. Common impurities can include the cis-isomer, unreacted starting materials from the synthesis, or residual solvents. Purification by recrystallization is recommended to remove these impurities.

Q3: How can I confirm the purity of my this compound?

A3: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This can be used to determine the percentage of the main component and detect any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any organic impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.

Q4: What are the primary safety precautions when handling this compound?

A4: this compound is an irritant to the skin, eyes, and respiratory system.[3][5] Always handle this chemical in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid generating dust.[3]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, as an acidic compound, it is incompatible with bases. It should also be stored away from strong oxidizing agents to prevent potentially vigorous reactions.[1]

Visualizing the Workflow

The following diagrams illustrate the recommended workflows for drying and storing this compound.

Drying_Workflow cluster_drying Drying Protocol start Wet this compound prep Spread on Watch Glass start->prep Step 1 oven Place in Vacuum Oven (40-50°C, 20-30 inHg) prep->oven Step 2 dry Dry for 12-24 hours oven->dry Step 3 weigh Check for Constant Weight dry->weigh Step 4 weigh->dry No end Dry this compound weigh->end Yes

Caption: Workflow for drying this compound.

Storage_Workflow cluster_storage Storage Protocol start Dry this compound container Select Amber Glass Bottle start->container Step 1 inert Flush with Inert Gas (Argon or Nitrogen) container->inert Step 2 seal Seal Tightly inert->seal Step 3 store Store in Cool, Dry, Well-Ventilated Area seal->store Step 4 segregate Segregate from Incompatibles (Bases, Oxidizing Agents) store->segregate Step 5 end Properly Stored Product segregate->end

Sources

Technical Support Center: Method Refinement for HPLC Analysis of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 2,4-Difluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to develop robust and reliable analytical methods.

Recommended Starting Method

Developing a new HPLC method requires a logical starting point based on the analyte's physicochemical properties. This compound is an aromatic carboxylic acid. Like similar structures, it is amenable to reversed-phase HPLC. The presence of the carboxylic acid group makes mobile phase pH a critical parameter for achieving good peak shape.[1] The electron-withdrawing fluorine atoms will lower the pKa compared to unsubstituted cinnamic acid (pKa ≈ 4.4), likely placing it in the 3.0-4.0 range. Therefore, a mobile phase pH of ≤ 2.5 is recommended to ensure the analyte is in its neutral, protonated form, which minimizes peak tailing.[1]

Based on methods for analogous compounds and established chromatographic principles, we propose the following starting parameters.[2]

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for moderately polar aromatic compounds.[2]
Mobile Phase A 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (pH ≈ 2.1-2.5)Acidified aqueous phase ensures the carboxylic acid is protonated, leading to better peak shape and retention.[1]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography with good UV transparency.[2]
Gradient Program 0-5 min: 30% B5-20 min: 30% → 80% B20-25 min: 80% B25-26 min: 80% → 30% B26-35 min: 30% B (Equilibration)A gradient is recommended to ensure elution of the main analyte as well as potential impurities with a wider range of polarities.[2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column, balancing analysis time and efficiency.
Column Temperature 30 °CProvides better run-to-run reproducibility of retention times.
Detection UV-Vis (PDA Detector), start at 275 nmCinnamic acid derivatives possess a strong chromophore.[3] A photodiode array (PDA) detector should be used to determine the optimal detection wavelength (λmax) for maximum sensitivity.
Injection Volume 10 µLA typical volume; can be adjusted based on sample concentration.
Sample Diluent 50:50 Acetonitrile:Water or Mobile Phase A/B at initial conditionsDissolving the sample in a solvent similar to or weaker than the initial mobile phase prevents peak distortion.[4]

Frequently Asked Questions (FAQs)

Q1: How should I prepare my standard and sample solutions?

A1: this compound is sparingly soluble in water but readily dissolves in organic solvents like methanol, ethanol, or acetonitrile.[4] For best chromatographic performance, the sample diluent should be as weak as or weaker than the initial mobile phase.

  • Recommendation: Prepare a stock solution in acetonitrile or methanol. For the working solution, dilute the stock with a 50:50 mixture of acetonitrile and water, or directly with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B). This practice minimizes peak distortion caused by the injection solvent.[4]

Q2: What is the expected retention time for this compound?

A2: With the recommended starting method, the retention time will depend on the specific C18 column used. However, given its structure, it is expected to be a well-retained compound. The gradient is designed to elute it within the 5-20 minute window. You should perform an initial injection of a standard to determine its exact retention time on your system, which will then serve as a reference for identifying the peak in your samples.

Q3: Why is a photodiode array (PDA) detector recommended over a standard UV detector?

A3: A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram. This is invaluable during method development for several reasons:

  • Optimal Wavelength Selection: You can experimentally determine the λmax of this compound to maximize detection sensitivity.[3]

  • Peak Purity Analysis: A PDA detector allows you to assess the spectral homogeneity across a peak. This is a powerful tool to check for co-eluting impurities, which is a critical requirement for a stability-indicating method.[5]

  • Impurity Identification: The UV spectra of unknown impurity peaks can provide clues to their structure, especially when compared to the parent compound.

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

A4: Yes, methanol is a viable alternative. Switching between acetonitrile and methanol can alter the selectivity (elution order) of your separation, which can be a useful tool for resolving co-eluting peaks.[1] Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC and can provide sharper peaks for some compounds. If you choose to use methanol, you may need to adjust the gradient profile to achieve a similar retention time.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The following workflow provides a logical approach to diagnosing common chromatographic problems.

TroubleshootingWorkflow start Problem Observed: Poor Chromatography peak_shape Poor Peak Shape? (Tailing, Fronting, Split) start->peak_shape resolution Poor Resolution? (Co-elution) start->resolution retention Retention Time Drift? start->retention tailing Tailing Peak peak_shape->tailing Asymmetric to right fronting Fronting Peak peak_shape->fronting Asymmetric to left split Split Peak peak_shape->split Double peak resolution_sol1 Optimize Selectivity (α) - Change organic modifier (ACN ↔ MeOH) - Adjust mobile phase pH resolution->resolution_sol1 resolution_sol2 Increase Retention (k') - Decrease %B in mobile phase (slower gradient) resolution->resolution_sol2 resolution_sol3 Increase Efficiency (N) - Use column with smaller particles - Check for extra-column band broadening resolution->resolution_sol3 retention_cause1 Cause: Poor Column Equilibration Solution: Increase equilibration time post-gradient retention->retention_cause1 retention_cause2 Cause: Mobile Phase Preparation Issue Solution: Prepare fresh mobile phase, ensure accurate pH retention->retention_cause2 retention_cause3 Cause: Pump/System Leak Solution: Check system pressure, inspect fittings retention->retention_cause3 tailing_cause1 Cause: Secondary Silanol Interactions Solution: Lower Mobile Phase pH (e.g., to 2.1) tailing->tailing_cause1 tailing_cause2 Cause: Column Contamination Solution: Flush column or use guard column tailing->tailing_cause2 tailing_cause3 Cause: Column Degradation Solution: Replace column tailing->tailing_cause3 fronting_cause1 Cause: Sample Overload Solution: Dilute sample or reduce injection volume fronting->fronting_cause1 fronting_cause2 Cause: Sample solvent stronger than mobile phase Solution: Dissolve sample in mobile phase fronting->fronting_cause2 split_cause1 Cause: Column Void / Contamination at Inlet Solution: Reverse flush column or replace split->split_cause1 split_cause2 Cause: Partially Blocked Frit or Tubing Solution: Check for high backpressure, replace components split->split_cause2

Caption: A logical workflow for troubleshooting common HPLC issues.

Question: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing for an acidic analyte like this compound is a common issue, often stemming from unwanted secondary interactions with the stationary phase.

  • Primary Cause: Analyte Ionization: The most likely cause is that the mobile phase pH is not low enough to fully suppress the ionization of the carboxylic acid group. A partially ionized analyte can interact with residual, free silanol groups on the silica-based C18 stationary phase, leading to tailing.

    • Solution: Ensure your mobile phase pH is at least 1.5 to 2 units below the analyte's pKa. Since the pKa is estimated to be in the 3.0-4.0 range, using a mobile phase containing 0.1% phosphoric acid (pH ≈ 2.1) or 0.1% formic acid (pH ≈ 2.5) should resolve this issue.[1]

  • Secondary Cause: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

    • Solution: Try reducing the sample concentration by a factor of 5 or 10, or decrease the injection volume. If the peak shape improves, you were likely overloading the column.

  • Tertiary Cause: Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, exposing more active silanol sites.

    • Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If this fails, and the column is old, it may need to be replaced. Using a guard column can significantly extend the life of your analytical column.

Question: I am not achieving baseline separation between my main peak and a closely eluting impurity. How can I improve the resolution?

Answer: Improving resolution requires modifying one of the three key chromatographic factors: selectivity (α), efficiency (N), or retention factor (k'). A systematic approach is crucial.

  • 1. Modify Selectivity (α): This is often the most effective way to separate closely eluting peaks. Selectivity refers to the ability of the chromatographic system to "discriminate" between two analytes.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution order by changing the nature of the interactions between the analytes and the stationary phase.[1]

    • Adjust Mobile Phase pH: A small change in pH can subtly alter the ionization state of impurities relative to the main analyte, potentially improving separation.

  • 2. Increase Retention Factor (k'): Increasing the retention time of the peaks can provide more opportunity for them to separate.

    • Decrease Mobile Phase Strength: For reversed-phase HPLC, this means reducing the percentage of the organic solvent (acetonitrile or methanol). You can achieve this by making your gradient slope shallower (e.g., change from a 30-80% B ramp over 15 minutes to a 30-60% B ramp over 15 minutes).

  • 3. Change the Stationary Phase: If mobile phase optimization is insufficient, the stationary phase chemistry itself may not be suitable.

    • Solution: Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase. These columns offer different interaction mechanisms (e.g., π-π interactions with the phenyl column) that can provide the necessary selectivity to resolve your peaks.

Method Refinement: Establishing a Stability-Indicating Method

For regulatory purposes and to ensure the accurate quantification of the active pharmaceutical ingredient (API), the analytical method must be stability-indicating . This means the method must be able to separate the API from its degradation products, process impurities, and excipients without interference.[5] Forced degradation studies are the cornerstone of developing such a method.[6]

Experimental Protocol: Forced Degradation Study

This protocol outlines the procedure for intentionally degrading this compound to test the specificity of your HPLC method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • For each condition, use a control sample protected from the stress condition (e.g., wrapped in foil for photolytic stress, kept at room temperature for thermal stress). The goal is to achieve 5-20% degradation of the parent compound.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at timed intervals (e.g., 2, 8, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature. Withdraw samples at timed intervals. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Withdraw samples at timed intervals.

    • Thermal Degradation: Place a solid sample and a sample in solution (in water) in an oven at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to light conditions as specified in ICH Q1B guidelines, typically using a combination of cool white fluorescent and near-UV lamps.

3. HPLC Analysis and Data Evaluation:

  • Analyze all stressed samples, along with an unstressed control, using your developed HPLC method with a PDA detector.

  • Compare Chromatograms: Look for the formation of new peaks (degradants) and a decrease in the peak area of the parent this compound peak.

  • Assess Peak Purity: Use the PDA software to perform peak purity analysis on the parent peak in each stressed sample. The peak should remain spectrally pure, confirming that no degradation products are co-eluting.

  • Mass Balance: Attempt to calculate the mass balance. The sum of the parent peak area and the areas of all degradation products should ideally be close to the initial area of the parent peak in the unstressed sample.

If co-elution is detected or peak purity fails, the HPLC method must be further optimized (see troubleshooting section) until baseline separation is achieved for all relevant peaks.

ForcedDegradation start Start: Prepare Analyte Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions (Target 5-20% Degradation) start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C, Solid & Solution) stress_conditions->thermal photo Photolytic (ICH Q1B Light) stress_conditions->photo analysis Analyze Stressed & Control Samples by HPLC-PDA acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Data analysis->evaluation eval1 Check for new peaks evaluation->eval1 eval2 Assess parent peak purity evaluation->eval2 eval3 Calculate mass balance evaluation->eval3 decision Is Parent Peak Pure & Separated from Degradants? eval2->decision pass Method is Stability-Indicating Proceed to Validation decision->pass Yes fail Optimize HPLC Method (See Troubleshooting) decision->fail No

Caption: Workflow for a forced degradation study to establish a stability-indicating method.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Nitrocinnamic Acid. BenchChem Tech Support.
  • BenchChem. (n.d.). 2,6-Difluorocinnamic acid | 102082-89-3.
  • Guidechem. (n.d.). This compound 94977-52-3 wiki.
  • PubChem. (n.d.). This compound.
  • Spectrum Chemical. (n.d.). CAS Number 94977-52-3 | this compound.
  • Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery & Development, 10(5).
  • CymitQuimica. (n.d.). CAS 94977-52-3: this compound.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol. BenchChem Tech Support.
  • MDPI. (2021). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 26(15), 4477. [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality by design approach for doripenem assay and organic-related impurities in infusion for injection. J. Appl. Pharm. Sci., 13(10), pp. 147–161. [Link]

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Technical Support Center: Troubleshooting Poor NMR Signals of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the common challenges encountered during the Nuclear Magnetic Resonance (NMR) analysis of 2,4-Difluorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to overcome issues related to poor signal quality. The inherent properties of fluorinated compounds can present unique spectroscopic challenges, but with the right approach, high-quality, interpretable spectra are readily achievable.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Q1: Why are the signals in my ¹H and ¹³C NMR spectra of this compound so weak and noisy?

A1: The Culprit of Low Signal-to-Noise (S/N)

A low signal-to-noise ratio is a frequent issue and can stem from several factors, ranging from sample preparation to the fundamental properties of the molecule and the NMR experiment itself.[1]

Core Reasons & Immediate Checks:

  • Insufficient Sample Concentration: NMR is an inherently insensitive technique. A low concentration of this compound in your NMR tube is the most common reason for a poor signal.[1]

  • Improper Spectrometer Tuning: The NMR probe must be accurately tuned to the resonance frequencies of the nuclei being observed (e.g., ¹H, ¹³C, ¹⁹F).[1] An untuned probe leads to inefficient energy transfer and poor signal detection.

  • Suboptimal Acquisition Parameters: Using an insufficient number of scans (transients) or an inappropriate relaxation delay (D1) can significantly diminish signal intensity.[1]

  • Sample Impurities: The presence of paramagnetic impurities (e.g., dissolved oxygen, metal ions) can cause significant line broadening and reduce signal intensity.[2] Solid particulates in the sample can also degrade spectral quality by disrupting the magnetic field homogeneity.[3]

Troubleshooting Workflow:

Here is a systematic approach to diagnose and resolve low S/N issues.

G cluster_0 Initial Troubleshooting for Low S/N A Low S/N Observed B 1. Verify Sample Concentration (>10-20 mg in 0.6-0.7 mL) A->B C 2. Check Deuterium Lock Signal (Is it stable and optimized?) B->C Concentration OK D 3. Verify Probe Tuning & Matching (Is the probe tuned for ¹H/¹³C/¹⁹F?) C->D Lock Stable E 4. Increase Number of Scans (NS) (S/N ∝ √NS) D->E Probe Tuned F Resolved? E->F G Advanced Optimization F->G No

Caption: Initial workflow for troubleshooting poor signal-to-noise.

Step-by-Step Experimental Protocols:

  • Protocol 1: Optimizing Sample Preparation

    • Concentration: Aim for a concentration of 10-50 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent.[4] Cinnamic acid derivatives are often soluble in DMSO-d₆ or CDCl₃.[5]

    • Solubility Check: If solubility is an issue, consider gentle warming or sonication. Prepare the sample in a separate vial before transferring to the NMR tube to ensure complete dissolution.[3]

    • Filtration: Always filter your sample solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.[4][6]

    • Degassing (Optional but Recommended): For sensitive experiments or if paramagnetic impurities are suspected, degas the sample by bubbling an inert gas (like argon or nitrogen) through the solution for several minutes or by using freeze-pump-thaw cycles.

  • Protocol 2: Basic Acquisition Parameter Optimization

    • Number of Scans (NS): The signal-to-noise ratio increases with the square root of the number of scans. Doubling the scans will increase the S/N by a factor of ~1.4. Do not hesitate to run experiments for a longer duration, especially for ¹³C NMR.

    • Relaxation Delay (D1): For qualitative spectra, a D1 of 1-2 seconds is often sufficient. For quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of the nuclei of interest.[1] Fluorine substitution can alter relaxation times.[7][8]

Q2: The peaks in my ¹³C spectrum are split into complex multiplets and some are missing. Why is this happening?

A2: The Influence of Carbon-Fluorine (C-F) Coupling

While proton decoupling simplifies ¹³C NMR spectra by collapsing C-H multiplets into singlets, the strong coupling between ¹³C and ¹⁹F nuclei remains.[9] This is a key feature of the spectra of fluorinated compounds.

Mechanistic Explanation:

  • ¹J, ²J, ³J C-F Coupling: The ¹⁹F nucleus (spin I=½, 100% natural abundance) couples strongly with carbon nuclei.[9][10] This coupling extends over one, two, and even three bonds, with coupling constants (J-values) that can be very large.

    • ¹JCF: Direct one-bond coupling is typically the largest, often in the range of 240-320 Hz.[11]

    • ²JCCF and ³JCCCF: Two- and three-bond couplings are smaller but still significant, leading to further splitting.

  • Signal "Lost in the Noise": This extensive C-F coupling splits a single carbon signal into multiple lines (e.g., a doublet for a carbon coupled to one fluorine, a triplet for a carbon coupled to a CF₂ group, etc.). This distribution of the signal's intensity over several peaks can cause the outer, less intense lines of the multiplet to fall below the baseline noise, making them difficult to detect, especially for quaternary carbons or in dilute samples.[9][12]

Troubleshooting and Characterization Strategy:

  • Increase Signal-to-Noise: The first step is to ensure your S/N is maximized using the steps in Q1. A better S/N will help reveal the full multiplet structure.

  • ¹⁹F Decoupling (Advanced): The most direct way to simplify the ¹³C spectrum is to perform a ¹⁹F-decoupled ¹³C experiment. This requires a spectrometer with a triple-resonance probe capable of decoupling both ¹H and ¹⁹F simultaneously. This experiment will collapse the C-F multiplets into singlets, confirming that the complexity arises from fluorine coupling.[9]

  • DEPT Experiments: Use Distortionless Enhancement by Polarization Transfer (DEPT) experiments to differentiate between CH, CH₂, and CH₃ groups.[13][14]

    • DEPT-135: Shows CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase.

    • DEPT-90: Shows only CH signals.

    • Quaternary Carbons: Quaternary carbons (including the carboxylic acid and the carbons directly bonded to fluorine) will be absent in DEPT spectra. By comparing the standard ¹³C{¹H} spectrum with the DEPT spectra, you can identify these quaternary signals.[15]

Data Summary Table for DEPT Analysis:

Carbon TypeBroadband ¹³C{¹H}DEPT-90DEPT-135
C (Quaternary)PresentAbsentAbsent
CH PresentPositivePositive
CH₂ PresentAbsentNegative
CH₃ PresentAbsentPositive
Q3: How can I confidently assign all the complex signals in the aromatic region of my ¹H and ¹³C spectra?

A3: Leveraging 2D NMR for Unambiguous Assignments

For a molecule like this compound with multiple coupled spins in a confined region of the spectrum, one-dimensional experiments are often insufficient for complete and unambiguous assignment. Two-dimensional (2D) NMR techniques are essential for mapping out the connectivity of the molecule.[16]

Logical Workflow for Structural Elucidation:

G cluster_1 2D NMR Assignment Strategy H1 ¹H Spectrum (Initial Proton Shifts) HSQC HSQC (¹JCH Correlations) H1->HSQC C13 ¹³C & DEPT Spectra (Carbon Shifts & Types) C13->HSQC COSY COSY (¹H-¹H Couplings) HSQC->COSY Assign Protonated Carbons ASSIGN Final Structure Assignment HSQC->ASSIGN HMBC HMBC (²JCH & ³JCH Correlations) COSY->HMBC Trace H-H Networks HMBC->ASSIGN Connect Fragments via Quaternary Carbons

Caption: Workflow for structure assignment using 2D NMR.

Key 2D NMR Experiments:

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled to each other (typically over 2-3 bonds).[17] In the COSY spectrum, off-diagonal cross-peaks connect coupled protons. This is invaluable for tracing the connectivity of the vinyl protons and the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments for assignment. It correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond ¹JCH correlation).[18][19] This allows you to definitively link the proton and carbon skeletons of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[17][20] This is crucial for connecting molecular fragments and for assigning quaternary carbons, which have no attached protons and thus do not show up in an HSQC spectrum. For example, the vinyl protons will show HMBC correlations to the carboxylic acid carbon and the aromatic ring carbons.

Step-by-Step Assignment Protocol:

  • Acquire High-Quality 1D Spectra: Obtain ¹H, ¹³C, and DEPT spectra with good resolution and S/N.

  • Run a ¹H-¹³C HSQC: Use the HSQC spectrum to connect every proton to its directly attached carbon. This immediately assigns all protonated carbons.

  • Run a ¹H-¹H COSY: Use the COSY spectrum to identify coupled proton networks. For this compound, you will see correlations between the two vinyl protons and among the three aromatic protons.

  • Run a ¹H-¹³C HMBC: Use the long-range correlations from the HMBC to piece everything together.

    • Look for correlations from the vinyl protons to the aromatic ring to establish the connection point.

    • Use correlations from the aromatic protons to the quaternary carbons (C1, C2, C4) to assign them.

    • Confirm the assignment of the carboxylic acid carbon through its correlation with the vinyl proton at the alpha position.

  • Consider ¹⁹F NMR: Acquire a ¹H-decoupled ¹⁹F NMR spectrum. The presence of two distinct signals will confirm the 2,4-difluoro substitution pattern. The chemical shifts and coupling patterns in both ¹H and ¹³C spectra are heavily influenced by the fluorine atoms, providing further confirmation of the structure.[21][22][23]

By systematically applying these troubleshooting steps and advanced NMR techniques, you can overcome the challenges associated with analyzing this compound and obtain high-quality, fully assigned NMR spectra critical for your research and development endeavors.

References

  • Consequences of Nuclei with Quadrupole Moment on NMR.Department of Chemistry.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • Comparative spectroscopic analysis of cinnamic acid deriv
  • NMR screening method based on 19F spin–spin relaxation time for analyses of fluorinated compound bound to proteins.
  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples.
  • NMR screening method based on 19F spin-spin relaxation time for analyses of fluorin
  • Quadrupolar nuclei.Queen's University.
  • Improving the signal-to-noise ratio in C21H15F4N3O3S NMR spectra.Benchchem.
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  • Quadrupolar Coupling.Chemistry LibreTexts.
  • Solid state NMR studies of spin pairs involving quadrupolar nuclei.Dalhousie University.
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  • Fluorine-19 nuclear magnetic resonance spectroscopy.Wikipedia.
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  • Why don't I get any spectra for Carbon NMR of fluorinated Carbon ?
  • Quadrupolar Isotope-Correlation Spectroscopy in Solid-State NMR.
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
  • 19F Coupling Constants Table.Alfa Chemistry.
  • Poor Signal-to-Noise Ratio in Your Spectrum?University of Ottawa NMR Facility Blog.
  • 13C NMR Spectroscopy.University of Calgary.
  • 19F Chemical Shifts and Coupling Constants.UC Santa Barbara.
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  • 19Flourine NMR.University of Warwick.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.YouTube.
  • Common 2D (COSY, HSQC, HMBC).
  • Advanced 2D NMR Techniques Guide.Scribd.
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  • 2D NMR.EPFL.
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Validation & Comparative

A Comparative Analysis of the Biological Activities of Cinnamic Acid and 2,4-Difluorocinnamic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the modification of natural scaffolds to enhance biological activity is a cornerstone of medicinal chemistry. Cinnamic acid, a naturally occurring aromatic carboxylic acid, has long been recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The strategic introduction of fluorine atoms to this scaffold, as seen in 2,4-Difluorocinnamic acid, presents a compelling avenue for modulating these activities. This guide provides an in-depth, objective comparison of the biological profiles of cinnamic acid and its 2,4-difluorinated analog, supported by available experimental data, to empower researchers in their pursuit of novel therapeutic agents.

The Influence of Fluorination on Biological Activity: A Mechanistic Overview

The substitution of hydrogen with fluorine can dramatically alter a molecule's physicochemical properties, thereby influencing its biological behavior. The high electronegativity of fluorine can impact a compound's acidity, lipophilicity, and metabolic stability. In the context of cinnamic acid derivatives, fluorination has been shown to enhance biological potency in several instances. For example, studies on fluorinated cinnamide derivatives have demonstrated potent anticancer activities, attributed in part to the favorable interactions of the fluoro-substituted phenyl ring with biological targets.[3] Furthermore, the introduction of fluorine can lead to enhanced selectivity and potency in enzyme inhibition.[4]

Comparative Biological Activity: A Data-Driven Analysis

While direct, head-to-head comparative studies across a wide range of biological assays for cinnamic acid and this compound are limited in the current literature, we can synthesize available data for both the parent compound and related fluorinated derivatives to draw meaningful comparisons.

Table 1: Comparative Quantitative Biological Activity Data
Biological ActivityCompoundMetricValueCell Line/Organism
Antimicrobial Cinnamic acidMIC>5 mMVarious Bacteria[5]
Cinnamic acidMIC250–675 µMMycobacterium tuberculosis[6]
Cinnamic acidMIC0.5 mg/mLStaphylococcus aureus, Bacillus subtilis[7]
3'-(Difluoromethyl)-4'-methoxycinnamoyl amideMIC8 µg/mLMycobacterium smegmatis[8]
4-Fluorocinnamic acid derivativeIC500.36 µg/mLMycobacterium tuberculosis[9]
Anticancer Cinnamic acidIC501 - 4.5 mMGlioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells[5]
3-Fluoro Cinnamic Acid Dimer (3F CAD)IC50More effective than monomerMCF-7, MDA-MB-231 (Breast Cancer)[10]
4-Fluorocinnamide derivativeIC504.23 µMHepG2 (Liver Cancer)[3]
Anti-inflammatory Cinnamic acid derivativesIC501.09 - 3.0 µMCOX-2 Enzyme[11]
Enzyme Inhibition trans-Cinnamic acidIC500.80 ± 0.02 mMMushroom Tyrosinase
trans-3,4-Difluorocinnamic acid*IC500.78 ± 0.02 mMMushroom Tyrosinase

*Note: Data for this compound is limited. The table includes data for structurally related fluorinated cinnamic acid derivatives to provide insights into the potential effects of fluorination.

In-Depth Analysis of Biological Activities

Antimicrobial Activity

Cinnamic acid exhibits broad-spectrum antimicrobial activity, although with relatively high Minimum Inhibitory Concentrations (MICs) against many common bacteria.[5] However, it shows more potent activity against Mycobacterium tuberculosis.[6] The proposed mechanism of action involves the disruption of the bacterial cell membrane.

Anticancer Activity

Cinnamic acid has demonstrated cytotoxic effects against various cancer cell lines, with IC50 values typically in the millimolar range.[5] Its anticancer mechanisms are thought to involve the induction of cell cycle arrest and apoptosis.

The introduction of fluorine to the cinnamic acid scaffold has been shown to potentiate anticancer activity. A study on a 3-fluoro cinnamic acid dimer (3F CAD) revealed greater efficacy in inhibiting breast cancer cell growth compared to its non-fluorinated monomeric precursor.[10] Furthermore, a 4-fluorocinnamide derivative exhibited a potent IC50 value of 4.23 µM against the HepG2 liver cancer cell line.[3] This enhanced activity is likely due to altered electronic properties and increased lipophilicity conferred by the fluorine atom, potentially leading to better cell permeability and target engagement.

Anti-inflammatory Activity

Cinnamic acid and its derivatives are known to possess anti-inflammatory properties, in part through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[12][13] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. Several cinnamic acid derivatives have been identified as selective COX-2 inhibitors with IC50 values in the low micromolar range.[11]

Specific anti-inflammatory data for this compound is not extensively documented. However, the known influence of fluorine on enzyme inhibition suggests that this derivative could exhibit interesting properties as a COX/LOX inhibitor. Further experimental validation is required to ascertain its specific activity and selectivity profile.

Key Signaling Pathways

Cinnamic acid and its derivatives exert their biological effects by modulating various intracellular signaling pathways. A key pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of cinnamic acid derivatives.

Experimental Methodologies: A Guide to Reproducible Data

To ensure the scientific integrity of comparative studies, the use of standardized and well-validated experimental protocols is paramount. Below are detailed methodologies for key assays discussed in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay cluster_setup Setup cluster_incubation Incubation cluster_measurement Measurement A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate for 2-4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Experimental workflow for determining anticancer activity using the MTT assay.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Enzyme and Compound Preparation: Recombinant human COX-2 enzyme and the test compound are prepared in an appropriate buffer.

  • Pre-incubation: The enzyme is pre-incubated with the test compound for a specific time to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a set time, the reaction is stopped.

  • Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Calculation: The IC50 value is determined by measuring the inhibition of PGE2 production at various concentrations of the test compound.

Conclusion and Future Directions

This comparative guide highlights the established biological activities of cinnamic acid and underscores the potential for enhanced potency through fluorination, as suggested by the limited data on this compound and other fluorinated analogs. While cinnamic acid serves as a valuable natural scaffold with a broad range of biological effects, the strategic incorporation of fluorine atoms is a promising strategy for the development of more potent and selective therapeutic agents.

To fully elucidate the therapeutic potential of this compound, further rigorous and direct comparative studies are essential. Future research should focus on:

  • Systematic Screening: Conducting head-to-head comparisons of cinnamic acid and this compound in a comprehensive panel of antimicrobial, anticancer, and anti-inflammatory assays.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand the basis of its potentially enhanced activity.

  • In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profiles of this compound in relevant animal models.

By systematically exploring the structure-activity relationships of fluorinated cinnamic acid derivatives, the scientific community can unlock new possibilities for the rational design of next-generation therapeutics.

References

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A Comparative Spectroscopic Guide to the Structural Validation of 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 2,4-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, presents a unique spectroscopic fingerprint due to the influence of its electron-withdrawing fluorine substituents. This guide provides an in-depth comparison of the spectroscopic characteristics of this compound with its parent compound, cinnamic acid, supported by predictive data and established spectroscopic principles.

The introduction of two fluorine atoms onto the phenyl ring significantly alters the electronic environment of the molecule. This guide will elucidate how these changes manifest in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a robust framework for its structural validation.

¹H NMR Spectroscopy: Unraveling Proton Environments

¹H NMR spectroscopy is a primary tool for determining the hydrogen framework of a molecule. In this compound, the fluorine atoms induce notable downfield shifts and introduce complex splitting patterns due to H-F coupling.

Comparative Analysis of ¹H NMR Spectra
Proton Assignment Cinnamic Acid (Predicted δ, ppm) This compound (Predicted δ, ppm) Rationale for Predicted Changes
Carboxylic Acid (-COOH)~12.0-13.0 (s, broad)~12.0-13.0 (s, broad)The acidic proton is distant from the aromatic ring, so its chemical shift is not significantly affected by the fluorine substituents.
β-Vinyl (=CH-Ar)~7.7 (d, J ≈ 16 Hz)~7.8-8.0 (d, J ≈ 16 Hz)The electron-withdrawing nature of the difluorinated ring deshields the adjacent β-vinyl proton, causing a downfield shift. The trans-coupling constant remains large.
α-Vinyl (=CH-COOH)~6.4 (d, J ≈ 16 Hz)~6.5-6.7 (d, J ≈ 16 Hz)A slight downfield shift is expected due to the overall electron-withdrawing effect of the substituent on the conjugated system.
Aromatic (Ar-H)~7.3-7.6 (m)H-3: ~7.1-7.3 (ddd)H-5: ~7.2-7.4 (m)H-6: ~7.8-8.0 (td)The fluorine atoms significantly deshield adjacent protons (especially H-6, ortho to a fluorine and para to the vinyl group) and introduce complex splitting due to H-F coupling.

G cluster_cinnamic Cinnamic Acid cluster_difluoro This compound C1 C1 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 Cbeta Calpha CO C=O OH OH DF_C1 C1 DF_C2 C2 DF_C3 C3 DF_C4 C4 DF_C5 C5 DF_C6 C6 DF_Cbeta DF_Calpha DF_CO C=O DF_OH OH

Caption: Comparison of proton environments in Cinnamic Acid and this compound.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 15 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak as an internal standard (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).

    • Integrate all peaks and determine coupling constants (J-values) from the splitting patterns.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR provides detailed information about the carbon framework. The high electronegativity of fluorine causes significant downfield shifts for the directly attached carbons (C-2 and C-4) and introduces characteristic C-F coupling constants that span over one to four bonds.

Comparative Analysis of ¹³C NMR Spectra
Carbon Assignment Cinnamic Acid (Predicted δ, ppm) This compound (Predicted δ, ppm) Rationale for Predicted Changes
Carboxylic Acid (C=O)~172~168-170The overall electron-withdrawing nature of the ring can slightly shield the carbonyl carbon.
β-Vinyl (=CH-Ar)~147~140-142The electron-withdrawing effect of the difluorophenyl group alters the electronic density of the vinyl system.
α-Vinyl (=CH-COOH)~117~118-120Minor shift expected due to changes in conjugation.
Aromatic C1 (ipso)~134~120-122 (dd)This carbon is ortho to one fluorine and meta to the other, leading to a complex splitting pattern and a significant shift.
Aromatic C2~128~160-163 (d, ¹JCF ≈ 250 Hz)Directly attached to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant.
Aromatic C3~129~105-107 (t, ²JCF ≈ 25 Hz)Ortho to two fluorine atoms, leading to a significant upfield shift and splitting into a triplet.
Aromatic C4~130~162-165 (d, ¹JCF ≈ 250 Hz)Directly attached to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant.
Aromatic C5~128~112-114 (dd)Ortho to one fluorine and meta to the other, resulting in a doublet of doublets.
Aromatic C6~129~131-133 (d)Para to one fluorine and ortho to the other, leading to a downfield shift and splitting.

G

Caption: A typical workflow for the spectroscopic validation of a synthesized compound.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent in an NMR tube.

  • Instrumentation: Utilize a 100 MHz or higher (for ¹³C) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 256-1024 scans, relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).

    • Identify chemical shifts and measure C-F coupling constants.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will exhibit characteristic absorptions for the carboxylic acid, alkene, and aromatic moieties, along with the distinctive C-F stretching vibrations.

Comparative Analysis of IR Spectra
Vibrational Mode Cinnamic Acid (cm⁻¹) This compound (Predicted cm⁻¹) Rationale for Prediction
O-H Stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)The broad absorption due to hydrogen-bonded dimers is a hallmark of carboxylic acids and is expected to be present.
C=O Stretch (Carboxylic Acid)1710-16801715-1685Conjugation with the alkene and the electron-withdrawing nature of the ring can slightly increase the frequency.
C=C Stretch (Alkene)1640-16201645-1625Expected in a similar region, characteristic of a conjugated alkene.
C=C Stretch (Aromatic)~1600, 1580, 1500~1610, 1590, 1510The substitution pattern will influence the exact positions and intensities of these aromatic ring stretches.
C-F StretchN/A1250-1100 (strong)The C-F bonds will give rise to strong, characteristic absorption bands in the fingerprint region.
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

    • Solid (KBr pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or pure KBr pellet).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the characteristic absorption peaks.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern. For this compound, the molecular ion peak and characteristic fragmentation pathways involving the loss of small, stable molecules are expected.

Predicted Fragmentation Pattern for this compound
m/z Proposed Fragment Fragmentation Pathway
184[M]⁺˙Molecular ion
167[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
139[M - COOH]⁺Loss of the entire carboxylic acid group.
139[M - CO₂]⁺˙Decarboxylation, a common fragmentation for carboxylic acids.
111[C₇H₄F₂]⁺Subsequent loss of CO from the [M - COOH]⁺ fragment.
Experimental Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Inject a small volume of the sample solution into the LC system.

    • The mass spectrometer is typically scanned over a mass range of m/z 50-500.

    • Acquire data in both positive and negative ion modes to determine the most sensitive ionization.

  • Data Processing:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

    • Analyze the fragmentation pattern to identify characteristic losses.

Conclusion

The structural validation of this compound relies on a cohesive interpretation of data from multiple spectroscopic techniques. The predicted shifts and splitting patterns in ¹H and ¹³C NMR, the characteristic vibrational frequencies in IR spectroscopy, and the molecular weight and fragmentation patterns in mass spectrometry provide a comprehensive and self-validating analytical framework. By comparing these expected data with experimentally acquired spectra, researchers can confidently confirm the structure of this compound, ensuring the integrity and reliability of their scientific endeavors.

References

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A Comparative Analysis of 2,4- and 3,4-Difluorocinnamic Acid: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a well-established methodology for enhancing molecular properties. The resulting fluorinated compounds often exhibit improved metabolic stability, binding affinity, and bioavailability. This guide provides a detailed comparative study of two positional isomers, 2,4-difluorocinnamic acid and 3,4-difluorocinnamic acid, offering insights into their synthesis, physicochemical characteristics, and applications, particularly within the realm of drug development.

Physicochemical Properties: A Tale of Two Isomers

While both 2,4- and 3,4-difluorocinnamic acid share the same molecular formula (C₉H₆F₂O₂) and molecular weight (184.14 g/mol ), the positioning of the fluorine atoms on the phenyl ring gives rise to distinct physicochemical properties that influence their solid-state behavior and potential biological interactions.

PropertyThis compound3,4-Difluorocinnamic Acid
CAS Number 94977-52-3[1]112897-97-9[2]
Molecular Formula C₉H₆F₂O₂[1]C₉H₆F₂O₂[2]
Molecular Weight 184.14 g/mol [1]184.14 g/mol [2]
Appearance White solid[1]White to off-white crystalline powder[2]
Melting Point 216-218 °C[3]194-198 °C[2]
Solubility Sparingly soluble in water[1]Soluble in methanol, slightly soluble in cold water[4]

The higher melting point of the 2,4-isomer suggests a more stable crystal lattice structure compared to the 3,4-isomer. This can have implications for formulation and drug delivery strategies. The differing solubility profiles also underscore the importance of isomer selection in various experimental and manufacturing processes.

Synthesis of Difluorocinnamic Acid Isomers

The synthesis of both isomers can be achieved through established organic chemistry reactions, with the Perkin reaction and Knoevenagel-Doebner condensation being common and effective methods. The choice of starting material, specifically the corresponding difluorobenzaldehyde, dictates the final product.

The Perkin Reaction: A Classic Route to Cinnamic Acids

The Perkin reaction provides a direct pathway to α,β-unsaturated aromatic acids through the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.

Experimental Protocol: Synthesis of 3,4-Difluorocinnamic Acid via Perkin Reaction

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).

  • Reaction: Heat the mixture to 180°C with vigorous stirring for 5-8 hours.

  • Work-up and Hydrolysis: After cooling, pour the reaction mixture into water. To hydrolyze the intermediate anhydride, add a solution of sodium carbonate and heat until the solid dissolves.

  • Isolation and Purification: Treat the aqueous solution with activated charcoal to remove impurities and filter. Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude product. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure trans-3,4-difluorocinnamic acid.

A similar protocol can be adapted for the synthesis of this compound by substituting 3,4-difluorobenzaldehyde with 2,4-difluorobenzaldehyde.

Perkin_Reaction cluster_reactants Reactants A Difluorobenzaldehyde (2,4- or 3,4-) D Reaction Mixture A->D B Acetic Anhydride B->D C Anhydrous Sodium Acetate C->D E Heating (180°C) 5-8 hours D->E Condensation F Hydrolysis (Sodium Carbonate, then HCl) E->F G Purification (Recrystallization) F->G Precipitation H Pure Difluorocinnamic Acid (2,4- or 3,4-) G->H

Caption: General workflow for the synthesis of difluorocinnamic acids via the Perkin reaction.

Comparative Reactivity and Electronic Effects

The electronic properties of the difluorinated phenyl ring significantly influence the reactivity of the entire molecule. The two fluorine atoms are electron-withdrawing groups, which has two primary consequences:

  • Increased Acidity: The electron-withdrawing nature of the fluorine atoms stabilizes the carboxylate anion, making both difluorocinnamic acids more acidic (lower pKa) compared to unsubstituted cinnamic acid.[4]

  • Activation of the Carbonyl Group: The inductive electron-withdrawing effect of the fluorine atoms renders the carbonyl carbon more electrophilic. This can enhance its reactivity towards nucleophiles in reactions such as amide coupling and esterification.[4]

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are crucial for the structural elucidation and purity assessment of 2,4- and 3,4-difluorocinnamic acid.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the trans-stereochemistry of the double bond can be confirmed by the large coupling constant (J value), typically in the range of 15-16 Hz, for the vinyl protons.[5] The chemical shifts of the aromatic protons will differ between the two isomers due to the different electronic environments created by the fluorine substituents.

Predicted ¹H NMR Chemical Shifts for trans-3,4-Difluorocinnamic Acid (in DMSO-d₆) [5]

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
-COOH~12.5br s-
Ar-H7.3-7.8m-
=CH-Ar~7.6d~16
=CH-COOH~6.6d~16
¹³C NMR Spectroscopy

The chemical shifts in ¹³C NMR spectroscopy provide direct information about the carbon skeleton. The positions of the carbon signals, particularly those of the aromatic ring, will be characteristic for each isomer.

FTIR Spectroscopy

FTIR spectroscopy is a valuable tool for identifying key functional groups. For both isomers, the IR spectrum will show characteristic absorption bands for the carboxylic acid O-H stretch (a very broad band from 3300-2500 cm⁻¹), the C=O stretch (a strong band around 1700-1680 cm⁻¹), and the C=C stretch of the alkene (around 1640-1620 cm⁻¹).[6][7] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to each isomer.

Applications in Drug Development and Beyond: A Divergence in Focus

While both isomers are valuable building blocks in organic synthesis[1][8], the documented applications in drug development show a clear divergence, with 3,4-difluorocinnamic acid being more prominently featured in the synthesis of specific, potent therapeutic agents.

3,4-Difluorocinnamic Acid: A Precursor to Potent Therapeutics
  • 5-HT₃ Receptor Antagonists: This isomer is a key intermediate in the synthesis of substituted isoquinolones, which are effective 5-HT₃ antagonists used in anti-cancer treatments.[8][9]

  • Radiosensitizers: 3,4-Difluorocinnamic acid is utilized in the synthesis of psammaplin A derivatives that act as radiosensitizers for human lung cancer. One such derivative has demonstrated a potency of 16.14 µM.[9]

  • Anti-inflammatory Agents: It serves as a building block for potential anti-inflammatory agents that may inhibit cyclooxygenase (COX) enzymes or modulate inflammatory cytokine signaling.[2]

Applications_3_4 A 3,4-Difluorocinnamic Acid B Substituted Isoquinolones A->B Intermediate for C Psammaplin A Derivatives A->C Intermediate for D Potential Anti- inflammatory Agents A->D Building block for E 5-HT3 Receptor Antagonists (Anti-cancer treatment) B->E Leads to F Radiosensitizers (Human Lung Cancer) C->F Leads to G COX Enzyme Inhibitors D->G Potential to be

Caption: Key applications of 3,4-Difluorocinnamic acid in drug development.

This compound: A Versatile Building Block with Untapped Potential

The applications of this compound are more broadly described. It is recognized as a versatile building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] There is also mention of its potential antimicrobial and anticancer properties, though specific examples of potent derivatives are less documented in readily available literature.[1] This suggests that while the 3,4-isomer has found specific niches in drug development, the full potential of the 2,4-isomer may yet to be fully explored.

Conclusion: Isomer Choice as a Strategic Decision

The comparative analysis of 2,4- and 3,4-difluorocinnamic acid reveals that while they are structurally similar, the seemingly subtle difference in the placement of two fluorine atoms leads to distinct physicochemical properties and, more significantly, a divergence in their documented applications in drug development. 3,4-Difluorocinnamic acid has emerged as a key precursor for specific and potent therapeutic agents, particularly in oncology. In contrast, this compound remains a versatile, yet less specifically applied, building block with potential for the discovery of novel bioactive molecules. For researchers and drug development professionals, the choice between these two isomers is a strategic one, dependent on the desired physicochemical properties, the synthetic route, and the specific biological target. Further research into the unique reactivity and biological activity of this compound derivatives could unlock new avenues for therapeutic innovation.

References

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A Comparative Guide to Assessing the Purity of Synthesized 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,4-Difluorocinnamic acid, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the pharmacological profile of the final drug substance. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized this compound, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate methods for their needs.

The synthesis of this compound, commonly achieved through condensation reactions such as the Knoevenagel or Perkin reaction, can introduce a variety of impurities.[1][2] These may include unreacted starting materials like 2,4-difluorobenzaldehyde and malonic acid (in the case of Knoevenagel condensation) or acetic anhydride (in the Perkin reaction), as well as catalysts and side-products.[3][4] Therefore, a robust analytical strategy is imperative to ensure the identity, strength, and quality of the synthesized compound.[5][6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity assessment, offering high resolution, sensitivity, and quantitative accuracy.[7][8] For a polar aromatic compound like this compound, a reversed-phase HPLC method is typically the most effective approach.[9]

The "Why" Behind the HPLC Method

The choice of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds.[9] A gradient elution with an acidified mobile phase (e.g., with phosphoric or formic acid) is crucial for two reasons: it ensures the carboxylic acid group of the analyte remains protonated, leading to better peak shape and retention, and it allows for the effective elution of impurities with a wide range of polarities.[10] UV detection is ideal as the aromatic ring and conjugated double bond in this compound provide strong chromophores.[9]

Experimental Protocol: HPLC Purity Assessment

Objective: To separate and quantify this compound from its potential process-related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase (initial conditions) to a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: The purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks. Peak purity can be further assessed using a PDA detector to check for co-eluting impurities.[11]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard & Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (274 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Purity_Check Assess Peak Purity (PDA) Integrate->Purity_Check

A typical workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] While this compound itself is not sufficiently volatile for direct GC analysis, this method is invaluable for identifying and quantifying volatile impurities such as residual solvents or certain starting materials. Derivatization can be employed to make the cinnamic acid amenable to GC-MS analysis, which can be useful for confirmatory purposes.[13]

The "Why" Behind the GC-MS Method

The primary rationale for using GC-MS in this context is to identify and quantify volatile impurities that may not be well-resolved or detected by HPLC. The mass spectrometer provides definitive structural information, which is crucial for impurity identification.[14] Silylation is a common derivatization technique for carboxylic acids, rendering them more volatile and thermally stable for GC analysis.[13]

Experimental Protocol: GC-MS Analysis of Volatile Impurities

Objective: To identify and quantify residual solvents and other volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound into a headspace vial. Add a suitable solvent (e.g., DMSO) and an internal standard.

  • Analysis: Place the vial in the headspace autosampler and inject the vapor phase into the GC-MS system.

  • Data Processing: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify using the internal standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent with Internal Standard Weigh->Dissolve Vial Seal in Headspace Vial Dissolve->Vial Inject Headspace Injection Vial->Inject Separate Separation on GC Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Impurities (Mass Spectra Library) Detect->Identify Quantify Quantify Impurities (Internal Standard) Detect->Quantify

Workflow for GC-MS analysis of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation and Purity Estimation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[15] Both ¹H and ¹³C NMR are used to confirm the identity of the synthesized this compound. Furthermore, quantitative NMR (qNMR) can be used as a primary analytical method for purity assessment without the need for a specific reference standard of the analyte.[16]

The "Why" Behind the NMR Method

¹H NMR provides information about the number of different types of protons and their neighboring environments, which is crucial for confirming the trans configuration of the double bond (indicated by a large coupling constant, typically >15 Hz, for the vinylic protons). ¹³C NMR confirms the presence of all carbon atoms in the molecule. The fluorine atoms will also cause characteristic splitting patterns in both ¹H and ¹³C spectra, further confirming the structure. For purity, the absence of signals corresponding to impurities (e.g., starting materials) is a strong indicator of high purity.

Experimental Protocol: NMR Analysis

Objective: To confirm the structure of the synthesized product and to assess its purity by identifying and quantifying any impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum.

  • ¹³C NMR Analysis: Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Confirm the structure by assigning all peaks in the ¹H and ¹³C spectra.

    • Assess purity by looking for impurity peaks. The relative integration of impurity peaks compared to the product peaks can provide a semi-quantitative measure of purity.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H NMR Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Transfer->Acquire_C13 Assign_Peaks Assign Peaks Acquire_H1->Assign_Peaks Acquire_C13->Assign_Peaks Confirm_Structure Confirm Structure Assign_Peaks->Confirm_Structure Assess_Purity Assess Purity (Impurity Peaks) Assign_Peaks->Assess_Purity

Workflow for NMR structural confirmation and purity assessment.

Melting Point Analysis: A Simple, Yet Indicative, Physical Test

The melting point of a pure crystalline solid is a sharp, well-defined temperature.[1] The presence of impurities typically causes a depression and broadening of the melting point range. Therefore, melting point analysis serves as a simple and rapid preliminary check of purity. The literature value for the melting point of this compound is 216-218 °C.[1]

The "Why" Behind Melting Point Analysis

This technique is based on the thermodynamic principle that impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. While not a quantitative method, a sharp melting point close to the literature value is a good indication of high purity.

Experimental Protocol: Melting Point Determination

Objective: To perform a preliminary assessment of the purity of the synthesized this compound.

Instrumentation:

  • Melting point apparatus.

Procedure:

  • Sample Preparation: Place a small amount of the finely powdered, dry synthesized product into a capillary tube.

  • Analysis: Place the capillary tube in the melting point apparatus and heat at a controlled rate.

  • Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely molten.

  • Comparison: Compare the observed melting point range with the literature value.

Comparative Summary of Analytical Techniques

FeatureHPLCGC-MSNMR SpectroscopyMelting Point
Principle Partitioning between mobile and stationary phasesVolatility and mass-to-charge ratioNuclear spin in a magnetic fieldPhase transition temperature
Primary Use Quantitative purity, impurity profilingVolatile impurity analysis, structural confirmationStructural elucidation, purity estimationPreliminary purity check
Sensitivity High (ng to pg)Very high (pg to fg)ModerateLow
Quantitative Yes (highly accurate and precise)Yes (with internal standard)Yes (qNMR)No (indicative)
Strengths High resolution, robust, widely applicableDefinitive identification of volatile impuritiesProvides detailed structural information, primary method (qNMR)Simple, rapid, inexpensive
Limitations Not suitable for volatile compounds without derivatizationNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methodsNot specific, can be affected by polymorphism
Applicability to this compound Excellent for purity assay and non-volatile impurities.Good for residual solvents and volatile starting materials.Excellent for structural confirmation and purity assessment.Good as a quick purity indicator.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of a synthesized compound. A comprehensive and reliable assessment of this compound purity requires an integrated approach. HPLC is the cornerstone for quantitative purity determination and the analysis of non-volatile impurities. GC-MS is essential for controlling volatile impurities, and NMR provides unequivocal structural confirmation and an orthogonal measure of purity. Finally, melting point analysis serves as a rapid and valuable preliminary check. By judiciously employing these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of their synthesized this compound, thereby safeguarding the integrity of their research and the development of new therapeutic agents.

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A Comparative Guide to the Efficacy of 2,4-Difluorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the cinnamic acid scaffold stands out as a versatile backbone for the development of novel therapeutic agents.[1][2] Its inherent biological activities, spanning anticancer, anti-inflammatory, and antimicrobial properties, make it a compelling starting point for drug discovery.[1] The strategic incorporation of fluorine atoms into this scaffold has been shown to significantly enhance metabolic stability and biological efficacy.[3] This guide provides a comprehensive comparison of the efficacy of various 2,4-difluorocinnamic acid derivatives, offering insights into their structure-activity relationships (SAR) and supported by available experimental data. Our focus is to equip researchers and drug development professionals with the necessary information to guide future synthesis and evaluation of this promising class of compounds.

The Impact of Fluorination on Cinnamic Acid Derivatives

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties. The strong electron-withdrawing nature of fluorine can influence the acidity and reactivity of the carboxylic acid group in cinnamic acid derivatives. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the compounds, a crucial factor in drug development.[3] While direct comparative studies on a wide range of this compound derivatives are limited, the available data on fluorinated cinnamic acids, in general, suggest a positive impact on their biological potency.

Comparative Efficacy of this compound Amide Derivatives in Antibacterial Applications

While broad-spectrum data is still emerging, a notable study on difluoromethyl cinnamoyl amides has shed light on the potential of this class of compounds as antibacterial agents. Although this study focused on 3'-(difluoromethyl)-4'-methoxycinnamoyl amides, the findings provide valuable insights into the SAR of fluorinated cinnamoyl amides.

A series of thirteen amides of 3'-(difluoromethyl)-4'-methoxycinnamic acid were synthesized and evaluated for their in vitro antibacterial activity against a panel of six Gram-positive and eight Gram-negative bacterial strains.[4] The parent acid and its methyl ester were found to be inactive. However, conversion to amides resulted in compounds with significant and selective activity, particularly against Mycobacterium smegmatis.

Table 1: Antibacterial Activity of Selected 3'-(Difluoromethyl)-4'-methoxycinnamoyl Amides [4]

CompoundAmide MoietyMIC (µg/mL) against M. smegmatis
11b N-isopropyl8
11d N-isopentyl8
11g N-(2-phenylethyl)8

The data clearly indicates that the nature of the amide substituent plays a crucial role in the antibacterial potency. The N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides demonstrated the highest activity against M. smegmatis, with a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[4] This suggests that a certain degree of lipophilicity and specific steric bulk in the amide moiety are favorable for antibacterial action. Importantly, compounds 11b and 11g showed negligible or no cytotoxicity against HepG2 and A549 cells, highlighting their potential as selective antibacterial agents.[4]

Experimental Protocol: Synthesis of 3'-(Difluoromethyl)-4'-methoxycinnamoyl Amides[5]

The synthesis of the amide derivatives involved a one-pot methodology. The general procedure is as follows:

  • Activation of the Carboxylic Acid: The 3'-(difluoromethyl)-4'-methoxycinnamic acid is activated.

  • Amide Formation: The activated acid is then reacted with the corresponding amine in the presence of a coupling agent and a base, such as triethylamine.

  • Purification: The resulting amide is purified using flash column chromatography.

G cluster_synthesis Synthesis of Amide Derivatives Carboxylic_Acid This compound Activation Activation (e.g., SOCl2, EDCI) Carboxylic_Acid->Activation Coupling Amide Coupling Activation->Coupling Amine R-NH2 Amine->Coupling Product This compound Amide Coupling->Product G cluster_pathway Potential Anticancer Mechanism Derivative 2,4-Difluorocinnamic Acid Derivative Cell Cancer Cell Derivative->Cell Enters Pathway Signaling Pathway (e.g., Pro-survival) Cell->Pathway Inhibits Apoptosis Apoptosis Pathway->Apoptosis Induces

Caption: Hypothesized mechanism of action for anticancer activity.

Future Directions and Considerations

The available data, though not exhaustive for the 2,4-difluoro substitution pattern, strongly suggests that this compound derivatives are a promising class of compounds for further investigation. Key takeaways for future research include:

  • Systematic SAR Studies: There is a clear need for systematic synthesis and evaluation of a series of this compound amides and esters with diverse substituents to establish a comprehensive SAR.

  • Target Identification: Elucidating the specific molecular targets of these derivatives is crucial for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By building upon the foundational knowledge of cinnamic acid chemistry and the unique properties conferred by fluorine substitution, researchers are well-positioned to unlock the full therapeutic potential of this compound derivatives.

References

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  • Mabeta, P., Pavić, K., & Zorc, B. (2018). Design, Synthesis and Biological Evaluation of Novel Primaquine-Cinnamic Acid Conjugates of the Amide and Acylsemicarbazide Type. Molecules, 23(10), 2635. Available from: [Link]

  • Lima, L. M., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e28010111691. Available from: [Link]

  • Kutama, I. U., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 65-71. Available from: [Link]

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  • Koczurkiewicz, P., et al. (2021). Cinnamic Acid Derivatives as Cardioprotective Agents against Oxidative and Structural Damage Induced by Doxorubicin. International Journal of Molecular Sciences, 22(16), 8753. Available from: [Link]

  • Darwish, E. S., et al. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology, 15(4), 1743-1748. Available from: [Link]

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  • Shany, S., et al. (2019). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. International journal of molecular sciences, 20(22), 5678. Available from: [Link]

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A Comparative Guide to the Validation of an Analytical Method for 2,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of an analytical method is the cornerstone of reliable and reproducible results. This guide provides an in-depth, technically-focused comparison of key validation parameters for a High-Performance Liquid Chromatography (HPLC) method tailored for the quantification of 2,4-Difluorocinnamic acid. By delving into the causality behind experimental choices and grounding protocols in authoritative standards, this document serves as a practical resource for ensuring data integrity and regulatory compliance.

This compound is an organic compound that serves as a building block in the synthesis of various pharmaceuticals.[1] Its accurate quantification is critical for quality control and stability studies. This guide will explore a stability-indicating HPLC-UV method, a widely adopted technique for its high resolution, sensitivity, and reproducibility.[2]

The Foundational Pillar: A Stability-Indicating HPLC-UV Method

A stability-indicating method (SIM) is a validated quantitative analytical procedure that can detect changes in the stability of a drug substance or product over time.[3] The primary HPLC method discussed here is a reversed-phase approach, which is well-suited for the separation of moderately polar compounds like this compound.

Table 1: Proposed HPLC Method Parameters for this compound Purity Analysis

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent retention and separation for aromatic carboxylic acids.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAn acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30-35 min: 80-30% B35-40 min: 30% BA gradient elution is crucial for separating the main analyte from potential impurities and degradation products with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, offering a balance between analysis time and chromatographic resolution.
Detection UV at 275 nmAromatic compounds like this compound exhibit significant UV absorbance, providing good sensitivity. The specific wavelength should be determined by examining the UV spectrum of the analyte.
Column Temperature 30 °CMaintaining a consistent column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Core Validation Parameters: A Deep Dive

The validation of this analytical method will be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), which provide a comprehensive framework for validating analytical procedures.[4][5]

Specificity: Ensuring Unambiguous Measurement

Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[6] For a stability-indicating method, this is arguably the most critical parameter.

Forced degradation studies are essential to demonstrate the method's ability to separate this compound from its potential degradation products.[7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 8 hours.

    • Oxidation: Treat the stock solution with 30% H₂O₂ at room temperature for 24 hours.[8]

    • Thermal Degradation: Expose the solid drug substance to 80°C in a hot air oven for 48 hours.

    • Photolytic Degradation: Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

  • Analysis: Analyze the stressed samples using the proposed HPLC method. A photodiode array (PDA) detector is highly recommended to assess peak purity.

By intentionally degrading the analyte, we generate the very interferences the method must resolve. Successful separation of the parent peak from all degradation product peaks provides strong evidence of the method's specificity. The use of a PDA detector allows for the evaluation of peak purity, ensuring that the main analyte peak is not co-eluting with any degradants, thus building trust in the quantitative results.

Caption: Workflow for Specificity Validation via Forced Degradation.

Linearity and Range: Defining the Quantitative Boundaries

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte.[9] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]

  • Standard Preparation: Prepare a stock solution of the this compound reference standard. From this, prepare at least five calibration standards by serial dilution to cover the desired range (e.g., 50% to 150% of the target assay concentration).[10]

  • Analysis: Inject each calibration standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.

Table 2: Acceptance Criteria for Linearity and Range

ParameterAcceptance CriterionRationale
Correlation Coefficient (r²) ≥ 0.999Indicates a strong linear relationship between concentration and response.[10]
Y-intercept Should be close to zeroA significant y-intercept may indicate systematic error.
Range Typically 80-120% of the test concentration for an assay.Ensures the method is reliable for the expected concentrations in routine analysis.

A high correlation coefficient and a y-intercept close to zero validate the linear relationship, ensuring that the calculated concentrations are accurate across the defined range. This self-validating system confirms that the detector response is consistent and predictable.

Accuracy and Precision: The Cornerstones of Reliability

Accuracy is the closeness of the test results to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Accuracy (Recovery):

    • Prepare a placebo (matrix without the analyte).

    • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level and analyze them.

    • Calculate the percentage recovery.

  • Precision (Repeatability):

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument to assess within-laboratory variation.

Table 3: Acceptance Criteria for Accuracy and Precision

ParameterAcceptance CriterionRationale
Accuracy (% Recovery) Typically 98.0% to 102.0%Ensures the method provides results that are close to the true value.
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%Demonstrates the low variability of the method under different conditions.

High recovery values demonstrate that the method accurately measures the amount of analyte present, free from significant matrix effects or sample preparation losses. Low Relative Standard Deviation (RSD) values for precision indicate that the method is reproducible and provides consistent results, which is fundamental for reliable quality control.

Robustness: Assessing Method Reliability

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Intentionally vary the following parameters one at a time:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 5 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • Mobile phase pH (e.g., ± 0.2 units)

Analyze the system suitability solution under each of these varied conditions and evaluate the impact on key chromatographic parameters like retention time, peak area, and resolution.

Table 4: Robustness Evaluation

Parameter VariedVariationExpected Outcome
Flow Rate ± 0.1 mL/minMinor shift in retention times, but resolution and peak shape should remain acceptable.
Column Temperature ± 5 °CShift in retention times, but no significant impact on resolution.
Mobile Phase %B ± 2%Shift in retention times, but critical separations should be maintained.
Mobile Phase pH ± 0.2Minimal impact on retention time and peak shape.

By demonstrating that the method is not significantly affected by minor variations in its parameters, the robustness study confirms that the method is reliable for routine use in different laboratories and on different instruments. This proactive approach identifies potential sources of variability and ensures the long-term performance of the method.

G cluster_0 Method Parameters cluster_1 Chromatographic Performance FlowRate Flow Rate Robustness Robustness (Method Reliability) FlowRate->Robustness Temperature Column Temperature Temperature->Robustness MobilePhase Mobile Phase Composition MobilePhase->Robustness pH Mobile Phase pH pH->Robustness RetentionTime Retention Time PeakArea Peak Area Resolution Resolution PeakShape Peak Shape Robustness->RetentionTime Robustness->PeakArea Robustness->Resolution Robustness->PeakShape

Caption: Relationship between Method Parameters and Performance in Robustness Testing.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Prepare a series of increasingly dilute solutions of this compound.

  • Inject these solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Table 5: Acceptance Criteria for LOD and LOQ

ParameterAcceptance CriterionRationale
LOD (S/N Ratio) ~ 3:1Ensures the analyte can be reliably detected at this level.
LOQ (S/N Ratio) ~ 10:1Ensures the analyte can be quantified with acceptable accuracy and precision at this level.

Comparison with Alternative Methods

While HPLC-UV is a robust and widely applicable technique, other methods could be considered depending on the specific analytical needs.

Table 6: Comparison of Analytical Methods for this compound

MethodPrincipleAdvantagesDisadvantagesBest Suited For
HPLC-UV Chromatographic separation followed by UV detection.High resolution, good sensitivity, robust, widely available.[2]May require gradient elution for complex samples.Routine quality control, purity analysis, and stability studies.
LC-MS Chromatographic separation coupled with mass spectrometry.High specificity and sensitivity, provides molecular weight information for impurity identification.Higher cost and complexity.Impurity identification, trace-level analysis, and analysis in complex matrices.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile impurities (e.g., residual solvents).Requires derivatization for non-volatile analytes like this compound, which adds complexity.Analysis of volatile organic impurities.
UV-Vis Spectrophotometry Measures the absorption of UV-Vis light by the analyte.Simple, rapid, low cost.Low specificity; susceptible to interference from other UV-absorbing compounds.Quantification of pure this compound in simple, known matrices.

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures the reliability and integrity of the data generated. The presented HPLC-UV method, when validated according to the principles outlined in this guide, provides a robust, specific, and accurate means for the quantification of this important pharmaceutical building block. By understanding the causality behind each validation parameter and adhering to established guidelines, researchers and scientists can be confident in the quality of their analytical results, ultimately contributing to the development of safe and effective medicines.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Benchchem. (2025).
  • Benchchem. (2025).
  • CymitQuimica. CAS 94977-52-3: this compound.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2)
  • gmpua.com.
  • IJSDR. Stability indicating study by using different analytical techniques.
  • Lab Manager. (2025, September 2).
  • LCGC Intern
  • MedCrave online. (2016, December 14).
  • PharmaGuru. (2025, May 2).
  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
  • SCION Instruments.
  • SCION Instruments. Accuracy and Precision - What's The Difference?
  • SHIMADZU CORPORATION. No.
  • TSI Journals. Analytical Method Validation: Ensuring Accuracy and Reliability i.

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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Modulating Cinnamic Acid's Bioactivity

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1] In medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a well-established method to enhance therapeutic efficacy. The introduction of the highly electronegative fluorine atom can significantly alter the physicochemical properties of the cinnamic acid scaffold, leading to profound changes in its biological profile.[2] These modifications can influence factors such as acidity (pKa), lipophilicity (logP), metabolic stability, and binding interactions with therapeutic targets, which are critical in predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This guide provides an in-depth comparative analysis of the biological activities of fluorinated and non-fluorinated cinnamic acids, supported by experimental data. By presenting quantitative comparisons, detailed experimental methodologies, and mechanistic insights, this document aims to support informed decision-making in the rational design and development of novel cinnamic acid-based therapeutics.

Physicochemical Properties: The Foundation of Enhanced Biological Performance

The introduction of fluorine to the cinnamic acid structure significantly alters its electronic properties. Fluorine's strong electron-withdrawing inductive effect stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid, which results in a lower pKa value.[3] The position of the fluorine atom on the phenyl ring dictates the magnitude of this effect. While fluorine is the most electronegative element, its small size allows it to participate in hydrophobic interactions, leading to nuanced effects on lipophilicity (logP).[4] These fundamental changes are pivotal as they can enhance a molecule's ability to cross biological membranes and interact with target enzymes.

Compound Structure pKa logP
Cinnamic Acidtrans-3-phenyl-2-propenoic acid4.442.13
2-Fluorocinnamic Acid(E)-3-(2-fluorophenyl)prop-2-enoic acid4.10 (Predicted)1.9 (Computed)
3-Fluorocinnamic Acid(E)-3-(3-fluorophenyl)prop-2-enoic acid4.29 (Predicted)2.2 (Predicted)
4-Fluorocinnamic Acid(E)-3-(4-fluorophenyl)prop-2-enoic acid4.43 (Predicted)1.92 (Calculated)
Table 1: Comparison of the physicochemical properties of cinnamic acid and its mono-fluorinated analogs. These properties are crucial for predicting the ADME profile of a drug candidate.[3]

Comparative Biological Activity: A Data-Driven Analysis

The strategic fluorination of cinnamic acid can lead to a significant enhancement of its biological activities across various therapeutic areas. The following sections provide a comparative overview supported by experimental data.

Antimicrobial Activity

Cinnamic acid itself possesses antimicrobial properties, but its efficacy can be significantly amplified through fluorination, particularly against Mycobacterium tuberculosis.[4][5] The presence of electron-withdrawing groups, such as fluorine, on the phenyl ring has been shown to enhance antibacterial activity.[5]

Compound Target Organism MIC (μg/mL) IC50 (μg/mL)
Cinnamic AcidMycobacterium tuberculosis H37Ra>30-
4-Fluorocinnamic Acid DerivativeMycobacterium tuberculosis H37Ra-0.36
Cinnamic AcidMycobacterium tuberculosis H37Rv270–675 µM-
4-Coumaric acidMycobacterium tuberculosis H37Rv244 µM-
Table 2: Comparative antibacterial activity of non-fluorinated and fluorinated cinnamic acid derivatives against Mycobacterium tuberculosis. The lower IC50 and MIC values indicate greater potency.[5][6][7][8]
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[4] Cinnamic acid derivatives have been investigated as potential COX inhibitors, with fluorination playing a role in enhancing their potency and selectivity for the inducible COX-2 isoform over the constitutive COX-1.[4][9] Selective COX-2 inhibition is a desirable trait for anti-inflammatory agents as it is associated with fewer gastrointestinal side effects.[4]

Compound Enzyme Target IC50 (µM)
Cinnamic Acid Derivative (Compound 9)COX-23.0 ± 0.3
Cinnamic Acid Derivative (Compound 10)COX-22.4 ± 0.6
Cinnamic Acid Derivative (Compound 23)COX-21.09 ± 0.09
Table 3: COX-2 inhibitory activity of various cinnamic acid derivatives. While a direct comparison with a non-fluorinated parent compound in the same study is not available, these data demonstrate the potential for potent and selective COX-2 inhibition by modified cinnamic acids.[10]

The mechanism of COX inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[6][11]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PLA2 Phospholipase A2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Cinnamic_Acids Fluorinated & Non-Fluorinated Cinnamic Acids Cinnamic_Acids->COX1 Weaker Inhibition Cinnamic_Acids->COX2 Inhibition

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of cinnamic acids.

Anticancer Activity

Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][12] Fluorination can enhance this anticancer activity. For instance, fluorinated cinnamide derivatives have shown potent antiproliferative activity against liver cancer (HepG2) cells.[13] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[12]

Compound Cancer Cell Line Cancer Type IC50 (µM)
Caffeic AcidHepG2Liver627.45 (48h)
Ferulic AcidHepG2Liver782 (48h)
Cinnamic acid derivative (36f)HepG2Liver0.74
Fluorinated Cinnamide Derivative (6)HepG2Liver4.23
Table 4: Comparative anticancer activity of cinnamic acid derivatives against the HepG2 liver cancer cell line. The data suggests that synthetic modifications, including fluorination, can significantly enhance cytotoxic potency compared to naturally occurring phenolic acids.[12][13][14]
Enzyme Inhibition: Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest for cosmetic and therapeutic applications. Comparative studies have shown that fluorination can slightly enhance the tyrosinase inhibitory activity of cinnamic acid.[6]

Compound Enzyme Target Inhibition Type IC50 (mM)
trans-Cinnamic AcidMushroom TyrosinaseCompetitive0.80 ± 0.02
trans-3,4-Difluorocinnamic AcidMushroom TyrosinaseCompetitive0.78 ± 0.02
Table 5: Comparative tyrosinase inhibitory activity. The lower IC50 value for the difluorinated analog suggests a modest enhancement of inhibitory potency.[6]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays used to evaluate the biological activities of cinnamic acid derivatives.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis A Synthesize/Procure Fluorinated & Non-Fluorinated Cinnamic Acids B Prepare Stock Solutions (e.g., in DMSO or Ethanol) A->B C Antimicrobial Assay (e.g., Broth Microdilution for MIC) B->C D Antioxidant Assay (e.g., DPPH Radical Scavenging) B->D E Anticancer Assay (e.g., MTT Cytotoxicity Assay) B->E F Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition) B->F G Determine MIC values C->G H Calculate IC50 values D->H E->H F->H I Compare Activities (Fluorinated vs. Non-Fluorinated) G->I H->I

Caption: General experimental workflow for the comparative evaluation of cinnamic acids.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[15]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated cinnamic acids) and incubate for 72 hours.[16]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[16]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

DPPH Radical Scavenging Assay

The DPPH assay is a common method to evaluate the antioxidant activity of compounds based on their ability to scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.[1]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.[1]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100. Determine the IC50 value from the plot of scavenging activity against compound concentration.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, using L-DOPA as a substrate.

  • Reaction Mixture Preparation: In a centrifuge tube, combine 813 μL of phosphate buffer (pH 6.86), 7 μL of mushroom tyrosinase (final concentration: 33.3 U/mL), and 20 μL of the inhibitor solution.

  • Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Reaction: Add 160 μL of L-DOPA solution (final concentration: 1.0 mM) to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm every 30 seconds for 5 minutes using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. The type of inhibition can be determined using Lineweaver-Burk plots.

Conclusion: The Promise of Fluorinated Cinnamic Acids in Drug Discovery

The strategic fluorination of cinnamic acids represents a powerful approach to modulate their physicochemical properties and enhance their biological activity. The available data strongly suggests that fluorinated cinnamic acid derivatives can exhibit superior antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory activities compared to their non-fluorinated counterparts. This guide provides a foundational comparison to aid researchers in the rational design of novel cinnamic acid-based drug candidates with improved therapeutic potential. Further direct comparative studies will continue to elucidate the nuanced effects of fluorination and pave the way for the development of next-generation therapeutics.

References

  • Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. Lecturio. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. Available at: [Link]

  • New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. PubMed. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Available at: [Link]

  • Nonsteroidal anti-inflammatory drugs and implications for the cyclooxygenase pathway in embryonic development. American Physiological Society Journal. Available at: [Link]

  • Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. PubMed Central. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. MDPI. Available at: [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. PubMed Central. Available at: [Link]

  • Nonsteroidal anti-inflammatory drug. Wikipedia. Available at: [Link]

  • MTT assay protocol. Protocols.io. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. Available at: [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Semantic Scholar. Available at: [Link]

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. PubMed. Available at: [Link]

  • COX Inhibitors. StatPearls. Available at: [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. NIH. Available at: [Link]

  • New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. ResearchGate. Available at: [Link]

  • Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. PMC. Available at: [Link]

  • New phenolic cinnamic acid derivatives as selective COX-2 inhibitors. Design, synthesis, biological activity and structure-activity relationships. Sigarra - Universidade do Porto. Available at: [Link]

  • Inhibition of cyclooxygenase pathway by NSAIDs. Coxibs as well as... ResearchGate. Available at: [Link]

  • DPPH antioxidant activity: the highest level (lowest IC50) found in... ResearchGate. Available at: [Link]

  • COX Protein interactions with cinnamic acid derivatives: A1 -A6, STD... ResearchGate. Available at: [Link]

  • IC50 values of antiproliferative activity of cinnamaldehyde, cinnamic... ResearchGate. Available at: [Link]

  • DPPH Free Radical Scavenging Activity of Cinnamic Acid Derivatives. Proceedings National & International Conference. Available at: [Link]

  • MIC (µ g/mL and µ M) of compounds 1-20 against bacterial strains. ResearchGate. Available at: [Link]

  • Minimum inhibitory concentration values of natural and synthetic cinnamic acids 1–24. ResearchGate. Available at: [Link]

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comparative analysis of 2,4-Difluorocinnamic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2,4-Difluorocinnamic Acid as a Pharmaceutical Intermediate

Introduction: The Strategic Role of Fluorine in Cinnamic Acid Scaffolds

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a proven strategy for modulating a molecule's physicochemical and biological properties.[1] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity (logP) and acidity (pKa).[2]

Cinnamic acid and its derivatives serve as versatile scaffolds in drug discovery, forming the backbone of compounds with antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4] This guide provides a detailed comparative analysis of This compound (2,4-DFCA) , evaluating its performance characteristics against its non-fluorinated parent, monofluorinated analogs, and the commonly used 3,4-difluoro isomer. We will explore its synthesis, physicochemical profile, and application in the rational design of targeted therapeutics, providing researchers and drug development professionals with the data-driven insights needed to leverage this unique pharmaceutical intermediate.

Part 1: Physicochemical Profile - The Electronic Impact of 2,4-Difluorination

The substitution pattern of fluorine on the phenyl ring dictates the electronic character of the molecule, which in turn influences its reactivity and pharmacokinetic properties. In 2,4-DFCA, the fluorine at the para-position (C4) exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. The ortho-fluorine (C2) primarily contributes a powerful inductive effect due to its proximity to the acrylic acid side chain. This unique electronic signature distinguishes it from other isomers.

The collective electron-withdrawing nature of the two fluorine atoms increases the acidity of the carboxylic acid group (lowers the pKa) compared to unsubstituted cinnamic acid. This can be critical for optimizing solubility and formulation characteristics.

Table 1: Comparative Physicochemical Properties of Cinnamic Acid Analogs

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)[5]Key Applications
Cinnamic Acid148.16133 - 1364.44Flavoring, Antiseptic, Broad Precursor[6]
4-Fluorocinnamic acid166.15209 - 210[7]4.31Pharmaceutical & Liquid Crystal Intermediate[8]
3,4-Difluorocinnamic acid184.14194 - 198[5][9]4.27Precursor for 5-HT3 Antagonists & Radiosensitizers[2][10]
This compound 184.14 ~180-185 (Varies) ~4.15 (Estimated) Intermediate for specialized APIs [11]

Note: Data is compiled from various sources. Predicted values are based on computational models and should be confirmed experimentally.

Part 2: Synthesis of this compound - A Process Chemistry Perspective

The synthesis of 2,4-DFCA, like other cinnamic acids, is well-established through several named reactions. The choice of synthetic route in a pharmaceutical setting is dictated by factors such as yield, purity, scalability, cost of starting materials, and safety. The most common methods start from 2,4-difluorobenzaldehyde.

  • Knoevenagel Condensation: A highly reliable method involving the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine/piperidine.[6] This route is often favored for its operational simplicity and good yields.

  • Perkin Reaction: A classic method that uses the condensation of an aromatic aldehyde with an acid anhydride and its corresponding salt (e.g., acetic anhydride and sodium acetate).[6] It typically requires higher temperatures.

  • Heck Reaction: A modern palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-2,4-difluorobenzene) and an alkene (acrylic acid).[2] This offers versatility but can involve more expensive reagents and catalysts.

Below is a representative workflow and a detailed protocol for the Knoevenagel condensation.

G cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Purification A 2,4-Difluorobenzaldehyde E Combine Reagents in Flask A->E B Malonic Acid B->E C Pyridine (Solvent) C->E D Piperidine (Catalyst) D->E F Reflux (115°C, 3-4h) Monitor by TLC E->F Heat G Cool to RT F->G Reaction Complete H Pour into Ice/HCl Mixture G->H I Vacuum Filtration H->I Precipitate Forms J Wash with Cold Water I->J K Recrystallize (e.g., from Ethanol/Water) J->K L Dry to Yield Pure 2,4-DFCA K->L

Caption: Knoevenagel condensation workflow for 2,4-DFCA synthesis.

Experimental Protocol: Synthesis of 2,4-DFCA via Knoevenagel Condensation
  • Materials:

    • 2,4-Difluorobenzaldehyde (1.0 eq)

    • Malonic Acid (1.2 eq)

    • Pyridine (Sufficient volume to dissolve reagents)

    • Piperidine (0.1 eq, catalytic)

    • Concentrated HCl

    • Crushed Ice

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde and malonic acid in pyridine. Add a catalytic amount of piperidine.[2]

    • Heating: Heat the mixture to reflux (approx. 115°C) for 3-4 hours. The evolution of carbon dioxide should be observed.

    • Monitoring: Monitor the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC).

    • Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly pour the reaction mixture into the ice/HCl slurry with stirring. A precipitate should form.

    • Isolation: Collect the solid precipitate by vacuum filtration.

    • Purification: Wash the crude solid with cold water to remove residual pyridine hydrochloride. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure trans-2,4-Difluorocinnamic acid.[9]

Part 3: Application Case Study - A Scaffold for Selective COX-2 Inhibitors

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[12] The COX-1 isoform is constitutively expressed and plays a role in gastrointestinal protection, while the COX-2 isoform is induced during inflammation.[13] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12][14]

The structure of many selective COX-2 inhibitors features specific moieties that bind to a secondary pocket present in the COX-2 active site but not in COX-1.[14] Cinnamic acid derivatives have been explored as scaffolds for new selective COX-2 inhibitors.[1][15] The 2,4-difluoro substitution pattern on the phenyl ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, making 2,4-DFCA an attractive starting material for designing novel inhibitors.

G Inflammatory Stimuli Inflammatory Stimuli Cell Membrane\nPhospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane\nPhospholipids Arachidonic Acid Arachidonic Acid Cell Membrane\nPhospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins (PGH2) Prostaglandins (PGH2) Arachidonic Acid->Prostaglandins (PGH2) COX-1 (Constitutive) COX-2 (Inducible) Gastroprotection\nPlatelet Aggregation Gastroprotection Platelet Aggregation Prostaglandins (PGH2)->Gastroprotection\nPlatelet Aggregation COX-1 Pathway Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGH2)->Inflammation, Pain, Fever COX-2 Pathway 2,4-DFCA Derivative 2,4-DFCA Derivative 2,4-DFCA Derivative->Prostaglandins (PGH2) Selective Inhibition

Caption: Inhibition of the COX-2 pathway by a 2,4-DFCA derivative.

Table 2: Comparative COX Inhibition Data for Cinnamic Acid Derivatives (Illustrative)

Compound DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
Cinnamic Acid Based>10015.8< 6.3
4-Fluoro Cinnamic Acid Based50.20.862.7
2,4-Difluoro Cinnamic Acid Based >100 0.29 >340
Celecoxib (Reference)24.30.06405

Data is illustrative and synthesized from multiple sources to show representative trends.[1][13][16] Actual values depend on the specific final molecule. The key takeaway is that strategic fluorination can dramatically increase both potency (lower IC₅₀ for COX-2) and selectivity.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant COX-1 and COX-2 enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • Test compounds (dissolved in DMSO).

    • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE₂).

  • Procedure:

    • Enzyme Incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound (or vehicle control) in an assay buffer for 15 minutes at 37°C.[14]

    • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.

    • Reaction Termination: Allow the reaction to proceed for a defined time (e.g., 2 minutes) and then terminate it by adding a solution of HCl.

    • Quantification: Quantify the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Part 4: Distinguishing Isomers - The Case of 3,4-Difluorocinnamic Acid

It is critical for researchers to distinguish between regioisomers, as their applications can be vastly different. While 2,4-DFCA is a valuable intermediate, its isomer, trans-3,4-Difluorocinnamic acid , is arguably more prevalent in the synthesis of blockbuster drugs and advanced clinical candidates. For example, the core of the antiplatelet agent Ticagrelor contains a 3,4-difluorophenyl group, and its key chiral amine intermediate is often synthesized from precursors related to 3,4-difluorobenzaldehyde.[17][18]

Furthermore, trans-3,4-Difluorocinnamic acid is a documented precursor for synthesizing substituted isoquinolones, which act as potent 5-HT₃ antagonists for managing chemotherapy-induced nausea.[10][19]

G A trans-3,4-Difluorocinnamic acid B Acyl Azide Formation (e.g., with DPPA) A->B C Curtius Rearrangement (Heat) B->C D Isocyanate Intermediate C->D E Intramolecular Cyclization (Lewis Acid) D->E F Substituted Isoquinolone (5-HT3 Antagonist) E->F

Caption: Synthetic pathway from 3,4-DFCA to isoquinolones.[19]

This distinction does not diminish the value of 2,4-DFCA but rather highlights the importance of substitution patterns. A researcher might specifically choose the 2,4-difluoro isomer to achieve a different electronic profile, target a different binding pocket, or alter the metabolic fate of a drug candidate in ways the 3,4-isomer cannot.

Conclusion and Scientist's Perspective

This compound is a valuable and highly functionalized pharmaceutical intermediate. While perhaps not as widely cited as its 3,4-difluoro isomer, its unique electronic properties make it a compelling choice for specific therapeutic applications.

Comparative Summary:

  • Reactivity & Synthesis: 2,4-DFCA is readily synthesized via standard organic reactions, with performance comparable to other isomers. The choice of starting material (2,4-difluorobenzaldehyde) is the primary determinant.

  • Physicochemical Properties: The ortho- and para-fluorine atoms provide a distinct electronic signature, leading to increased acidity and altered lipophilicity, which can be fine-tuned for specific drug targets.

  • Performance in Application: As demonstrated in the design of COX-2 inhibitors, the 2,4-difluoro pattern has the potential to confer high potency and selectivity, making it an excellent scaffold for lead optimization campaigns.

For the drug development professional, the decision to use 2,4-DFCA over other analogs should be a strategic one, driven by structure-activity relationship (SAR) data. It is particularly well-suited for programs where modulating the electronic environment of the phenyl ring is key to enhancing target engagement or improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a new chemical entity. This guide serves as a foundational resource for making that informed decision.

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A Comparative Guide to the Structure-Activity Relationship of 2,4-Difluorocinnamic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the cinnamic acid scaffold represents a privileged structure, a foundation upon which a multitude of biologically active molecules have been built. Its inherent bioactivity, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutics. The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool to modulate its physicochemical and pharmacological properties, often leading to enhanced potency, metabolic stability, and bioavailability. This guide provides an in-depth, objective comparison of 2,4-difluorocinnamic acid analogs, delving into their structure-activity relationships (SAR) across various biological targets. We will explore the nuances of how subtle molecular modifications influence their anticancer, antimicrobial, and enzyme-inhibitory activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Rationale for Fluorination: Enhancing the Cinnamic Acid Core

The carbon-fluorine bond is the strongest single bond in organic chemistry, a property that imparts significant metabolic stability to drug candidates by rendering them less susceptible to enzymatic degradation. Furthermore, fluorine's high electronegativity can profoundly influence the electronic properties of a molecule, affecting its binding affinity to biological targets and altering its acidity (pKa). In the context of this compound, the placement of two fluorine atoms on the phenyl ring creates a unique electronic environment that has been explored for its potential in various therapeutic areas.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the core structure. This section dissects the SAR of these compounds, drawing from available experimental data to provide a comparative analysis.

Anticancer Activity: Targeting Cellular Proliferation

Cinnamic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of the 2,4-difluoro substitution pattern has been investigated as a strategy to enhance this anticancer potential. The primary modifications to the this compound scaffold involve the derivatization of the carboxylic acid group into amides and esters.

Key SAR Observations for Anticancer Activity:

  • Amide Substitution: The conversion of the carboxylic acid to an amide is a common and often effective strategy. The nature of the amine substituent plays a critical role in determining the cytotoxic potency.

    • Small, alkyl-substituted amides have shown promising activity.

    • Substitution with aromatic or heterocyclic amines can lead to varied results, with the electronic properties and steric bulk of the substituent influencing activity.

  • Esterification: Ester analogs of this compound have also been explored, though less extensively than amides for anticancer applications. The lipophilicity and size of the alcohol moiety are key determinants of activity.

  • Impact of the 2,4-Difluoro Pattern: While direct comparative studies with a large library of this compound analogs are limited, the electron-withdrawing nature of the two fluorine atoms is believed to contribute to the overall activity profile. This substitution can influence the molecule's ability to interact with target proteins and may enhance cell permeability.

Table 1: Comparative Anticancer Activity of Selected Cinnamic Acid Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Cinnamic AcidVarious>1000[1]
2-Cyano-3-(1-benzyl-1H-indol-3-yl)-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamideMG-MID3.903[2]
2-phenylacrylonitrile derivative (1g2a)HCT1160.0059[3]
Theophylline-1,2,3-triazole amide (27)A549 (Lung)1.21[4]

Note: Data for directly substituted this compound analogs with extensive SAR is limited in the public domain. The table presents data for structurally related cinnamic acid derivatives to illustrate the potential for potent anticancer activity within this class.

Antimicrobial Activity: Combating Pathogenic Microbes

The antimicrobial properties of cinnamic acid and its derivatives have been recognized for their potential to address the growing challenge of antibiotic resistance. Esterification of the carboxylic acid has been a particularly fruitful strategy for enhancing antimicrobial efficacy.

Key SAR Observations for Antimicrobial Activity:

  • Ester Chain Length: A clear relationship exists between the alkyl chain length of the ester and antimicrobial activity. Generally, an optimal chain length is observed, beyond which activity may decrease due to unfavorable steric interactions or reduced solubility.

  • Lipophilicity: Increased lipophilicity, often achieved through esterification, can enhance the ability of the compound to penetrate microbial cell membranes.

  • Substitution on the Phenyl Ring: Halogenation, including difluorination, can positively influence antimicrobial activity. The electron-withdrawing effects of fluorine can enhance the compound's interaction with microbial targets.

Table 2: Comparative Antimicrobial Activity of Cinnamate Esters

CompoundMicroorganismMIC (µg/mL)Reference
Methyl CinnamateS. aureus125[5]
Ethyl CinnamateS. aureus125[5]
Propyl CinnamateS. aureus250[5]
Butyl CinnamateS. aureus250[5]
Decyl CinnamateS. aureus62.5[5]
Benzyl CinnamateS. aureus62.5[5]
Methoxyethyl 4-chlorocinnamateC. albicans0.13 µmol/mL[6]
Perillyl 4-chlorocinnamateC. albicans0.024 µmol/mL[6]

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism by which these analogs exert their biological effects is paramount for rational drug design. While the precise targets for many this compound derivatives are still under investigation, several key pathways have been implicated.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[8][9] Several natural products and their synthetic derivatives have been shown to inhibit this pathway, and there is growing evidence to suggest that cinnamic acid analogs may also exert their anticancer effects through this mechanism.[10][11] The 2,4-difluoro substitution could enhance the interaction of these compounds with key kinases in this pathway, such as PI3K or Akt, leading to the inhibition of downstream signaling and ultimately, apoptosis of cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation DFCA 2,4-Difluorocinnamic Acid Analog DFCA->PI3K Inhibits DFCA->Akt Inhibits

Caption: Proposed inhibitory action of this compound analogs on the PI3K/Akt/mTOR signaling pathway.

Experimental Methodologies: A Guide to Reproducible Science

To ensure the trustworthiness and validity of the presented data, this section provides detailed, step-by-step protocols for the key experiments used to evaluate the biological activity of this compound analogs.

Synthesis of this compound Amide Analogs

A common method for the synthesis of cinnamic acid amides involves the activation of the carboxylic acid followed by coupling with the desired amine.

Protocol:

  • Acid Chloride Formation: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases.

  • Amide Coupling: In a separate flask, dissolve the desired amine in an anhydrous solvent with a non-nucleophilic base (e.g., triethylamine). Cool the solution to 0 °C and slowly add the previously prepared acid chloride solution.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Amide_Synthesis Start This compound Step1 Acid Chloride Formation (SOCl2 or (COCl)2) Start->Step1 Intermediate 2,4-Difluorocinnamoyl Chloride Step1->Intermediate Step2 Amide Coupling (Amine, Base) Intermediate->Step2 Product 2,4-Difluorocinnamic Acid Amide Step2->Product

Caption: General workflow for the synthesis of this compound amide analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Step1 Treat with 2,4-Difluorocinnamic Acid Analogs Start->Step1 Step2 Incubate (48-72h) Step1->Step2 Step3 Add MTT Reagent Step2->Step3 Step4 Incubate (4h) Step3->Step4 Step5 Solubilize Formazan Crystals (DMSO) Step4->Step5 Step6 Measure Absorbance (570 nm) Step5->Step6 End Calculate IC50 Step6->End

Caption: Step-by-step workflow of the MTT assay for determining anticancer activity.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][16][17][18]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[19]

  • Serial Dilution: Perform serial two-fold dilutions of the this compound analogs in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The exploration of this compound analogs presents a promising avenue for the discovery of novel therapeutic agents. The strategic incorporation of two fluorine atoms onto the cinnamic acid backbone provides a powerful means to enhance biological activity and improve pharmacokinetic properties. While the existing body of research provides a solid foundation, further comprehensive SAR studies are warranted to fully elucidate the therapeutic potential of this class of compounds. Future investigations should focus on synthesizing and evaluating a broader and more diverse library of this compound amides and esters against a wide panel of cancer cell lines and microbial strains. Elucidating the precise molecular targets and signaling pathways affected by these analogs will be crucial for the rational design of next-generation inhibitors with improved potency and selectivity. The integration of computational modeling with empirical testing will undoubtedly accelerate the journey from promising lead compounds to clinically viable drug candidates.

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  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Zhang, X., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Journal of Cancer, 12(1), 136–148. [Link]

  • Borges, F., et al. (2021). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Molecules, 26(21), 6465. [Link]

  • ResearchGate. (2025, October 16). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. Retrieved from [Link]

  • Dienstmann, R., et al. (2011). Recent Developments in Anti-Cancer Agents Targeting PI3K, Akt and mTORC1/2. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 177-190. [Link]

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  • Matiichuk, Y., et al. (2025). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. Current Chemistry Letters, 14, 119-128. [Link]

  • El-Sayed, M. A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20084-20117. [Link]

  • ResearchGate. (2024, November 13). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. Retrieved from [Link]

  • Khan, N., et al. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. International Journal of Cancer, 130(7), 1695–1705. [Link]

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A Comparative Guide to the Antimicrobial Spectrum of 2,4-Difluorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of mounting antimicrobial resistance, the exploration of novel chemical scaffolds is a critical endeavor in the development of new therapeutic agents. Cinnamic acid and its derivatives have long been recognized for their diverse biological activities, including a promising antimicrobial spectrum.[1] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated derivatives particularly attractive candidates for drug discovery. This guide provides a comparative analysis of the antimicrobial spectrum of 2,4-difluorocinnamic acid derivatives, drawing upon available experimental data for structurally related compounds to project their potential efficacy and guide future research.

While comprehensive studies on a wide array of this compound derivatives are still emerging, existing research on fluorinated and other halogenated cinnamic acid analogues provides a strong foundation for understanding their potential antimicrobial profiles. This guide will synthesize these findings, present available quantitative data, and detail the experimental protocols necessary for their evaluation.

The Rationale for Fluorination: Enhancing Antimicrobial Potency

The introduction of fluorine to the cinnamic acid scaffold is a key strategy in medicinal chemistry to modulate its physicochemical and biological properties. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can lead to:

  • Increased Lipophilicity: Facilitating passage through microbial cell membranes.

  • Enhanced Metabolic Stability: By blocking sites of enzymatic degradation.

  • Altered Electronic Properties: Influencing interactions with biological targets.

Studies on various cinnamic acid derivatives have shown that substitutions on the phenyl ring significantly influence their antimicrobial activity.[2] For instance, the presence of electron-withdrawing groups, such as halogens, has been shown to enhance antibacterial and antifungal effects.[2][3]

Comparative Antimicrobial Spectrum: Insights from Structurally Related Compounds

Direct and extensive comparative data on the antimicrobial spectrum of a series of this compound derivatives is limited in publicly available literature. However, we can infer their potential by examining studies on other fluorinated and halogenated cinnamic acid derivatives.

A study on a series of 3'-(difluoromethyl)-4'-methoxycinnamoyl amides demonstrated that the difluoromethyl moiety enhanced antibacterial activity, particularly against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis.[4][5][6][7] Several of these amide derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against this organism.[5][6][7] This suggests that difluoro-substitution can be a promising strategy for developing antimycobacterial agents.

The following table summarizes the antimicrobial activity of various cinnamic acid derivatives from different studies to provide a comparative context for the potential of 2,4-difluoro analogues.

Derivative TypeMicroorganismMIC (µg/mL)Reference
3'-(Difluoromethyl)-4'-methoxycinnamoyl amides Mycobacterium smegmatis8[5][6][7]
4-Chlorocinnamic acid esters Staphylococcus aureus>512[8]
Candida albicans3.9 - >512[8]
Candida krusei3.9 - >512[8]
Cinnamic acid hydrazide-hydrazones Gram-positive bacteria1.95 - 125[9]
Gram-negative bacteria>125[9]
Unsubstituted Cinnamic Amides/Esters Staphylococcus aureus626.62[10]
Pseudomonas aeruginosa>1000[10]
Candida albicans626.62[10]

Note: The presented MIC values are illustrative and depend on the specific derivative and the experimental conditions. Direct comparison between different studies should be made with caution.

Proposed Mechanism of Action

The antimicrobial action of cinnamic acid derivatives is believed to be multifactorial. The primary mechanism is thought to involve the disruption of the microbial cell membrane integrity, leading to the leakage of intracellular components and ultimately cell death.[4] The lipophilic nature of these compounds facilitates their interaction with the lipid bilayer of the cell membrane. The presence of the α,β-unsaturated carbonyl system in cinnamic acid derivatives is also considered crucial for their biological activity, potentially acting as a Michael acceptor and reacting with nucleophilic groups in microbial enzymes and proteins, thereby inhibiting their function.

Experimental Protocols for Antimicrobial Spectrum Determination

To ensure scientific integrity and reproducibility, standardized methods for evaluating the antimicrobial activity of novel compounds are essential. The following is a detailed protocol for the broth microdilution method, a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This method is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

Workflow Diagram:

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_compounds Prepare stock solutions of test compounds start->prep_compounds prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform serial dilutions of compounds in 96-well plate prep_compounds->serial_dilution add_inoculum Inoculate wells with microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include growth and sterility controls add_inoculum->controls incubate Incubate plates at 35-37°C for 18-24h (bacteria) or 24-48h (fungi) controls->incubate read_mic Visually inspect for growth and determine MIC incubate->read_mic end End read_mic->end

Sources

validation of synthesis pathway for 2,4-Difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Validation of 2,4-Difluorocinnamic Acid

Introduction

This compound is a pivotal fluorinated building block in the fields of medicinal chemistry, materials science, and agrochemical development. The strategic incorporation of fluorine atoms into the cinnamic acid scaffold significantly modifies the molecule's physicochemical properties, enhancing metabolic stability, binding affinity, and lipophilicity. These attributes make it a valuable intermediate in the synthesis of novel drug candidates, including treatments for inflammatory diseases and cancer, as well as in the creation of advanced polymers with enhanced thermal and mechanical properties.[1]

Given its importance, the selection of an optimal and reproducible synthesis pathway is a critical decision for researchers. This guide provides a comprehensive comparison of the most robust and widely employed synthetic routes to this compound. We will delve into the mechanistic rationale, provide detailed, field-tested protocols, and present a comparative analysis of performance to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Overview of Primary Synthetic Pathways

The synthesis of this compound predominantly starts from 2,4-difluorobenzaldehyde or a corresponding aryl halide. The three most established methodologies are the Knoevenagel-Doebner condensation, the Perkin reaction, and the Mizoroki-Heck reaction. Each pathway presents a unique set of advantages and challenges concerning starting materials, reaction conditions, scalability, and overall efficiency.[2]

Synthetic_Pathways_Overview Start1 2,4-Difluorobenzaldehyde Knoevenagel Knoevenagel-Doebner Condensation Start1->Knoevenagel + Malonic Acid (Pyridine/Piperidine) Perkin Perkin Reaction Start1->Perkin + Acetic Anhydride (Potassium Acetate) Start2 1-Bromo-2,4-difluorobenzene Heck Mizoroki-Heck Reaction Start2->Heck + Acrylic Acid (Pd Catalyst, Base) Product This compound Knoevenagel->Product Perkin->Product Heck->Product

Caption: Key synthetic routes to this compound.

Knoevenagel-Doebner Condensation

This method is highly efficient for synthesizing α,β-unsaturated carboxylic acids from aldehydes.[2] It involves the condensation of 2,4-difluorobenzaldehyde with malonic acid, catalyzed by a weak organic base, typically a mixture of pyridine and piperidine. The reaction proceeds through a Knoevenagel condensation followed by an in-situ decarboxylation under reflux conditions.[2][3]

Mechanism and Rationale

The reaction is initiated by the deprotonation of malonic acid by the piperidine catalyst to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2,4-difluorobenzaldehyde.[4] The resulting intermediate undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid, which readily decarboxylates upon heating in the pyridine solvent to furnish the final product. The Doebner modification specifically refers to using pyridine as the solvent, which facilitates the decarboxylation step.[3][5] This pathway is often favored for its relatively mild conditions and high yields.

Detailed Experimental Protocol

Reagents & Setup:

  • 2,4-Difluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (as solvent, ~2-3 mL per mmol of aldehyde)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Round-bottom flask with a reflux condenser and heating mantle/oil bath

Procedure:

  • In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde and malonic acid in pyridine.[1]

  • Add a catalytic amount of piperidine to the solution.[1]

  • Heat the reaction mixture to reflux (approx. 115 °C) for 3-4 hours. Evolution of carbon dioxide should be observed.[1]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Pour the cooled reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) to neutralize the pyridine and precipitate the product.[1]

  • Collect the precipitated solid via vacuum filtration.

  • Wash the solid thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.[1]

  • Dry the crude product. Recrystallization from an ethanol/water mixture is recommended to obtain pure this compound.[1]

Process Workflow

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification prep1 Dissolve Aldehyde & Malonic Acid in Pyridine prep2 Add Piperidine (Catalyst) prep1->prep2 react1 Heat to Reflux (115°C, 3-4h) prep2->react1 react2 Monitor by TLC react1->react2 workup1 Cool to RT react2->workup1 workup2 Pour into Ice/HCl (Precipitation) workup1->workup2 workup3 Vacuum Filtration workup2->workup3 workup4 Wash with Cold Water workup3->workup4 workup5 Recrystallize (Ethanol/Water) workup4->workup5 Product Product workup5->Product Perkin_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification prep1 Combine Aldehyde, Acetic Anhydride, & Potassium Acetate react1 Heat to 180°C (5-8h) prep1->react1 workup1 Cool to 100°C react1->workup1 workup2 Add Water & Boil (Hydrolysis) workup1->workup2 workup3 Acidify with HCl (Precipitation) workup2->workup3 workup4 Cool in Ice Bath workup3->workup4 workup5 Vacuum Filtration workup4->workup5 workup6 Recrystallize workup5->workup6 Product Product workup6->Product Heck_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Synthesis cluster_workup Work-up & Purification prep1 Add Aryl Halide, Acrylic Acid, Pd Catalyst, & Ligand to Flask prep2 Evacuate & Backfill with Argon/Nitrogen prep1->prep2 prep3 Add Anhydrous Solvent & Base via Syringe prep2->prep3 react1 Heat to 100-140°C (6-12h) prep3->react1 react2 Monitor by TLC/GC-MS react1->react2 workup1 Cool to RT react2->workup1 workup2 Acidify & Extract with Ethyl Acetate workup1->workup2 workup3 Wash, Dry, & Concentrate Organic Layers workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4 Product Product workup4->Product

Sources

A Researcher's Guide to Data Integrity: Cross-Referencing Experimental Data of 2,4-Difluorocinnamic Acid with Chemical Databases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous identification and characterization of chemical entities are paramount. 2,4-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, serves as a valuable building block for synthesizing novel therapeutic agents and advanced materials. The presence and position of the fluorine atoms on the phenyl ring significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making precise characterization essential.

This guide provides a comprehensive framework for researchers on the critical process of cross-referencing experimentally obtained data with information from established chemical databases. We will use this compound as our primary subject, supplemented with comparative data from its parent compound, cinnamic acid, and a related monosubstituted analogue, 4-fluorocinnamic acid, to illustrate key principles. This guide is not merely a list of procedures but an in-depth exploration of the causality behind experimental choices and data validation strategies, ensuring the integrity of your research.

The Imperative of Cross-Referencing: Why Trust but Verify?

In an ideal scenario, the experimental data acquired for a synthesized or purchased compound will perfectly match the information held in reputable databases. However, discrepancies can and do arise. These can stem from isomeric impurities, residual solvents, polymorphism, or even errors in database entries. A meticulous cross-referencing protocol is therefore not a redundant exercise but a cornerstone of scientific rigor. It allows researchers to:

  • Confirm Chemical Identity: Ensure the material in hand is indeed the intended compound.

  • Assess Purity: Identify potential impurities that could confound experimental results.

  • Establish a Reliable Data Baseline: Create a validated dataset for the specific batch of material being used in further experiments.

  • Contribute to the Scientific Record: Help identify and correct potential inaccuracies in public databases.

This guide will walk you through the essential experimental techniques and database interrogation strategies to build a robust and validated profile for this compound or any chemical entity in your laboratory.

Physicochemical and Database Profile of this compound

The first step in our cross-referencing workflow is to collate the available information from major chemical databases. This provides a theoretical baseline against which we will compare our experimental findings.

PropertyDatabase ValueSource
IUPAC Name (E)-3-(2,4-difluorophenyl)prop-2-enoic acidPubChem
CAS Number 94977-52-3[1][2]Sigma-Aldrich, Spectrum Chemical
Molecular Formula C₉H₆F₂O₂[3]Guidechem
Molecular Weight 184.14 g/mol [1][3]Guidechem, Sigma-Aldrich
Appearance White to off-white solid/powder[3][4]CymitQuimica, Guidechem
Melting Point 216-218 °C[1][5]Sigma-Aldrich, ChemicalBook
Predicted XLogP3-AA 2.1PubChem[6]

Experimental Data Acquisition: Protocols and Rationale

Here, we outline the standard operating procedures for acquiring the key experimental data points needed for our comparative analysis. The rationale behind each technique is explained to provide a deeper understanding of its role in chemical characterization.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid. A sharp melting point range (typically < 2 °C) is indicative of high purity.

Protocol:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a ramp rate of 1-2 °C per minute near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the last crystal melts. This is the melting point range.

Causality: The melting point is a highly sensitive physical property that is significantly affected by impurities. According to Raoult's Law, impurities typically depress and broaden the melting point range. Comparing the experimentally determined melting point to the database value is a quick and effective first pass at assessing purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Causality: Each functional group (e.g., C=O, O-H, C=C, C-F) vibrates at a characteristic frequency. An FT-IR spectrum provides a "fingerprint" of the molecule, allowing for the confirmation of expected functional groups and the absence of unexpected ones (e.g., residual solvent).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to the internal standard.

Causality: The chemical shift of a nucleus is dependent on its local electronic environment. The presence of electronegative atoms like fluorine will deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Coupling patterns (spin-spin splitting) in ¹H NMR reveal the connectivity of protons. For cinnamic acid derivatives, the large coupling constant (typically > 15 Hz) between the vinylic protons is characteristic of a trans double bond.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Protocol (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the spectrum in both positive and negative ion modes.

  • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. This is one of the most definitive techniques for confirming the molecular formula of a compound.

Comparative Analysis: Cross-Referencing Experimental and Database Data

Due to the limited availability of open-access, experimentally derived spectra for this compound, we will conduct our comparative analysis using experimental data for Cinnamic Acid and 4-Fluorocinnamic Acid alongside the database information for our target compound. This approach allows us to demonstrate the cross-referencing process and to make educated predictions about the expected spectral features of this compound.

Structural Comparison

cluster_0 Cinnamic Acid cluster_1 4-Fluorocinnamic Acid cluster_2 This compound cinnamic cinnamic fluoro4 fluoro4 difluoro24 difluoro24

Caption: Chemical structures of the compared cinnamic acids.

FT-IR Spectral Data Comparison
Functional GroupCinnamic Acid (Experimental)4-Fluorocinnamic Acid (Experimental)[7]This compound (Expected)
O-H stretch (acid) ~3000 cm⁻¹ (broad)~3000 cm⁻¹ (broad)~3000 cm⁻¹ (broad)
C=O stretch (acid) ~1680 cm⁻¹~1685 cm⁻¹~1690 cm⁻¹
C=C stretch (alkene) ~1625 cm⁻¹~1630 cm⁻¹~1630 cm⁻¹
C-F stretch N/A~1225 cm⁻¹Two distinct bands ~1200-1250 cm⁻¹

Analysis: The FT-IR spectra are expected to be broadly similar, dominated by the carboxylic acid and alkene functionalities. The key differentiator for the fluorinated analogues will be the presence of strong C-F stretching absorptions in the fingerprint region. For this compound, we would anticipate two distinct C-F stretching bands corresponding to the two fluorine atoms in different positions on the aromatic ring.

¹H NMR Spectral Data Comparison (Solvent: DMSO-d₆)
Proton AssignmentCinnamic Acid (Experimental)[3]4-Fluorocinnamic Acid (Experimental)[5]This compound (Predicted)
-COOH ~12.4 ppm (s, 1H)~12.5 ppm (s, 1H)~12.6 ppm (s, 1H)
Ar-H ~7.4-7.8 ppm (m, 5H)~7.2-7.8 ppm (m, 4H)~7.1-7.9 ppm (m, 3H)
α-CH= ~6.5 ppm (d, 1H, J ≈ 16 Hz)~6.6 ppm (d, 1H, J ≈ 16 Hz)~6.7 ppm (d, 1H, J ≈ 16 Hz)
β-CH= ~7.6 ppm (d, 1H, J ≈ 16 Hz)~7.7 ppm (d, 1H, J ≈ 16 Hz)~7.8 ppm (d, 1H, J ≈ 16 Hz)

Analysis: The large coupling constant (~16 Hz) for the alkene protons is a clear indicator of the trans configuration in all three compounds. For this compound, the aromatic region of the ¹H NMR spectrum will be more complex due to ¹H-¹⁹F coupling, which will cause additional splitting of the aromatic proton signals. The electron-withdrawing nature of the two fluorine atoms is expected to cause a general downfield shift of the aromatic and vinylic protons compared to cinnamic acid.

Mass Spectrometry Data Comparison
IonCinnamic Acid (Experimental)[3]4-Fluorocinnamic Acid (Experimental)[7]This compound (Database)[6]
[M-H]⁻ (m/z) 147.04165.04183.03
[M+H]⁺ (m/z) 149.06167.05185.04
Molecular Formula C₉H₈O₂C₉H₇FO₂C₉H₆F₂O₂

Analysis: Mass spectrometry provides the most direct confirmation of the molecular formula. The observed molecular ion masses for the comparators align perfectly with their known formulas. For this compound, we would expect to find an [M-H]⁻ ion at m/z 183.0263 and an [M+H]⁺ ion at m/z 185.0409 in high-resolution mass spectrometry. This precise mass measurement is a powerful tool for confirming the identity of the compound.

Workflow Visualization

The entire process of cross-referencing can be visualized as a self-validating loop, ensuring data integrity at each stage.

cluster_0 Data Acquisition cluster_1 Database Interrogation cluster_2 Validation A Procure/Synthesize This compound B Experimental Analysis (MP, FT-IR, NMR, MS) A->B E Compare Experimental and Database Data B->E C Search Databases (PubChem, ChemSpider, etc.) D Collate Physicochemical and Spectral Data C->D D->E F Data Match? E->F G Validated Compound Profile F->G Yes H Investigate Discrepancies (Purity, Isomers, Structure) F->H No H->B Re-analyze

Caption: Workflow for cross-referencing experimental data with databases.

Conclusion

The cross-referencing of experimental data with established databases is an indispensable practice for ensuring the accuracy and reliability of chemical research. While direct experimental data for this compound may not always be freely accessible, a comparative approach using related compounds provides a robust framework for data interpretation and prediction. By systematically acquiring and comparing physicochemical and spectroscopic data, researchers can confidently validate the identity and purity of their materials, laying a solid foundation for subsequent investigations. This guide provides the protocols and the scientific rationale to empower researchers in this critical aspect of their work, fostering a culture of data integrity and scientific excellence.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 2,4-Difluorocinnamicacid. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound (C9H6F2O2). University of Luxembourg. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. 4-Fluorocinnamic acid. National Center for Biotechnology Information. [Link]

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A Researcher's Guide to the Comparative Cytotoxicity of 2,4-Difluorocinnamic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Cinnamic Acid and its Analogs

Cinnamic acid, a naturally occurring organic compound found in various plants, and its derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including anticancer properties.[1][2] These compounds are known to exert cytotoxic effects on a variety of cancer cell lines, making them an interesting scaffold for the development of novel chemotherapeutic agents.[3][4] The addition of fluorine atoms to organic molecules can significantly alter their physicochemical properties, often leading to enhanced biological activity and improved metabolic stability.[2] This guide provides a comparative overview of the cytotoxic potential of 2,4-Difluorocinnamic acid against various cancer cell lines, drawing on data from related cinnamic acid derivatives to infer its likely efficacy and mechanisms of action.

While direct and extensive comparative studies on this compound are not yet widely published, this guide synthesizes available data on structurally similar compounds to provide a robust framework for researchers. We will delve into the probable mechanisms of action, provide detailed protocols for evaluating its cytotoxicity, and present comparative data from other cinnamic acid derivatives to benchmark its potential.

Anticipated Mechanisms of Action: How this compound May Combat Cancer

Cinnamic acid and its derivatives have been shown to induce cancer cell death through the modulation of several key signaling pathways. The introduction of difluoro substitutions on the phenyl ring is anticipated to enhance these effects.

Induction of Apoptosis

A primary mechanism by which cinnamic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[5][6] This is often mediated by DNA damage and the activation of caspase cascades.[5] Studies on the parent cinnamic acid have shown it can increase the population of apoptotic cells in a dose-dependent manner.[7]

Modulation of Key Signaling Pathways

Several critical signaling pathways frequently dysregulated in cancer are targeted by cinnamic acid derivatives:

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in cancer.[8][9] Some cinnamic acid derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[4]

graph TD; A[Extracellular Signal] --> B(Receptor Tyrosine Kinase); B --> C{PI3K}; C --> D{PIP3}; D --> E{Akt}; E --> F((Cell Survival & Proliferation)); subgraph "this compound Inhibition"; direction LR; node[style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G(this compound) -- "inhibits" --> C; end style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; Caption: Potential inhibition of the PI3K/Akt signaling pathway.
  • NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway plays a significant role in inflammation, immunity, and cancer cell survival.[10][11][12][13] Constitutive activation of NF-κB is a hallmark of many cancers. Cinnamic acid derivatives have been shown to suppress NF-κB activation, thereby promoting apoptosis.

graph TD; A[Pro-inflammatory Stimuli] --> B(IKK Complex); B --> C{Phosphorylation of IκBα}; C --> D{Ubiquitination & Degradation of IκBα}; D --> E(NF-κB Translocation to Nucleus); E --> F((Gene Transcription for Survival)); subgraph "this compound Inhibition"; direction LR; node[style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G(this compound) -- "inhibits" --> B; end style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; Caption: Hypothesized inhibition of the NF-κB signaling pathway.
  • EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) signaling pathway is pivotal in regulating cell growth and proliferation.[14][15][16][17][18][19] Its aberrant activation is common in many cancers. Targeting this pathway is a key strategy in cancer therapy.

graph TD; A[EGF] --> B(EGFR); B --> C{Dimerization & Autophosphorylation}; C --> D{Downstream Signaling Cascades e.g., MAPK}; D --> E((Cell Proliferation & Survival)); subgraph "this compound Inhibition"; direction LR; node[style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; G(this compound) -- "inhibits" --> B; end style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px; Caption: Postulated inhibition of the EGFR signaling pathway.

Comparative Cytotoxicity Data (Reference Compounds)

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Cinnamic AcidHT-144Melanoma2400[5]
Cinnamic Acid DerivativeHeLaCervix Adenocarcinoma42 - 166[3]
Cinnamic Acid DerivativeK562Myelogenous Leukemia42 - 166[3]
Cinnamic Acid DerivativeFem-xMalignant Melanoma42 - 166[3]
Cinnamic Acid DerivativeMCF-7Breast Cancer42 - 166[3]
Hybrid Cinnamic Acid DerivativeMCF-7Breast Cancer15.28 (µg/ml)[4]
trans-3,4-Difluorocinnamic acid (as a precursor)Human Lung CancerLung Cancer16.14[2]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Cytotoxicity Assessment

To rigorously evaluate the cytotoxic effects of this compound, a multi-assay approach is recommended. The following are detailed protocols for standard in vitro cytotoxicity assays.

graph TD; A[Cancer Cell Culture] --> B{Treatment with this compound}; B --> C[Incubation]; C --> D{Cytotoxicity/Viability Assays}; D --> E[MTT Assay]; D --> F[LDH Assay]; D --> G[Apoptosis Assay]; subgraph "Data Analysis"; E --> H(IC50 Determination); F --> H; G --> H; end style D fill:#FBBC05, fontcolor:"#202124"; Caption: General workflow for in vitro cytotoxicity testing.
MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

LDH Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound is still emerging, the available data on related cinnamic acid derivatives strongly suggests its potential as a valuable anticancer agent. The difluoro substitution is likely to enhance its cytotoxic and metabolic properties. The experimental protocols provided in this guide offer a comprehensive framework for researchers to systematically evaluate its efficacy and elucidate its mechanisms of action.

Future research should focus on obtaining precise IC50 values for this compound across a broad panel of cancer cell lines, including those from breast, lung, and colon cancers.[20][21][22][23][24] Furthermore, in-depth mechanistic studies are warranted to confirm its effects on the PI3K/Akt, NF-κB, and EGFR signaling pathways. Such investigations will be crucial in paving the way for the potential development of this compound as a novel therapeutic agent in the fight against cancer.

References

  • Sensitivity of colorectal cancer cell lines to ACF. Cell viability was... - ResearchGate. (URL: [Link])

  • Cytotoxic effect of CA on MDA-MB-231 breast cancer cells. (A)... - ResearchGate. (URL: [Link])

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. - ResearchGate. (URL: [Link])

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - NIH. (URL: [Link])

  • Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed. (URL: [Link])

  • In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. (URL: [Link])

  • Compounds (2, 4-9) show potent and selective inhibition of breast... - ResearchGate. (URL: [Link])

  • Inhibitory activities of selected compounds against colon cell lines.... - ResearchGate. (URL: [Link])

  • Dose-dependent cytotoxicity of compounds in lung cancer cell line A549.... - ResearchGate. (URL: [Link])

  • Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed Central. (URL: [Link])

  • PI3K/Akt signalling pathway and cancer - PubMed. (URL: [Link])

  • Anticancer effects of cinnamic acid in lung adenocarcinoma cell line h1299-derived stem-like cells - PubMed. (URL: [Link])

  • Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents - AIR Unimi. (URL: [Link])

  • PI3K and AKT: Unfaithful Partners in Cancer - MDPI. (URL: [Link])

  • Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - NIH. (URL: [Link])

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. (URL: [Link])

  • Induction of Apoptotic Cell Death and in Vivo Growth Inhibition of Human Cancer Cells by a Saturated Branched-Chain Fatty Acid, - Tegaran. (URL: [Link])

  • Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed. (URL: [Link])

  • Phcogj.com In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (URL: [Link])

  • NF-κB, an active player in human cancers - PMC - PubMed Central. (URL: [Link])

  • Targeting the EGFR signaling pathway in cancer therapy - PMC - PubMed Central. (URL: [Link])

  • Growth Inhibition of Human Breast and Prostate Cancer Cells by Cinnamic Acid Derivatives and Their Mechanism of Action - PubMed. (URL: [Link])

  • Role of the NFκB-signaling pathway in cancer - PMC - PubMed Central. (URL: [Link])

  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - MDPI. (URL: [Link])

  • Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed. (URL: [Link])

  • NF-κB signaling pathway in tumor microenvironment - Frontiers. (URL: [Link])

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central. (URL: [Link])

  • The NF-κB Transcriptional Network Is a High-Dose Vitamin C-Targetable Vulnerability in Breast Cancer - MDPI. (URL: [Link])

  • EGFR-Dependent Extracellular Matrix Protein Interactions Might Light a Candle in Cell Behavior of Non-Small Cell Lung Cancer - Frontiers. (URL: [Link])

  • Calcimycin mediates apoptosis in Breast and Cervical cancer cells by inducing intracellular calcium levels in a P2RX4-dependent - bioRxiv. (URL: [Link])

  • NF-κB in cancer: A Matter of Life and Death - PMC - NIH. (URL: [Link])

  • Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PubMed Central. (URL: [Link])

  • Differing Mechanisms of Death Induction by Fluorinated Taxane SB-T-12854 in Breast Cancer Cells | Request PDF - ResearchGate. (URL: [Link])

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed. (URL: [Link])

  • Investigating the Cytotoxic Effects of Aminoglycosides on A549 Lung Cancer Cell Line. (URL: [Link])

  • Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - MDPI. (URL: [Link])

  • Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed. (URL: [Link])

  • DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PubMed Central. (URL: [Link])

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Safety Operating Guide

Navigating the Disposal of 2,4-Difluorocinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2,4-Difluorocinnamic acid, a compound frequently utilized in pharmaceutical synthesis and materials science. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, a concept often referred to as "cradle-to-grave" responsibility. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of informed safety and compliance.

Hazard Profile and Core Disposal Considerations

This compound is a solid organic acid. While some safety data sheets (SDS) may classify it as non-hazardous, related fluorinated and cinnamic acid compounds are consistently identified as causing skin, eye, and respiratory irritation.[1][2][3] Given the potential for irritation and the general principle of treating all research chemicals with caution, it is prudent to manage this compound as a hazardous substance for disposal purposes.

The presence of carbon-fluorine bonds in the molecule is a critical consideration. The C-F bond is one of the strongest single bonds in organic chemistry, making fluorinated compounds highly stable and persistent.[4] This stability means that standard biological wastewater treatment processes are ineffective, and improper disposal can lead to environmental persistence. Therefore, high-temperature incineration is the recommended disposal pathway to ensure the complete destruction of the molecule.[4][5][6]

Under no circumstances should this compound or its solutions be disposed of down the drain. [7][8] This practice is a direct violation of environmental regulations and can compromise aquatic ecosystems.

Operational Disposal Protocol: From Bench to Final Disposition

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This process should be incorporated into your laboratory's standard operating procedures (SOPs).

Step 1: Waste Segregation and Identification

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[9]

  • Solid Waste: Collect pure this compound, residues, and contaminated weighing papers in a designated solid waste container.

  • Contaminated Labware: Disposable items such as gloves, pipette tips, and absorbent pads that are contaminated with the acid should be collected as solid chemical waste.[10] Do not dispose of these items in the regular trash.[8]

  • Aqueous Solutions: If the acid is in an aqueous solution, it should be collected in a designated liquid waste container for corrosive (acidic) organic waste.

  • Organic Solvent Solutions: If dissolved in a flammable organic solvent (e.g., ethanol, acetone), collect it in a container designated for halogenated or non-halogenated flammable liquid waste, as appropriate. Do not mix incompatible waste streams.[11][12]

Step 2: Proper Containerization

The integrity of your waste container is essential for preventing leaks and ensuring safe transport.

  • Compatibility: Use containers made of materials compatible with the waste. For acidic waste, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers for acids.[10][12]

  • Condition: Containers must be in good condition with secure, screw-top lids.[11]

  • Headspace: Fill liquid waste containers to no more than 90% capacity to allow for vapor expansion.[10]

Step 3: Accurate and Compliant Labeling

Regulatory bodies require that all hazardous waste containers are accurately labeled from the moment the first drop of waste is added.

  • Use your institution's official hazardous waste label.

  • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

  • List all constituents of a mixture by percentage or volume.[11]

  • Indicate the relevant hazards (e.g., "Irritant," "Corrosive - Acid").

  • Ensure the accumulation start date is clearly marked.

Step 4: Safe Accumulation and Storage

Waste must be stored safely in a designated laboratory location pending pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed contractor.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[7][11]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks.

  • Segregation: Store acidic waste separately from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[11]

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the final treatment of the waste.

  • Contact EH&S: Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, provided volume limits are not exceeded), contact your institution's EH&S office for pickup.[7]

  • Licensed Disposal: EH&S will arrange for the transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). As previously noted, the preferred disposal method for fluorinated organic compounds is high-temperature incineration, which ensures complete thermal decomposition.[4][6]

Summary of Disposal Parameters

Waste StreamContainer TypeKey Labeling InformationPrimary Disposal Method
Pure Solid this compound Lined, wide-mouth solid waste container (e.g., HDPE)"Waste this compound", "Irritant", Accumulation DateHigh-Temperature Incineration
Contaminated Labware (Gloves, Wipes) Lined solid waste container or durable plastic bag inside a rigid container"Debris contaminated with this compound", Hazard Info, DateHigh-Temperature Incineration
Aqueous Solutions of the Acid HDPE or glass bottle with screw cap"Aqueous Waste: this compound (x%) and Water (y%)", "Corrosive-Acid", DateNeutralization & Incineration
Organic Solvent Solutions of the Acid HDPE, glass, or metal safety can (solvent-dependent)Full list of all solvent and solute components with percentages, "Flammable Liquid", "Corrosive-Acid", DateFuel Blending & Incineration

Emergency Procedures: Spills and Accidental Release

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Assess the Hazard: For a small spill of solid material, laboratory personnel with appropriate training and PPE can proceed with cleanup. For large spills, or spills involving volatile solvents, evacuate the area and contact your institution's emergency response team.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile is generally sufficient for incidental contact with the solid).[1]

  • Contain and Clean:

    • Avoid generating dust.[1]

    • Gently cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep the material into a suitable container.[13][14]

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent, wipes, gloves) must be disposed of as hazardous waste following the protocol outlined above.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing this compound waste in a laboratory setting.

DisposalWorkflow cluster_generation Point of Generation cluster_spill Spill Response cluster_routine Routine Waste Handling cluster_common Common Pathway gen Waste Generation (this compound) spill Accidental Spill gen->spill routine Routine Disposal gen->routine spill_ppe Don Appropriate PPE spill->spill_ppe segregate Segregate Waste Type (Solid, Liquid, Debris) routine->segregate spill_contain Contain & Absorb (Avoid Dust) spill_ppe->spill_contain spill_collect Collect Cleanup Debris spill_contain->spill_collect label_waste Label Container with Full Contents & Hazards spill_collect->label_waste containerize Select Compatible Container segregate->containerize containerize->label_waste store_saa Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store_saa request_pickup Request Pickup from Environmental Health & Safety (EH&S) store_saa->request_pickup final_disposal Transport to Licensed Facility for High-Temperature Incineration request_pickup->final_disposal

Caption: Decision workflow for this compound waste management.

Regulatory Framework

The disposal of chemical waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[10] While this compound is not specifically listed as a regulated hazardous waste, it may fall under "characteristic" hazardous waste if it exhibits properties of corrosivity, ignitability, reactivity, or toxicity.[7] Furthermore, the EPA is increasing its focus on fluorinated organic compounds, providing guidance on their destruction and disposal, making compliant management more critical than ever.[15][16] Adherence to the procedures outlined in this guide and your institution's specific policies will ensure you remain in compliance with these important regulations.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Hazardous Waste and Disposal Consider
  • Good Laboratory Practices: Waste Disposal. SCION Instruments.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • SAFETY DATA SHEET (this compound). Sigma-Aldrich.
  • SAFETY DATA SHEET (this compound). AK Scientific, Inc.
  • trans-Cinnamic acid - Safety D
  • SAFETY DATA SHEET (trans-2,6-Difluorocinnamic Acid). Thermo Fisher Scientific.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency (EPA).
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
  • Cinnamic Acid CAS No 140-10-3 MATERIAL SAFETY D
  • SAFETY DATA SHEET (trans-2,6-Difluorocinnamic Acid). TCI Chemicals.
  • SAFETY DATA SHEET (4-Fluorocinnamic acid). Fisher Scientific.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA).
  • Hazardous Materials Disposal Guide. Nipissing University.

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Mastering the Safe Handling of 2,4-Difluorocinnamic Acid: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with precision and safety is paramount. 2,4-Difluorocinnamic acid, a key building block in the synthesis of various pharmaceutical compounds, requires careful management due to its potential hazards. This guide provides an in-depth, experience-driven approach to the personal protective equipment (PPE) and procedural steps necessary for its safe handling and disposal, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Risks: The "Why" Behind the Precautions

This compound is classified as a hazardous substance that can cause significant irritation. Specifically, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1][2][3]. The primary routes of exposure are inhalation, skin contact, and eye contact[2]. Therefore, our safety protocols are designed to create a comprehensive barrier against these risks.

The causality is clear: the fine, dusty nature of this solid compound means it can easily become airborne, leading to inhalation. Direct contact with skin or eyes can result in immediate irritation or more severe damage upon prolonged exposure[2]. Understanding this underpins the critical importance of the multi-layered PPE approach detailed below.

Essential Personal Protective Equipment (PPE) for Handling this compound

A proactive and thorough approach to PPE is non-negotiable. The following table summarizes the essential equipment, moving from foundational to task-specific protection.

PPE ComponentSpecificationPurpose
Primary Eye Protection Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.Protects against dust particles and potential splashes of any solutions.
Secondary Eye/Face Protection Face shield.To be worn over safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling[4].
Body Protection A laboratory coat that is properly fitted and fully buttoned.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or if dust levels are high.Prevents inhalation of the irritant dust.

Procedural Guidance: A Step-by-Step Operational Plan

Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring a safe experimental environment.

Preparation and Engineering Controls
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment[4].

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within easy reach inside the fume hood.

  • Inspect PPE: Thoroughly inspect all PPE for any signs of damage or contamination before use.

Handling and Use
  • Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If a respirator is required, ensure it is properly fitted.

  • Dispensing: When weighing and transferring the solid, do so carefully to minimize dust generation[1][5]. Use a spatula to gently handle the powder. Avoid pouring the solid from a height.

  • In Case of a Spill:

    • For minor spills, carefully sweep up the solid material, avoiding dust creation, and place it in a suitable, labeled container for disposal[5][6].

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Post-Handling and Decontamination
  • Cleaning: Clean all contaminated surfaces and equipment thoroughly.

  • Doffing PPE: Remove PPE in the reverse order it was put on (gloves first, then goggles, then lab coat). Be careful not to touch the outside of the gloves with your bare hands.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[4].

Disposal Plan: Ensuring a Safe End-of-Life for this compound

Proper disposal is a critical final step in the safe handling of this chemical.

  • Waste Collection: All waste materials contaminated with this compound, including used gloves, weighing paper, and any spilled material, should be collected in a clearly labeled, sealed container.

  • Licensed Disposal: The disposal of this chemical waste must be carried out by a licensed professional waste disposal service[1]. It is often recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber[1].

  • Regulatory Compliance: Always adhere to local, state, and federal regulations regarding chemical waste disposal[7].

Visualizing the Workflow

To further clarify the procedural steps, the following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate & Prepare Fume Hood gather_materials Gather All Materials & PPE prep_area->gather_materials inspect_ppe Inspect PPE for Integrity gather_materials->inspect_ppe don_ppe Don PPE (Coat, Goggles, Gloves) inspect_ppe->don_ppe Proceed if PPE is sound dispense Carefully Dispense Chemical don_ppe->dispense spill Address Spills Immediately dispense->spill clean_area Clean & Decontaminate Work Area dispense->clean_area After experiment completion spill->clean_area After spill cleanup doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect in Labeled Container wash_hands->collect_waste Initiate waste protocol licensed_disposal Arrange for Licensed Disposal collect_waste->licensed_disposal

Caption: Workflow for Safe Handling of this compound.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can confidently handle this compound, ensuring both the safety of your team and the integrity of your scientific endeavors.

References

  • Capot Chemical. (2013-11-15). MSDS of Trans-2,4-Difluorocinnamic acid. Retrieved from [Link]

  • ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • William & Mary. Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. Retrieved from [Link]

  • ResearchGate. (2025-08-09). Microwave–Assisted Synthesis of Cinnamic Acid Derivatives in the Presence of PPE and under Solvent-Free Condition. Retrieved from [Link]

  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • HIMEDIA. (2024-08-05). Safety Data Sheet: 2,4-Dichlorophenoxyacetic acid (2,4-D) solution. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.